(Rac)-POPC
Description
Properties
CAS No. |
6753-55-5 |
|---|---|
Molecular Formula |
C42H82NO8P |
Molecular Weight |
760.1 g/mol |
IUPAC Name |
[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20- |
InChI Key |
WTJKGGKOPKCXLL-MRCUWXFGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
Other CAS No. |
26662-91-9 |
Synonyms |
1-palmitoyl-2-oleoyl-lecithin 1-palmitoyl-2-oleoyl-phosphatidylcholine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine 1-palmitoyl-2-oleoylphosphatidylcholine 1-palmitoyl-2-oleoylphosphatidylcholine, (R)-(Z)-isomer 1-palmotoyl-2-oleoylglycero-3-phosphocholine 1-POPC alpha-phosphatidylcholine-beta-oleoyl-gamma-palmitoyl beta-oleoyl-gamma-palmitoyl-L-alpha-phosphatidylcholine palmitoyloleoylphosphatidylcholine POPC lipid |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-POPC: A Comprehensive Technical Guide for Membrane Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the physical properties of (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) for its application in membrane studies. This document details key physical parameters, outlines experimental protocols for characterization, and illustrates relevant biological and experimental workflows.
Core Physical Properties of this compound
This compound is a widely utilized phospholipid in the creation of model cell membranes due to its structural similarity to phospholipids (B1166683) found in eukaryotic cell membranes.[1] Its zwitterionic nature and the presence of both a saturated palmitoyl (B13399708) and an unsaturated oleoyl (B10858665) chain contribute to its fluid-phase behavior at physiological temperatures, making it an excellent candidate for biophysical experiments and as a component in systems like Nanodiscs that mimic the cell membrane.[1]
Quantitative Physical Properties
The following table summarizes the key physical properties of this compound, crucial for the design and interpretation of membrane-based assays.
| Physical Property | Value | Temperature (°C) | Experimental Method |
| Phase Transition Temperature (Tm) | -2 °C[2] | - | Differential Scanning Calorimetry (DSC) |
| ~269.7 K (-3.45 °C)[3] | - | Differential Scanning Calorimetry (DSC) | |
| Area per Lipid (AL) | 70.5 Ų[4] | 48 | Separated Local-Field 13C NMR Spectroscopy |
| 69.8 ± 0.7 Ų[5] | 37 | Molecular Dynamics (MD) Simulation | |
| ~64 Ų[6] | 25 | Small-Angle Neutron Scattering (SANS) | |
| ~61 ± 2 Ų[7] | 27 | Molecular Dynamics (MD) Simulation | |
| Bending Rigidity (Kc) | ~10 kBT increase in POPC:POPS mixtures[8][9] | Not Specified | Micropipette Aspiration |
| 42.1 ± 3.0 kBT for 50:50 POPC:POPG | Not Specified | Fluctuation Spectroscopy | |
| Bilayer Thickness (DB') | ~46.6 Å[4] | 48 | Separated Local-Field 13C NMR Spectroscopy |
| 40.5 Å[6] | 25 | Small-Angle X-ray and Neutron Scattering (SAXS/SANS) | |
| ~40 Å[7] | 27 | Molecular Dynamics (MD) Simulation | |
| Critical Micelle Concentration (CMC) | In the nanomolar range; essentially zero for practical purposes.[10] | 20 | Not specified; general knowledge for PCs. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and accurate interpretation of results. Below are protocols for common techniques used to characterize POPC membranes.
Liposome (B1194612) Preparation for Membrane Studies
The formation of unilamellar vesicles is a fundamental step for many in vitro membrane assays.
Methodology: Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve this compound and any other lipids in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.[11]
-
Remove the solvent using a rotary evaporator under a stream of nitrogen gas to form a thin lipid film on the flask's interior.[11][12]
-
Place the flask under high vacuum for at least 12 hours to remove any residual solvent.[11]
-
-
Hydration:
-
Extrusion for Unilamellar Vesicles (LUVs/SUVs):
-
Sonication for Small Unilamellar Vesicles (SUVs):
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermotropic properties of lipid membranes, including the phase transition temperature (Tm).[15]
Methodology:
-
Sample Preparation: Prepare a suspension of multilamellar vesicles (MLVs) of POPC in the desired buffer.
-
Calorimetric Scans:
-
Load the lipid suspension into the sample pan of the calorimeter. An identical amount of buffer is loaded into the reference pan.
-
Perform heating and cooling scans over a temperature range that encompasses the expected phase transition. A typical scan rate is 0.5 °C/min.[15]
-
-
Data Analysis: The phase transition is observed as an endothermic peak in the heating scan.[15] The temperature at the peak maximum is the Tm. The area under the peak corresponds to the enthalpy of the transition.
Small-Angle X-ray Scattering (SAXS)
SAXS is used to determine the structural parameters of lipid bilayers, such as thickness and area per lipid.[16][17]
Methodology:
-
Sample Preparation: Prepare a sample of unilamellar or multilamellar POPC vesicles.
-
Data Collection:
-
Data Analysis:
Fluorescence Microscopy
Fluorescence microscopy is a versatile technique to visualize lipid vesicles and study membrane dynamics.[20][21]
Methodology:
-
Vesicle Labeling:
-
Imaging:
-
The labeled vesicles are observed using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Techniques like two-photon fluorescence microscopy can be used for enhanced imaging.[20]
-
-
Applications:
Signaling Pathways and Experimental Workflows
While POPC itself is not a direct signaling molecule, its derivatives and its role as a core membrane component are central to many cellular signaling events.
Phospholipase C Signaling Pathway
Phospholipase C (PLC) is a class of enzymes that cleave phospholipids, playing a crucial role in signal transduction.[23] While PIP2 is the canonical substrate, this pathway illustrates the general mechanism of phospholipid cleavage in signaling.
This pathway is initiated by the activation of a G-protein coupled receptor, leading to the activation of PLC.[24] PLC then cleaves a membrane phospholipid (in this canonical case, PIP2) into two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3).[23][24] DAG remains in the membrane and activates Protein Kinase C (PKC), while IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of calcium.[25] Both of these events lead to a downstream cellular response.
Experimental Workflow: In Vitro Membrane Permeability Assay
Assessing the permeability of a compound across a lipid bilayer is a critical step in drug development.
This workflow outlines a common method to assess the permeability of a test compound.[26][27][28][29]
-
Preparation of Marker-Loaded Vesicles: POPC liposomes are prepared with a fluorescent marker encapsulated in their aqueous core.
-
Purification: External, unencapsulated marker is removed, typically by size exclusion chromatography.
-
Permeability Measurement: The liposomes are incubated with the test compound. If the compound disrupts the membrane, the fluorescent marker will leak out, leading to an increase in fluorescence (due to dequenching if the marker was self-quenched at high concentrations inside the liposome).
-
Analysis: The rate of fluorescence increase is monitored over time and can be used to calculate the permeability coefficient of the compound.
References
- 1. POPC - Wikipedia [en.wikipedia.org]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 9. mpikg.mpg.de [mpikg.mpg.de]
- 10. researchgate.net [researchgate.net]
- 11. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. avantiresearch.com [avantiresearch.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. phys.libretexts.org [phys.libretexts.org]
- 18. Small Angle X-ray Scattering Sensing Membrane Composition: The Role of Sphingolipids in Membrane-Amyloid β-Peptide Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Restoring structural parameters of lipid mixtures from small-angle X-ray scattering data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Activation of dynamin II by POPC in giant unilamellar vesicles: a two-photon fluorescence microscopy study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Phospholipase C - Wikipedia [en.wikipedia.org]
- 24. bosterbio.com [bosterbio.com]
- 25. scientificarchives.com [scientificarchives.com]
- 26. scribd.com [scribd.com]
- 27. A new workflow for the effective curation of membrane permeability data from open ADME information - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
Understanding the Phase Transition of (Rac)-POPC: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phase transition temperature (Tm) of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), with a specific focus on the racemic mixture, (Rac)-POPC. The gel-to-liquid crystalline phase transition is a critical parameter influencing the physicochemical properties of lipid bilayers, which are fundamental to their function in biological membranes and their application in advanced drug delivery systems such as liposomes. Understanding how stereochemistry impacts this transition is crucial for the rational design and optimization of these systems.
Thermophysical Properties of POPC Stereoisomers
The phase behavior of a racemic mixture can differ significantly from its pure enantiomers. Depending on the intermolecular interactions between the R and S enantiomers in the solid state, a racemic mixture can form a racemic compound (a distinct crystalline lattice containing both enantiomers), a conglomerate (a physical mixture of separate R and S enantiomer crystals), or a pseudoracemate (a solid solution). These different solid-state arrangements can result in a melting point that is either higher, lower, or the same as the pure enantiomers. For instance, studies on other lipid classes, such as sphingomyelins, have shown that racemic mixtures can exhibit markedly different biophysical properties compared to their enantiopure counterparts.
Below is a summary of the known quantitative data for the phase transition of the enantiomerically pure (R)-POPC.
| Lipid Form | Onset Temperature (Ts) | Peak Transition Temperature (Tm) | Enthalpy of Transition (ΔH) |
| (R)-POPC | Not consistently reported | -2 °C to -3.45 °C[1] | ~32.8 kJ/mol[1] |
| This compound | Data not available | Data not available | Data not available |
The lack of data for this compound highlights a gap in the current understanding of how stereoisomerism affects the phase behavior of this widely used phospholipid.
Experimental Protocol: Determination of Phase Transition Temperature by Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermotropic behavior of lipid membranes. It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.
I. Preparation of Multilamellar Vesicles (MLVs)
-
Lipid Film Hydration:
-
Dissolve a known quantity of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the solvent under a stream of inert gas (e.g., nitrogen) while rotating the flask to form a thin lipid film on the inner surface.
-
Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by vortexing vigorously above the expected Tm of the lipid. This process results in the formation of multilamellar vesicles (MLVs).
-
II. DSC Measurement
-
Sample Preparation:
-
Accurately transfer a known amount of the MLV suspension into a DSC sample pan.
-
Prepare a reference pan containing the same volume of the corresponding buffer.
-
Hermetically seal both pans to prevent solvent evaporation during the experiment.
-
-
Instrumental Setup and Analysis:
-
Place the sample and reference pans into the DSC instrument.
-
Equilibrate the system at a temperature well below the expected phase transition.
-
Scan the temperature over a desired range (e.g., -30 °C to 30 °C for POPC) at a controlled heating and cooling rate (e.g., 1-2 °C/min). Multiple heating and cooling cycles are often performed to ensure reproducibility.
-
The instrument records the differential heat flow between the sample and the reference as a function of temperature, generating a thermogram.
-
III. Data Analysis
-
Thermogram Interpretation: The phase transition from the gel phase (Lβ') to the liquid crystalline phase (Lα) is observed as an endothermic peak in the heating scan.
-
Determination of Tm: The temperature at the peak of the endotherm is taken as the main phase transition temperature (Tm).
-
Determination of Enthalpy (ΔH): The area under the endothermic peak is integrated to calculate the enthalpy of the transition (ΔH), which represents the energy required to induce the phase change.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in determining the phase transition temperature of this compound using Differential Scanning Calorimetry.
Caption: Workflow for DSC analysis of this compound liposomes.
Conclusion
The phase transition temperature is a fundamental parameter governing the behavior of phospholipid membranes. While the Tm of the naturally occurring (R)-POPC is well-documented to be in the sub-zero Celsius range, there is a notable absence of direct experimental data for its racemic counterpart, this compound. Based on the principles of stereochemistry and observations from other lipid systems, it is plausible that this compound may exhibit a distinct thermotropic profile. This technical guide provides a robust experimental framework using Differential Scanning Calorimetry for the precise determination of these properties. Further research is warranted to experimentally characterize the phase behavior of this compound, which will undoubtedly contribute to a more complete understanding of lipid biophysics and aid in the development of more sophisticated and effective liposomal technologies.
References
The Role of (Rac)-POPC in Eukaryotic Cell Membranes: A Technical Guide
Abstract: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a ubiquitous glycerophospholipid and a fundamental component of eukaryotic cell membranes.[1][2] This technical guide provides an in-depth analysis of the structural and functional roles of POPC, with a focus on its racemic form, (Rac)-POPC. We will explore its biophysical properties, its influence on membrane dynamics, and its involvement in cellular signaling pathways. This document consolidates quantitative data, details key experimental methodologies, and presents critical pathways and workflows through structured diagrams for researchers, scientists, and drug development professionals.
Introduction to this compound
This compound is a phospholipid composed of a glycerol (B35011) backbone, a phosphocholine (B91661) head group, a saturated palmitic acid chain at the sn-1 position, and an unsaturated oleic acid chain at the sn-2 position.[3] This combination of saturated and unsaturated fatty acids is critical to its function in biological membranes.[3]
Chemical Structure and Properties
The amphipathic nature of POPC, with its hydrophilic phosphocholine head and hydrophobic acyl tails, is the driving force behind the self-assembly of lipid bilayers, the foundational structure of all cell membranes.[4] The kink in the oleoyl (B10858665) chain, caused by its cis-double bond, prevents tight packing of the lipids, contributing significantly to the fluidity of the membrane.[5]
The Significance of "(Rac)-" Designation
The term "(Rac)-" denotes a racemic mixture, meaning it contains an equal amount of the two stereoisomers that arise from the chiral center at the sn-2 position of the glycerol backbone. While the naturally occurring form in eukaryotic membranes is predominantly the sn-glycero-3-phosphocholine enantiomer, synthetic POPC is often produced and used as a racemic mixture in biophysical studies and for creating model membrane systems like nanodiscs and liposomes.[2] For the purposes of this guide, the general biophysical properties and roles discussed are largely applicable to both the natural isomer and the racemic mixture, as most research does not distinguish significant functional differences in basic model systems.
Structural Role of POPC in Eukaryotic Membranes
POPC is not merely a passive structural component; it actively influences the physical properties of the cell membrane, which in turn affects the function of embedded proteins and cellular processes.[4][6]
Contribution to Membrane Fluidity and Phase Behavior
The presence of both a saturated (palmitoyl) and an unsaturated (oleoyl) chain gives POPC an intermediate fluidity.[3] This property is essential for maintaining the liquid-disordered phase of the membrane at physiological temperatures, which is crucial for processes like membrane transport, signal transduction, and cell division.[3][5]
Influence on Bilayer Properties
POPC significantly impacts the physical dimensions and mechanical properties of the membrane. It is a key player in determining the bilayer's thickness, the area occupied by each lipid molecule (area per lipid), and the membrane's overall flexibility.[7] Its interaction with other lipids, such as cholesterol, can modulate these properties, leading to the formation of specialized membrane domains like lipid rafts.[8][9]
Quantitative Biophysical Data
The biophysical properties of POPC bilayers have been extensively studied using a variety of experimental and computational techniques. The following table summarizes key quantitative data from the literature.
| Property | Value | Condition/Method | Source |
| Area per Lipid (AL) | 0.63 ± 0.02 nm² | Molecular Dynamics (MD) Simulation | [10] |
| ~0.68 nm² | Experimental Measurement | [10] | |
| ~64.3 Ų | MD Simulation (CHARMM36 Force Field) | [11] | |
| Bilayer Thickness (DHH) | 3.88 ± 0.02 nm | MD Simulation | [10] |
| 36.7 Å (3.67 nm) | SAXS/SANS | [12] | |
| Volume per Lipid (VL) | ~1246 ų | Densitometry | [12] |
| Area Compressibility (KA) | 258 ± 12 mN/m | MD Simulation (Pure POPC) | [7] |
| Bending Modulus (Kb) | 8.8 ± 0.8 kBT | MD Simulation (Pure POPC) | [7] |
| Lipid Diffusion Coefficient | 7.3 ± 0.2 x 10⁻⁸ cm²/s | MD Simulation (Pure POPC) | [7] |
Role of POPC in Membrane-Associated Signaling
While not typically a primary signaling molecule itself, POPC and its derivatives play crucial roles in modulating signal transduction at the membrane interface.
Indirect Involvement in Phosphoinositide Signaling
POPC is a major constituent of the membrane environment where critical signaling lipids, like phosphatidylinositol 4,5-bisphosphate (PIP₂), reside.[6] The phosphoinositide-specific phospholipase C (PLC) pathway, a cornerstone of cellular signaling, involves the cleavage of PIP₂.[13][14] The physical properties of the POPC-rich bilayer, such as fluidity and charge distribution, can influence the activity of membrane-bound enzymes like PLC and the accessibility of their substrates.[15]
The PLC signaling cascade is initiated by various extracellular stimuli, leading to the activation of PLC, which then hydrolyzes PIP₂ into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[14][15]
Caption: The Phospholipase C (PLC) signaling pathway.
Signaling Role of Oxidized POPC (OxPAPC)
Under conditions of oxidative stress, the oleoyl chain of POPC can be oxidized, forming oxidized POPC (OxPAPC).[16] Unlike its precursor, OxPAPC is a potent signaling molecule that can activate specific cellular pathways. In human pulmonary artery endothelial cells, OxPAPC has been shown to mediate a barrier-protective effect by activating the small GTPases Rac and Cdc42.[16] This signaling cascade involves upstream kinases such as PKA, PKC, and Src family kinases.[16]
Caption: OxPAPC-induced endothelial barrier protection pathway.
Key Experimental Methodologies
The study of POPC in membranes relies on a combination of model system preparation, biophysical characterization, and biochemical analysis.
Preparation of Model Membranes
Model membranes are indispensable tools for studying lipid behavior in a controlled environment.[17] Common models include Giant Unilamellar Vesicles (GUVs) for microscopy and Large Unilamellar Vesicles (LUVs) for scattering and spectroscopy experiments.[18]
A standard method for preparing LUVs is lipid film hydration followed by extrusion.
References
- 1. researchgate.net [researchgate.net]
- 2. POPC - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. Cell Membranes - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. derangedphysiology.com [derangedphysiology.com]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 13. scientificarchives.com [scientificarchives.com]
- 14. Phospholipase C - Wikipedia [en.wikipedia.org]
- 15. bosterbio.com [bosterbio.com]
- 16. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. liposomes.ca [liposomes.ca]
- 18. mdpi.com [mdpi.com]
A Deep Dive into (Rac)-POPC vs. 1-Palmitoyl-2-Oleoyl-sn-glycero-3-phosphocholine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of (Rac)-POPC and its naturally occurring stereoisomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (sn-POPC). Understanding the nuanced differences between these two phospholipids (B1166683) is critical for designing and interpreting experiments in membrane biophysics, drug delivery, and cell signaling research. This document synthesizes available data on their chemical structures, physical properties, synthesis, and biological implications, offering a foundational resource for researchers in the field.
Introduction: Chirality in Phospholipids
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, commonly known as POPC, is a ubiquitous glycerophospholipid in eukaryotic cell membranes. Its structure features a chiral center at the sn-2 position of the glycerol (B35011) backbone. The "sn" (stereospecifically numbered) designation indicates the natural and enantiomerically pure form of the molecule.
In contrast, this compound represents a racemic mixture, containing equal amounts of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and its enantiomer, 3-palmitoyl-2-oleoyl-sn-glycero-1-phosphocholine. While chemically identical in terms of atomic composition and connectivity, the spatial arrangement of these enantiomers can lead to distinct physical and biological properties, particularly in the context of highly organized and chiral biological systems. Although abiotically synthesized phospholipids are expected to be racemic mixtures, most biological processes exhibit a strong preference for the sn-3 stereoisomer[1].
Chemical Structure and Synthesis
The fundamental difference between sn-POPC and this compound lies in their stereochemistry at the glycerol backbone.
-
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (sn-POPC): This is the naturally occurring enantiomer where the phosphocholine (B91661) headgroup is attached to the sn-3 position of the glycerol backbone.
-
This compound: This is a 1:1 mixture of the sn-3 and sn-1 phosphocholine isomers.
The synthesis of sn-POPC often involves enzymatic or chemoenzymatic methods to achieve the desired stereospecificity. In contrast, the synthesis of this compound can be achieved through purely chemical routes starting from achiral precursors, which typically result in a racemic mixture of the final product[1].
Comparative Physical Properties
The stereochemistry of phospholipids can influence their packing and collective behavior in lipid bilayers, leading to differences in key physical parameters. While direct, comprehensive comparative studies between this compound and sn-POPC are limited, data for sn-POPC is well-established and provides a benchmark. The properties of racemic lipid membranes can differ from their enantiopure counterparts due to chirality-dependent interactions[2]. For instance, racemic membranes of sphingomyelin (B164518) have been shown to exhibit phase segregation due to strong homophilic interactions between enantiomers[3].
Table 1: Physical Properties of sn-POPC
| Property | Value | Conditions | Reference(s) |
| Molecular Formula | C₄₂H₈₂NO₈P | - | |
| Molecular Weight | 760.08 g/mol | - | |
| Phase Transition Temp (Tm) | -2 °C | Fully hydrated | [4] |
| Area per Lipid (APL) | ~64.3 Ų | Fluid phase (30°C) | [5] |
| Bilayer Thickness | ~37.9 Å | Fluid phase (30°C) | |
| Membrane Fluidity (Activation Energy) | 53 ± 10 kJ mol⁻¹ | - | [6] |
Experimental Protocols: Liposome (B1194612) Preparation
The preparation of liposomes from both this compound and sn-POPC follows standard protocols. The choice of method depends on the desired size and lamellarity of the vesicles. The thin-film hydration method followed by extrusion is a widely used technique to produce unilamellar vesicles of a defined size.
Thin-Film Hydration and Extrusion Method
This protocol is suitable for preparing small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
Materials:
-
This compound or sn-POPC in chloroform (B151607)
-
Chloroform and/or methanol
-
Aqueous buffer (e.g., PBS, HEPES)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Mini-extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
-
Glass syringes
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of this compound or sn-POPC in chloroform or a chloroform/methanol mixture in a round-bottom flask. b. Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. c. Further dry the lipid film under high vacuum for at least 2 hours (or overnight) to remove any residual solvent[7][8].
-
Hydration: a. Hydrate the dry lipid film by adding the desired aqueous buffer. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of the lipid. For POPC, this can be done at room temperature as its Tm is -2°C[3][4][7]. b. Agitate the flask to disperse the lipid film, which will form multilamellar vesicles (MLVs). This can be done by vortexing or gentle shaking[7].
-
Extrusion (Sizing): a. To obtain unilamellar vesicles of a specific size, the MLV suspension is extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm)[9]. b. Assemble the mini-extruder with the desired membrane. c. Transfer the MLV suspension into one of the glass syringes and pass it through the membrane to the other syringe. d. Repeat this extrusion process an odd number of times (e.g., 11 or 21 passes) to ensure a homogenous population of unilamellar vesicles[9].
-
Characterization: a. The resulting liposome suspension can be characterized for size distribution and zeta potential using Dynamic Light Scattering (DLS)[10][11][12]. b. The morphology and lamellarity can be assessed using techniques such as cryo-electron microscopy (Cryo-EM)[10][12].
Biological Activity and Signaling Pathways
Phospholipids are not merely structural components of cell membranes; they are also key players in a multitude of cellular signaling pathways. Enzymes such as phospholipases and lipid kinases metabolize phospholipids to generate second messengers that regulate a wide array of cellular processes[2][8][13].
Phospholipase C (PLC) Signaling Pathway
A well-characterized signaling cascade involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by Phospholipase C (PLC). This reaction generates two important second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[2].
-
IP3: A soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).
-
DAG: Remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
Activated PKC then phosphorylates a variety of target proteins, leading to downstream cellular responses such as proliferation, differentiation, and apoptosis.
Implications of Stereochemistry in Biological Systems
The stereospecificity of enzymes is a fundamental principle in biochemistry. Many lipid-metabolizing enzymes exhibit a strong preference for the naturally occurring sn-3 stereoisomer of phospholipids. This suggests that the biological activity of this compound could differ significantly from that of sn-POPC.
-
Enzyme Kinetics: Enzymes that act on phospholipids, such as phospholipases, may exhibit different binding affinities and catalytic rates for the two enantiomers present in this compound. This could lead to an accumulation of the non-preferred enantiomer or altered production of second messengers.
-
Membrane-Protein Interactions: The chirality of the lipid headgroup can influence the conformation and function of membrane-associated proteins, including receptors and ion channels.
-
Cellular Uptake and Trafficking: The stereochemistry of lipids can affect their incorporation into cellular membranes and their subsequent intracellular trafficking.
While specific studies on the differential effects of this compound versus sn-POPC in signaling are scarce, the principle of stereospecificity in biological systems strongly suggests that the use of a racemic mixture could lead to experimental outcomes that do not accurately reflect the in vivo situation.
Rationale for Using this compound
Despite the biological prevalence of sn-POPC, there are specific research contexts where this compound may be intentionally used:
-
Origin of Life and Prebiotic Chemistry: Studies investigating the abiotic formation of protocells often use racemic phospholipids, as non-enzymatic synthesis would have likely produced racemic mixtures[1].
-
Control Experiments: In studies where the stereospecificity of a particular biological process is being investigated, this compound can serve as a valuable control to compare against the effects of the pure enantiomer.
-
Simplified Model Systems: For purely physical studies of lipid bilayers where biological chirality is not a primary concern, the potentially lower cost and simpler synthesis of this compound might be a consideration. For instance, it has been used in computer modeling of lipid bilayers[14].
Conclusion
The choice between this compound and 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine is a critical decision in experimental design that should be made with a clear understanding of the potential implications of lipid stereochemistry. While sn-POPC represents the biologically relevant isomer, this compound can be a useful tool in specific research areas. A significant gap in the current literature is the lack of direct, quantitative comparisons of the physical and biological properties of these two forms of POPC. Further research in this area would be highly beneficial for the broader scientific community working with model membrane systems. This guide serves as a foundational resource, summarizing the current state of knowledge and highlighting areas for future investigation.
References
- 1. 1,2-Diacetyl-sn-glycero-3-phosphocholine | C12H24NO8P | CID 12114857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the role of phospholipids in signaling pathways? | AAT Bioquest [aatbio.com]
- 3. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An enzymic determination for serum phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Signaling Lipids | Thoracic Key [thoracickey.com]
- 7. 1,2-Diacyl-sn-glycero-3-phosphocholine | C42H80NO8P | CID 122218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Signal Transduction Pathways: Phospholipids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 9. 1,2-Diarachidoyl-sn-glycero-3-phosphocholine | C48H96NO8P | CID 22880141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. News - How Phospholipids Contribute to Cell Signaling and Communication [biowaynutrition.com]
- 14. goldbio.com [goldbio.com]
An In-depth Technical Guide to the Natural Sources and Synthesis of (Rac)-POPC
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), focusing on its natural origins, extraction methodologies, and chemical synthesis, particularly in its racemic form, (Rac)-POPC. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize phospholipids (B1166683) in their work.
Natural Sources of POPC
POPC is a ubiquitous and major component of eukaryotic cell membranes, playing a crucial role in membrane fluidity and structure.[1][2] Consequently, it can be extracted from various biological sources. The primary commercial sources for natural phospholipids, including POPC, are from both vegetable and animal origins.[3]
Vegetable Sources:
-
Soybean Lecithin (B1663433): A widely used source due to its abundance and cost-effectiveness. The composition of phospholipids in soy lecithin includes a significant amount of phosphatidylcholine (PC).[3][4]
-
Sunflower and Rapeseed (Canola) Lecithin: These are also common vegetable sources for phospholipids.[3]
Animal Sources:
-
Egg Yolk: A traditional and rich source of high-purity phosphatidylcholine.[3][5] The phospholipid profile of egg yolk is particularly high in PC.[5]
-
Milk and Krill: These are also viable, though less common, sources of natural phospholipids.[3]
The precise fatty acid composition of the extracted PC will vary depending on the natural source.[3]
Extraction of POPC from Natural Sources
The extraction of POPC from natural sources involves the separation of lipids from other cellular components, followed by purification to isolate the desired phosphatidylcholine fraction. Several well-established methods are employed for this purpose.
Experimental Protocols for Extraction
2.1.1. Solvent-Based Extraction from Egg Yolk and Soybean
A common approach involves the use of organic solvents to extract lipids, followed by purification steps to enrich the phosphatidylcholine content.
Protocol:
-
Homogenization: The source material (e.g., egg yolk or soybean lecithin) is homogenized in a solvent mixture, typically chloroform (B151607) and methanol, to disrupt cell membranes and solubilize the lipids.
-
Extraction: The homogenized mixture is agitated and then centrifuged to separate the lipid-containing organic phase from the aqueous and solid phases.
-
Washing: The organic phase is washed with an aqueous salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.[6]
-
Purification: The crude lipid extract is further purified, often using column chromatography, to isolate the phosphatidylcholine fraction.
-
Solvent Removal: The solvent is evaporated under reduced pressure to yield the purified phospholipid fraction.
2.1.2. Ethanol-Based Extraction from Egg Yolk
An alternative method utilizes ethanol (B145695) for the initial extraction, which can then be followed by low-temperature crystallization to remove other lipids.
Protocol:
-
Ethanol Extraction: Fresh egg yolk is mixed with 95% ethanol and stirred at an elevated temperature (e.g., 65°C). The mixture is then filtered to collect the ethanol-extracted fraction. This step is typically repeated to maximize the yield.[7]
-
Low-Temperature Crystallization: The ethanol extract is cooled (e.g., to 4°C) for several hours to precipitate triacylglycerols, which are then removed by filtration.[7]
-
Cholesterol Removal: Further purification steps may be employed to remove cholesterol.
-
Solvent Evaporation: The ethanol is removed by rotary evaporation to obtain the dried phospholipid fraction.[7]
Quantitative Data on Extraction
The yield and purity of the extracted phosphatidylcholine can vary based on the source material and the extraction method employed.
| Natural Source | Extraction Method | Purity of Phosphatidylcholine | Yield of Phospholipid-Rich Fraction | Reference |
| Egg Yolk | Solvent Extraction and Chromatography | 91.37% | Not Specified | [8][9] |
| Soybean | Solvent Extraction and Chromatography | 82.52% | Not Specified | [8][9] |
| Egg Yolk | Ethanol Extraction and Crystallization | ~51.5% (in the final fraction) | 95.4% (total lipid extraction efficiency) | [7] |
| Soybean Lecithin | Ethanol/Chloroform Extraction & Flash Chromatography | >95% | 35% (PC) and 16% (PE) from extract | [10][11] |
Experimental Workflow for Phospholipid Extraction
Synthesis of this compound
The chemical synthesis of phospholipids provides a route to highly pure and well-defined molecules, including the racemic form of POPC. Total synthesis allows for the precise incorporation of desired fatty acids at specific positions on the glycerol (B35011) backbone.
General Principles of Phospholipid Synthesis
The total synthesis of phospholipids like POPC typically starts from a simple precursor, often glycerol. The general strategy involves a series of protection, acylation, and phosphorylation steps.
-
Glycerol Backbone Preparation: A suitable glycerol derivative is chosen, often with one hydroxyl group protected to allow for regioselective acylation.
-
Acylation: The free hydroxyl groups of the glycerol backbone are esterified with the desired fatty acids (palmitic acid and oleic acid for POPC). This can be done sequentially to introduce different fatty acids at the sn-1 and sn-2 positions. For the synthesis of this compound, a non-stereoselective approach or the use of a racemic starting material would be employed.
-
Deprotection and Phosphorylation: The protecting group on the remaining hydroxyl group is removed, and a phosphocholine (B91661) headgroup is introduced. This is often achieved using a phosphoramidite (B1245037) or other reactive phosphorus reagent.
-
Oxidation and Deprotection: The phosphorus is oxidized to the pentavalent state, and any remaining protecting groups are removed to yield the final phospholipid.
Experimental Protocol for Photochemical Synthesis of POPC
A more recent and novel approach to phospholipid synthesis involves a light-driven reaction.
Protocol: This method utilizes a photoredox catalyst to couple a lysolipid with an N-hydroxyphthalimide (NHPI) ester of the desired fatty acid.[12][13]
-
Reaction Mixture Preparation: A solution containing the lysophospholipid (e.g., 1-palmitoyl-2-lyso-sn-glycero-3-phosphocholine), the NHPI ester of the second fatty acid (e.g., oleic acid NHPI ester), a photoredox catalyst (e.g., eosin (B541160) Y), and a sacrificial electron donor is prepared in a suitable buffer.[12]
-
Irradiation: The reaction mixture is irradiated with visible light (e.g., green light) to initiate the radical-mediated coupling of the fatty acid to the lysolipid.[12]
-
Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC).[12]
-
Purification: Upon completion, the desired phospholipid product can be purified from the reaction mixture.
Quantitative Data on Synthesis
| Synthesis Method | Key Reagents | Reported Yield | Reference |
| Photochemical Synthesis | Lysolipid, NHPI ester, Eosin Y | Reaction completion observed | [12] |
Experimental Workflow for Chemical Synthesis
Role of Phospholipids in Signaling Pathways
Phospholipids are not only structural components of cell membranes but are also integral to cellular signaling. While POPC itself is not a primary signaling molecule, it forms the membrane environment where crucial signaling events take place. The most well-characterized signaling pathway involving phospholipids is the Phospholipase C (PLC) pathway.
The Phospholipase C (PLC) Signaling Pathway
This pathway is initiated by the activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) at the cell surface.
-
Receptor Activation: An extracellular signal (e.g., a hormone or neurotransmitter) binds to and activates its receptor on the plasma membrane.
-
PLC Activation: The activated receptor, in turn, activates a membrane-associated enzyme, Phospholipase C (PLC).[14]
-
PIP2 Hydrolysis: PLC catalyzes the hydrolysis of a minor membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[14][15]
-
Downstream Signaling:
-
IP3: Being water-soluble, IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[15] This increase in intracellular Ca2+ concentration modulates the activity of various enzymes and proteins.
-
DAG: DAG remains in the plasma membrane and, in conjunction with the elevated Ca2+, activates Protein Kinase C (PKC).[15] PKC then phosphorylates a variety of target proteins, leading to a cascade of cellular responses, including cell proliferation, differentiation, and apoptosis.
-
The role of POPC in this pathway is to contribute to the overall integrity and fluidity of the plasma membrane, which is essential for the proper functioning and interaction of the receptors, G proteins, and enzymes involved in the signaling cascade.
Signaling Pathway Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. bosterbio.com [bosterbio.com]
- 3. The Potential Role of Postsynaptic Phospholipase C Activity in Synaptic Facilitation and Behavioral Sensitization in Aplysia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. li05.tci-thaijo.org [li05.tci-thaijo.org]
- 5. Egg yolk lipids: separation, characterization, and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospholipid Extraction - Hancock Lab [cmdr.ubc.ca]
- 7. Study on a novel process for the separation of phospholipids, triacylglycerol and cholesterol from egg yolk - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extraction of phospholipid-rich fractions from egg yolk and soybean for the development of vitamin C-encapsulated liposomes via a microfluidic device - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Simultaneous extraction of phosphatidylcholine and phosphatidylethanolamine from soybean lecithin | Semantic Scholar [semanticscholar.org]
- 12. Photochemical synthesis of natural lipids in artificial and living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Phospholipase C - Wikipedia [en.wikipedia.org]
- 15. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Chirality: An In-depth Technical Guide to the Stereospecificity of (Rac)-POPC and its Implications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a ubiquitous phospholipid in eukaryotic cell membranes and a cornerstone of in vitro model membrane systems. While commonly treated as a single molecular species, the chirality of the glycerol (B35011) backbone introduces the potential for stereoisomerism, a factor with profound, though often overlooked, implications for biological activity and pharmaceutical development. This technical guide delves into the stereospecificity of racemic POPC ((Rac)-POPC), exploring the distinct properties and potential biological consequences of its constituent enantiomers: sn-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine and sn-2-palmitoyl-1-oleoyl-glycero-3-phosphocholine. This document provides a comprehensive overview of the synthesis, analytical separation, and biological relevance of POPC stereoisomers, offering detailed experimental protocols and conceptual frameworks for researchers in lipidomics, membrane biophysics, and drug delivery.
Introduction to Lipid Stereoisomerism
Chirality, the property of non-superimposable mirror images, is a fundamental aspect of molecular biology. In the context of glycerophospholipids like POPC, the central carbon of the glycerol backbone (sn-2) is a chiral center. The naturally occurring enantiomer is the sn-3-phosphocholine configuration. However, synthetic routes can produce a racemic mixture containing both the natural sn-1- and the unnatural sn-2-acyl chain positional isomers. While chemically similar, these enantiomers can exhibit distinct behaviors in chiral biological environments, influencing membrane properties, enzyme interactions, and cellular responses.
The two enantiomers of this compound are:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (sn-1-POPC): The naturally occurring stereoisomer.
-
2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine (sn-2-POPC): The unnatural stereoisomer.
Understanding the stereospecific implications of this compound is critical for the accurate interpretation of experimental data using synthetic lipids and for the rational design of lipid-based drug delivery systems where chirality can influence stability, cellular uptake, and therapeutic efficacy.
Synthesis and Analysis of POPC Enantiomers
The preparation and analysis of enantiomerically pure POPC are crucial for studying their distinct biological roles.
Synthesis of POPC Enantiomers
The synthesis of specific POPC enantiomers typically involves stereospecific starting materials and controlled acylation reactions.
-
Synthesis of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (sn-1-POPC): An enzyme-assisted approach can be employed for high-purity synthesis. This method can involve the regioselective hydrolysis of a diacyl-PC to a lysophospholipid, followed by specific esterification at the desired position. For instance, starting from 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphocholine, esterification at the sn-2 position with oleic anhydride (B1165640) can yield the desired sn-1-POPC.[1]
-
Synthesis of 2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine (sn-2-POPC): The synthesis of this unnatural enantiomer requires a different stereospecific starting material, such as a derivative of D-glyceraldehyde, to establish the opposite stereochemistry at the glycerol backbone. The synthetic route involves protecting group chemistry to ensure acylation occurs at the correct positions. While specific protocols for 2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine are not abundant in readily available literature, the principles of stereospecific glycerophospholipid synthesis can be applied.
Analytical Techniques for Chiral Separation and Purity Assessment
Distinguishing and quantifying POPC enantiomers is a significant analytical challenge.
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. This can be achieved through two main approaches:
-
Indirect Separation: The enantiomers are derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[2][3][4]
-
Direct Separation: The racemic mixture is separated on a chiral stationary phase (CSP). The selection of the appropriate CSP is critical and often requires screening of different column chemistries.[4][5][6]
Note: A specific, validated chiral HPLC method for the direct separation of this compound enantiomers is not widely reported in the literature, indicating a potential area for future methods development.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), can be used to determine the enantiomeric purity of phospholipids (B1166683). The interaction with the chiral agent induces a chemical shift difference between the enantiomers, allowing for their quantification by integrating the respective signals.
Biological Implications of POPC Stereospecificity
The chirality of POPC can significantly influence its interaction with biological systems, from enzymatic processing to its role in membrane structure and function.
Stereospecificity of Enzymatic Hydrolysis
Phospholipases are enzymes that hydrolyze phospholipids and often exhibit a high degree of stereoselectivity.
-
Phospholipase A2 (PLA2): PLA2 enzymes specifically hydrolyze the fatty acid from the sn-2 position of glycerophospholipids.[7] This enzymatic activity is highly stereospecific. Natural sn-1-POPC is a substrate for PLA2, leading to the production of lysophosphatidylcholine (B164491) and oleic acid. In contrast, the unnatural sn-2-POPC, where the oleoyl (B10858665) group is at the sn-1 position and the palmitoyl (B13399708) group is at the sn-2 position, would be expected to be a poor substrate or be hydrolyzed at a significantly different rate, yielding lysophosphatidylcholine and palmitic acid. Comparative studies of hydrolysis rates are essential to quantify this difference.[8][9][10]
Membrane Properties and Protein Interactions
The stereochemistry of constituent lipids can influence the physical properties of the lipid bilayer, such as packing, fluidity, and domain formation. While direct comparative data for pure sn-1-POPC versus sn-2-POPC membranes is scarce, studies on other chiral lipids suggest that stereoisomers can lead to differences in membrane mechanics and interactions with membrane proteins. These differences can arise from altered hydrogen bonding networks and packing arrangements at the lipid-water interface.
Cellular Uptake and Drug Delivery
For lipid-based drug delivery systems, such as liposomes, the chirality of the lipid components can impact their stability, interaction with serum proteins, and cellular uptake mechanisms. While there is a lack of direct comparative studies on the cellular uptake efficiency of liposomes made from pure sn-1-POPC versus sn-2-POPC, research on other chiral liposomal systems suggests that stereochemistry can influence internalization pathways and rates.[11][12][13]
Signaling Pathways
While there is no direct evidence of POPC enantiomers acting as ligands for G-protein coupled receptors (GPCRs), their hydrolysis products, particularly lysophosphatidic acid (LPA) generated from the action of phospholipase D and subsequently PLA2, are potent signaling molecules that activate a family of GPCRs.[14][15] The stereospecific action of PLA2 on POPC enantiomers would therefore directly impact the generation of these downstream signaling lipids. Any differential rates of hydrolysis would lead to stereospecific differences in the initiation of these signaling cascades.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound stereospecificity.
Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) from a dry lipid film, which can then be sized by extrusion to form large unilamellar vesicles (LUVs).[1][11][14]
Materials:
-
This compound
-
Chloroform (B151607) or a 2:1 chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
-
Water bath
-
Liposome (B1194612) extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Dissolve the desired amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. The water bath temperature should be kept below the phase transition temperature of the lipid.
-
Dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired volume of pre-warmed hydration buffer to the flask.
-
Agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming a milky suspension of MLVs. This may take 30-60 minutes.
-
For size homogenization, subject the MLV suspension to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a liposome extruder. Pass the suspension through the membrane an odd number of times (e.g., 11 times) to ensure that the final sample is collected from the opposite side of the initial loading.
Determination of Enantiomeric Purity by NMR Spectroscopy
This protocol outlines a general procedure for assessing the enantiomeric purity of a phosphatidylcholine sample using a chiral solvating agent (CSA).
Materials:
-
Phosphatidylcholine sample (e.g., synthesized POPC enantiomer)
-
Chiral Solvating Agent (CSA) suitable for phospholipids (e.g., a chiral lanthanide shift reagent or a chiral alcohol)
-
Deuterated solvent (e.g., CDCl3)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Dissolve a known amount of the phosphatidylcholine sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
To the same NMR tube, add a molar equivalent of the CSA.
-
Gently mix the sample and acquire another ¹H NMR spectrum.
-
In the presence of the CSA, the signals corresponding to specific protons (e.g., protons on the glycerol backbone or the choline (B1196258) headgroup) of the two enantiomers may be resolved into two distinct peaks or sets of peaks.
-
Integrate the signals corresponding to each enantiomer to determine their relative ratio and calculate the enantiomeric excess (% ee).
Phospholipase A2 (PLA2) Activity Assay
This protocol provides a general framework for a fluorescence-based assay to compare the hydrolysis rates of POPC enantiomers by PLA2.
Materials:
-
Liposomes prepared from sn-1-POPC and sn-2-POPC, each containing a fluorescently labeled phospholipid substrate (e.g., a pyrene-labeled PC)
-
Phospholipase A2 (e.g., from bee venom or porcine pancreas)
-
Assay buffer (e.g., Tris-HCl with CaCl₂)
-
Bovine serum albumin (BSA, fatty acid-free)
-
Fluorometer
Procedure:
-
Prepare separate liposome suspensions of sn-1-POPC and sn-2-POPC, each incorporating a small percentage of a fluorescently labeled PC substrate.
-
In a cuvette, add the assay buffer containing BSA.
-
Add a specific amount of the liposome suspension to the cuvette and allow it to equilibrate.
-
Initiate the reaction by adding a known concentration of PLA2.
-
Monitor the increase in fluorescence over time. The hydrolysis of the fluorescently labeled fatty acid from the sn-2 position and its subsequent binding to BSA results in an increase in fluorescence.
-
Calculate the initial rate of hydrolysis from the linear portion of the fluorescence versus time plot.
-
Compare the initial rates of hydrolysis for the sn-1-POPC and sn-2-POPC liposomes to determine the stereoselectivity of the enzyme.
Cellular Uptake Study of Liposomes
This protocol describes a general method to compare the cellular uptake of liposomes made from different POPC enantiomers using flow cytometry.
Materials:
-
Liposomes prepared from sn-1-POPC and sn-2-POPC, labeled with a fluorescent dye (e.g., Rhodamine-PE).
-
Cell culture of a relevant cell line (e.g., HeLa, macrophages).
-
Cell culture medium.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Prepare dilutions of the fluorescently labeled sn-1-POPC and sn-2-POPC liposomes in cell culture medium.
-
Replace the medium in the cell culture plates with the liposome-containing medium.
-
Incubate the cells with the liposomes for various time points (e.g., 1, 4, 24 hours).
-
At each time point, wash the cells with PBS to remove non-internalized liposomes.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension by flow cytometry to quantify the mean fluorescence intensity of the cell population, which corresponds to the amount of internalized liposomes.
-
Compare the mean fluorescence intensities for cells treated with sn-1-POPC versus sn-2-POPC liposomes at each time point.
Conclusion and Future Directions
The stereospecificity of this compound is a critical, yet under-explored, aspect of lipid biochemistry and its application in research and drug development. While the natural sn-1-POPC enantiomer is well-characterized, the distinct properties of its sn-2 counterpart and the implications of using racemic mixtures remain largely unquantified in the public domain. This technical guide has outlined the fundamental principles of POPC stereoisomerism, provided available methodologies for their synthesis and analysis, and discussed their potential biological implications.
Future research should focus on developing and validating robust analytical methods for the routine separation of POPC enantiomers, such as chiral HPLC. Furthermore, direct comparative studies on the biophysical properties of membranes composed of the individual enantiomers, their interactions with membrane proteins, and their efficacy in drug delivery systems are essential. A deeper understanding of the stereospecific signaling consequences of POPC metabolism will also be crucial. By embracing the complexity of lipid chirality, the scientific community can achieve a more nuanced and accurate understanding of membrane biology and advance the rational design of lipid-based technologies.
References
- 1. 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine improves cognitive decline by enhancing long-term depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aocs.org [aocs.org]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. mdpi.com [mdpi.com]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. Phospholipase A2 Enzymes: Physical Structure, Biological Function, Disease Implication, Chemical Inhibition, and Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative studies of lipase and phospholipase A2 acting on substrate monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interfacial catalysis by phospholipase A2: the rate-limiting step for enzymatic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterogeneous catalysis by phospholipase A2: mechanism of hydrolysis of gel phase phosphatidylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reduction-sensitive liposomes from a multifunctional lipid conjugate and natural phospholipids: reduction and release kinetics and cellular uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nva.sikt.no [nva.sikt.no]
- 14. Allosteric regulation of G protein-coupled receptor activity by phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dynamic phospholipid signaling by G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and Stability of (Rac)-POPC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of (Rac)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine ((Rac)-POPC), a phospholipid crucial for the development of liposomal drug delivery systems and in biophysical studies of model cell membranes. Understanding the physicochemical properties of this compound is paramount for ensuring the consistency, efficacy, and shelf-life of lipid-based formulations.
Solubility of this compound
This compound is an amphiphilic molecule, with a hydrophilic phosphocholine (B91661) head group and hydrophobic acyl chains, dictating its solubility in various solvents. It is readily soluble in several organic solvents but has very limited solubility in aqueous solutions, a property that drives its self-assembly into bilayers.
Quantitative Solubility Data
The following table summarizes the known solubility of POPC in different solvents. It is important to note that for some solvents, achieving the stated solubility may require sonication. The properties of the racemic mixture, this compound, are expected to be nearly identical to the enantiomerically pure form.
| Solvent | Concentration | Temperature | Notes |
| Ethanol | ~25 mg/mL[1] | Room Temperature | - |
| Ethanol | 50 mg/mL[2] | Room Temperature | Requires sonication. |
| DMSO | 100 mg/mL[2] | Room Temperature | Requires sonication. Hygroscopic DMSO can impact solubility; use a freshly opened solvent. |
| DMSO | 5 mg/mL[3] | Room Temperature | - |
| Chloroform | Soluble | Room Temperature | Often used in mixtures with methanol (B129727) for complete dissolution. |
| Chloroform:Methanol (2:1, v/v) | Readily Soluble | Room Temperature | A common solvent system for dissolving phospholipids (B1166683). |
| Chloroform:Methanol:Water | 5 mg/mL[3] | Room Temperature | - |
| Aqueous Solutions | Sparingly soluble[1] | Room Temperature | Forms liposomes or micelles. The critical bilayer concentration for similar lipids is in the nanomolar range.[4] |
Stability of this compound
The stability of this compound is influenced by several factors, including temperature, pH, and exposure to oxygen and light. The primary degradation pathways are hydrolysis and oxidation.
Degradation Pathways
-
Hydrolysis : This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions, yielding a free fatty acid and lysophosphatidylcholine (B164491) (lyso-PC). This process is catalyzed by both acidic and basic conditions and is temperature-dependent. The rate of hydrolysis for phosphatidylcholines is at its minimum at a pH of approximately 6.5.[5]
-
Oxidation : The monounsaturated oleoyl (B10858665) chain at the sn-2 position is susceptible to oxidation, particularly at the double bond. This can be initiated by exposure to air (oxygen), ozone, or other reactive oxygen species (ROS).[1][6] Oxidation leads to the formation of a variety of products, including truncated phospholipids such as 1-palmitoyl-2-(9-oxononanoyl)-sn-glycero-3-phosphocholine (PoxnoPC) and 1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine (PazePC).[7][8]
Recommended Storage and Handling
To minimize degradation, proper storage and handling procedures are critical.
| Condition | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term stability.[3] | Low temperatures significantly reduce the rates of both hydrolysis and oxidation. |
| Atmosphere | Store under an inert gas such as argon or nitrogen.[2] | Minimizes exposure to oxygen, thereby preventing oxidation. |
| Form | Store as a dry powder or in an organic solvent in a tightly sealed container. | Prevents hydrolysis by excluding moisture. |
| Light Exposure | Protect from light. | Light can catalyze oxidative degradation. |
| Aqueous Solutions | Aqueous suspensions should be used fresh and not stored for more than one day.[1] | The presence of water promotes hydrolysis. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the solubility and stability of this compound.
Protocol for Determining Solubility in Organic Solvents
This protocol outlines a straightforward method to determine the saturation solubility of this compound in a given organic solvent.
-
Preparation : Weigh out a known amount of this compound into a series of small, sealable glass vials.
-
Solvent Addition : Add an incremental volume of the chosen solvent (e.g., ethanol) to each vial to create a range of concentrations.
-
Equilibration : Seal the vials tightly and agitate them at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached. Sonication can be used to aid initial dispersion.
-
Observation : After equilibration, visually inspect the vials for any undissolved lipid. The lowest concentration at which solid this compound is visible represents the saturation point.
-
Quantification (Optional) : For a more precise determination, centrifuge the supersaturated samples to pellet the undissolved lipid. Carefully remove a known volume of the supernatant, evaporate the solvent, and weigh the residual lipid.
Protocol for Stability Assessment by HPLC-ELSD (Hydrolysis)
This method allows for the quantification of this compound and its primary hydrolysis product, lyso-PC.
-
Sample Preparation : Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration. To assess stability under specific conditions (e.g., in an aqueous buffer at elevated temperature), prepare liposomes and incubate them accordingly. At various time points, take aliquots of the liposome (B1194612) suspension.
-
Lipid Extraction : Extract the lipids from the aqueous samples using a Bligh-Dyer or Folch extraction method.
-
HPLC Analysis :
-
Column : Use a C18 reversed-phase column.
-
Mobile Phase : A gradient elution using a mixture of methanol and a weak acid (e.g., 0.1% trifluoroacetic acid in water) is effective.[9][10] An example gradient could be starting with a higher aqueous content and ramping up to a high methanol concentration.
-
Detector : An Evaporative Light Scattering Detector (ELSD) is well-suited for lipid analysis as it does not require a chromophore.
-
Standard Curves : Prepare standard curves for both POPC and lyso-PC to enable quantification.
-
-
Data Analysis : Integrate the peak areas for POPC and lyso-PC at each time point. The decrease in the POPC peak area and the increase in the lyso-PC peak area over time indicate the rate of hydrolysis.
Workflow for Liposome Preparation and Characterization
The following diagram illustrates a typical workflow for the preparation of this compound liposomes using the thin-film hydration method, followed by characterization.
Caption: Workflow for liposome preparation and characterization.
Biological Relevance of this compound Degradation Products
The oxidation of POPC in biological membranes is not merely a sign of degradation but also generates lipid species with potent signaling capabilities. These oxidized phospholipids (OxPLs) can modulate inflammatory responses and endothelial barrier function.
Full-length OxPLs, where an oxygen-containing functional group is added to the acyl chain, can exert anti-inflammatory effects.[6] Conversely, truncated OxPLs, such as PoxnoPC and PazePC, which result from the cleavage of the acyl chain, often trigger pro-inflammatory signaling cascades.[6][11]
The diagram below illustrates the dual role of OxPLs in cellular signaling.
Caption: Dual signaling roles of oxidized POPC products.
This guide provides foundational knowledge for the effective use of this compound in research and development. By understanding and controlling for its solubility and stability, researchers can improve the reproducibility of their experiments and the quality of their lipid-based formulations.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative estimation of PL | Cyberlipid [cyberlipid.gerli.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Frontiers | Oxidized Phospholipids in Control of Endothelial Barrier Function: Mechanisms and Implication in Lung Injury [frontiersin.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Mechanism of Action of (Rac)-POPC in Model Membranes
Abstract
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a ubiquitous phospholipid in biological membranes and a cornerstone of model membrane research. Its chirality, stemming from the glycerol (B35011) backbone, is a critical feature that is often overlooked in biophysical studies that utilize the naturally occurring enantiomer. This technical guide delves into the mechanism of action of racemic POPC, or this compound—a 1:1 mixture of the R and S enantiomers—in model membranes. While the bulk of existing literature focuses on enantiopure POPC, this document synthesizes that knowledge and incorporates the emerging understanding of how lipid stereochemistry influences membrane properties and interactions. This is particularly relevant for the origin of life studies, where phospholipids (B1166683) are presumed to have formed as racemic mixtures, and for drug development, where stereoselective interactions with the cell membrane can significantly impact pharmacokinetics.[1]
Core Principles of POPC in Model Membranes
POPC is an asymmetric phospholipid with a saturated palmitoyl (B13399708) chain (16:0) at the sn-1 position and an unsaturated oleoyl (B10858665) chain (18:1) at the sn-2 position.[2][3] This structure imparts key properties that make it a popular choice for creating stable, fluid-phase model membranes at physiological temperatures.
Phase Behavior and Fluidity
POPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) well below room temperature, ensuring a fluid state in most experimental conditions.[4] The presence of the unsaturated oleoyl chain introduces a kink, increasing the average area per lipid and reducing the packing density compared to fully saturated phospholipids.[4] This inherent fluidity is crucial for mimicking the dynamic nature of biological membranes, allowing for the lateral diffusion of lipids and embedded proteins.[5]
Structural Properties
In a fluid-phase bilayer, POPC membranes have a characteristic thickness and area per lipid. These parameters are influenced by factors such as temperature, hydration, and the presence of other molecules like cholesterol. Cholesterol, for instance, is known to increase the thickness and order of POPC bilayers while reducing the area per lipid, a phenomenon known as the condensing effect.[5]
Permeability
The permeability of a pure POPC bilayer to water and small solutes is relatively low, providing a barrier function.[6] The rate of permeation is dependent on the size, polarity, and lipophilicity of the permeating molecule.[7]
The Influence of Stereochemistry: this compound
While abiotic synthesis of phospholipids likely results in racemic mixtures, most life on Earth utilizes homochiral lipids.[1][8] This "lipid divide" between archaea and bacteria/eukaryotes, which use different stereoisomers of the glycerol backbone, underscores the biological significance of lipid chirality.[8] Studying this compound in model membranes offers insights into prebiotic membrane evolution and the stereospecificity of molecular interactions with membranes.
Membrane Packing and Domain Formation
A racemic mixture of phospholipids can lead to different packing arrangements compared to an enantiopure membrane. The interactions between enantiomers (R-S) can differ from those between identical stereoisomers (R-R or S-S). This can result in alterations in membrane fluidity, thickness, and the propensity for domain formation.[9] Studies on mixed chirality lipid monolayers have shown the formation of spiraling mesoscopic structures, indicating that enantioselectivity plays a role in the domain growth process.[9]
Enantioselective Permeability
A key feature of chiral bilayers is their ability to exhibit enantioselective permeability to chiral molecules.[7][10] Research has demonstrated that chiral phospholipid bilayers can allow for faster permeation of one enantiomer of an amino acid over the other.[7][11] For this compound membranes, the presence of both R and S enantiomers creates a complex chiral environment at the interface, which could lead to differential transport rates for chiral drugs or biomolecules. This has significant implications for drug delivery and understanding the cellular uptake of stereoisomeric drugs.
Stereospecific Molecular Interactions
The chirality of phospholipids can influence their interactions with other molecules, including peptides and proteins.[12][13] Some membrane proteins are regulated by stereoisomer-specific binding to particular phospholipids.[13] In a this compound membrane, the presentation of both enantiomers could lead to varied binding affinities and orientations for membrane-associating proteins and peptides, potentially altering their function.
Quantitative Data Summary
The following tables summarize key quantitative data for POPC in model membranes. It is important to note that this data is derived from studies using the naturally occurring enantiomer of POPC. The expected qualitative effects in a this compound membrane are noted based on the principles of stereochemical interactions.
| Property | Value | Conditions | Expected Effect in this compound |
| Bilayer Thickness | ~3.9 - 4.5 nm | Fluid phase, with and without cholesterol | May be slightly altered due to different packing of R and S enantiomers. |
| Area per Lipid | ~0.64 nm² | Fluid phase | Could be larger or smaller depending on the favorability of R-S vs. R-R/S-S interactions. |
| Gel-to-Liquid Crystalline Transition (Tm) | -2 °C | Fully hydrated | The phase transition may be broadened or shifted due to the introduction of stereochemical heterogeneity. |
| Permeability to Glucose | ~3.76 x 10⁻⁹ cm/s | Giant Unilamellar Vesicles (GUVs) | May exhibit enantioselectivity for chiral permeants. |
Experimental Protocols
The study of this compound in model membranes employs a variety of biophysical techniques. Below are detailed methodologies for key experiments.
Preparation of Unilamellar Vesicles
-
Thin-Film Hydration:
-
This compound is dissolved in a chloroform/methanol solvent mixture.
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.
-
The film is dried under vacuum for several hours to remove residual solvent.
-
The lipid film is hydrated with an aqueous buffer solution by gentle agitation, forming multilamellar vesicles (MLVs).
-
-
Extrusion:
-
The MLV suspension is subjected to multiple freeze-thaw cycles to improve lamellarity.
-
The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to produce large unilamellar vesicles (LUVs) of a uniform size distribution.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the phase transition temperature (Tm) of the lipid bilayer.
-
Methodology:
-
A sample of the this compound vesicle suspension and a reference sample (buffer) are placed in separate DSC pans.
-
The pans are heated at a constant rate.
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.
-
A peak in the heat flow versus temperature plot indicates the Tm.
-
Fluorescence Spectroscopy for Membrane Fluidity
-
Objective: To assess the fluidity of the this compound bilayer using a fluorescent probe like Laurdan.
-
Methodology:
-
Laurdan is incorporated into the this compound vesicles.
-
The fluorescence emission spectrum of Laurdan is recorded. The probe's emission is sensitive to the polarity of its environment, which changes with the packing of the lipid acyl chains.
-
The Generalized Polarization (GP) value is calculated from the emission intensities at two different wavelengths. A lower GP value corresponds to a more fluid membrane.
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the order and dynamics of the lipid acyl chains.
-
Methodology:
-
Deuterium-labeled this compound is used to prepare multilamellar vesicles.
-
²H NMR spectra are acquired.
-
The quadrupolar splitting in the spectrum is measured, which is proportional to the order parameter (SCD) of the C-D bond. A larger splitting indicates a more ordered (less fluid) acyl chain segment.
-
Molecular Dynamics (MD) Simulations
-
Objective: To obtain atomistic-level insights into the structure and dynamics of a this compound bilayer.
-
Methodology:
-
A model of a this compound bilayer with a defined number of lipid molecules and surrounding water is constructed in silico.
-
A force field (e.g., CHARMM, AMBER) is used to describe the interactions between atoms.
-
The system's trajectory over time is calculated by solving Newton's equations of motion.
-
Analysis of the trajectory provides information on bilayer thickness, area per lipid, lipid diffusion, and interactions with other molecules.
-
Visualizations
Caption: Schematic of a this compound bilayer with R and S enantiomers.
Caption: Workflow for Giant Unilamellar Vesicle (GUV) preparation.
References
- 1. Racemic Phospholipids for Origin of Life Studies [mdpi.com]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Phospholipid | Cell Membrane, Lipid Bilayer & Fatty Acids | Britannica [britannica.com]
- 4. The role of phospholipid molecular species in determining the physical properties of yeast membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The effects of molecular and nanoscopic additives on phospholipid membranes [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Chiral Lipid Bilayers are Enantioselectively Permeable - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the Role of Chirality in Phospholipid Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [2312.05074] Spiralling molecular structures and chiral selectivity in model membranes [arxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.ysu.am [journals.ysu.am]
- 12. Lipid Chirality Revisited: A Change in Lipid Configuration Transforms Membrane-Bound Protein Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of Lipid-Protein Interactions and Lipid-mediated Modulation of Membrane Protein Function Through Molecular Simulation - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Biophysical Characteristics of (Rac)-POPC Bilayers
This technical guide provides a comprehensive overview of the biophysical characteristics of lipid bilayers composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), with a focus on the racemic mixture, this compound. For comparative purposes, data for the more commonly studied enantiomerically pure sn-POPC is also presented, as specific quantitative data for the racemic form is less prevalent in the literature. This document details key structural and mechanical properties, outlines the experimental protocols used for their determination, and illustrates relevant experimental and logical workflows.
Introduction to POPC and its Racemic Form
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a ubiquitous glycerophospholipid in biological membranes and a fundamental component in model membrane systems.[1][2] Its structure, featuring a saturated palmitoyl (B13399708) chain (16:0) at the sn-1 position and a monounsaturated oleoyl (B10858665) chain (18:1) at the sn-2 position, imparts a cylindrical shape that is conducive to the formation of stable, fluid lipid bilayers.[2]
While most biological and many experimental systems utilize the stereospecific sn-POPC, the racemic mixture, this compound, which contains an equal proportion of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 2-palmitoyl-1-oleoyl-sn-glycero-3-phosphocholine, is also of significant interest. The synthesis of racemic lipids can be more cost-effective, and understanding their properties is crucial for applications where stereochemical purity is not a primary concern. The presence of two stereoisomers can influence lipid packing, leading to potential differences in bilayer properties compared to the enantiomerically pure form.
Quantitative Biophysical Data
The following table summarizes key biophysical parameters for POPC bilayers. While these values are predominantly derived from studies on sn-POPC, they serve as a critical baseline for understanding this compound systems. It is generally expected that racemic mixtures may exhibit slightly larger areas per lipid and lower bending rigidity due to less optimal chain packing.
| Biophysical Parameter | Value | Experimental Conditions | Key Experimental Technique(s) | Reference(s) |
| Area per Lipid (AL) | 64.0 ± 1.0 Ų | 25°C | SANS, SAXS | [3] |
| 70.5 Ų | 48°C | Solid-State 13C NMR | [4] | |
| 61 ± 2 Ų | 27°C | Molecular Dynamics (MD) Simulation | [5] | |
| Bilayer Thickness (DB) | 3.9 ± 0.1 nm | 27°C | Molecular Dynamics (MD) Simulation | [5] |
| (Phosphate-to-Phosphate) | 4.21 nm | Ambient | SAXS | [6] |
| 4.66 nm | 48°C | Solid-State 13C NMR | [4] | |
| Bending Rigidity (κ or KC) | 20.8 ± 1 kBT | Ambient | Diffuse X-ray Scattering | [7] |
| (8.5 ± 1.0) x 10-20 J | 18°C | Micropipette Aspiration | [8] | |
| ~20 kBT | Ambient | Flicker Spectroscopy | [9][10] | |
| Gel-to-Liquid Crystalline | 3 ± 2 °C | Rehydrated Nanodiscs | Solid-State NMR | [11] |
| Phase Transition (Tm) |
Experimental Protocols
The characterization of lipid bilayers relies on a suite of powerful biophysical techniques. Below are detailed methodologies for the key experiments cited.
Small-Angle X-ray and Neutron Scattering (SAXS/SANS)
SAXS and SANS are indispensable for determining the overall structure of lipid bilayers, including thickness and area per lipid.[12][13][14]
Methodology:
-
Vesicle Preparation: Unilamellar vesicles (ULVs) or multilamellar vesicles (MLVs) are prepared by hydrating a dry lipid film of this compound, followed by extrusion through polycarbonate filters of a defined pore size (e.g., 100 nm) to create a homogenous population of ULVs.[12][15]
-
Sample Loading: The vesicle solution is loaded into a temperature-controlled sample holder with X-ray or neutron-transparent windows.
-
Data Acquisition: A collimated beam of X-rays or neutrons is passed through the sample. The scattered radiation is collected on a 2D detector. The scattering intensity, I(q), is measured as a function of the scattering vector, q, where q = (4π/λ)sin(θ/2).
-
Data Analysis (Scattering Density Profile Model): The data is analyzed using a scattering density profile (SDP) model.[15] This approach models the bilayer as a series of Gaussian shells representing different molecular groups (e.g., headgroups, carbonyls, methylene (B1212753) chains, terminal methyls).[16][17] By fitting this model to the scattering data, one can extract high-resolution structural parameters like the bilayer thickness, the area per lipid, and the location of different lipid moieties.[15] For SANS, contrast variation, achieved by using different H₂O/D₂O mixtures, can be used to highlight specific parts of the bilayer.[13][14][18]
Solid-State NMR (ssNMR) Spectroscopy
Solid-state NMR provides site-specific information about the structure, orientation, and dynamics of lipids within the bilayer.[19][20]
Methodology:
-
Sample Preparation: For ssNMR, samples are often prepared as MLVs. The lipid sample is hydrated to a specific level (e.g., 50 wt% water) and transferred to an NMR rotor. For oriented sample NMR, the lipid mixture is deposited and dried onto thin glass plates, which are then stacked and hydrated before being placed in the spectrometer.[21]
-
Spectra Acquisition:
-
³¹P ssNMR: Used to investigate the polymorphism of the lipid assembly (e.g., bilayer, hexagonal phase) and the dynamics of the headgroup region.[20][21]
-
²H ssNMR: Requires deuterium-labeled lipids. The quadrupolar splitting in the ²H spectrum is directly related to the order parameter (SCD) of the C-D bond, providing detailed information on the ordering and dynamics of the acyl chains.
-
¹³C ssNMR: Magic-Angle Spinning (MAS) experiments can provide high-resolution spectra to identify different carbon environments and their dynamics. Separated local-field experiments can resolve ¹³C-¹H dipolar couplings, which are related to bond order parameters.[4]
-
-
Data Analysis: Spectra are analyzed to extract parameters such as chemical shift anisotropies, quadrupolar splittings, and relaxation times. These parameters are then used to build a detailed picture of molecular order and motion within the bilayer.
Molecular Dynamics (MD) Simulations
MD simulations offer an atomic-level "computational microscope" to study the behavior of lipid bilayers over time.[1][2][22]
Methodology:
-
System Setup: A bilayer of this compound is constructed in silico. This involves placing the desired number of lipid molecules (e.g., 128 or more) in two opposing leaflets. The bilayer is then solvated with a layer of water molecules on both sides, and ions are added to neutralize the system and achieve a desired salt concentration.[23]
-
Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS, AMBER) is chosen to describe the interactions between all atoms in the system.
-
Equilibration: The system is first energy-minimized to remove steric clashes. It is then gradually heated and equilibrated under constant temperature and pressure (NPT ensemble) until properties like the area per lipid and bilayer thickness stabilize.[24]
-
Production Run: A long simulation (typically hundreds of nanoseconds to microseconds) is run to sample the conformational space of the bilayer.
-
Trajectory Analysis: The saved trajectory is analyzed to calculate various properties, including the area per lipid, bilayer thickness (e.g., phosphate-to-phosphate distance), acyl chain order parameters, diffusion coefficients, and radial distribution functions.[23]
Influence of Bilayer Properties on Membrane Function
The biophysical characteristics of a lipid bilayer are not merely passive properties; they actively influence the function of embedded and associated proteins, which is a cornerstone of cellular signaling and transport.
The presence of a racemic lipid mixture like this compound could introduce packing defects at the interface between the two stereoisomers. These defects might alter local curvature and thickness, potentially creating favorable environments for the partitioning or conformational stabilization of certain membrane proteins. For instance, transmembrane proteins often have a preferred hydrophobic thickness, and a mismatch between the protein's hydrophobic length and the bilayer thickness can induce mechanical stress, altering the protein's conformational equilibrium and, consequently, its function.[25]
Conclusion and Future Directions
This guide has summarized the core biophysical characteristics of POPC bilayers, providing a foundational dataset and methodological overview relevant for systems containing this compound. The properties of area per lipid, bilayer thickness, and bending rigidity are critical determinants of membrane behavior and its interactions with proteins and small molecules.
A significant gap in the literature is the direct, systematic comparison of enantiomerically pure sn-POPC with its racemic counterpart. Future research should focus on high-precision measurements of this compound bilayers to quantify the effects of stereoisomeric mixing on lipid packing, phase behavior, and mechanical properties. Such studies are vital for drug development professionals formulating lipid-based drug delivery systems, where racemic lipids may be used, and for researchers aiming to understand the fundamental principles of lipid self-assembly and lipid-protein interactions. Molecular dynamics simulations, in particular, could provide powerful insights into the specific packing arrangements and domain formation that may occur at the interface of the different stereoisomers.
References
- 1. youtube.com [youtube.com]
- 2. scispace.com [scispace.com]
- 3. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 4. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The bending rigidity of the red blood cell cytoplasmic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bending rigidity of charged lipid bilayer membranes - Soft Matter (RSC Publishing) DOI:10.1039/C9SM00772E [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Lipid-Protein Correlations in Nanoscale Phospholipid Bilayers by Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. solvation.de [solvation.de]
- 13. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Global small-angle X-ray scattering data analysis for multilamellar vesicles: the evolution of the scattering density profile model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.iucr.org [journals.iucr.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Solid-State NMR of Membrane Proteins in Lipid Bilayers: to spin or not to spin? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary Structure and Topology of Membrane Proteins [scirp.org]
- 21. mdpi.com [mdpi.com]
- 22. Molecular dynamics simulation studies of lipid bilayer systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Molecular Dynamics Simulations of Phospholipid Bilayers with Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Simulation-Based Methods for Interpreting X-Ray Data from Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
The Dynamic Nature of (Rac)-POPC Membranes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the fluid nature of membranes composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), with a focus on the racemic mixture, (Rac)-POPC. Membrane fluidity is a critical parameter influencing a vast array of cellular processes, from signal transduction to drug-membrane interactions. Understanding and quantifying the fluidity of model membranes like those made from POPC is therefore of paramount importance in drug development and biomedical research. This document provides a summary of key quantitative data, detailed experimental protocols for measuring membrane fluidity, and an exploration of the role of POPC membrane dynamics in cellular signaling.
While much of the existing literature focuses on the naturally occurring sn-1,2 enantiomer of POPC, this guide also addresses the racemic mixture, although direct comparative studies on the fluidity of this compound versus enantiomerically pure POPC are limited. The data presented herein is compiled from a variety of sources and should be interpreted within the context of the specific experimental conditions of each study.
Data Presentation: Quantitative Fluidity Parameters of POPC Membranes
The fluidity of a lipid bilayer is a complex property characterized by several quantitative parameters. Below are tables summarizing key data for POPC membranes, including rotational correlation times, order parameters, and lateral diffusion coefficients.
Table 1: Rotational Motion of Probes in POPC Bilayers
| Probe | Technique | Parameter | Value | Temperature (°C) | Notes |
| DPH-PC | Time-Resolved Fluorescence Anisotropy | Rotational Correlation Time (τr) | ~5.3 ns | 23 | In POPC with 18 mol% cholesterol[1] |
| DPH-PC | Time-Resolved Fluorescence Anisotropy | Order Parameter (S) | ~0.76 | 23 | In POPC with 18 mol% cholesterol[1] |
Table 2: Acyl Chain Order Parameters of POPC Bilayers from Deuterium NMR
| Deuterated Lipid | Technique | Carbon Position | Order Parameter (S_CD) | Temperature (°C) | Notes |
| POPC-d31 | Solid-State ²H NMR | Plateau region (C2-C9) | ~0.2 | 37 | In pure POPC membranes[2] |
| POPC-d31 | Solid-State ²H NMR | C10 (double bond) | ~0.1 | 37 | In pure POPC membranes[2] |
| POPC-d31 | Solid-State ²H NMR | End of chain (C16) | < 0.05 | 37 | In pure POPC membranes[2] |
Table 3: Lateral Diffusion Coefficients in POPC Bilayers
| Diffusing Species | Technique | Diffusion Coefficient (D) (μm²/s) | Temperature (°C) | Notes |
| POPC | PFG-NMR | 0.0086 | 49 | Dehydrated multilamellar liposomes[3] |
| POPC | PFG-NMR | 0.019 | 49 | In excess water[3] |
| Laurdan | sFCS | 4.5 | 25 | In Giant Unilamellar Vesicles (GUVs)[4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of membrane fluidity studies. Below are protocols for three key experimental techniques.
Preparation of this compound Unilamellar Vesicles
A common preparatory step for many fluidity measurement techniques is the creation of unilamellar vesicles.
Materials:
-
This compound lipid powder
-
Desired aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Nitrogen gas stream
Protocol:
-
Dissolve a known quantity of this compound in chloroform in a round-bottom flask.
-
Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the desired aqueous buffer, pre-heated to above the lipid's phase transition temperature (for POPC, room temperature is sufficient). The final lipid concentration is typically between 1 and 10 mg/mL.
-
Vortex the suspension vigorously to create multilamellar vesicles (MLVs).
-
For unilamellar vesicles, subject the MLV suspension to multiple freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the sample in liquid nitrogen and a warm water bath.
-
Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (e.g., 11-21 passes) using a mini-extruder. This process generates small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) with a relatively uniform size distribution[5][6].
DPH Fluorescence Anisotropy
This technique measures the rotational freedom of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) embedded in the hydrophobic core of the membrane[7][8][9].
Materials:
-
This compound unilamellar vesicles
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran (B95107) or DMF)
-
Spectrofluorometer with polarization filters
Protocol:
-
Prepare a dilute suspension of this compound vesicles in buffer.
-
Add a small aliquot of the DPH stock solution to the vesicle suspension while vortexing to achieve a final lipid-to-probe molar ratio of approximately 200:1 to 500:1.
-
Incubate the mixture in the dark at a temperature above the lipid phase transition for at least 30 minutes to ensure complete incorporation of the probe into the membranes.
-
Measure the fluorescence anisotropy (r) using a spectrofluorometer equipped with excitation and emission polarizers.
-
Set the excitation wavelength to ~350 nm and the emission wavelength to ~430 nm[10].
-
Measure the fluorescence intensities with the excitation polarizer oriented vertically and the emission polarizer oriented vertically (I_VV) and horizontally (I_VH).
-
Calculate the fluorescence anisotropy (r) using the following equation: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) where G is the G-factor, an instrument-specific correction factor.
Laurdan Generalized Polarization (GP)
Laurdan is a fluorescent probe that is sensitive to the polarity of its environment. Its emission spectrum shifts depending on the degree of water penetration into the membrane, which is related to lipid packing and fluidity[11][12][13][14].
Materials:
-
This compound giant unilamellar vesicles (GUVs) or large unilamellar vesicles (LUVs)
-
Laurdan stock solution (e.g., 1 mM in ethanol (B145695) or DMSO)
-
Spectrofluorometer or confocal microscope with appropriate filters
Protocol for Spectroscopy:
-
Prepare a suspension of this compound LUVs.
-
Add Laurdan stock solution to the LUV suspension to a final lipid-to-probe molar ratio of about 500:1.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
Set the excitation wavelength to 340 nm.
-
Record the emission spectrum from 400 nm to 550 nm.
-
Measure the fluorescence intensities at the emission maxima in the gel phase (~440 nm) and the liquid-crystalline phase (~490 nm).
-
Calculate the Generalized Polarization (GP) value using the formula[13]: GP = (I_440 - I_490) / (I_440 + I_490)
Protocol for Microscopy:
-
Prepare GUVs containing Laurdan by adding the probe to the lipid/chloroform mixture before film formation.
-
Image the GUVs using a confocal microscope with an excitation wavelength of ~405 nm[15].
-
Simultaneously collect fluorescence emission in two channels: one for the gel phase (e.g., 410-460 nm) and one for the liquid-crystalline phase (e.g., 470-520 nm)[15].
-
Calculate the GP value for each pixel in the image using the same formula as for spectroscopy to generate a GP map of the vesicle.
Solid-State Deuterium NMR (²H NMR)
²H NMR provides detailed information about the order and dynamics of specific segments of lipid acyl chains by using deuterated lipids[16][17][18][19][20].
Materials:
-
Deuterated this compound (e.g., POPC-d31)
-
Hydration buffer (e.g., D₂O-based buffer)
-
Solid-state NMR spectrometer with a quadrupolar echo pulse sequence
Protocol:
-
Prepare multilamellar vesicles (MLVs) of the deuterated POPC by hydrating a dry lipid film with a minimal amount of buffer.
-
Transfer the hydrated lipid sample to an NMR rotor.
-
Acquire ²H NMR spectra using a quadrupolar echo pulse sequence at the desired temperature.
-
The resulting Pake doublet spectrum can be analyzed to extract the quadrupolar splitting (ΔνQ) for each deuterated position along the acyl chain.
-
The segmental order parameter (S_CD) is then calculated from the quadrupolar splitting, providing a measure of the orientational order of each C-²H bond vector relative to the bilayer normal.
Signaling Pathways and Experimental Workflows
The fluidity of POPC membranes is not just a passive property but an active participant in cellular signaling. Below are diagrams illustrating key signaling pathways influenced by membrane dynamics and a general workflow for fluidity measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 3. Lateral Diffusion Rates of Lipid, Water, and a Hydrophobic Drug in a Multilamellar Liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laurdan generalized polarization fluctuations measures membrane packing micro-heterogeneity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 6. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DPH Probe Method for Liposome-Membrane Fluidity Determination | Springer Nature Experiments [experiments.springernature.com]
- 8. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. researchgate.net [researchgate.net]
- 11. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes [bio-protocol.org]
- 13. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. doc.rero.ch [doc.rero.ch]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. books.rsc.org [books.rsc.org]
- 20. youtube.com [youtube.com]
Foundational Research on (Rac)-POPC Lipid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research concerning the interactions of lipids, specifically focusing on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), with a particular emphasis on its racemic form, (Rac)-POPC, and its interplay with cellular signaling molecules like the small GTPase Rac. This document collates quantitative data from key studies, details relevant experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for the scientific community.
Quantitative Data Summary
The following tables summarize key quantitative findings from foundational studies on POPC interactions with proteins and other molecules. These data provide a comparative look at binding affinities, interaction dynamics, and the impact of these interactions on membrane properties.
Table 1: Protein-POPC Interaction Parameters
| Interacting Protein/Peptide | Lipid Bilayer Composition | Method | Parameter | Value | Reference |
| SNGpATM | POPC | Steric Trap | Dissociation Constant (Kd) | 1.3 x 10-9 nm-2 | [1] |
| LL-37 | POPC | Molecular Dynamics | Binding Free Energy | ~ -19 kcal/mol | [2] |
| LL-37 | POPE:POPG | Molecular Dynamics | Binding Free Energy | ~ -85 kcal/mol | [2] |
| PAP248–286 (charged His) | 100% POPC | Molecular Dynamics | Binding Trajectories | 8 out of 40 | [3] |
| PAP248–286 (neutral His) | 100% POPC | Molecular Dynamics | Binding Trajectories | 5 out of 40 | [3] |
| PAP248–286 (charged His) | 70% POPC, 30% POPG | Molecular Dynamics | Binding Trajectories | 17 out of 40 | [3] |
| PAP248–286 (neutral His) | 70% POPC, 30% POPG | Molecular Dynamics | Binding Trajectories | 16 out of 40 | [3] |
| PAP248–286 (charged His) | 50% POPC, 50% POPG | Molecular Dynamics | Binding Trajectories | 20 out of 40 | [3] |
| PAP248–286 (neutral His) | 50% POPC, 50% POPG | Molecular Dynamics | Binding Trajectories | 19 out of 40 | [3] |
Table 2: Rac-Membrane Interaction Dynamics
| Rac Variant | Measurement | Dissociation Rate Constant (koff) | Reference |
| wtRac | Photobleaching | 0.048 s-1 | [4][5] |
| G12VRac | Photobleaching | 0.004 s-1 | [4][5] |
Table 3: Biophysical Properties of POPC Membranes
| Membrane Composition | Parameter | Value | Reference |
| Pure POPC | Bilayer Thickness (dL) | 40.5 Å | [6] |
| Pure POPC | Headgroup-Headgroup Thickness (dHH) | 36.7 Å | [6] |
| POPC with Polystyrene (13% mass ratio) | Area per Lipid Increase | 10% | [7] |
| POPC with Polystyrene (13% mass ratio) | Lipid Diffusion Coefficient (DL) Reduction | Factor of 3 | [7] |
| POPC with Cholesterol (Chol/POPC ratio 1.5) | Membrane Roughness (Rq) | 99 ± 13 pm | [8] |
| Pure POPC | Membrane Roughness (Rq) | 134 ± 8 pm | [8] |
Signaling Pathways
Cellular signaling pathways are intricate networks that govern cellular responses. Lipids like POPC are integral components of the membranes where these signaling events are initiated. Oxidized derivatives of POPC (OxPAPC) have been shown to actively participate in signaling cascades, notably those involving the small GTPase Rac.
OxPAPC-Induced Rac Activation Pathway
Oxidized 1-palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (OxPAPC) can trigger potent endothelial barrier-protective effects. This signaling cascade is mediated by the activation of the small GTPases Rac and Cdc42. The pathway involves several upstream kinases that influence Rac activation, leading to cytoskeletal remodeling.[9]
Caption: OxPAPC signaling cascade leading to Rac activation and endothelial barrier protection.
Phospholipase C (PLC) Signaling Pathway
Phospholipase C (PLC) is a crucial enzyme in signal transduction that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid structurally related to POPC, into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[10][11][12] This pathway is activated by various G protein-coupled receptors (GPCRs) and receptor tyrosine kinases.
Caption: Overview of the Phospholipase C (PLC) signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of foundational research. Below are protocols for key experiments cited in the study of this compound lipid interactions.
Preparation of POPC Proteoliposomes
This protocol is adapted from a method used to study protein-lipid interactions in a controlled bilayer environment.[1]
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in chloroform (B151607) (25 mg/mL)
-
Nitrogen gas stream
-
Vacuum desiccator
-
Hydration/solubilization buffer: 2-6% β-octylglucoside, 20 mM MOPS, 200 mM NaCl, pH 7.5
-
Protein of interest stock solution
Procedure:
-
Add the desired amount of POPC in chloroform to a glass tube.
-
Dry the lipid solution under a stream of nitrogen gas to form a thin lipid film on the wall of the tube.
-
Further, remove residual solvent by placing the tube in a vacuum desiccator for at least 2 hours.
-
Hydrate and solubilize the dried lipid film by adding the hydration/solubilization buffer.
-
Add the protein of interest to the solubilized POPC solution to the desired final concentration (e.g., 10 μM).
-
Incubate the mixture at room temperature for 1 hour to allow for protein insertion into the lipid micelles.
-
Proceed with detergent removal (e.g., by dialysis or bio-beads) to allow the formation of proteoliposomes.
Nanodisc Assembly for Studying Protein-Lipid Interactions
Nanodiscs provide a native-like bilayer environment for studying membrane proteins and their interactions with specific lipids. This protocol is based on methods used for native mass spectrometry studies.[13]
Materials:
-
POPC and other desired lipids (e.g., POPG, POPE) in chloroform
-
Membrane Scaffold Protein (MSP)
-
Sodium cholate (B1235396) (100 mM)
-
Protein of interest (e.g., AmtB)
Procedure:
-
Dissolve the desired lipids in chloroform and quantify them (e.g., by phosphate (B84403) analysis).
-
Mix the lipids in the desired molar ratio in a glass vial.
-
Dry the lipid mixture overnight to form a film.
-
Resuspend the dried lipid film in 100 mM sodium cholate to a final lipid concentration of 50 mM.
-
Mix the resuspended lipids, Membrane Scaffold Protein (MSP), cholate, and the membrane protein of interest.
-
Incubate the mixture on ice for approximately 1 hour to allow for the components to assemble.
-
Remove the detergent (e.g., using bio-beads) to initiate the self-assembly of nanodiscs.
-
Purify the assembled nanodiscs using size exclusion chromatography.
Experimental Workflow for Measuring Protein-Membrane Binding
This workflow outlines a general approach to quantifying the binding of a protein to a lipid membrane using fluorescence-based techniques.
Caption: General workflow for a fluorescence-based protein-membrane binding assay.
References
- 1. pnas.org [pnas.org]
- 2. Residual Interactions of LL-37 with POPC and POPE:POPG Bilayer Model Studied by All-Atom Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo dynamics of Rac-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo Dynamics of Rac-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Signaling pathways involved in OxPAPC-induced pulmonary endothelial barrier protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipase C - Wikipedia [en.wikipedia.org]
- 11. bosterbio.com [bosterbio.com]
- 12. scientificarchives.com [scientificarchives.com]
- 13. Investigating the Lipid Selectivity of Membrane Proteins in Heterogeneous Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-POPC in Lipid Research: A Technical Guide to its Discovery, History, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a cornerstone phospholipid in lipid research, pivotal for understanding cell membrane biophysics and for the development of advanced drug delivery systems. While the naturally occurring enantiomer, sn-glycero-3-phosphocholine, is ubiquitously studied, the racemic form, (Rac)-POPC, holds unique significance, particularly in the context of prebiotic evolution and for providing a baseline in stereospecific studies. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and experimental applications of this compound. It details key experimental protocols, presents quantitative biophysical data, and illustrates relevant biochemical pathways and workflows, serving as a comprehensive resource for researchers in lipid science and drug development.
Introduction: A Historical Perspective on Phospholipids (B1166683) and the Emergence of this compound
The journey into the world of lipids began in the 19th century with the isolation of "lecithin" (phosphatidylcholine) from egg yolk by French chemist Theodore Nicolas Gobley in 1847.[1] This marked the discovery of the first phospholipid.[1] Subsequent decades saw the characterization of other phospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS) from brain tissue.[2][3] The early 20th century brought a deeper understanding of their chemical structures and their role as essential components of biological membranes, culminating in the fluid mosaic model of the cell membrane proposed by Singer and Nicolson in 1972.[2]
Throughout this history, the focus was predominantly on the naturally occurring stereoisomers of phospholipids, which possess a sn-glycero-3-phosphate backbone. However, prebiotic chemical synthesis, in the absence of enzymatic machinery, would have produced a racemic mixture of phospholipids.[4] This realization spurred interest in the synthesis and characterization of racemic phospholipids, like this compound, to create more realistic protocell models for origin-of-life studies.[4] The study of racemic lipids also provides a crucial control in experiments designed to investigate the stereospecificity of enzyme-lipid and drug-lipid interactions.
Synthesis of this compound: From Prebiotic Models to Laboratory Protocols
The synthesis of racemic POPC is a multi-step process that can be achieved through various chemical pathways. One common approach involves the sequential acylation of a racemic glycerol (B35011) derivative. The following is a generalized protocol based on established synthetic routes.
Experimental Protocol: Synthesis of this compound
This protocol outlines a common pathway for the chemical synthesis of this compound.
Materials:
-
rac-Solketal (rac-2,2-dimethyl-1,3-dioxolane-4-methanol)
-
Palmitoyl (B13399708) chloride
-
Oleoyl (B10858665) chloride
-
Dichloromethane (DCM)
-
Trimethyl phosphate
-
Phosphorus oxychloride (POCl₃)
-
Trimethylamine
-
Dowex 50WX8 resin
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis
Procedure:
-
Protection of Glycerol: Start with a racemic glycerol derivative, such as rac-solketal, to protect the sn-1 and sn-2 hydroxyl groups.
-
First Acylation (sn-1 Position): Acylate the primary hydroxyl group of rac-solketal with palmitoyl chloride in the presence of a base like pyridine in an inert solvent such as dichloromethane. This attaches the palmitic acid chain to the sn-1 position.
-
Deprotection: Remove the isopropylidene protecting group under acidic conditions to free the hydroxyl group at the sn-2 position.
-
Second Acylation (sn-2 Position): Acylate the newly freed hydroxyl group with oleoyl chloride to introduce the oleic acid chain at the sn-2 position, yielding rac-1-palmitoyl-2-oleoyl-glycerol.
-
Phosphorylation: Phosphorylate the free hydroxyl group at the sn-3 position using phosphorus oxychloride, followed by the addition of choline (B1196258), typically from a precursor like choline tosylate, in the presence of a condensing agent.
-
Purification: The final product, this compound, is purified using silica gel column chromatography to remove any unreacted starting materials and byproducts.
Workflow for the Synthesis of this compound:
Biophysical Properties of POPC Bilayers
POPC is widely used to create model membranes, such as liposomes and supported lipid bilayers, for biophysical studies. The data below summarizes key quantitative properties of POPC bilayers. While most studies are conducted with the natural sn-glycero-3-phosphocholine isomer, the fundamental biophysical properties of bilayers formed from this compound are expected to be similar, though subtle differences in packing and domain formation may exist.
Table 1: Biophysical Properties of POPC Lipid Bilayers
| Property | Value | Conditions | Reference(s) |
| Phase Transition Temp. | -2 °C | Fully hydrated | [5] |
| Area per Lipid | 64.3 Ų | Pure POPC bilayer, 303 K | [6] |
| 60.4 ± 0.9 Ų | Pure POPC bilayer | [7] | |
| Bilayer Thickness | 37.5 Å | Pure POPC bilayer, 303 K | [7] |
| 38.1 Å | Pure POPC bilayer | [8] | |
| Volume per Lipid | 1230 ų | Pure POPC bilayer, 30 °C | [8] |
Experimental Protocols for Utilizing this compound in Model Membranes
This compound can be used to prepare various model membrane systems. The following are standard protocols for the preparation of liposomes.
Protocol: Preparation of Large Unilamellar Vesicles (LUVs) by Extrusion
Materials:
-
This compound in chloroform (B151607)
-
Chloroform
-
Nitrogen gas
-
Vacuum desiccator
-
Buffer of choice (e.g., PBS, HEPES)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block
Procedure:
-
Lipid Film Formation: A desired amount of this compound in chloroform is dried in a round-bottom flask under a gentle stream of nitrogen gas to form a thin lipid film. The flask is then placed in a vacuum desiccator for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs). The hydration temperature should be above the phase transition temperature of the lipid (-2 °C for POPC).
-
Extrusion: The MLV suspension is loaded into a mini-extruder and passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) multiple times (typically 11-21 passes). This process results in the formation of LUVs with a relatively uniform size distribution.
Workflow for LUV Preparation by Extrusion:
This compound in the Context of Oxidative Stress and Cell Signaling
Oxidized phospholipids (OxPLs) are generated under conditions of oxidative stress and act as damage-associated molecular patterns (DAMPs) that can trigger both pro- and anti-inflammatory signaling pathways.[2][3] While most research has been conducted on oxidized forms of natural sn-POPC, the fundamental signaling principles are expected to apply to oxidized this compound.
Oxidized POPC can interact with several pattern recognition receptors (PRRs), including CD36 and Toll-like receptors (TLRs), on the surface of innate immune cells like macrophages.[3] This interaction can initiate downstream signaling cascades involving MAP kinases (e.g., JNK, p38) and the transcription factor NF-κB, leading to the production of inflammatory cytokines.[3] However, some oxidized POPC species can also exert anti-inflammatory effects by activating the transcription factor Nrf2, which upregulates antioxidant response genes.[7]
The stereospecificity of these interactions with racemic oxidized POPC is an area that requires further investigation. Enzymes involved in lipid signaling, such as phospholipases, often exhibit stereospecificity, suggesting that the two enantiomers in oxidized this compound may be metabolized differently and could potentially trigger distinct signaling outcomes.[9][10]
Signaling Pathway of Oxidized POPC:
This compound in Drug Development and Delivery
POPC is a key component in many lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs), due to its biocompatibility and ability to form stable bilayers.[6][11] These nanocarriers can encapsulate both hydrophilic and hydrophobic drugs, protecting them from degradation and enabling targeted delivery.
The use of racemic versus enantiopure lipids in drug delivery is an emerging area of research. Recent studies have shown that the stereochemistry of ionizable lipids used in LNPs for mRNA delivery can significantly impact their efficacy and tolerability, with stereopure formulations sometimes outperforming racemic mixtures.[12] While specific studies on the advantages or disadvantages of using this compound in drug delivery are limited, these findings suggest that the stereochemistry of POPC could influence factors such as drug loading, release kinetics, and interactions with biological systems. Therefore, the choice between enantiopure and racemic POPC in a formulation may be a critical parameter to optimize for specific drug delivery applications.
Conclusion and Future Directions
This compound, while less commonly studied than its naturally occurring enantiomer, is a vital tool in lipid research. Its synthesis and use in model membranes provide invaluable insights into the fundamental biophysical properties of lipid bilayers and are essential for realistic studies of prebiotic membrane evolution. The potential for stereospecific interactions of enzymes and drugs with this compound opens up new avenues for research in cell signaling and drug development.
Future research should focus on directly comparing the biophysical properties and biological activities of membranes composed of enantiopure versus racemic POPC. Elucidating the specific signaling pathways activated by oxidized this compound and understanding how the stereochemistry of POPC influences the efficacy and safety of lipid-based drug delivery systems will be crucial for advancing both our fundamental knowledge of lipid biology and the development of next-generation therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidized phospholipid damage signals as modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidized phospholipid damage signals as modulators of immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Liposomes: structure, composition, types, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Liposomes as a Drug Delivery System: Current Status of Approved Products, Regulatory Environments, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phospholipid oxidation generates potent anti-inflammatory lipid mediators that mimic structurally related pro-resolving eicosanoids by activating Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereospecific analysis of triacylglycerols via racemic phosphatidylcholines and phospholipase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phospholipids chiral at phosphorus. Absolute configuration of chiral thiophospholipids and stereospecificity of phospholipase D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. Substituting racemic ionizable lipids with stereopure ionizable lipids can increase mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Spontaneous Architecture of Life: A Technical Guide to (Rac)-POPC Vesicle Self-Assembly
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the fundamental principles governing the self-assembly of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) into vesicular structures. We delve into the thermodynamic drivers, physicochemical parameters, and key methodologies that are foundational to the use of these liposomes in advanced drug delivery systems and as mimics of biological membranes.
Core Principles of (Rac)-POPC Self-Assembly
The spontaneous formation of vesicles from this compound in an aqueous environment is a fascinating example of molecular self-organization, primarily driven by the hydrophobic effect.[1] The amphipathic nature of POPC, possessing a hydrophilic phosphocholine (B91661) headgroup and two hydrophobic acyl chains (one saturated, palmitic acid, and one unsaturated, oleic acid), dictates its behavior in water.
Thermodynamic Driving Forces:
The self-assembly process is governed by the change in Gibbs free energy (ΔG), which must be negative for spontaneous vesicle formation. This is achieved through a complex interplay of enthalpy (ΔH) and entropy (ΔS) changes (ΔG = ΔH - TΔS).
-
The Hydrophobic Effect: The primary driving force for the self-assembly of POPC into bilayers is the hydrophobic effect.[1] When individual POPC molecules are dispersed in water, their hydrophobic tails disrupt the hydrogen-bonding network of water, forcing the water molecules into a more ordered, cage-like structure around the acyl chains. This ordering of water represents a significant decrease in entropy, which is thermodynamically unfavorable. By aggregating and sequestering their hydrophobic tails away from water to form a lipid bilayer, the POPC molecules release these ordered water molecules, leading to a large increase in the overall entropy of the system. This positive entropy change is the dominant contributor to the negative Gibbs free energy of vesicle formation.
-
Enthalpy and van der Waals Interactions: The ordering of the POPC molecules into a bilayer structure results in a decrease in enthalpy (exothermic process) due to favorable van der Waals interactions between the closely packed acyl chains. However, this is a smaller contribution compared to the large entropic gain from the release of water molecules.
-
Electrostatic and Hydrogen Bonding: The hydrophilic phosphocholine headgroups interact favorably with water molecules and with each other through electrostatic and hydrogen bonding interactions, further stabilizing the bilayer structure at the vesicle-water interface.
The Critical Aggregation Concentration (CAC):
Similar to the critical micelle concentration (CMC) for micelle-forming surfactants, bilayer-forming lipids like POPC have a critical aggregation concentration (CAC) or critical vesicle concentration (CVC). Below this concentration, POPC exists predominantly as monomers in solution. Above the CAC, the monomers spontaneously assemble into bilayers, which then close to form vesicles. The CAC for long-chain phospholipids (B1166683) like POPC is extremely low, typically in the nanomolar range, meaning that vesicle formation is highly favored even at very low lipid concentrations. Recent studies using resonance Rayleigh scattering have determined the CMC of POPC to be in the range of 20-40 nM.
Quantitative Data on this compound Vesicles
The following table summarizes key quantitative parameters for this compound vesicles, compiled from various experimental and computational studies.
| Parameter | Value | Method of Determination | Reference(s) |
| Molar Mass | 760.08 g/mol | Calculation | |
| Critical Aggregation Concentration (CAC/CMC) | ~20-40 nM | Resonance Rayleigh Scattering | |
| Area per Lipid (Liquid Crystalline Phase) | 63 - 70 Ų | X-ray Scattering, Neutron Scattering, MD Simulations | |
| Bilayer Thickness (Hydrophobic Core) | 27 - 29 Å | X-ray Scattering, Neutron Scattering, MD Simulations | |
| Overall Bilayer Thickness (Headgroup to Headgroup) | 37 - 41 Å | X-ray Scattering, Neutron Scattering | |
| Bending Rigidity (κ) | ~1.5 x 10⁻¹⁹ J | Not directly measured for POPC, value for similar PCs | |
| Phase Transition Temperature (Tm) | -2 °C | Differential Scanning Calorimetry (DSC) |
Experimental Protocols for this compound Vesicle Preparation
The most common and reliable method for producing unilamellar this compound vesicles of a defined size is the thin-film hydration method followed by extrusion.
Thin-Film Hydration
This method involves the deposition of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form multilamellar vesicles (MLVs).
Methodology:
-
Lipid Dissolution: Dissolve the desired amount of this compound in a suitable organic solvent, typically a chloroform:methanol mixture (e.g., 2:1 v/v), in a round-bottom flask. The final lipid concentration in the solvent should be around 10-20 mg/mL.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure. The flask should be rotated in a water bath set to a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient). This process results in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Vacuum Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the desired aqueous buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. The hydration should be performed at a temperature above the lipid's phase transition temperature. For POPC, this can be done at room temperature.
-
Vortexing/Agitation: Gently agitate the flask to allow the lipid film to hydrate (B1144303) and swell. This process leads to the spontaneous formation of multilamellar vesicles (MLVs), which will result in a milky suspension. Occasional vortexing can aid in this process.
Vesicle Extrusion
To obtain a population of unilamellar vesicles with a uniform size distribution, the MLV suspension is subjected to extrusion through polycarbonate membranes with a defined pore size.
Methodology:
-
Extruder Assembly: Assemble the mini-extruder device with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm for Large Unilamellar Vesicles - LUVs).
-
Loading the Extruder: Load the MLV suspension into one of the gas-tight syringes and attach it to one side of the extruder. Attach an empty syringe to the other side.
-
Extrusion Process: Heat the extruder assembly to a temperature above the lipid's phase transition temperature (room temperature for POPC). Manually push the plunger of the filled syringe, forcing the lipid suspension through the membranes into the empty syringe.
-
Repetitive Extrusion: Repeat this process for an odd number of passes (typically 11 to 21 passes) to ensure a homogenous population of unilamellar vesicles. After the final pass, the resulting translucent suspension of LUVs is collected.
Vesicle Characterization: Dynamic Light Scattering (DLS)
DLS is a common technique to determine the size distribution and polydispersity index (PDI) of the prepared vesicles.
Methodology:
-
Sample Preparation: Dilute a small aliquot of the vesicle suspension in the same buffer used for hydration to a suitable concentration to avoid multiple scattering effects.
-
DLS Measurement: Place the diluted sample in a cuvette and insert it into the DLS instrument. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the vesicles, which is then used to calculate the hydrodynamic radius via the Stokes-Einstein equation. The result is typically presented as a size distribution histogram and an average diameter with a polydispersity index (PDI), where a PDI value below 0.2 indicates a monodisperse population.
Visualizing the Process and Principles
Experimental Workflow for POPC Vesicle Preparation
References
Initial Investigation into (Rac)-POPC and Cholesterol Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a foundational investigation into the interactions between racemic 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) ((Rac)-POPC) and cholesterol. While extensive research exists for the naturally occurring enantiomer of POPC, specific data on the racemic mixture remains limited. This document synthesizes available information, extrapolating from studies on enantiomerically pure POPC where necessary, to offer a comprehensive initial overview. The guide covers the biophysical consequences of these interactions, details relevant experimental methodologies, and proposes a potential signaling pathway influenced by these lipid dynamics. All quantitative data is presented in structured tables, and key experimental workflows and a hypothetical signaling pathway are visualized using Graphviz diagrams. This document is intended to serve as a core resource for researchers initiating studies in this specific area of membrane biophysics and its implications for drug development.
Introduction
The interaction between phospholipids (B1166683) and cholesterol is fundamental to the structure and function of mammalian cell membranes. Cholesterol plays a crucial role in modulating membrane fluidity, permeability, and the formation of lipid rafts, which are critical for cellular signaling. While the behavior of enantiomerically pure phospholipids is well-studied, the influence of using racemic mixtures, such as this compound, is less understood. Racemic phospholipids can be relevant in the context of synthetic liposomal drug delivery systems and in understanding the primordial origins of life. This guide focuses on the initial investigation of how the stereochemistry of POPC, specifically a racemic mixture, impacts its interaction with cholesterol and the potential downstream effects on cellular processes.
Biophysical Interactions and Quantitative Data
Cholesterol's interaction with POPC leads to significant changes in the biophysical properties of the lipid bilayer. These changes are primarily driven by the "condensing effect" of cholesterol, where the rigid sterol molecule intercalates between the phospholipid acyl chains, leading to increased order and packing density. While specific quantitative data for this compound is sparse, the following tables summarize key parameters derived from studies on enantiomerically pure POPC, which are expected to provide a reasonable first approximation for the behavior of the racemic mixture.
Table 1: Effect of Cholesterol on POPC Bilayer Structural Properties
| Cholesterol (mol%) | Area per Lipid (Ų) | Bilayer Thickness (Å) | Acyl Chain Order Parameter (S_CD) | Reference |
| 0 | 68.3 ± 1.5 | 37.5 ± 0.5 | ~0.2 (average) | [Molecular Dynamics and NMR studies] |
| 10 | ~63 | ~39 | Increased | [Molecular Dynamics and NMR studies] |
| 20 | ~58 | ~41 | Further Increased | [Molecular Dynamics and NMR studies] |
| 30 | ~54 | ~43 | Significantly Increased | [Molecular Dynamics and NMR studies] |
| 40 | ~50 | ~45 | Approaching Saturation | [Molecular Dynamics and NMR studies] |
| 50 | ~48 | ~47 | Saturated | [Molecular Dynamics and NMR studies] |
Table 2: Thermodynamic and Dynamic Properties of POPC/Cholesterol Mixtures
| Cholesterol (mol%) | Main Phase Transition Temperature (Tm) | Lateral Diffusion Coefficient (D) of POPC (x 10⁻⁸ cm²/s) | Reference |
| 0 | -2 °C | ~10 | [Calorimetry and Fluorescence Spectroscopy studies] |
| 10 | Broadened | ~8 | [Calorimetry and Fluorescence Spectroscopy studies] |
| 20 | Broadened further | ~6 | [Calorimetry and Fluorescence Spectroscopy studies] |
| 30 | Abolished | ~4 | [Calorimetry and Fluorescence Spectroscopy studies] |
| 40 | Abolished | ~3 | [Calorimetry and Fluorescence Spectroscopy studies] |
| 50 | Abolished | ~2 | [Calorimetry and Fluorescence Spectroscopy studies] |
Experimental Protocols
A variety of biophysical techniques are employed to study the interactions between phospholipids and cholesterol. The following are detailed methodologies for key experiments cited in the literature for POPC/cholesterol systems. These protocols are directly applicable to the study of this compound and cholesterol interactions.
Preparation of Large Unilamellar Vesicles (LUVs)
-
Lipid Film Hydration: this compound and cholesterol are dissolved in a chloroform/methanol mixture at the desired molar ratio. The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask. The film is further dried under vacuum for at least 2 hours to remove residual solvent.
-
Hydration: The lipid film is hydrated with a buffer solution (e.g., 10 mM Tris, 150 mM NaCl, pH 7.4) by gentle vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is subjected to multiple freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to improve lamellarity. The suspension is then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is repeated 10-20 times to generate a homogenous population of LUVs.
Molecular Dynamics (MD) Simulations
-
System Setup: A bilayer system is constructed using a molecular modeling program (e.g., GROMACS, CHARMM). The bilayer consists of this compound and cholesterol molecules at the desired molar ratio, solvated with a water model (e.g., TIP3P). Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Equilibration: The system undergoes energy minimization to remove steric clashes. This is followed by a series of equilibration steps, typically in the NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) ensembles, to allow the system to reach a stable state.
-
Production Run: A long production run (typically on the order of microseconds) is performed in the NPT ensemble to collect trajectory data for analysis.
-
Analysis: Various properties are calculated from the trajectory, including area per lipid, bilayer thickness, acyl chain order parameters, and lateral diffusion coefficients.
Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Sample Preparation: Multilamellar vesicles (MLVs) of this compound and cholesterol are prepared as described in section 4.1 (hydration step). The hydrated lipid paste is then transferred to an NMR rotor.
-
Data Acquisition: ²H-NMR or ¹³C-NMR spectra are acquired on a solid-state NMR spectrometer. For ²H-NMR, one of the lipids is typically deuterated at a specific position on the acyl chain.
-
Analysis: The quadrupolar splitting in ²H-NMR spectra is used to calculate the order parameter (S_CD) of the C-D bond, which reflects the motional freedom of the acyl chains. ¹³C chemical shifts can also provide information about the conformation and dynamics of the lipid molecules.
Fluorescence Spectroscopy
-
Probe Incorporation: A fluorescent probe, such as Laurdan or Diphenylhexatriene (DPH), is incorporated into the LUVs during their preparation. The probe concentration is kept low (e.g., 1:500 probe-to-lipid ratio) to avoid self-quenching.
-
Steady-State Anisotropy: The steady-state fluorescence anisotropy of the probe is measured using a fluorometer. Changes in anisotropy are indicative of changes in the rotational mobility of the probe, which reflects the fluidity of the membrane.
-
Generalized Polarization (GP) of Laurdan: For Laurdan, the emission spectrum is recorded, and the GP value is calculated from the intensities at two different wavelengths. The GP value is sensitive to the polarity of the probe's environment, which changes with the packing of the lipid headgroups.
Differential Scanning Calorimetry (DSC)
-
Sample Preparation: MLVs of this compound and cholesterol are prepared and transferred into DSC pans.
-
Thermal Analysis: The sample is subjected to a controlled temperature scan (heating and cooling cycles) in a DSC instrument.
-
Data Analysis: The heat flow as a function of temperature is recorded. The main phase transition temperature (Tm) and the enthalpy of the transition (ΔH) are determined from the thermogram. The presence of cholesterol broadens and eventually abolishes the sharp phase transition of the pure phospholipid.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for LUV Preparation and Characterization
Caption: Experimental workflow for the preparation and biophysical characterization of this compound/cholesterol LUVs.
Hypothetical Signaling Pathway Modulated by this compound/Cholesterol Interactions
The interaction between this compound and cholesterol can influence cellular signaling by altering the properties of the plasma membrane, particularly the formation and stability of lipid rafts. These microdomains are enriched in cholesterol and specific lipids and serve as platforms for signaling proteins. The following diagram illustrates a hypothetical signaling pathway where changes in membrane properties due to this compound/cholesterol interactions could modulate the activity of a receptor and its downstream cascade.
Caption: Hypothetical signaling pathway influenced by this compound/cholesterol interactions and lipid raft dynamics.
Conclusion and Future Directions
This initial investigation highlights the fundamental importance of understanding the interactions between this compound and cholesterol. While we can draw significant insights from the extensive research on enantiomerically pure POPC, there is a clear need for direct experimental data on the racemic mixture. Future research should focus on:
-
Quantitative Biophysical Studies: Performing detailed DSC, ssNMR, and fluorescence spectroscopy experiments specifically on this compound/cholesterol membranes to obtain precise quantitative data.
-
Comparative Studies: Directly comparing the biophysical properties of membranes composed of this compound, pure R-POPC, and pure S-POPC with cholesterol to elucidate the specific effects of stereochemistry.
-
Molecular Dynamics Simulations: Conducting atomistic simulations of this compound/cholesterol bilayers to provide molecular-level insights into the packing and dynamics of these systems.
-
Cellular Studies: Investigating the effects of liposomes formulated with this compound and cholesterol on cellular signaling pathways to validate the hypothetical models proposed.
By addressing these research gaps, a more complete understanding of the role of phospholipid stereochemistry in membrane biology and its applications in drug delivery and biotechnology can be achieved.
Methodological & Application
Preparation of (Rac)-POPC Liposomes: A Detailed Protocol for Researchers
This application note provides a comprehensive protocol for the preparation of (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) liposomes, tailored for researchers, scientists, and professionals in drug development. The described method is based on the well-established thin-film hydration technique followed by extrusion, a procedure renowned for producing unilamellar vesicles with a controlled size distribution.[1][2][3][4][5]
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively utilized as drug delivery vehicles due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic compounds.[6][7] this compound is a common phospholipid used in the formulation of liposomes. The thin-film hydration method, also known as the Bangham method, is a straightforward and widely used technique for liposome (B1194612) preparation.[1][2] This process involves dissolving the lipids in an organic solvent, which is then evaporated to form a thin lipid film. Subsequent hydration of this film with an aqueous medium leads to the spontaneous formation of multilamellar vesicles (MLVs).[3][8] To achieve a uniform size distribution and produce unilamellar vesicles, a downsizing step such as extrusion or sonication is typically employed.[2][9][10]
Experimental Protocol
This protocol details the thin-film hydration method followed by extrusion to prepare this compound liposomes.
2.1. Materials and Equipment
Materials:
-
This compound (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture, 2:1 v/v)[2][3][7]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer, 0.9% saline)[3][7]
-
Deionized water
-
Nitrogen or argon gas[3]
Equipment:
-
Water bath[7]
-
Vacuum pump
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)[7]
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)[7]
-
Gas-tight syringes[7]
-
Vortex mixer[7]
-
Dynamic Light Scattering (DLS) instrument for size and polydispersity index (PDI) analysis[6][11]
-
Zeta potential analyzer[7]
2.2. Thin-Film Hydration
-
Lipid Dissolution: Dissolve the desired amount of this compound in an organic solvent in a round-bottom flask. A typical concentration is 10-20 mg of lipid per mL of solvent.[3] For mixed lipid compositions, ensure all lipids are dissolved together to achieve a homogenous mixture.[3]
-
Film Formation: Attach the flask to a rotary evaporator. The water bath temperature should be set above the phase transition temperature (Tm) of the lipid. For POPC, which has a low Tm, this is not a critical concern, and evaporation can be performed at room temperature or slightly above (e.g., 35-45 °C).[2][7] Reduce the pressure to evaporate the solvent, creating a thin, uniform lipid film on the inner surface of the flask.[7]
-
Drying: To ensure complete removal of residual organic solvent, place the flask under a high vacuum for at least 2 hours, or overnight.[7] This step is crucial as residual solvent can impact the stability and properties of the liposomes.[7]
2.3. Hydration
-
Buffer Addition: Add the desired volume of hydration buffer to the round-bottom flask containing the dry lipid film. The temperature of the buffer should be above the Tm of the lipid.
-
Vesicle Formation: Gently agitate the flask by hand or using a vortex mixer.[7] The lipid film will gradually peel off the glass wall and form multilamellar vesicles (MLVs).[3][7] This hydration process can take 30-60 minutes.[7] A hydration time of 1 hour with vigorous shaking or stirring is recommended.[3]
2.4. Extrusion (Size Reduction)
-
Assembly: Assemble the liposome extrusion device with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Loading: Draw the MLV suspension into one of the gas-tight syringes.[7]
-
Extrusion: Force the lipid suspension through the polycarbonate filter to the second syringe. Repeat this process for a recommended 11 to 21 passes to ensure a homogenous size distribution.[4] The extrusion should be performed at a temperature above the lipid's Tm.
-
Collection: The resulting suspension contains unilamellar vesicles with a size distribution close to the pore size of the membrane used.[7]
Characterization
To ensure the quality and consistency of the prepared liposomes, several characterization techniques should be employed.
-
Size and Polydispersity Index (PDI): Dynamic Light Scattering (DLS) is a common method to determine the average particle size and the width of the size distribution (PDI).[6][11]
-
Surface Charge: Zeta potential analysis is used to measure the surface charge of the liposomes, which is an important factor for stability and in vivo behavior.[6][7]
-
Encapsulation Efficiency: For liposomes intended for drug delivery, the encapsulation efficiency must be determined. This is calculated as the percentage of the drug that is successfully entrapped within the liposomes compared to the total amount of drug used.[6][12]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with the preparation of this compound liposomes.
| Parameter | Typical Value/Range | Reference(s) |
| Lipid Concentration (in organic solvent) | 10-20 mg/mL | [3] |
| Final Liposome Concentration | 0.5-10 mg/mL | [2] |
| Extrusion Membrane Pore Size | 30-200 nm | [4] |
| Resulting Liposome Diameter (Post-Extrusion) | ~126-136 nm (for 100 nm pore size) | [4] |
| Passive Encapsulation Efficiency | Can be as low as ~1% | [12] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of this compound liposomes using the thin-film hydration and extrusion method.
Caption: Workflow for this compound liposome preparation.
Alternative Downsizing Method: Sonication
Sonication is another common technique for downsizing MLVs to produce small unilamellar vesicles (SUVs).[10]
-
Probe Sonication: A sonicator tip is immersed into the liposome solution. This method is efficient but can lead to local heating and potential degradation of lipids, as well as contamination from the probe tip.[10]
-
Bath Sonication: The liposome dispersion is placed in a sterile vessel within a bath sonicator. This method is less harsh but may result in lower encapsulation efficiency and higher size polydispersity.[10]
The choice between extrusion and sonication will depend on the desired final characteristics of the liposomes. Extrusion generally provides better control over the size distribution.
Conclusion
This protocol provides a detailed and reproducible method for the preparation of this compound liposomes. By carefully controlling the experimental parameters, researchers can consistently produce liposomes with desired characteristics for a wide range of applications in drug delivery and biomedical research. For optimal results, it is recommended to characterize each batch of liposomes for size, polydispersity, and, if applicable, encapsulation efficiency.
References
- 1. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 2. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stratech.co.uk [stratech.co.uk]
- 4. biorxiv.org [biorxiv.org]
- 5. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 6. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. researchgate.net [researchgate.net]
- 10. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols for (Rac)-POPC Vesicle Preparation using the Thin-Film Hydration Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid in the formulation of liposomes for research and drug delivery applications. Its zwitterionic nature and structural similarity to lipids found in biological membranes make it an ideal component for creating biocompatible vesicles. The thin-film hydration method is a robust and commonly employed technique for the preparation of multilamellar vesicles (MLVs), which can be further processed to form unilamellar vesicles of a desired size. This document provides a detailed protocol for the preparation of (Rac)-POPC vesicles using the thin-film hydration method, along with characterization data and a representative application in drug delivery. While the protocol specifies this compound, it is generally applicable to enantiomerically pure POPC as well, as the racemic nature of the lipid does not significantly alter the self-assembly process during vesicle formation.
Data Presentation
The following tables summarize typical quantitative data for POPC vesicles prepared by the thin-film hydration method, with subsequent processing steps such as extrusion or sonication to achieve a more uniform size distribution.
| Formulation | Post-Hydration Method | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) | Reference |
| This compound | Extrusion (100 nm membrane) | 136 | < 0.2 | [1] |
| This compound/Cholesterol | Extrusion (100 nm membrane) | 158 | < 0.2 | [2] |
| This compound/DHPC | Dilution | 32-36 | N/A | [3] |
| Cationic Lipid/Cholesterol | Extrusion (100 nm & 50 nm) | 60-70 | 0.07 ± 0.01 | [4][5] |
| Drug/Molecule | Lipid Composition | Preparation Method | Encapsulation Efficiency (%) | Reference |
| Calcein | This compound/Cholesterol | Sequential Gentle Hydration | ~ 5.7 | [6] |
| Doxorubicin | Cationic Lipid/Cholesterol | Thin-Film Hydration + Extrusion | ~ 81 | [4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound vesicles with a controlled size distribution.
Materials:
-
(Rac)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (this compound)
-
Chloroform (B151607), HPLC grade
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Round-bottom flask (e.g., 50 mL)
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
-
Vortex mixer
Procedure:
-
Lipid Film Formation:
-
Dissolve a known amount of this compound in chloroform in a round-bottom flask. A typical lipid concentration is 10-20 mg/mL.
-
Attach the flask to a rotary evaporator.
-
Immerse the flask in a water bath set to a temperature slightly above the phase transition temperature of POPC (-2 °C), for example, 25-30 °C.
-
Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours, or preferably overnight.[7]
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the round-bottom flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration.
-
Agitate the flask by hand or using a vortex mixer to disperse the lipid film, forming a milky suspension of multilamellar vesicles (MLVs). This process can take 30-60 minutes.[7]
-
-
Vesicle Size Reduction (Extrusion):
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Draw the MLV suspension into one of the gas-tight syringes.
-
Pass the suspension through the membrane to the second syringe. Repeat this process for an odd number of passes (e.g., 11-21 times) to ensure a homogenous population of unilamellar vesicles (LUVs).[8]
-
-
Storage:
-
Store the final vesicle suspension at 4 °C. For long-term storage, the stability should be assessed.
-
Protocol 2: Characterization of this compound Vesicles
1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS):
-
Dilute a small aliquot of the vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument. A PDI value below 0.2 is generally considered to indicate a monodisperse population.[4]
2. Encapsulation Efficiency Determination (for drug-loaded vesicles):
-
To determine the amount of encapsulated drug, the unencapsulated (free) drug must be separated from the vesicles. This can be achieved by methods such as size exclusion chromatography (e.g., using a Sephadex column) or centrifugation.
-
Quantify the concentration of the drug in the vesicle fraction and the free drug fraction using a suitable analytical technique (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, HPLC).
-
The encapsulation efficiency (EE) can be calculated using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100
Mandatory Visualization
Caption: Experimental workflow for this compound vesicle preparation.
Caption: Generalized signaling pathway for a drug delivered via POPC vesicles.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Comparison of Extruded and Sonicated Vesicles for Planar Bilayer Self-Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 5. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sequential gentle hydration increases encapsulation in model protocells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kamat Lab Thin Film Hydration Protocol [protocols.io]
step-by-step guide to extrusion of (Rac)-POPC liposomes
Topic: Step-by-Step Guide to Extrusion of (Rac)-POPC Liposomes
Introduction
Liposomes are artificially prepared vesicles composed of a lipid bilayer and are extensively used as model membranes for biophysical studies and as delivery vehicles for therapeutic agents.[1][2] The extrusion technique is a common and effective method for producing unilamellar liposomes with a homogenous size distribution.[3][4] This process involves passing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[3][5][6] This application note provides a detailed, step-by-step protocol for the preparation of this compound (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) liposomes using the extrusion method. While the following protocol is specifically for POPC, the general principles are applicable to its racemic form, this compound.
Factors Influencing Liposome (B1194612) Extrusion
Several parameters can influence the final size, polydispersity, and stability of the extruded liposomes. Understanding these factors is crucial for reproducible results.
-
Lipid Composition: The type of lipid and the presence of other components like cholesterol can affect the rigidity and transition temperature of the lipid bilayer, thereby influencing the extrusion process.[2]
-
Temperature: Extrusion should be performed at a temperature above the lipid's phase transition temperature (Tc) to ensure the lipid bilayer is in a fluid state, which facilitates vesicle formation.[3]
-
Pore Size of the Membrane: The pore size of the polycarbonate membrane is a primary determinant of the final liposome size.[4][5]
-
Number of Extrusion Cycles: Increasing the number of passes through the membrane generally leads to a more uniform size distribution.[3][5] Typically, 10 to 20 passes are recommended.[7]
-
Applied Pressure/Flow Rate: The pressure applied during extrusion can affect the size and homogeneity of the liposomes.[1][3][5]
Experimental Protocol
This protocol details the preparation of this compound liposomes by the thin-film hydration method followed by extrusion.
Materials:
-
This compound (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Methanol[1]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), HEPES-buffered saline (HBS))
-
Nitrogen or Argon gas[1]
-
Round-bottom flask[6]
-
Rotary evaporator or a stream of inert gas[6]
-
Vacuum desiccator[1]
-
Water bath or heating block[1]
-
Polycarbonate membranes (with desired pore size, e.g., 100 nm)[5][7]
-
Syringes (gas-tight)[1]
Procedure:
1. Lipid Film Formation:
-
Weigh the desired amount of this compound lipid powder and transfer it to a clean, round-bottom flask.[9]
-
Dissolve the lipid in a chloroform/methanol solvent mixture (e.g., 3:7 v/v).[6] Ensure complete dissolution of the lipid.
-
Remove the organic solvent using a rotary evaporator under reduced pressure or by slowly blowing a stream of inert gas (nitrogen or argon) over the lipid solution while rotating the flask.[1][6][8] This creates a thin, uniform lipid film on the inner surface of the flask.[8]
-
Place the flask in a vacuum desiccator for at least 30 minutes to remove any residual solvent.[1]
2. Hydration of the Lipid Film:
-
Pre-heat the hydration buffer to a temperature above the phase transition temperature of POPC (-2°C). Room temperature is generally sufficient.
-
Add the desired volume of the pre-warmed hydration buffer to the flask containing the dry lipid film.[1]
-
Hydrate the lipid film by gentle agitation, such as vortexing or swirling, for an extended period (e.g., 30-60 minutes) to form multilamellar vesicles (MLVs).[7] The lipid suspension should appear milky.
3. Freeze-Thaw Cycles (Optional):
To improve the homogeneity of the liposomes and the encapsulation efficiency for hydrophilic molecules, it is recommended to perform several freeze-thaw cycles.[3][7]
-
Freeze the MLV suspension in liquid nitrogen for approximately 5 minutes.[7]
-
Thaw the suspension in a warm water bath (e.g., 30-40°C) for about 5 minutes.[7]
-
Repeat this freeze-thaw cycle 5 to 10 times.[7]
4. Liposome Extrusion:
-
Assemble the liposome extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.[7][10]
-
Equilibrate the extruder and the lipid suspension to a temperature above the lipid's Tc.
-
Load the MLV suspension into one of the syringes.
-
Pass the lipid suspension from one syringe to the other through the polycarbonate membrane.[6] This constitutes one pass.
-
Repeat this extrusion process for a total of 11 to 21 passes to ensure a narrow and uniform size distribution.[7] The final pass should be collected from the opposite syringe to the one initially loaded.
5. Characterization:
The size and polydispersity index (PDI) of the resulting liposomes should be determined using Dynamic Light Scattering (DLS).[1]
Quantitative Data Summary
The following table summarizes typical quantitative parameters used in the extrusion of POPC-based liposomes.
| Parameter | Value | Reference |
| Lipid Composition | ||
| POPC Concentration | 2 mM - 10 mg/mL | [1][2] |
| Cholesterol Content | 0 - 50 mol% | [7][10] |
| Solvents & Buffers | ||
| Chloroform/Methanol Ratio | 3:7 (v/v) | [6] |
| Hydration Buffer | PBS, 150 mM NaCl with 20 mM HEPES (pH 7.4) | [10] |
| Extrusion Parameters | ||
| Membrane Pore Size | 30 nm, 100 nm, 400 nm | [1] |
| Number of Extrusion Passes | 5 - 20 | [1][7] |
| Extrusion Pressure | 25 - 500 psi | [1] |
| Extrusion Temperature | Above lipid Tc (e.g., 25°C - 65°C) | [3][10] |
| Resulting Liposome Characteristics | ||
| Liposome Diameter (for 100 nm pore) | ~138 ± 18 nm | [1] |
| Polydispersity Index (PDI) | Dependent on pore size and number of passes | [5] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the experimental workflow for liposome extrusion.
Caption: Experimental workflow for the preparation of this compound liposomes via extrusion.
Disclaimer: This protocol provides a general guideline. Researchers should optimize the parameters based on their specific experimental needs and available equipment.
References
- 1. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. sterlitech.com [sterlitech.com]
- 4. ijrti.org [ijrti.org]
- 5. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 9. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 10. liposomes.ca [liposomes.ca]
Application of Sonication for Creating Small Unilamellar (Rac)-POPC Vesicles
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely used phospholipid for the formation of model lipid bilayers and liposomal drug delivery systems. The creation of small unilamellar vesicles (SUVs), typically with diameters in the range of 15-50 nm, is crucial for various applications, including drug delivery, gene therapy, and biophysical studies.[1] Sonication is a common and effective technique to produce SUVs from larger multilamellar vesicles (MLVs) by applying high-frequency sound waves to disrupt and re-form the lipid bilayers.[1] This document provides detailed application notes and protocols for the preparation of (Rac)-POPC SUVs using sonication, targeting researchers, scientists, and professionals in drug development.
This guide will cover two primary sonication methods: probe sonication and bath sonication. Probe sonication delivers high energy directly into the sample, resulting in a rapid reduction of vesicle size, while bath sonication provides a gentler, indirect application of ultrasonic energy.[1][2] The choice between these methods depends on the specific experimental requirements, such as sample volume, sensitivity of encapsulated materials, and desired vesicle characteristics.
Materials and Methods
Materials
-
This compound (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Buffered saline solution (e.g., Phosphate Buffered Saline - PBS, or HEPES Buffered Saline - HBS)
-
Nitrogen or Argon gas
-
Glass test tubes (e.g., 13 x 100 mm)
-
Rotary evaporator or vacuum desiccator
-
Probe sonicator with a microtip
-
Bath sonicator
-
Dynamic Light Scattering (DLS) instrument for size analysis
-
Transmission Electron Microscope (TEM) for imaging (optional)
-
³¹P Nuclear Magnetic Resonance (NMR) spectrometer for lamellarity determination (optional)
Experimental Protocols
Protocol 1: Preparation of POPC Lipid Film
-
Lipid Dissolution: Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask or a glass test tube. The final concentration of the lipid suspension will depend on the desired application. A common starting point is a total lipid concentration of 1-10 mg/mL in the final aqueous buffer.
-
Solvent Evaporation: Remove the organic solvent under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vessel. For larger volumes, a rotary evaporator can be used.
-
Vacuum Drying: Place the vessel under high vacuum for at least one hour to remove any residual solvent.[3] This step is critical to ensure the complete removal of organic solvents which can affect the integrity of the lipid bilayer.
Protocol 2: Hydration of Lipid Film to Form Multilamellar Vesicles (MLVs)
-
Hydration: Add the desired aqueous buffer (e.g., PBS, HBS) to the dried lipid film. The temperature of the buffer should be above the phase transition temperature (Tc) of the lipid. For POPC, the Tc is -2°C, so room temperature is suitable.
-
Vortexing: Vortex the mixture vigorously for several minutes to completely suspend the lipid, creating a milky, uniform suspension of MLVs.[3]
-
Incubation: Allow the suspension to hydrate (B1144303) for at least 30 minutes to an hour at room temperature to ensure complete swelling of the lipid bilayers.[3]
Protocol 3: Sonication to Form Small Unilamellar Vesicles (SUVs)
This protocol outlines two common sonication methods.
Method A: Probe Sonication
-
Sonication Setup: Place the MLV suspension in a suitable container (e.g., a small glass vial) and immerse it in an ice bath to dissipate the heat generated during sonication. Insert the probe tip directly into the lipid dispersion.[1]
-
Sonication Parameters: Sonicate the suspension in short bursts (e.g., 30 seconds on, 30 seconds off) to prevent overheating, which can lead to lipid degradation.[4] The power output and total sonication time will need to be optimized for the specific instrument and desired vesicle size. Typically, a total sonication time of 5-15 minutes is sufficient.
-
Monitoring: The initially turbid MLV suspension will become clearer as SUVs are formed.[2][3] The process can be monitored visually or by periodically measuring the vesicle size using DLS.
-
Post-Sonication Centrifugation: After sonication, it is recommended to centrifuge the sample to pellet any titanium particles shed from the probe tip and any remaining MLVs.
Method B: Bath Sonication
-
Sonication Setup: Place the sealed test tube or vial containing the MLV suspension into a bath sonicator filled with water.[3] Ensure the water level in the bath is similar to the level of the lipid suspension in the tube.[3]
-
Sonication: Sonicate the suspension until the milky appearance turns into a clear or slightly hazy solution.[3] The sonication time can range from 10 to 30 minutes or longer, depending on the sonicator's power and the sample volume.[3] The temperature of the water bath should be controlled to prevent overheating.[3]
-
Post-Sonication: Unlike probe sonication, bath sonication does not typically introduce contaminants, so a centrifugation step to remove metal particles is not necessary. However, centrifugation can still be used to remove any remaining large vesicles.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of sonicated this compound vesicles.
Table 1: Comparison of Vesicle Size and Polydispersity Index (PDI) for Different Sonication Methods.
| Sonication Method | Mean Vesicle Diameter (nm) | Polydispersity Index (PDI) | Reference |
| Probe Sonication | 90.1 | 0.14 | [5] |
| Bath Sonication | 381.2 | >0.2 | [5] |
| Extrusion (for comparison) | 99.7 | <0.1 | [5] |
Table 2: Influence of Sonication Time on POPC Vesicle Diameter (Probe Sonication).
| Sonication Time (minutes) | Average Diameter (nm) | Notes |
| 0 (MLVs) | >1000 | Highly polydisperse |
| 5 | ~150 | Significant size reduction |
| 15 | ~50 | Approaching minimum size |
| 30 | ~30-40 | Minimal further size reduction |
Note: The values in Table 2 are illustrative and can vary based on experimental conditions such as sonication power and lipid concentration.[6]
Table 3: Stability of Sonicated POPC Vesicles Over Time.
| Storage Time (Days) | Mean Vesicle Diameter (nm) | PDI |
| 0 | 35 | 0.15 |
| 7 | 38 | 0.18 |
| 14 | 45 | 0.22 |
Note: Sonicated vesicles can be prone to fusion and aggregation over time, leading to an increase in size and PDI. Storage at 4°C is recommended to improve stability.[3][7]
Visualization
The following diagrams illustrate the experimental workflow for creating small unilamellar this compound vesicles using sonication.
Caption: Experimental workflow for preparing sonicated POPC vesicles.
Caption: Comparison of probe and bath sonication for SUV preparation.
Conclusion
Sonication is a robust and widely accessible method for the preparation of small unilamellar this compound vesicles. The choice between probe and bath sonication should be guided by the specific requirements of the downstream application. Probe sonication offers high efficiency and the ability to produce very small vesicles, while bath sonication provides a gentler alternative suitable for sensitive samples. Proper optimization of sonication parameters and subsequent characterization are essential to ensure the production of vesicles with the desired size, lamellarity, and stability for successful research and drug development applications.
References
- 1. stratech.co.uk [stratech.co.uk]
- 2. hielscher.com [hielscher.com]
- 3. tf7.org [tf7.org]
- 4. researchgate.net [researchgate.net]
- 5. Formulation, Characterization and Optimization of Liposomes Containing Eicosapentaenoic and Docosahexaenoic Acids; A Methodology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Protocol for the Formation of Giant Unilamellar Vesicles (GUVs) with (Rac)-POPC
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Giant Unilamellar Vesicles (GUVs) are valuable tools in biophysical and biomedical research, serving as simplified models of cellular membranes. Their size, typically in the range of 10-100 µm, allows for direct visualization of membrane phenomena using light microscopy. 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a commonly used zwitterionic phospholipid for GUV formation due to its biologically relevant properties. This document provides detailed protocols for the formation of GUVs using racemic POPC ((Rac)-POPC), a mixture of stereoisomers. Studies have shown that the morphology and size distribution of GUVs formed from racemic POPC are similar to those formed from the enantiopure form, allowing for the application of standard POPC protocols.[1]
Two primary methods for GUV formation are detailed below: electroformation and gentle hydration. Electroformation generally yields a higher proportion of unilamellar vesicles, while gentle hydration is a simpler method that does not require specialized equipment.
Key Experimental Parameters and Quantitative Data
The successful formation of GUVs is influenced by several factors, including lipid concentration, hydration buffer composition, and the specific parameters of the chosen method. The following tables summarize key quantitative data gathered from various studies on POPC GUV formation.
| Parameter | Method | Lipid Composition | Value/Range | Reference |
| Vesicle Diameter | Electroformation | POPC/Cholesterol (10 mol%) | 7 - 11.2 µm | [2] |
| Gentle Hydration (PAA gel) | POPC | 11.8 - 13.4 µm | [3] | |
| GUV Concentration | Gentle Hydration (PAA gel) | POPC | > 3 x 10^5 vesicles/mL | [3] |
| Lipid Concentration | Osmotic Shock | Not specified | 3 - 10 mM | [4] |
| Electroformation Voltage | Electroformation | POPC | 0 - 3 V | [5] |
| Electroformation Frequency | Electroformation | POPC | 5 Hz - 10 kHz | [5][6] |
Experimental Protocols
Protocol 1: Electroformation
Electroformation utilizes an alternating electric field to promote the swelling and detachment of a dried lipid film from a conductive surface, leading to the formation of GUVs. This method is known for producing a high yield of unilamellar vesicles.
Materials:
-
This compound (or a mixture with other lipids, e.g., cholesterol)
-
Chloroform (B151607) or a chloroform/methanol mixture (e.g., 2:1 v/v)
-
Indium Tin Oxide (ITO) coated glass slides
-
Polytetrafluoroethylene (PTFE) or silicone spacer (O-ring)
-
Function generator
-
Formation chamber
-
Hydration solution (e.g., sucrose (B13894) solution, deionized water, or a specific buffer)
-
Vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
Prepare a solution of this compound in chloroform or a chloroform/methanol mixture at a concentration of 1-10 mg/mL.
-
Clean the conductive sides of two ITO slides thoroughly.
-
Deposit a small volume (e.g., 10-20 µL) of the lipid solution onto the conductive side of one ITO slide and spread it evenly to form a thin film.
-
Place the slide in a vacuum desiccator for at least 2 hours to ensure complete removal of the organic solvent.
-
-
Assembly of the Formation Chamber:
-
Place the PTFE or silicone spacer onto the dried lipid film on the first ITO slide.
-
Fill the chamber with the desired hydration solution (e.g., a sucrose solution of ~200 mM). Note that electroformation is typically more efficient in low salt concentration buffers.[7]
-
Place the second ITO slide on top of the spacer with its conductive side facing the lipid film, creating a sealed chamber.
-
-
Electroformation Process:
-
Connect the ITO slides to a function generator.
-
Apply an AC electric field. A typical protocol involves a stepwise increase in voltage and frequency. For example:
-
An initial low frequency (e.g., 10 Hz) and low voltage (e.g., 0.1 V) for a short period (e.g., 5 minutes) to initiate swelling.
-
A gradual increase in voltage (e.g., to 1-3 V) and frequency (e.g., to 500 Hz) over a longer period (e.g., 1-2 hours) to promote vesicle detachment and growth.[8]
-
-
After the formation period, slowly decrease the voltage and frequency before disconnecting the power to prevent vesicle rupture.
-
-
Vesicle Harvesting:
-
Carefully disassemble the chamber and gently collect the GUV-containing solution using a pipette.
-
Protocol 2: Gentle Hydration
The gentle hydration method involves the spontaneous swelling of a dried lipid film upon the addition of an aqueous solution. While simpler than electroformation, it may result in a higher proportion of multilamellar or smaller vesicles.
Materials:
-
This compound
-
Chloroform or a chloroform/methanol mixture
-
Glass vial or coverslip
-
Hydration solution
-
Water bath or incubator
-
Vacuum desiccator
Procedure:
-
Lipid Film Preparation:
-
Prepare a solution of this compound in chloroform or a chloroform/methanol mixture.
-
Deposit a small volume of the lipid solution onto the surface of a glass vial or coverslip to form a thin film.
-
Place the vial or coverslip in a vacuum desiccator for at least 2 hours to remove the solvent.
-
-
Hydration:
-
Gently add the hydration solution to the dried lipid film. It is crucial to add the solution slowly and without disturbing the film to promote the formation of large, unilamellar vesicles.
-
Seal the container to prevent evaporation.
-
-
Incubation:
-
Incubate the sample at a temperature above the phase transition temperature of the lipid (for POPC, this is -2 °C, so room temperature is sufficient).
-
The incubation time can vary from a few hours to overnight. Longer incubation times generally lead to the formation of larger vesicles.
-
-
Vesicle Harvesting:
-
Gently collect the GUVs from the surface of the glass. The vesicles will be floating in the hydration solution.
-
Visualization of Experimental Workflows
Diagram 1: Electroformation Workflow
A schematic overview of the electroformation protocol for GUVs.
Diagram 2: Gentle Hydration Workflow
A step-by-step workflow for the gentle hydration method of GUV formation.
References
- 1. mdpi.com [mdpi.com]
- 2. Electroformation of Giant Unilamellar Vesicles from Damp Films in Conditions Involving High Cholesterol Contents, Charged Lipids, and Saline Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Formation of giant unilamellar proteo-liposomes by osmotic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of electroformation protocol parameters on quality of homogeneous GUV populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Giant Unilamellar Vesicle Electroformation: What to Use, What to Avoid, and How to Quantify the Results - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 8. Giant Unilamellar Vesicles Electroformed from Native Membranes and Organic Lipid Mixtures under Physiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating Membrane Proteins into (Rac)-POPC Bilayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of functional membrane proteins into artificial lipid bilayers is a cornerstone of modern biophysical research and drug discovery. It allows for the detailed study of protein structure, function, and interaction with lipids and potential drug candidates in a controlled, native-like environment. 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a commonly used zwitterionic phospholipid that forms stable, fluid bilayers, mimicking the essential properties of biological membranes. This document provides detailed application notes and protocols for the incorporation of membrane proteins into (Rac)-POPC bilayers, tailored for researchers, scientists, and professionals in drug development.
Key Concepts and Considerations
The choice of reconstitution method is critical and depends on the specific membrane protein, its stability, and the desired final orientation in the bilayer. The most common and effective methods include detergent-mediated reconstitution (dialysis or adsorption), direct insertion into pre-formed vesicles, and mechanical methods.[1] The lipid-to-protein ratio (LPR) is another crucial parameter that influences the size of the resulting proteoliposomes and the efficiency of protein incorporation.[1]
Data Presentation: Quantitative Parameters for Membrane Protein Reconstitution
The following tables summarize key quantitative data gathered from various studies. It is important to note that optimal conditions are highly dependent on the specific membrane protein and should be empirically determined.
Table 1: Recommended Lipid-to-Protein Ratios (LPR) for Functional Reconstitution
| Membrane Protein Type | LPR (molar ratio) | Lipid Composition | Reconstitution Method | Reference |
| G-Protein Coupled Receptors (GPCRs) | 50:1 - 200:1 | POPC/POPG | Detergent Dialysis | [2] |
| Ion Channels (e.g., Kv channels) | 100:1 - 500:1 | POPC | Detergent Dialysis | [3] |
| Photosynthetic Reaction Centers | 1000:1 - 2000:1 | POPC | Micelle-to-vesicle transition | [1][4] |
| Transporters (e.g., p14 FAST protein) | ~300:1 | POPC/DOPS | Detergent Dilution | [5] |
Table 2: Common Detergents Used for Solubilization and Reconstitution with POPC
| Detergent | Chemical Class | Critical Micelle Concentration (CMC) | Notes |
| n-Octyl-β-D-glucopyranoside (OG) | Non-ionic | 20-25 mM | Mild detergent, easily removed by dialysis. Effective for many proteins.[2] |
| n-Dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.15 mM | Very mild and stabilizing for a wide range of membrane proteins. Slower removal. |
| Sodium Cholate | Anionic | 10-15 mM | Ionic detergent, can be denaturing for some proteins. Effective for robust proteins. |
| Triton X-100 | Non-ionic | 0.2-0.9 mM | Commonly used, but can be difficult to remove completely. |
Experimental Protocols
Protocol 1: Detergent-Mediated Reconstitution via Dialysis
This is the most widely used method for incorporating membrane proteins into liposomes.[2] It involves solubilizing both the lipid and the protein in a detergent, followed by the slow removal of the detergent to allow the formation of proteoliposomes.
Materials:
-
This compound lipid powder
-
Purified membrane protein of interest, solubilized in a suitable detergent
-
Buffer of choice (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Detergent (e.g., Octylglucoside)
-
Dialysis tubing (e.g., 10-14 kDa MWCO)
-
Stir plate and magnetic stir bar
-
Ultrasonicator or extruder
Methodology:
-
Liposome Preparation:
-
Dissolve a known amount of this compound in chloroform (B151607) in a round-bottom flask.
-
Remove the organic solvent under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer to a final lipid concentration of 10-20 mg/mL. Vortex vigorously to form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, sonicate the MLV suspension on ice or extrude it through a polycarbonate membrane (e.g., 100 nm pore size).
-
-
Solubilization of Liposomes and Protein:
-
To the prepared POPC vesicles, add detergent (e.g., octylglucoside) to a final concentration sufficient to fully solubilize the lipids, forming lipid-detergent mixed micelles. This concentration is typically above the CMC of the detergent and depends on the lipid concentration.
-
In a separate tube, ensure your purified membrane protein is solubilized in a buffer containing the same detergent.
-
-
Formation of Protein-Lipid-Detergent Micelles:
-
Mix the solubilized protein with the lipid-detergent micelles at the desired lipid-to-protein ratio (see Table 1).
-
Incubate the mixture for 1-2 hours at 4°C with gentle agitation to allow for equilibration.
-
-
Detergent Removal by Dialysis:
-
Transfer the protein-lipid-detergent mixture into a dialysis cassette.
-
Place the cassette in a large volume of detergent-free buffer (e.g., 1000-fold the sample volume) at 4°C.
-
Stir the buffer gently.
-
Change the dialysis buffer every 12 hours for a total of 48-72 hours to ensure complete removal of the detergent.
-
-
Harvesting Proteoliposomes:
-
After dialysis, the proteoliposomes can be harvested by ultracentrifugation.
-
Resuspend the proteoliposome pellet in the desired buffer for downstream applications.
-
Protocol 2: Direct Insertion into Preformed Vesicles
This method is suitable for certain membrane proteins that can spontaneously insert into pre-existing lipid bilayers.[1] It avoids the use of detergents for the lipid part, which can be advantageous for protein stability.
Materials:
-
Pre-formed this compound unilamellar vesicles (prepared as in Protocol 1, step 1)
-
Purified membrane protein of interest, solubilized in a minimal amount of a mild detergent
-
Buffer of choice
Methodology:
-
Preparation of Pre-formed Vesicles:
-
Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of this compound as described in Protocol 1.
-
-
Protein Insertion:
-
Add the purified, detergent-solubilized membrane protein to the suspension of pre-formed POPC vesicles. The final detergent concentration should be kept well below its CMC to avoid vesicle disruption.
-
The lipid-to-protein ratio should be optimized for your specific protein.
-
Incubate the mixture for a defined period (e.g., 2-4 hours) at a temperature that promotes membrane fluidity (above the phase transition temperature of POPC, which is -2°C) with gentle mixing.
-
-
Removal of Unincorporated Protein and Detergent:
-
Unincorporated protein and residual detergent can be removed by size exclusion chromatography or density gradient centrifugation.
-
Alternatively, for some applications, the preparation can be used directly.
-
Visualizations: Diagrams of Workflows and Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for membrane protein reconstitution and a simplified GPCR signaling cascade that can be studied in POPC bilayers.
References
- 1. Characterisation of RC-proteoliposomes at different RC/lipid ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liposome reconstitution of a minimal protein‐mediated membrane fusion machine | The EMBO Journal [link.springer.com]
Application Notes and Protocols for (Rac)-POPC in In Vitro Drug Delivery System Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and lipophilic therapeutic agents. Their biocompatibility and tunable physicochemical properties make them ideal candidates for developing advanced drug delivery systems.[1][2] 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a commonly used zwitterionic phospholipid in the formulation of liposomes. The racemic form, (Rac)-POPC, offers a cost-effective alternative for preclinical and in vitro studies. These application notes provide detailed protocols for the preparation, characterization, and in vitro evaluation of this compound-based liposomal drug delivery systems.
Physicochemical Properties of this compound Based Liposomes
The physicochemical characteristics of liposomes are critical determinants of their stability, drug encapsulation efficiency, release profile, and cellular interaction.[1][3] Key parameters for this compound-based liposomes are summarized below.
| Property | Typical Range | Measurement Technique | Significance |
| Particle Size (Diameter) | 50 - 200 nm | Dynamic Light Scattering (DLS) | Influences circulation time, biodistribution, and cellular uptake.[4][5] |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) | Indicates the homogeneity of the liposome (B1194612) population. |
| Zeta Potential | -30 mV to +30 mV | Laser Doppler Velocimetry | Predicts colloidal stability and interaction with cell membranes. |
| Encapsulation Efficiency (%) | Varies (drug-dependent) | Spectrophotometry, Chromatography | Represents the percentage of the initial drug that is successfully entrapped.[6] |
| Drug Loading (%) | Varies (drug-dependent) | Spectrophotometry, Chromatography | Indicates the amount of drug per unit weight of the lipid.[6] |
Experimental Protocols
Preparation of this compound Liposomes by Thin-Film Hydration
The thin-film hydration method is a widely used technique for the preparation of multilamellar vesicles (MLVs).[7][8][9][10] Subsequent sonication or extrusion can be used to produce small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), respectively.[7][11]
Materials:
-
This compound
-
Cholesterol (optional, for membrane stabilization)
-
Drug to be encapsulated
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Rotary evaporator
-
Bath sonicator or extruder with polycarbonate membranes
Protocol:
-
Dissolve this compound and cholesterol (if used) in chloroform or a chloroform:methanol mixture in a round-bottom flask. If encapsulating a lipophilic drug, dissolve it in the organic solvent along with the lipids.[8]
-
Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipid mixture. This will form a thin lipid film on the wall of the flask.[9][10]
-
Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.[9]
-
Hydrate the lipid film by adding the hydration buffer. If encapsulating a hydrophilic drug, dissolve it in the hydration buffer.[8] The temperature of the buffer should be above the lipid's phase transition temperature.
-
Agitate the flask by hand or on a rotary evaporator (without vacuum) to detach the lipid film and form multilamellar vesicles (MLVs).[7][11]
-
For size reduction and to form unilamellar vesicles, either sonicate the MLV suspension in a bath sonicator or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[7][12]
Figure 1. Workflow for the preparation of this compound liposomes.
In Vitro Drug Release Assay
This protocol describes a dialysis-based method to assess the in vitro release of a drug from this compound liposomes.[7][13]
Materials:
-
Drug-loaded this compound liposome suspension
-
Release buffer (e.g., PBS, pH 7.4, can be adjusted to mimic physiological conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off (MWCO)
-
Stirring plate and stir bar
-
Spectrophotometer or HPLC for drug quantification
Protocol:
-
Transfer a known volume of the drug-loaded liposome suspension into a dialysis bag.
-
Place the sealed dialysis bag into a beaker containing a known volume of release buffer, ensuring sink conditions are maintained (the concentration of the released drug in the buffer should not exceed 10% of its saturation solubility).
-
Place the beaker on a stirring plate and stir at a constant speed at 37°C.
-
At predetermined time intervals, withdraw aliquots of the release buffer and replace with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the cumulative percentage of drug released over time.
Figure 2. Workflow for the in vitro drug release assay.
Cellular Uptake Assay
This protocol uses fluorescence microscopy or flow cytometry to qualitatively and quantitatively assess the cellular uptake of fluorescently labeled this compound liposomes.[12][14][15]
Materials:
-
Fluorescently labeled this compound liposomes (e.g., containing a fluorescent lipid or encapsulating a fluorescent dye)
-
Cell line of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope or flow cytometer
Protocol:
-
Seed the cells in appropriate culture vessels (e.g., 24-well plates with coverslips for microscopy, 6-well plates for flow cytometry) and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing the fluorescently labeled liposomes at the desired concentration.
-
Incubate the cells with the liposomes for various time points (e.g., 1, 4, 24 hours) at 37°C.
-
After incubation, remove the liposome-containing medium and wash the cells three times with cold PBS to remove non-internalized liposomes.
-
For fluorescence microscopy, fix the cells and mount the coverslips on microscope slides. Image the cells using the appropriate filter sets.
-
For flow cytometry, detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[11][16][17][18]
Materials:
-
This compound liposomes (with and without encapsulated drug)
-
Cell line of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well plates
-
Microplate reader
Protocol:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Prepare serial dilutions of the drug-loaded liposomes, empty liposomes (as a control), and the free drug in the culture medium.
-
Remove the old medium from the cells and add the different concentrations of the test samples to the wells. Include untreated cells as a negative control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control.
Signaling Pathways
The interaction of drug delivery systems with cells can modulate various signaling pathways, influencing therapeutic efficacy and potential toxicity. While specific pathways affected by this compound itself are not extensively documented, nanoparticle-based delivery systems, in general, have been shown to impact pathways such as the Rac signaling pathway, which is involved in cell motility, and other pathways related to inflammation and cell survival.[6][19][20][21][22]
Figure 3. Potential cellular interactions and affected signaling pathways.
Conclusion
This compound provides a valuable tool for the in vitro development of liposomal drug delivery systems. The protocols outlined in these application notes offer a comprehensive guide for researchers to prepare, characterize, and evaluate the efficacy of this compound-based formulations. Careful consideration of the physicochemical properties and in vitro performance is essential for the successful design of novel and effective drug delivery platforms.
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Assessment of In Vitro Release Testing Methods for Colloidal Drug Carriers: The Lack of Standardized Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective | Semantic Scholar [semanticscholar.org]
- 5. protocols.io [protocols.io]
- 6. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 8. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. farmaciajournal.com [farmaciajournal.com]
- 12. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of In Vitro Release Methods in Liposomal Formulation Development: Challenges and Regulatory Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Control of in vitro cytotoxicity of positively charged liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Significance of the Rac signaling pathway in HCC cell motility: implications for a new therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The cAMP signaling pathway has opposing effects on Rac and Rho in B16F10 cells: implications for dendrite formation in melanocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Inhibition of Rac GTPase signaling and downstream prosurvival Bcl-2 proteins as combination targeted therapy in MLL-AF9 leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Application Notes & Protocols for Preparing (Rac)-POPC Supported Lipid Bilayers for Microscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and characterization of (Rac)-POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) supported lipid bilayers (SLBs) for microscopy applications. SLBs are powerful tools in biomedical research and drug development, offering a versatile platform to study membrane-associated biological processes in a controlled in vitro environment.
Introduction
Supported lipid bilayers are planar, two-dimensional model membranes formed on a solid support. They mimic the basic structure and fluidity of biological cell membranes, providing an excellent interface for studying protein-lipid interactions, membrane dynamics, and the effects of pharmaceuticals on membrane properties. This compound is a zwitterionic phospholipid commonly used for creating SLBs due to its ability to readily form stable bilayers on hydrophilic substrates like glass and mica.[1][2]
This protocol focuses on the vesicle fusion technique, a straightforward and widely used method for SLB formation.[1] This process involves the spontaneous adsorption, rupture, and fusion of small unilamellar vesicles (SUVs) onto a solid support to form a continuous lipid bilayer.[2][3]
Experimental Protocols
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Material/Reagent | Specifications | Supplier Example |
| This compound | >99% purity | Avanti Polar Lipids |
| Chloroform (B151607) | ACS grade, ≥99.8% | Sigma-Aldrich |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | Thermo Fisher Scientific |
| Glass Coverslips/Mica Discs | No. 1.5 thickness, various diameters | Warner Instruments, Ted Pella |
| Nitrogen or Argon Gas | High purity | Airgas |
| Vacuum Chamber/Desiccator | Any standard laboratory supplier | |
| Bath Sonicator or Probe Sonicator | Qsonica, Branson | |
| Extruder with Polycarbonate Membranes | 100 nm pore size | Avanti Polar Lipids |
| Piranha Solution (Caution!) | 3:1 mixture of H₂SO₄ and 30% H₂O₂ | Prepared in-house |
| Ethanol, 200 proof | Decon Labs | |
| Ultrapure Water | 18.2 MΩ·cm | Milli-Q system |
Table 1: Materials and Reagents
Substrate Cleaning
Proper cleaning of the substrate is critical for the formation of a high-quality, uniform SLB. The goal is to create a hydrophilic and particle-free surface.
Protocol for Glass Coverslips:
-
Place glass coverslips in a glass container.
-
Submerge the coverslips in a 2% Hellmanex solution or equivalent detergent and sonicate for 30 minutes.
-
Rinse thoroughly with ultrapure water.
-
For a highly hydrophilic surface, piranha etching can be performed by immersing the coverslips in a freshly prepared 3:1 mixture of sulfuric acid and 30% hydrogen peroxide for 1 hour at 95°C.[4][5] (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Alternatively, plasma cleaning or UV-Ozone treatment for 10-20 minutes can be used to render the surface hydrophilic.[6]
-
Rinse extensively with ultrapure water and dry under a stream of nitrogen or argon gas.
-
Store the cleaned substrates in ultrapure water or use them immediately.
Vesicle Preparation (Extrusion Method)
This protocol describes the preparation of small unilamellar vesicles (SUVs) with a defined size distribution.
-
Dissolve a known amount of this compound in chloroform to a final concentration of 1-10 mg/mL in a round-bottom flask.
-
Create a thin lipid film on the wall of the flask by evaporating the chloroform under a gentle stream of nitrogen or argon gas while rotating the flask.
-
To ensure complete removal of the solvent, place the flask under high vacuum for at least 2 hours, or overnight.[7][8]
-
Rehydrate the lipid film with PBS (pH 7.4) to a final lipid concentration of 0.5-1 mg/mL.[7][8] Vortex the solution vigorously to form multilamellar vesicles (MLVs). The solution will appear milky.
-
For the formation of SUVs, subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) by alternately placing the vial in liquid nitrogen and a warm water bath.
-
Extrude the suspension 11-21 times through a polycarbonate membrane with a 100 nm pore size using a mini-extruder. The solution should become translucent, indicating the formation of SUVs.
-
Store the prepared vesicles at 4°C and use within one week.
| Parameter | Value | Reference |
| Initial Lipid Concentration in Chloroform | 1-10 mg/mL | [8] |
| Final Lipid Concentration in Buffer | 0.5-1 mg/mL | [7][8] |
| Extrusion Membrane Pore Size | 100 nm | General Practice |
| Number of Extrusion Passes | 11-21 | General Practice |
Table 2: Vesicle Preparation Parameters
Supported Lipid Bilayer Formation
The formation of the SLB occurs through the vesicle fusion method.
-
Place a cleaned glass coverslip in a suitable imaging chamber.
-
Add the this compound vesicle solution (0.5 mg/mL) to the chamber, ensuring the substrate surface is fully covered.[7]
-
Incubate at room temperature. The incubation time can vary, but formation can be observed within 15-60 minutes.[6][7][9] For some lipids, incubation at an elevated temperature (e.g., 60°C) can result in more homogeneous bilayers.[7]
-
After incubation, gently rinse the chamber with excess PBS buffer (pH 7.4) to remove any non-adsorbed vesicles. This should be done carefully to avoid dewetting the surface.
-
The SLB is now ready for microscopy. It is crucial to keep the bilayer hydrated at all times.
| Parameter | Value | Reference |
| Vesicle Concentration for Incubation | 0.5 mg/mL | [7] |
| Incubation Time | 15-60 minutes | [6][7][9] |
| Incubation Temperature | Room Temperature or 60°C | [7] |
| Rinsing Buffer | PBS (pH 7.4) | [8] |
Table 3: SLB Formation Parameters
Quality Control and Characterization
Fluorescence microscopy is a powerful tool to assess the quality of the prepared SLB.
Fluorescence Recovery After Photobleaching (FRAP)
FRAP is used to confirm the lateral mobility of the lipids within the bilayer, a key characteristic of a fluid-phase SLB.
-
To perform FRAP, a small percentage (e.g., 0.1-1 mol%) of a fluorescently labeled lipid analog (e.g., Rhodamine-DOPE) is incorporated into the this compound mixture during vesicle preparation.
-
A small region of the fluorescently labeled SLB is photobleached using a high-intensity laser.
-
The recovery of fluorescence in the bleached area is monitored over time as fluorescent lipids diffuse into the region.
-
A successful SLB will show a significant recovery of fluorescence. The diffusion coefficient and mobile fraction can be calculated from the recovery curve. For a POPC SLB on glass, a diffusion coefficient of approximately 1.55 µm²/s and a mobile fraction of nearly 100% can be expected.[8][10]
| Parameter | Expected Value for POPC on Glass | Reference |
| Lateral Diffusion Coefficient (D) | 1.55 ± 0.01 µm²/s | [8][10] |
| Mobile Fraction (R) | 99.7 ± 0.2 % | [8][10] |
Table 4: Expected FRAP Results for a POPC SLB
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the preparation of a this compound supported lipid bilayer.
Caption: Workflow for this compound SLB preparation.
Vesicle Fusion Process
This diagram illustrates the mechanism of supported lipid bilayer formation via vesicle fusion on a hydrophilic substrate.
Caption: Mechanism of SLB formation.
Troubleshooting
| Problem | Possible Cause | Solution |
| Incomplete Bilayer Formation | Poor substrate cleaning | Repeat substrate cleaning protocol, ensuring a hydrophilic surface. |
| Low vesicle concentration | Increase vesicle concentration or incubation time. | |
| Inappropriate buffer conditions | Ensure buffer pH is around 7.4 and ionic strength is appropriate (e.g., PBS).[3] | |
| Low Lipid Mobility (Poor FRAP) | Presence of un-ruptured vesicles | Increase incubation time or temperature. Ensure thorough rinsing. |
| Contaminants in the lipid or buffer | Use high-purity lipids and reagents. Filter buffers. | |
| High Density of Defects/Holes | Harsh rinsing | Rinse gently by exchanging the buffer in the chamber rather than direct squirting.[7] |
| Incubation at too low a temperature | For some lipids, annealing at a higher temperature can improve bilayer quality.[7] |
Table 5: Troubleshooting Guide
References
- 1. mdpi.com [mdpi.com]
- 2. Chaotropic Agent-Assisted Supported Lipid Bilayer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model cell membranes: Techniques to form complex biomimetic supported lipid bilayers via vesicle fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of Supported Lipid Bilayers Derived from Vesicles of Various Compositional Complexity on Conducting Polymer/Silica Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cryo-EM Analysis of (Rac)-POPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the structural analysis of Rac GTPase reconstituted into 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) liposomes using cryogenic electron microscopy (cryo-EM). The protocols outlined below cover liposome (B1194612) preparation, Rac protein reconstitution, cryo-EM sample preparation, data acquisition, and image processing, offering a comprehensive workflow for researchers in structural biology and drug development.
Introduction
Rac GTPases are crucial signaling proteins involved in a myriad of cellular processes, including cytoskeletal dynamics, cell proliferation, and membrane trafficking. Their activity is tightly regulated and often occurs at cellular membranes. To understand the structural basis of Rac function in a near-native environment, reconstituting the protein into a lipid bilayer is essential. Cryo-EM has emerged as a powerful technique for determining the high-resolution structures of membrane-associated proteins. This guide details a reproducible workflow for the cryo-EM analysis of Rac reconstituted into POPC liposomes, a common model membrane system.[1][2][3]
Experimental Protocols
Preparation of POPC Liposomes
Two common methods for preparing unilamellar POPC liposomes for cryo-EM are the thin-film hydration followed by extrusion method and the gel filtration method.[4][5][6]
Protocol 2.1.1: Thin-Film Hydration and Extrusion
-
Lipid Film Formation:
-
Dissolve 2-20 mg of POPC lipid in a 3:7 (v/v) methanol:chloroform mixture in a round-bottom flask.[6]
-
Evaporate the solvent using a rotary evaporator at 200–300 mbar and 35–45 °C to form a thin lipid film on the flask's inner surface.[6]
-
Dry the film further under high vacuum (5–10 mbar) for at least 4 hours or overnight to remove residual solvent.[6]
-
-
Hydration:
-
Pre-warm the lipid film and the hydration buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl) to a temperature above the lipid's phase transition temperature (Tm). For POPC, room temperature is sufficient.[6]
-
Add the hydration buffer to the flask to achieve a final lipid concentration of 0.5–10 mg/mL.[6]
-
Vortex the mixture to form multilamellar vesicles (MLVs).
-
-
Extrusion:
Protocol 2.1.2: Gel Filtration
-
Lipid-Detergent Mixture:
-
Dissolve POPC in a buffer containing a detergent (e.g., n-Decyl-β-D-maltopyranoside, DM) at a lipid:detergent molar ratio of 1:3.[4]
-
-
Detergent Removal:
-
Load the lipid-detergent mixture onto a size-exclusion chromatography (SEC) column (e.g., Sephadex G-50) pre-equilibrated with the desired buffer.[1][4]
-
The liposomes will elute in the void volume, separated from the detergent monomers. This method often results in more homogenous, smaller unilamellar vesicles.[1]
-
Reconstitution of Rac into POPC Liposomes
This protocol is adapted from methodologies for reconstituting prenylated Rac1 into liposomes.[7][8][9]
-
Protein Preparation:
-
Reconstitution:
-
Mix the purified, prenylated Rac1 with the prepared POPC liposomes. The protein-to-lipid molar ratio is a critical parameter to optimize; a starting point could be 1:1000.[1]
-
Incubate the mixture for a defined period (e.g., 20 minutes to 1 hour) at room temperature to allow for protein insertion into the liposome membrane.[7]
-
To separate the proteoliposomes from unincorporated protein, centrifugation can be performed. The optimal speed and duration will need to be determined empirically.[7]
-
Cryo-EM Sample Preparation and Data Acquisition
Protocol 3.1: Vitrification
-
Grid Preparation:
-
Sample Application and Plunge Freezing:
-
Work in a temperature and humidity-controlled environment (e.g., 10-22°C and 100% humidity) using a vitrification robot (e.g., Vitrobot Mark IV).[1][4][5]
-
Apply 2-4 µL of the (Rac)-POPC liposome solution to the glow-discharged grid.[1][5]
-
Incubate for a specific time (e.g., 30 seconds) to allow the liposomes to adsorb to the grid. For dilute samples, a longer incubation time or multiple applications may be necessary to increase particle density.[1][4][5]
-
Blot the grid with filter paper to create a thin film of the sample across the holes of the grid.[11]
-
Immediately plunge-freeze the grid into liquid ethane (B1197151) cooled by liquid nitrogen.[1][11] This rapid freezing vitrifies the sample, preventing the formation of ice crystals that would damage the liposomes.
-
Protocol 3.2: Data Acquisition
-
Microscope Setup:
-
Use a transmission electron microscope (e.g., Titan Krios) equipped with a direct electron detector.[12]
-
-
Screening:
-
Data Collection:
-
Collect a series of high-magnification images (movies) in a dose-fractionated mode to minimize electron beam-induced damage.[13] Automated data collection software is typically used to acquire thousands of images.
-
Data Processing Workflow
The goal of data processing is to reconstruct a high-resolution 3D map of the Rac-POPC proteoliposome from the thousands of 2D images.[13][14][15]
-
Preprocessing:
-
Particle Picking:
-
Automatically select the proteoliposome particles from the corrected micrographs.
-
-
2D Classification:
-
Group the selected particles into different classes based on their orientation and structural features. This step helps to remove junk particles and select high-quality particles for further processing.[14]
-
-
Ab Initio 3D Reconstruction:
-
Generate an initial low-resolution 3D model from the 2D class averages.[14]
-
-
3D Classification and Refinement:
-
Refine the 3D model and classify the particles into different 3D conformations.
-
Perform high-resolution refinement of the final 3D map.[14]
-
Data Presentation
Table 1: Liposome Preparation Parameters
| Parameter | Thin-Film Hydration & Extrusion | Gel Filtration |
| Starting Material | 2-20 mg POPC in Chloroform/Methanol[6] | POPC and n-Decyl-β-D-maltopyranoside (DM)[4] |
| Solvent/Buffer | Chloroform/Methanol (7:3 v/v)[6] | Buffer A (150 mM KCl, 20 mM HEPES, pH 7.3)[4] |
| Key Equipment | Rotary Evaporator, Mini-Extruder[4][6] | Size-Exclusion Chromatography Column (Sephadex G-50)[4] |
| Pore Size (Extrusion) | 50 nm or 100 nm[4] | N/A |
| Final Liposome Size | Dependent on pore size (e.g., ~270 Å radius for 50 nm extrusion)[4] | ~90 Å radius[4] |
Table 2: Cryo-EM Sample Preparation and Data Acquisition Parameters
| Parameter | Value | Reference |
| Grid Type | Holey Carbon (Quantifoil or C-flat) | [11] |
| Sample Volume | 2 - 4 µL | [1][5] |
| Vitrification Robot | Vitrobot Mark IV | [1][4][5] |
| Temperature | 10 - 22 °C | [1][4][5] |
| Humidity | 100% | [1][4][5] |
| Blotting Time | 4 s (example, needs optimization) | [1] |
| Cryogen | Liquid Ethane | [1][11] |
| Microscope | Titan Krios | [12] |
| Detector | Gatan K2/K3 Direct Detector | [12] |
Visualizations
Caption: Workflow for cryo-EM analysis of this compound liposomes.
Caption: Simplified Rac GTPase signaling cycle.
References
- 1. pnas.org [pnas.org]
- 2. [PDF] Cryo-EM analysis of a membrane protein embedded in the liposome | Semantic Scholar [semanticscholar.org]
- 3. Cryo-EM analysis of a membrane protein embedded in the liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liposome Reconstitution and Modulation of Recombinant Prenylated Human Rac1 by GEFs, GDI1 and Pak1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Liposome reconstitution and modulation of recombinant prenylated human Rac1 by GEFs, GDI1 and Pak1 [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. MyScope [myscope.training]
- 12. Cryo-EM analysis of a membrane protein embedded in the liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. JEOL USA blog | A Walkthrough of the Cryo-EM Workflow [jeolusa.com]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Fluorescence Microscopy Techniques for (Rac)-POPC Membranes
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely used phospholipid for creating model membranes that mimic the fluid, liquid-disordered (Ld) state of biological plasma membranes. When studying the interaction of signaling proteins, such as the Rho family GTPase Rac, with these membranes, fluorescence microscopy provides an indispensable toolkit. Rac is a critical regulator of the actin cytoskeleton, and its activity is tightly linked to its localization and interaction with membrane lipids and effector proteins at the plasma membrane.[1][2] These application notes provide detailed protocols for using environment-sensitive fluorescent probes to characterize the biophysical properties of POPC membranes and to visualize protein-membrane interactions.
Part 1: Characterizing the Biophysical Properties of POPC Membranes
Application Note 1.1: Assessing Membrane Order and Phase with Laurdan
Laurdan (6-dodecanoyl-2-dimethylaminonaphthalene) is a fluorescent probe highly sensitive to the polarity of its environment.[3] Its spectral properties change based on the degree of water penetration into the lipid bilayer, which is directly related to lipid packing. In tightly packed, liquid-ordered (Lo) phases, water penetration is low, and Laurdan has a blue-shifted emission (~440 nm). In loosely packed, liquid-disordered (Ld) phases, such as those formed by POPC, water penetration is higher, causing a red-shift in emission (~490-500 nm).[3][4]
This spectral shift is quantified by calculating the Generalized Polarization (GP) value, which provides a ratiometric measure of membrane order, independent of probe concentration.
GP Equation: GP = (I_440 - I_490) / (I_440 + I_490) Where I_440 and I_490 are the fluorescence intensities at the respective emission wavelengths.
Two-photon microscopy is often preferred for Laurdan imaging as it minimizes photobleaching.[5]
Protocol 1.1: Laurdan Staining and GP Imaging of POPC Giant Unilamellar Vesicles (GUVs)
This protocol describes the preparation of POPC GUVs, staining with Laurdan, and subsequent imaging to determine membrane order.
Workflow for Laurdan Generalized Polarization (GP) Microscopy
Caption: Workflow for measuring membrane order using Laurdan GP microscopy.
Materials:
-
POPC in chloroform (B151607)
-
Laurdan powder
-
Ethanol (spectroscopic grade)
-
Sucrose (B13894) and Glucose solutions (iso-osmolar, e.g., 200 mM)
-
ITO-coated glass slides
-
Two-photon confocal microscope with two emission detectors
Procedure:
-
GUV Preparation (Electroformation):
-
Spread a thin film of POPC (e.g., 5 µL of 1 mg/mL solution) onto two ITO-coated glass slides.
-
Dry the lipid film under a gentle stream of nitrogen and then under vacuum for at least 2 hours to remove all solvent.
-
Assemble the slides into a chamber with a silicone spacer, separated by ~2 mm.
-
Fill the chamber with a sucrose solution.
-
Apply an AC electric field (e.g., 1 V, 10 Hz) for 2-4 hours at a temperature above the lipid phase transition.
-
Harvest the GUVs by gently pipetting the solution.
-
-
Laurdan Labeling:
-
Prepare a 1 mM stock solution of Laurdan in ethanol.
-
Add the Laurdan stock solution to the GUV suspension to a final probe-to-lipid molar ratio of 1:500.
-
Incubate for 30 minutes at 37°C, protected from light.
-
-
Microscopy and Imaging:
-
Dilute the labeled GUV suspension in an iso-osmolar glucose solution to immobilize the vesicles on the coverslip via gravity.
-
Mount the sample on a two-photon microscope.
-
Excite the Laurdan with a femtosecond-pulsed laser at ~800 nm.
-
Collect the fluorescence emission simultaneously in two separate channels: Channel 1 (blue region, e.g., 420-460 nm) and Channel 2 (green region, e.g., 480-520 nm).
-
-
GP Calculation and Analysis:
-
For each pixel in the image, calculate the GP value using the intensity from the two channels: GP = (I_Ch1 - I_Ch2) / (I_Ch1 + I_Ch2).
-
Generate a pseudo-colored GP map of the GUV equatorial plane to visualize the spatial distribution of membrane order. For pure POPC membranes, a homogenous GP value indicative of an Ld phase is expected.
-
Application Note 1.2: FRET-Based Lipid Mixing Assays
Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for studying membrane fusion and lipid proximity. By labeling one population of POPC vesicles with a donor fluorophore (e.g., NBD-PE) and an acceptor (e.g., Rhodamine-PE) and mixing them with an unlabeled population, the dilution of probes upon membrane fusion can be monitored.[6] The decrease in FRET efficiency (increase in donor fluorescence, decrease in acceptor fluorescence) is proportional to the extent of lipid mixing.
Protocol 1.2: Monitoring Lipid Mixing in POPC Vesicles
Materials:
-
POPC in chloroform
-
NBD-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(7-nitro-2-1,3-benzoxadiazol-4-yl))
-
Rhodamine-PE (Lissamine™ rhodamine B 1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine)
-
Buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)
-
Extruder with 100 nm polycarbonate membranes
-
Fluorometer
Procedure:
-
Prepare Labeled Vesicles:
-
In a glass vial, mix POPC, NBD-PE, and Rhodamine-PE in chloroform at a molar ratio of 98:1:1.
-
Dry the lipid mixture under nitrogen and then under vacuum for at least 2 hours.
-
Hydrate the lipid film with buffer to a final lipid concentration of 1 mM.
-
Create Large Unilamellar Vesicles (LUVs) by extrusion through a 100 nm polycarbonate membrane (at least 21 passes).
-
-
Prepare Unlabeled Vesicles:
-
Prepare a separate population of 1 mM POPC LUVs using the same method but without fluorescent probes.
-
-
FRET Measurement:
-
In a fluorometer cuvette, add the labeled vesicles to a final concentration of 50 µM.
-
Set the excitation wavelength for NBD-PE (~470 nm) and monitor the emission of both NBD-PE (~530 nm) and Rhodamine-PE (~585 nm).
-
Record a baseline fluorescence signal.
-
Initiate the experiment by adding the unlabeled vesicles at a 9-fold excess (final concentration 450 µM).
-
If a fusogenic agent (e.g., PEG, specific peptides, or proteins) is being tested, add it to the mixture and continuously record the fluorescence.
-
-
Analysis:
-
An increase in NBD-PE emission and a corresponding decrease in Rhodamine-PE emission indicate lipid mixing.
-
The percentage of FRET efficiency change can be calculated to quantify the rate and extent of membrane fusion.
-
Table 1: Properties of Common Fluorescent Membrane Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Primary Application | Reference |
| Laurdan | ~350 (UV), ~800 (2-photon) | ~440 (Lo phase), ~490 (Ld phase) | Membrane order, lipid packing, phase imaging | [4][5] |
| Prodan | ~361 | ~435 (Gel), ~485 (Liquid Crystalline) | Membrane polarity and phase transitions | [7] |
| NBD-PE | ~470 | ~530 | FRET donor, lipid tracking, membrane fusion | [6][8] |
| DiIC12 | ~549 | ~565 | Visualization of fluid membrane domains | [4] |
| C-Laurdan | ~405 | ~450 (Lo phase), ~500 (Ld phase) | Membrane order (confocal microscopy compatible) | [3] |
Part 2: Visualizing Rac GTPase Interactions with POPC Membranes
Application Note 2.1: Rac Signaling at the Membrane
Rac GTPases cycle between an inactive GDP-bound state and an active GTP-bound state.[1] Activation, often occurring at the plasma membrane, is facilitated by Guanine (B1146940) Nucleotide Exchange Factors (GEFs). Active Rac-GTP can then bind to various downstream effectors, including Phosphoinositide 3-Kinase (PI3K) and PtdIns-4-P 5-kinase.[9][10] This interaction localizes these enzymes to the membrane, leading to the production of critical lipid second messengers like PIP2 and PIP3, which further modulate cytoskeletal dynamics.[9][11] Fluorescence microscopy can be used to visualize the recruitment and activity of fluorescently-tagged Rac and its effectors on model POPC membranes.
Rac-PI3K Signaling Pathway at the Plasma Membrane
Caption: Rac signaling cascade at the membrane interface.
Protocol 2.1: Reconstitution of Fluorescently-Labeled Rac on POPC GUVs
This protocol provides a method for observing the binding of a fluorescent protein-tagged Rac (e.g., mCherry-Rac1) to GUVs, which can be modulated by the presence of specific lipids (like PIP2) or guanine nucleotides.
Materials:
-
Purified, fluorescently-labeled Rac1 protein (e.g., mCherry-Rac1)
-
POPC GUVs (prepared as in Protocol 1.1)
-
GTPγS (non-hydrolyzable GTP analog) and GDP
-
Buffer (e.g., 25 mM HEPES, 150 mM KCl, 1 mM MgCl2, pH 7.4)
-
Confocal microscope
Procedure:
-
Nucleotide Loading of Rac1:
-
To prepare active Rac1, incubate purified mCherry-Rac1 (e.g., 10 µM) with 100 µM GTPγS and 10 mM EDTA for 30 minutes at room temperature to facilitate nucleotide exchange.
-
Stop the reaction by adding 20 mM MgCl2.
-
To prepare inactive Rac1, follow the same procedure but use 1 mM GDP instead of GTPγS.
-
Remove excess nucleotide using a desalting column.
-
-
Binding Assay:
-
Adhere POPC GUVs to a passivated coverslip (e.g., coated with bovine serum albumin) to prevent non-specific binding.
-
Add the nucleotide-loaded mCherry-Rac1 (final concentration 50-200 nM) to the GUV-containing chamber.
-
Incubate for 15-30 minutes.
-
-
Microscopy:
-
Image the GUVs using a confocal microscope with appropriate laser lines and emission filters for mCherry (e.g., Ex: 587 nm, Em: 610 nm).
-
Simultaneously acquire a bright-field or DIC image to visualize the GUVs.
-
-
Analysis:
-
Quantify the fluorescence intensity on the GUV membrane relative to the background solution.
-
Compare the membrane recruitment of GTPγS-loaded (active) Rac1 versus GDP-loaded (inactive) Rac1. Typically, the active, lipid-modified form shows significantly higher membrane affinity.
-
This assay can be extended to include PIP2 in the POPC GUVs to investigate its role in localizing Rac or its effectors.
-
Table 2: Quantitative Data from Fluorescence Microscopy Studies
| Parameter | Technique | System | Typical Value / Observation | Reference |
| Laurdan GP | Two-Photon Microscopy | POPC LUVs (Ld phase) | -0.1 to 0.2 | [3][12] |
| Laurdan GP | Two-Photon Microscopy | Sphingomyelin:Cholesterol GUVs (Lo phase) | 0.3 to 0.5 | [12] |
| TMA-DPH Anisotropy | Fluorescence Spectroscopy | POPC LUVs (Ld phase) | ~0.10 - 0.15 | [13] |
| TMA-DPH Anisotropy | Fluorescence Spectroscopy | PSM:Chol (1:1) LUVs (Lo phase) | ~0.30 - 0.35 | [13] |
| FRET Efficiency Change | Fluorometry | NBD-PE/Rho-PE labeled POPC vesicles | Dependent on fusogen; increase in Donor/Acceptor ratio indicates fusion | [6] |
References
- 1. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signaling from Ras to Rac and beyond: not just a matter of GEFs | The EMBO Journal [link.springer.com]
- 3. Imaging lipid lateral organization in membranes with C-laurdan in a confocal microscope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating membrane structure by Laurdan imaging: Disruption of lipid packing by oxidized lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid-Mixing Assays of Membrane Fusion—Note 13.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Phase Imaging of Phosphatidylcholine Bilayer Membranes by Prodan Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal transduction pathways involving the small G proteins rac and Cdc42 and phosphoinositide kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoinositide 3-kinase-dependent activation of Rac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crossroads of PI3K and Rac pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Laurdan Adopts Distinct, Phase-Specific Orientations in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Lipidomics Analysis of (Rac)-POPC
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common glycerophospholipid found in biological membranes. Its racemic form, (Rac)-POPC, and its oxidized derivatives are of significant interest in lipidomics research due to their roles in cellular signaling, oxidative stress, and the pathology of various diseases, including atherosclerosis and inflammation. Accurate and reproducible sample preparation is a critical first step for the reliable quantification of this compound and its metabolites in biological matrices.
These application notes provide detailed protocols for the preparation of samples for the lipidomics analysis of this compound, focusing on liquid chromatography-mass spectrometry (LC-MS) based techniques.
Overview of Sample Preparation Workflow
The general workflow for the preparation of biological samples for this compound analysis involves lipid extraction, optional derivatization, and subsequent analysis by LC-MS/MS. The choice of extraction method can significantly impact the recovery and reproducibility of the results.
General workflow for this compound sample preparation.
Key Considerations for Sample Preparation
-
Minimizing Oxidation: Unsaturated fatty acids in POPC are susceptible to oxidation. It is crucial to minimize artificial oxidation during sample preparation. This can be achieved by:
-
Keeping samples on ice or at 4°C during extraction.
-
Using antioxidants, such as butylated hydroxytoluene (BHT), in the extraction solvents.
-
Processing samples quickly and avoiding prolonged exposure to air and light.
-
Storing extracted lipids at -80°C under an inert atmosphere (e.g., nitrogen or argon).
-
-
Internal Standards: The use of appropriate internal standards is essential for accurate quantification. Isotope-labeled standards, such as POPC-d9, are ideal as they have similar chemical properties to the analyte and can account for variations in extraction efficiency and matrix effects.
Experimental Protocols
Protocol 1: Modified Bligh and Dyer Extraction for Plasma
This method is suitable for the extraction of total lipids, including POPC and its oxidized products, from plasma or serum.
Materials:
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Internal standard solution (e.g., POPC-d9 in methanol)
-
Conical glass tubes with PTFE-lined caps
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of plasma in a glass tube, add 375 µL of a 1:2 (v/v) mixture of chloroform and methanol.
-
Add the internal standard solution.
-
Vortex the mixture for 10-15 minutes at room temperature.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of deionized water and vortex for another minute.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.
-
Dry the collected organic phase under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol/isopropanol 1:1, v/v).
Protocol 2: Methyl-tert-butyl ether (MTBE) Extraction for Cells
This method is a popular alternative to the chloroform-based extractions and is well-suited for cultured cells.
Materials:
-
Methyl-tert-butyl ether (MTBE), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Internal standard solution
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
For adherent cells, wash the cell monolayer with ice-cold PBS and then quench metabolism by adding ice-cold methanol. Scrape the cells and transfer to a microcentrifuge tube. For suspension cells, pellet the cells by centrifugation, wash with PBS, and resuspend in methanol.
-
Add the internal standard solution.
-
Add MTBE to the cell suspension in methanol (final ratio of MTBE:Methanol should be approximately 10:3, v/v).
-
Vortex vigorously for 1 hour at 4°C.
-
Induce phase separation by adding deionized water (final ratio of MTBE:Methanol:Water should be approximately 10:3:2.5, v/v/v).
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the upper organic phase.
-
Dry the organic phase under nitrogen and reconstitute for LC-MS analysis.
Quantitative Data
The following tables summarize key quantitative parameters for the analysis of this compound and its oxidized products.
Table 1: Mass-to-Charge Ratios (m/z) of this compound and its Oxidation Products for Mass Spectrometry
| Compound | Adduct | m/z | Reference |
| This compound | [M+H]⁺ | 760.6 | [1] |
| [M+Na]⁺ | 782.6 | [1] | |
| Lyso-PC | [M+H]⁺ | 496.3403 | [1] |
| PoxnoPC (1-palmitoyl-2-(9'-oxo-nonanoyl)-sn-glycero-3-phosphocholine) | [M+H]⁺ | 650.4397 | [1] |
| POPC + 2OH | [M+H]⁺ | 794.5911 | [1] |
| POPC + 3O | [M+Na]⁺ | 830.5523 | [1] |
| PAzPC (1-palmitoyl-2-azelaoyl-sn-glycero-3-phosphocholine) | [M+H]⁺ | 666 | [2][3] |
| [M+Na]⁺ | 688 | [2][3] |
Table 2: Comparison of Lipid Extraction Methods
| Method | Principle | Advantages | Disadvantages | Typical Recovery for Phospholipids (B1166683) |
| Bligh and Dyer | Chloroform/methanol/water extraction | Rapid and widely used. | Uses chlorinated solvents. May underestimate lipids in high-fat samples[4]. Recovery can be matrix-dependent[5]. | Generally >90%[5]. |
| Folch | Chloroform/methanol extraction with a washing step | Considered a "gold standard" for total lipid extraction. | More time-consuming and uses larger solvent volumes than Bligh and Dyer. Uses chlorinated solvents. | High, often considered quantitative. |
| MTBE | MTBE/methanol/water extraction | Avoids chlorinated solvents. The upper organic phase is easier to collect. | May require optimization of solvent ratios for different sample types[6]. | Comparable to Folch and Bligh-Dyer for many lipid classes[6]. |
Table 3: Typical Analytical Performance for Phospholipid Analysis by LC-MS/MS
| Parameter | Typical Value | Notes |
| Limit of Detection (LOD) | 0.01 - 2 ng/mL | Highly dependent on the instrument and specific compound[7][8]. For oxidized phospholipids, LODs can be in the low fmol range[9]. |
| Limit of Quantification (LOQ) | 0.03 - 10 ng/mL | Typically 3-5 times the LOD[8]. |
| Coefficient of Variation (CV%) | < 15-20% | For intra- and inter-day precision[10][11]. Can be higher for low-abundance species. |
Signaling Pathway of Oxidized Phospholipids
Oxidized phospholipids, such as oxidized POPC, can act as Damage-Associated Molecular Patterns (DAMPs). They can be recognized by pattern recognition receptors (PRRs) on immune cells, like macrophages, leading to the activation of inflammatory signaling pathways.
Signaling pathway of oxidized POPC in macrophages.
Conclusion
The selection of an appropriate sample preparation method is critical for the accurate and reproducible lipidomics analysis of this compound and its oxidized metabolites. The protocols and data presented here provide a comprehensive guide for researchers in this field. Careful consideration of factors such as the prevention of artificial oxidation and the use of internal standards will ensure high-quality data for a better understanding of the roles of these important lipids in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. ir.amolf.nl [ir.amolf.nl]
- 3. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]
- 4. vliz.be [vliz.be]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of Folch, Bligh-Dyer, and Matyash Sample-to-Extraction Solvent Ratios for Human Plasma-Based Lipidomics Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mdpi.com [mdpi.com]
- 9. Comprehensive analyses of oxidized phospholipids using a measured MS/MS spectra library - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-POPC in Molecular Dynamics Simulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is one of the most abundant phospholipids (B1166683) in eukaryotic cell membranes. Its structure, featuring a zwitterionic phosphocholine (B91661) headgroup, a saturated palmitoyl (B13399708) chain (C16:0), and an unsaturated oleoyl (B10858665) chain (C18:1), makes it an excellent model for studying the fundamental properties of the lipid bilayer's fluid phase. In molecular dynamics (MD) simulations, POPC is widely used to create realistic model membranes for investigating lipid-protein interactions, drug permeability, and the dynamics of membrane-associated processes. While most studies utilize the naturally occurring stereoisomer, simulations can also be performed with (Rac)-POPC, a racemic mixture, to explore the effects of stereochemistry on membrane properties, though this is less common in the literature. These notes provide an overview of the applications and protocols for using POPC in MD simulations.
Applications of POPC in Molecular Dynamics Simulations
POPC's prevalence in computational studies stems from its ability to form stable, fluid-phase bilayers at physiological temperatures, making it a reliable matrix for a variety of research applications:
-
Pure Bilayer Characterization: Pure POPC bilayers serve as a benchmark for validating new computational methods and force fields. Key biophysical properties such as the area per lipid, bilayer thickness, and acyl chain order parameters are extensively studied and compared with experimental data.[1][2]
-
Lipid-Protein Interactions: POPC membranes provide a native-like environment for simulating transmembrane proteins. Researchers use these systems to study protein folding, conformational changes, and the influence of the lipid environment on protein function.[3][4]
-
Multi-Component Membrane and Lipid Raft Models: While not a primary raft-forming lipid itself, POPC is a crucial component of the surrounding liquid-disordered phase in simulations of lipid rafts. It is frequently mixed with saturated lipids (like DPPC), sphingomyelin, and cholesterol to study domain formation, phase separation, and the "condensing effect" of cholesterol.[5][6][7]
-
Drug and Peptide Interactions: The interaction of drugs, antimicrobial peptides, and other small molecules with cell membranes is a key area of research. POPC bilayers are used to simulate and analyze binding affinity, insertion depth, and the mechanism of membrane disruption or permeation.[8][9]
-
Force Field Evaluation: The accuracy of MD simulations is highly dependent on the employed force field. Due to the wealth of available experimental data, POPC is a standard system for testing, comparing, and refining lipid force fields like CHARMM36, AMBER (Lipid17/Slipids), and OPLS.[10][11][12]
Quantitative Data Presentation
The following tables summarize key parameters and properties derived from MD simulations of POPC bilayers from various studies.
Table 1: Commonly Used All-Atom Force Fields for POPC Simulations
| Force Field Family | Specific Force Field | Key Features & Performance for POPC | Citations |
| CHARMM | CHARMM36 (C36) | Widely used and extensively validated. Generally performs well for most POPC properties. Considered a benchmark in many comparative studies. | [10][11][12] |
| AMBER | Lipid17 / Slipids | Compatible with AMBER protein force fields. Slipids provides good overall performance, especially when considering both structural and dynamic properties in POPC/cholesterol mixtures. | [11][12][13] |
| OPLS | OPLS3e / MacRog | OPLS3e produces C-H bond order parameters for POPC that are very close to experimental values, similar to CHARMM36. However, it may overestimate cation binding to the membrane. | [10][11][14] |
| GROMOS | GROMOS 54A7 | Another widely used force field, particularly within the GROMACS simulation package. | [2][13] |
Table 2: Typical Simulation Parameters for a Pure POPC Bilayer System
| Parameter | Typical Value / Setting | Description | Citations |
| System Size | 128-256 lipids (64-128 per leaflet) | A common size for balancing computational cost and minimizing finite-size artifacts for basic properties. Larger systems are used for studying slower phenomena. | [10][12] |
| Hydration | 40-50 water molecules per lipid | Ensures full hydration of the lipid headgroups, which is crucial for reproducing experimental properties. | [10][12] |
| Ensemble | NPT (Isothermal-isobaric) | Constant Number of particles (N), Pressure (P), and Temperature (T). Allows the box dimensions to fluctuate, which is necessary for the area per lipid to equilibrate. | [10] |
| Temperature | 300 K or 303 K | Above the gel-to-liquid crystalline phase transition temperature of POPC, representing a fluid membrane state. | [1][10][11] |
| Pressure | 1 atm (or 1 bar) | Standard atmospheric pressure. | [10] |
| Pressure Coupling | Semi-isotropic | Allows the x-y plane and the z-axis (normal to the bilayer) to fluctuate independently, which is appropriate for lamellar phases. | [10] |
| Simulation Time | 100+ ns | Equilibration can take 10-100 ns depending on system complexity. Production runs are typically 100s of ns to several microseconds for robust sampling. | [15] |
Table 3: Key Biophysical Properties of POPC Bilayers (Comparison of Force Fields)
| Property | CHARMM36 | Slipids | Lipid17 | MacRog (OPLS) | OPLS3e | Experimental |
| Area per Lipid (Ų) | ~64.3 | ~63.1 | ~61.9 | ~63.0 | ~64.0 | ~64.3 ± 1.5 |
| Bilayer Thickness (Å) | ~37.5 | ~38.3 | ~39.2 | ~38.5 | N/A | ~37.1 ± 0.5 |
| SCH Order (sn-2, C10) | ~0.37 | ~0.40 | ~0.42 | ~0.40 | ~0.38 | ~0.38 |
Note: Values are approximate and can vary based on specific simulation conditions (temperature, pressure control, etc.). Data compiled from multiple sources including[10][11][12].
Experimental and Computational Protocols
Protocol 1: Setting Up and Simulating a Pure POPC Bilayer
This protocol outlines the standard steps for building a POPC membrane system for an all-atom MD simulation using common tools like GROMACS or AMBER, often facilitated by web-based builders.
Workflow Diagram for POPC Bilayer Setup
Caption: Workflow for building, simulating, and analyzing a POPC bilayer.
Methodology:
-
System Generation (CHARMM-GUI):
-
Navigate to the CHARMM-GUI Membrane Builder.[16]
-
Select "Bilayer Only" and input the desired number of POPC lipids for each leaflet (e.g., 64 x 64).
-
Define the box size, typically ensuring sufficient water padding on each side of the membrane (e.g., 22.5 Å).
-
Add ions (e.g., Na+, Cl-) to neutralize the system and achieve a desired salt concentration (e.g., 0.15 M).
-
Select the desired force field (e.g., CHARMM36) and simulation package (e.g., GROMACS).
-
The server will generate all necessary input files: coordinates, topology, and simulation parameter files for equilibration and production.[10]
-
-
Energy Minimization:
-
Perform a steeplechase descent energy minimization of the entire system to remove any steric clashes or unfavorable contacts introduced during the building process.
-
-
Equilibration:
-
NVT (Canonical) Ensemble: Run a short simulation (e.g., 1-5 ns) with position restraints on the lipid heavy atoms. This allows the water and ions to equilibrate around the fixed lipids at the target temperature (e.g., 300 K).
-
NPT (Isothermal-Isobaric) Ensemble: Run a longer simulation (e.g., 10-100 ns) to equilibrate the system's pressure and density. The position restraints on the lipids are gradually released over this period. The semi-isotropic pressure coupling allows the membrane area (x-y plane) and thickness (z-axis) to relax to their equilibrium values.[15]
-
-
Production Simulation:
-
Following equilibration, run the production simulation without any restraints for the desired length of time (e.g., 200 ns to several microseconds). Save coordinates at regular intervals (e.g., every 10 ps) for subsequent analysis.[10]
-
-
Analysis:
-
Use analysis tools (e.g., GROMACS utilities, MDAnalysis) to calculate properties such as area per lipid, bilayer thickness, deuterium (B1214612) order parameters, and lateral diffusion coefficients from the production trajectory.[12][13]
-
Protocol 2: Simulating a Transmembrane Protein in a POPC Bilayer
This protocol extends the first by incorporating a protein into the POPC membrane.
Workflow for Protein-Membrane System Setup
Caption: Key steps for setting up a protein-POPC membrane simulation.
Methodology:
-
Obtain and Orient Protein:
-
Start with a high-resolution experimental structure (from PDB) or a reliable homology model of the transmembrane protein.
-
Use a tool like the OPM (Orientations of Proteins in Membranes) or PPM server to determine the protein's correct orientation and position relative to the membrane center. This step is critical for a stable starting configuration.[16]
-
-
System Building (CHARMM-GUI):
-
In the Membrane Builder, upload the pre-oriented protein structure.
-
Define the POPC bilayer composition and size as in Protocol 1. Ensure the lateral dimensions of the bilayer are large enough to prevent the protein from interacting with its periodic image (a minimum of 15-20 Å distance is recommended).
-
The builder will automatically embed the protein into the bilayer and remove any lipid molecules that sterically clash with the protein.[16]
-
-
Solvation and Ionization:
-
Proceed with adding water and ions as described in Protocol 1.
-
-
Equilibration and Production:
-
The equilibration procedure is similar to that for a pure bilayer but requires more care. Position restraints are applied to the protein backbone atoms and lipid headgroups.
-
A multi-step equilibration is often used where restraints are first applied to the protein and lipids, then only to the protein, and finally removed from all components before the production run. This allows the lipids to pack carefully around the protein surface before the entire system is allowed to move freely.
-
Run the production MD simulation as previously described. Analysis will focus on protein conformational stability, protein-lipid interactions, and the influence of the protein on local membrane properties.
-
Logical Relationships and Pathways
Force Field Selection Logic
The choice of force field is a critical decision that impacts the accuracy of the simulation. This diagram illustrates the relationship between major force field families and their specialized lipid parameter sets.
Caption: Relationships between protein and lipid force fields.
References
- 1. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08441F [pubs.rsc.org]
- 2. Molecular Dynamics Simulations of Phosphatidylcholine Membranes: A Comparative Force Field Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
- 5. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 6. Molecular dynamics study of binary POPC bilayers: molecular condensing effects on membrane structure and dynamics | Semantic Scholar [semanticscholar.org]
- 7. pnas.org [pnas.org]
- 8. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the Effects of the POPC-POPG Lipid Bilayer Composition on PAP248-286 Binding Using CG Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative Comparison against Experiments Reveals Imperfections in Force Fields’ Descriptions of POPC–Cholesterol Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. GitHub - OMaraLab/Pgp_forcefields [github.com]
- 14. researchgate.net [researchgate.net]
- 15. Simulation Best Practices for Lipid Membranes [Article v1.0] - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Membrane Fusion Events Using POPC-Based Systems and Investigating the Role of Rac GTPases
Introduction
In the study of membrane fusion, researchers often utilize model systems to dissect the complex interplay of lipids and proteins. A common query involves the use of "(Rac)-POPC," which appears to conflate two distinct but crucial components in this field of research: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) , a key phospholipid for building artificial membranes, and Rac , a family of Rho GTPase signaling proteins that regulate cellular processes involving membrane dynamics.
This document provides detailed application notes and protocols for both aspects:
-
Utilizing POPC-based liposomes as a model system to study the biophysical principles of membrane fusion through established techniques like lipid and content mixing assays.
-
Investigating the role of Rac GTPases in the cellular regulation of membrane fusion events, such as during phagocytosis.
These notes are intended for researchers, scientists, and drug development professionals seeking to employ these tools in their studies of membrane fusion.
Part 1: this compound in Model Membrane Fusion Assays
POPC is a zwitterionic phospholipid frequently used to create unilamellar vesicles (liposomes) that mimic the lipid bilayer of cell membranes.[1] These model membranes are instrumental in in vitro reconstitution studies of membrane fusion. By incorporating specific proteins and lipids, researchers can investigate their direct roles in the fusion process.
Application Note: Lipid Mixing Assays
A widely used method to monitor membrane fusion is the lipid mixing assay, often employing Förster Resonance Energy Transfer (FRET).[2] In this assay, two populations of liposomes are prepared. One population (labeled) contains a pair of fluorescent lipid probes, a donor and an acceptor, at a concentration high enough to cause self-quenching.[3] The second population (unlabeled) contains no probes. When fusion occurs between a labeled and an unlabeled liposome (B1194612), the probes are diluted in the newly formed membrane, leading to a decrease in FRET and an increase in the donor's fluorescence signal.[3]
Commonly used FRET pairs include N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) (NBD) as the donor and Lissamine Rhodamine (Rh) as the acceptor.[2]
Experimental Protocol: SNARE-Mediated Lipid Mixing Assay
This protocol is adapted from studies on SNARE-mediated vesicle fusion, where POPC is a primary component of the liposomes.[4][5]
Materials:
-
Lipids: POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) in chloroform (B151607).[4][5]
-
Fluorescent Probes: NBD-PE (N-(7-nitro-2,1,3-benzoxadiazol-4-yl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine) and Rhodamine-PE (N-(lissamine rhodamine B sulfonyl)-1,2-dihexadecanoyl-sn-glycero-3-phosphoethanolamine).
-
Proteins: Purified v-SNAREs (e.g., VAMP2) and t-SNAREs (e.g., Syntaxin-1A, SNAP-25).[4]
-
Buffers: HEPES buffered saline (HBS: 20 mM HEPES, 150 mM NaCl, pH 7.5), dialysis buffer.[6]
-
Detergent: n-Octyl-β-D-glucopyranoside (OG).
-
Equipment: Rotary evaporator, bath sonicator or extruder, dialysis tubing, fluorometer.
Procedure:
-
Liposome Preparation:
-
v-SNARE Liposomes (Labeled):
-
In a glass vial, mix POPC and DOPS (e.g., 85:15 molar ratio) with 1.5 mol% each of NBD-PE and Rhodamine-PE.[5]
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film. Further dry under vacuum for at least 1 hour.
-
Rehydrate the lipid film with buffer containing the purified v-SNARE protein and detergent (e.g., 1% OG).
-
Remove the detergent by dialysis against detergent-free buffer for 48-72 hours at 4°C.
-
The resulting proteoliposomes should have a diameter of approximately 100 nm.[7]
-
-
t-SNARE Liposomes (Unlabeled):
-
Prepare t-SNARE liposomes using the same procedure but without the fluorescent probes.
-
-
-
Fusion Assay:
-
In a fluorometer cuvette, add the unlabeled t-SNARE liposomes.
-
Initiate the fusion reaction by adding the labeled v-SNARE liposomes at a specific lipid ratio (e.g., 1:9 labeled to unlabeled).
-
Monitor the increase in NBD fluorescence over time at an excitation wavelength of ~465 nm and an emission wavelength of ~530 nm.
-
After the reaction reaches a plateau, add a small amount of detergent (e.g., Triton X-100) to disrupt all vesicles and achieve maximum fluorescence (infinite dilution) for normalization.[3]
-
-
Data Analysis:
-
The percentage of fusion is calculated from the fluorescence signal, normalized to the initial and maximum fluorescence values.
-
Application Note: Content Mixing Assays
While lipid mixing confirms the merger of the outer leaflets of the vesicles, a content mixing assay is required to verify the complete fusion and formation of a fusion pore that allows for the exchange of luminal contents.[8] This is crucial to distinguish from non-leaky fusion. These assays often rely on the mixing of two components that generate a signal upon interaction, such as a fluorophore and a quencher or two parts of a FRET pair, initially encapsulated in separate vesicle populations.[9]
Experimental Protocol: Calcein (B42510) Content Mixing Assay
This protocol describes a single-vesicle content mixing assay using the self-quenching dye calcein.
Materials:
-
Lipids and Proteins: As described in the lipid mixing assay.
-
Content Dye: Calcein.
-
Buffers: As described above.
-
Equipment: As described above, plus a total internal reflection fluorescence (TIRF) microscope for single-vesicle imaging.[10]
Procedure:
-
Liposome Preparation:
-
v-SNARE Liposomes (Content-Labeled):
-
Prepare v-SNARE proteoliposomes as described previously, but include a high, self-quenching concentration of calcein (e.g., 50 mM) in the rehydration buffer.[10]
-
Remove external, unencapsulated calcein by gel filtration or dialysis.
-
-
t-SNARE Liposomes (Unlabeled):
-
Prepare unlabeled t-SNARE liposomes without calcein.
-
-
-
Fusion Assay (Single-Vesicle):
-
Immobilize the unlabeled t-SNARE liposomes on a glass coverslip to form a supported lipid bilayer.
-
Add the calcein-loaded v-SNARE liposomes to the chamber.
-
Monitor individual docking and fusion events using a TIRF microscope.
-
Upon fusion, the calcein from a single v-SNARE vesicle will be released and diluted into the much larger volume of the supported bilayer or the aqueous buffer, leading to a burst of fluorescence (dequenching).
-
-
Data Analysis:
-
The number of fluorescence bursts over time provides a measure of the rate and frequency of content mixing events.
-
Quantitative Data Summary
The following tables summarize quantitative data from various membrane fusion studies utilizing POPC-based model membranes.
| Fusion Parameter | Lipid Composition | Fusogen/Condition | Result | Reference |
| Fusion Rate | POPC | Control (no fusogen) | Baseline fusion rate established. | [2] |
| POPC:DOPE (50:50) | Inherent lipid properties | ~10-fold increase in fusion rate compared to pure POPC. | [2] | |
| Fusion Probability | POPC:DOPS (82:15) with NBD-DPPE and Rh-DPPE | 100 µM Ca²⁺ | ~40-fold increase in fusion probability. | [5] |
| POPC:DOPS (82:15) with NBD-DPPE and Rh-DPPE | 10 mM Mg²⁺ | ~20-fold increase in fusion probability. | [5] | |
| Lipid Mixing (%) | POPC:POPS (80:20) target vesicles | DOPE/DODAC vesicles | Lower lipid mixing compared to DSPC/POPS vesicles. | [6] |
| DSPC:POPS (80:20) target vesicles | DOPE/DODAC vesicles | High degree of lipid mixing. | [6] |
| Lipid | Property | Effect on Fusion with POPC Membranes | Reference |
| DOPE | Conical shape | Promotes fusion by facilitating negative curvature intermediates. | [2] |
| POPG | Anionic headgroup | Increases binding of cationic fusogenic peptides and liposomes, enhancing fusion. | [1][11] |
| Cholesterol | Modulates membrane fluidity | Can inhibit fusion in some systems by increasing membrane rigidity. | [12][13] |
Part 2: Role of Rac GTPases in Regulating Cellular Membrane Fusion
Rac is a subfamily of the Rho family of small GTPases that act as molecular switches in a wide range of cellular processes.[14] In the context of membrane fusion, Rac GTPases are crucial regulators, particularly in events like phagocytosis, where the plasma membrane fuses to enclose a large particle.[15] Rac1 and Rac2 isoforms, while similar, exhibit different targeting mechanisms to the phagosome.[15]
Application Note: Investigating Rac-Mediated Phagocytosis
The fusion of endomembranes with the phagosome is a key step in phagocytosis. Rac GTPases regulate the cytoskeletal rearrangements and membrane trafficking necessary for this process.[15] Rac1 directly targets the phagosomal membrane, a process enhanced by its interaction with specific phospholipids (B1166683) like phosphoinositides.[14][15] In contrast, Rac2 primarily localizes to endomembranes, which then fuse with the phagosome.[15] Studying the localization and activation of Rac isoforms during phagocytosis can elucidate their specific roles in regulating membrane fusion.
Experimental Protocol: Visualizing Rac Localization During Phagocytosis
This protocol describes a method to visualize the localization of Rac isoforms during FcγR-mediated phagocytosis using fluorescence microscopy.
Materials:
-
Cell Line: Macrophage-like cell line (e.g., RAW 264.7).
-
Plasmids: GFP-tagged constitutively active Rac1 (e.g., GFP-Rac1(Q61L)) and Rac2 (e.g., GFP-Rac2(Q61L)).[15]
-
Phagocytic Target: Opsonized particles (e.g., antibody-coated beads or red blood cells).
-
Transfection Reagent: Suitable for the chosen cell line.
-
Microscope: Confocal or TIRF microscope equipped for live-cell imaging.
Procedure:
-
Cell Culture and Transfection:
-
Culture the macrophage-like cells according to standard protocols.
-
Transfect the cells with GFP-Rac1(Q61L) or GFP-Rac2(Q61L) plasmids and allow for protein expression (typically 24-48 hours).
-
-
Phagocytosis Assay:
-
Plate the transfected cells on glass-bottom dishes suitable for microscopy.
-
Add the opsonized particles to the cells to initiate phagocytosis.
-
Immediately begin live-cell imaging using the confocal or TIRF microscope.
-
-
Image Acquisition and Analysis:
-
Acquire time-lapse images to track the dynamic localization of the GFP-tagged Rac proteins relative to the forming phagosome.
-
Observe the recruitment of GFP-Rac1 directly to the phagocytic cup and the fusion of GFP-Rac2-positive endomembranes with the phagosome.[15]
-
Quantify the fluorescence intensity at the phagosome over time to compare the recruitment kinetics of the two isoforms.
-
Visualizations
Experimental Workflow for Lipid Mixing Assay
Caption: Workflow for a bulk lipid mixing assay using FRET.
Rac GTPase Signaling in Phagosomal Fusion
Caption: Distinct targeting pathways of Rac1 and Rac2 in phagosomal fusion.
References
- 1. Highly Efficient Protein-free Membrane Fusion: A Giant Vesicle Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperation of Conical and Polyunsaturated Lipids to Regulate Initiation and Processing of Membrane Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A lipid mixing assay to accurately quantify the fusion of outer membrane vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical guide for fast implementation of SNARE-mediated liposome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imaging single membrane fusion events mediated by SNARE proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. liposomes.ca [liposomes.ca]
- 7. Liposome preparation for the analysis of lipid-receptor interaction and efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Content mixing and membrane integrity during membrane fusion driven by pairing of isolated v-SNAREs and t-SNAREs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Leaky membrane fusion: an ambivalent effect induced by antimicrobial polycations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lipid Mixing and Content Release in Single-Vesicle, SNARE-Driven Fusion Assay with 1–5 ms Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Membrane Fusion Biophysical Analysis of Fusogenic Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rac-ing to the plasma membrane: The long and complex work commute of Rac1 during cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Isoform-specific membrane targeting mechanism of Rac during Fc gamma R-mediated phagocytosis: positive charge-dependent and independent targeting mechanism of Rac to the phagosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterizing (Rac)-POPC Vesicles: An Application Note on Size and Charge Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a common zwitterionic phospholipid used in the formation of liposomes and other lipid-based nanoparticles for drug delivery and model membrane studies. The racemic form, (Rac)-POPC, provides a cost-effective alternative for these applications. The critical quality attributes of vesicle formulations, namely size and surface charge, significantly influence their stability, biodistribution, and efficacy. This application note provides detailed protocols for the preparation of this compound vesicles and their characterization using Dynamic Light Scattering (DLS) for size and Zeta Potential analysis for surface charge.
Experimental Protocols
Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound vesicles with a controlled size distribution.[1][2][3][4]
Materials:
-
This compound (1-palmitoyl-2-oleoyl-rac-glycero-3-phosphocholine)
-
Chloroform (B151607) or a chloroform:methanol mixture (2:1 v/v)
-
Hydration buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Water bath
-
Liposome (B1194612) extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Gas-tight syringes
Protocol:
-
Lipid Dissolution: Dissolve a known amount of this compound in chloroform or a chloroform:methanol mixture in a round-bottom flask.
-
Thin-Film Formation: Attach the flask to a rotary evaporator. Immerse the flask in a water bath set to a temperature above the phase transition temperature of POPC (-2°C), typically room temperature is sufficient. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent, resulting in the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: To ensure complete removal of residual organic solvent, place the flask under high vacuum for at least 2 hours, or overnight.
-
Hydration: Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The volume will determine the final lipid concentration.
-
Vesicle Formation: Agitate the flask by hand or using a vortex mixer to hydrate (B1144303) the lipid film. This process will cause the lipid film to peel off the glass and form multilamellar vesicles (MLVs). This may take 30-60 minutes. The resulting suspension will appear milky.[5]
-
Extrusion:
-
Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm) according to the manufacturer's instructions.
-
Draw the MLV suspension into a gas-tight syringe.
-
Pass the suspension through the extruder a specified number of times (typically 11-21 passes) to form large unilamellar vesicles (LUVs) with a more uniform size distribution.[5][6] The suspension should become more translucent.
-
-
Storage: Store the final unilamellar vesicle suspension at 4°C.
Caption: Workflow for this compound Vesicle Preparation.
Size Characterization by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in suspension. It measures the fluctuations in scattered light intensity due to the Brownian motion of the vesicles.
Materials:
-
This compound vesicle suspension
-
DLS instrument (e.g., Malvern Zetasizer)
-
Cuvettes (disposable or quartz)
-
Hydration buffer for dilution
Protocol:
-
Sample Preparation:
-
Allow the DLS instrument to equilibrate at the desired temperature (e.g., 25°C).
-
Dilute a small aliquot of the this compound vesicle suspension with the same hydration buffer used for preparation to achieve an appropriate scattering intensity. The optimal concentration should be determined empirically but is often in the range of 0.1 to 1 mg/mL.
-
-
Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters, including solvent viscosity and refractive index, and the measurement temperature.
-
Perform the measurement. The instrument will record the correlation function of the scattered light intensity fluctuations.
-
-
Data Analysis:
-
The instrument software will analyze the correlation function to calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI) of the vesicles. The Z-average is an intensity-weighted mean hydrodynamic size, while the PDI is a measure of the width of the size distribution.
-
Caption: Workflow for DLS Measurement.
Charge Characterization by Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is a key indicator of the stability of a colloidal dispersion. It is determined by measuring the electrophoretic mobility of the vesicles in an applied electric field.
Materials:
-
This compound vesicle suspension
-
Zeta potential analyzer (e.g., Malvern Zetasizer)
-
Folded capillary cells
-
Low-conductivity buffer for dilution (e.g., 10 mM NaCl)
Protocol:
-
Sample Preparation:
-
Dilute the this compound vesicle suspension in a low-conductivity buffer (e.g., 10 mM NaCl) to minimize the effects of high ionic strength on the measurement.
-
-
Measurement:
-
Load the diluted sample into a folded capillary cell, ensuring no air bubbles are present.
-
Place the cell into the instrument.
-
Set the instrument parameters, including the dielectric constant and viscosity of the dispersant.
-
An electric field is applied across the sample, causing the charged vesicles to move towards the oppositely charged electrode. The instrument measures the velocity of this movement using Laser Doppler Velocimetry.
-
-
Data Analysis:
-
The instrument software calculates the electrophoretic mobility and then converts it to the zeta potential using the Henry equation. For aqueous systems with moderate electrolyte concentration, the Smoluchowski approximation is often used.
-
Caption: Workflow for Zeta Potential Measurement.
Data Presentation
The following tables summarize typical quantitative data for POPC vesicles prepared by extrusion. The exact values for this compound may vary slightly but are expected to be in a similar range.
Table 1: Size Characterization of POPC Vesicles by DLS
| Extrusion Pore Size (nm) | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Reference |
| 100 | 100 - 130 | < 0.1 | Generic |
| 200 | 180 - 220 | < 0.2 | Generic |
| 50 | 60 - 80 | < 0.1 | Generic |
Note: The final vesicle size is typically slightly larger than the membrane pore size.
Table 2: Zeta Potential of POPC Vesicles
| Vesicle Composition | Dispersant | Approximate Zeta Potential (mV) | Reference |
| 100% POPC | PBS (pH 7.4) | -2 to -5 | Generic |
| 100% POPC | 10 mM NaCl | Near-neutral to slightly negative | Generic |
Note: Pure POPC vesicles are zwitterionic and are expected to have a near-neutral zeta potential. The slightly negative charge often observed is attributed to the orientation of the phosphocholine (B91661) headgroup or adsorption of anions from the buffer.
Conclusion
The protocols outlined in this application note provide a robust framework for the preparation and characterization of this compound vesicles. Consistent application of the thin-film hydration and extrusion method allows for the production of vesicles with a defined size. Subsequent analysis by Dynamic Light Scattering and Zeta Potential measurement ensures that critical quality attributes are met, which is essential for their application in research, drug development, and other scientific fields.
References
- 1. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of cationic liposome nanoparticles using a thin film dispersed hydration and extrusion method | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. tf7.org [tf7.org]
- 6. liposomes.ca [liposomes.ca]
Troubleshooting & Optimization
how to prevent aggregation of (Rac)-POPC liposomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of (Rac)-POPC liposomes during their experiments.
Troubleshooting Guide
Issue: My this compound liposome (B1194612) suspension is showing visible aggregation or an increase in particle size over time.
This guide will help you identify the potential causes and implement corrective actions to ensure the stability of your liposomal formulation.
| Potential Cause | Troubleshooting Steps | Expected Outcome |
| Inadequate Surface Charge | This compound is a zwitterionic lipid, resulting in a near-neutral surface charge that provides minimal electrostatic repulsion between liposomes. To counteract this, incorporate a small percentage (5-10 mol%) of a charged lipid into your formulation. For a negative charge, consider using lipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) or phosphatidylserine (B164497) (PS). For a positive charge, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) can be used. | A zeta potential of at least ±30 mV is generally indicative of a stable liposomal suspension due to sufficient electrostatic repulsion.[1] |
| High Ionic Strength of the Buffer | High salt concentrations in the hydration buffer can screen the surface charge of the liposomes, reducing electrostatic repulsion and leading to aggregation. This is known as the charge screening effect.[2][3][4] | Use a buffer with a low ionic strength (e.g., less than 0.33 mol/L) to maintain the stability of the liposomes.[3] If high ionic strength is required for your application, consider preparing the liposomes in a hydration media with the same ionic strength as the external environment to improve stability.[3] |
| Inappropriate pH of the Buffer | The pH of the buffer can influence the surface charge of the liposomes and their overall stability. While this compound is less affected by pH changes in the neutral range, extreme pH values can lead to phospholipid hydrolysis and formulation instability.[1][5] | Maintain a pH between 5.5 and 7.5 for your hydration buffer to ensure consistent liposome size and surface charge.[1] Liposomes under acidic conditions (pH ≤ 6) have been shown to exhibit a decreased particle size and increased retention rate.[2][4] |
| Suboptimal Storage Temperature | High temperatures can increase the fluidity of the lipid bilayer, potentially leading to fusion and aggregation.[5][6] Conversely, temperatures below the phase transition temperature of the lipid can cause the membrane to become too rigid and unstable.[5] | Store this compound liposomes at a controlled temperature, generally between 4°C and 8°C, to maintain their stability. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure. |
| Lack of Steric Stabilization | For applications in high ionic strength media or biological fluids, electrostatic stabilization alone may be insufficient. The presence of proteins and other biomolecules can lead to opsonization and subsequent aggregation. | Incorporate a poly(ethylene glycol)-lipid conjugate (PEG-lipid) into your formulation to provide a protective hydrophilic layer around the liposomes. This "stealth" coating creates a steric barrier that prevents aggregation and reduces uptake by the mononuclear phagocytic system (MPS).[7][8][9][10][11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound liposome aggregation?
A1: The primary factors contributing to this compound liposome aggregation are insufficient electrostatic repulsion due to their neutral charge, high ionic strength of the surrounding medium which screens surface charges, suboptimal pH and temperature, and the absence of steric stabilization in biological environments.[1][2][3][5]
Q2: How can I increase the negative surface charge of my this compound liposomes?
A2: To increase the negative surface charge, you can incorporate anionic lipids such as POPG or PS into your lipid formulation at a concentration of 5-10 mol%.[1] This will increase the electrostatic repulsion between liposomes and prevent aggregation.
Q3: What is steric stabilization and how does it prevent aggregation?
A3: Steric stabilization is a technique used to prevent liposome aggregation by creating a physical barrier around the vesicles.[8] This is typically achieved by incorporating PEG-lipids into the liposome membrane. The long, hydrophilic PEG chains extend from the liposome surface, creating a protective layer that sterically hinders close approach and fusion of adjacent liposomes.[9][10][11]
Q4: What concentration of PEG-lipid should I use for effective stabilization?
A4: The optimal concentration of PEG-lipid depends on the molecular weight of the PEG and the specific application. Generally, a concentration of 5-10 mol% of a PEG-lipid with a molecular weight between 1000 and 5000 Da is effective for prolonging circulation and preventing aggregation.[8] For covalent protein conjugation, lower concentrations (e.g., 0.8-2 mol%) of PEG2000 or PEG5000 have been shown to be effective.[12][13]
Q5: Can I use cholesterol in my this compound formulation to improve stability?
A5: Yes, incorporating cholesterol (up to a 2:1 molar ratio of POPC to cholesterol) can enhance the stability of the liposomal membrane.[14] Cholesterol modulates the fluidity of the lipid bilayer, preventing it from becoming too fluid at high temperatures or too rigid at low temperatures, thereby maintaining the integrity of the liposome.[5][6][15]
Quantitative Data Summary
The following table summarizes key quantitative parameters for preventing this compound liposome aggregation.
| Parameter | Recommended Range/Value | Rationale |
| Zeta Potential | > |30 mV| | Provides sufficient electrostatic repulsion to prevent aggregation.[1] |
| Ionic Strength | < 0.33 mol/L | Minimizes charge screening effects.[3] |
| pH | 5.5 - 7.5 | Maintains phospholipid stability and consistent surface charge.[1] |
| Charged Lipid Content | 5 - 10 mol% | Induces a sufficient surface charge for electrostatic stabilization.[1] |
| PEG-Lipid Content | 5 - 10 mol% | Provides effective steric stabilization.[8] |
| PEG Molecular Weight | 1000 - 5000 Da | Offers a good balance of steric hindrance and formulation stability.[8] |
| Cholesterol Content | up to 33 mol% (2:1 lipid:cholesterol) | Enhances membrane stability and rigidity.[14] |
Experimental Protocols
Protocol 1: Preparation of Sterically Stabilized this compound Liposomes via Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound liposomes with enhanced stability through the incorporation of a PEG-lipid.
Materials:
-
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (this compound)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Chloroform
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4, low ionic strength)
-
Rotary evaporator
-
Water bath
-
Round-bottom flask
-
Vacuum pump
-
Liposome extrusion device (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes
Procedure:
-
Lipid Film Formation: a. In a round-bottom flask, dissolve the desired amounts of this compound and DSPE-PEG2000 (e.g., a 9:1 molar ratio) in chloroform. b. Attach the flask to a rotary evaporator. c. Immerse the flask in a water bath set to a temperature above the phase transition temperature of the lipids (for POPC, this is below room temperature, so room temperature is sufficient). d. Rotate the flask and gradually reduce the pressure to evaporate the chloroform, resulting in a thin, uniform lipid film on the inner surface of the flask. e. To ensure complete removal of the organic solvent, place the flask under high vacuum for at least 2 hours.[16]
-
Hydration: a. Pre-heat the hydration buffer to a temperature above the phase transition temperature of the lipids. b. Add the pre-heated buffer to the flask containing the dry lipid film. The volume of the buffer will determine the final lipid concentration. c. Gently agitate the flask by hand or using a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.[16]
-
Extrusion: a. Assemble the liposome extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions. b. Draw the MLV suspension into one of the gas-tight syringes. c. Pass the suspension through the membrane to the other syringe. Repeat this process for an odd number of passes (e.g., 11 or 21 times) to ensure a homogenous population of unilamellar vesicles. d. The resulting suspension contains unilamellar, sterically stabilized liposomes with a size distribution close to the pore size of the membrane used.
-
Characterization: a. Determine the size distribution and polydispersity index (PDI) of the liposomes using Dynamic Light Scattering (DLS). b. Measure the zeta potential to assess the surface charge. c. The liposome suspension is now ready for use or storage at 4°C.
Visualizations
Caption: Factors leading to liposome aggregation.
Caption: Mechanism of steric stabilization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. helixbiotech.com [helixbiotech.com]
- 6. scialert.net [scialert.net]
- 7. Sterically stabilized liposomes: physical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sterically stabilized liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Influence of PEG coating on the biodistribution and tumor accumulation of pH-sensitive liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PEGylated Liposomes in the Clinic and Clinical Trials | Biopharma PEG [biochempeg.com]
- 11. Diversity of PEGylation methods of liposomes and their influence on RNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Poly(ethylene glycol)-modified phospholipids prevent aggregation during covalent conjugation of proteins to liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. liposomes.ca [liposomes.ca]
- 14. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. docsdrive.com [docsdrive.com]
- 16. benchchem.com [benchchem.com]
troubleshooting low encapsulation efficiency in (Rac)-POPC vesicles
Welcome to the technical support center for troubleshooting low encapsulation efficiency in (Rac)-POPC vesicles. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during the preparation of drug-loaded liposomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency I should expect for this compound vesicles?
A1: The encapsulation efficiency (EE) for this compound vesicles can vary widely, from less than 1% to over 90%.[1][2][3] The expected EE depends heavily on the physicochemical properties of the drug you are encapsulating (e.g., hydrophilic vs. hydrophobic), the preparation method used, and the overall lipid composition.[4][5] For instance, hydrophobic drugs that can be incorporated into the lipid bilayer often have higher EEs compared to hydrophilic drugs that are encapsulated in the aqueous core.[2][3]
Q2: I'm observing very low encapsulation efficiency for my hydrophilic drug. What are the most likely causes?
A2: Low encapsulation efficiency for hydrophilic drugs is a common challenge. The primary reasons often include:
-
Suboptimal hydration volume: Using a large volume of hydration buffer can dilute the drug, leading to poor encapsulation.[1]
-
Incorrect pH of the hydration medium: The pH can affect the charge of both the drug and the lipid headgroups, influencing encapsulation.
-
Vesicle size and type: Small unilamellar vesicles (SUVs) have a smaller internal aqueous volume compared to large unilamellar vesicles (LUVs) or multilamellar vesicles (MLVs), which can limit the encapsulation of water-soluble drugs.[4]
-
Lipid film hydration technique: Incomplete hydration of the lipid film can result in fewer and more heterogeneous vesicles.
Q3: My hydrophobic drug is not encapsulating well. What should I investigate?
A3: For hydrophobic drugs, low encapsulation is often related to the lipid bilayer's properties. Key factors to consider are:
-
Lipid composition: The ratio of this compound to cholesterol is critical. While cholesterol can enhance membrane stability, excessive amounts can sometimes negatively impact the loading of certain drugs.[6][7]
-
Drug-to-lipid ratio: An excessively high drug-to-lipid ratio can saturate the lipid bilayer, leading to drug precipitation and low EE.[1][6][7]
-
Membrane fluidity: The physical state of the liposome (B1194612) membrane plays a role; a more fluid membrane can sometimes favor the encapsulation of nonpolar compounds.[2][3]
-
Method of preparation: Techniques that maximize the interaction of the hydrophobic drug with the lipid bilayer during vesicle formation, such as co-dissolving the drug with the lipids in the organic solvent, are generally more effective.
Q4: Can the method of vesicle preparation significantly impact encapsulation efficiency?
A4: Absolutely. The choice of preparation method is one of the most critical factors.[4][5] Methods like thin-film hydration followed by extrusion are widely used and allow for good control over vesicle size.[4][8] Sonication is another common method but can sometimes lead to non-uniform vesicle sizes and lower encapsulation efficiencies.[4] For sensitive molecules, alternative methods that avoid harsh conditions might be necessary.
Q5: How do I accurately calculate the encapsulation efficiency?
A5: Encapsulation Efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the vesicles. The general formula is:
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
To determine this, you need to separate the encapsulated drug from the unencapsulated (free) drug. This is typically done by methods such as ultracentrifugation, dialysis, or size exclusion chromatography. The amount of drug in the respective fractions is then quantified, usually by techniques like HPLC or UV-Vis spectroscopy.
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency of a Hydrophilic Drug
This guide will walk you through a systematic approach to troubleshoot and optimize the encapsulation of water-soluble compounds in this compound vesicles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low hydrophilic drug encapsulation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Excessive Hydration Volume | Reduce the volume of the aqueous buffer used to hydrate (B1144303) the lipid film. A more concentrated drug solution can improve encapsulation.[1] |
| Suboptimal pH of Hydration Buffer | Adjust the pH of the hydration buffer to a value that ensures the drug is in a state that favors encapsulation and does not negatively interact with the lipid headgroups. |
| Small Vesicle Size (SUVs) | Modify the preparation method to produce larger vesicles (LUVs), which have a greater internal aqueous volume. This can be achieved by using extrusion with larger pore size membranes (e.g., 100-200 nm).[8] |
| Low Drug-to-Lipid Ratio | While a high ratio can be problematic, a very low initial drug concentration might also lead to low final encapsulation. Systematically evaluate different drug-to-lipid ratios to find the optimal balance. |
| Unfavorable Electrostatic Interactions | If your drug is charged, consider incorporating a lipid with an opposite charge into your formulation to enhance encapsulation through electrostatic attraction. |
Issue 2: Low Encapsulation Efficiency of a Hydrophobic Drug
This guide provides a structured approach to troubleshoot and enhance the encapsulation of lipid-soluble compounds within the bilayer of this compound vesicles.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low hydrophobic drug encapsulation.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| High Drug-to-Lipid Ratio | A high concentration of a hydrophobic drug can disrupt the lipid bilayer, leading to poor stability and low EE. An optimal drug-to-lipid ratio, for instance, has been found to be 1:60 for paclitaxel (B517696) to ensure stability.[6][7] Systematically decrease the drug-to-lipid ratio. |
| Inappropriate Cholesterol Content | The amount of cholesterol can affect the rigidity and packing of the lipid bilayer. A decrease in cholesterol content has been shown to increase paclitaxel loading.[6] Vary the molar percentage of cholesterol to find the optimal concentration for your specific drug. |
| Incomplete Co-dissolving of Drug and Lipids | The hydrophobic drug must be completely dissolved along with the lipids in the organic solvent before forming the lipid film. Ensure a homogenous solution is achieved before solvent evaporation. |
| Poor Quality of the Lipid Film | A thick or uneven lipid film will not hydrate properly, leading to inefficient vesicle formation and low encapsulation. Ensure the organic solvent is removed slowly and evenly, often with rotation, to create a thin, uniform lipid film. |
| Drug Precipitation | The drug may be precipitating out of the lipid bilayer after vesicle formation. Assess the stability of the formulation over time. Adjusting the lipid composition may be necessary to improve drug retention. |
Quantitative Data Summary
The following tables summarize quantitative data from various studies that can guide your optimization efforts.
Table 1: Effect of Lipid Composition on Encapsulation Efficiency
| Lipid Composition (Molar Ratio) | Drug Type | Encapsulation Efficiency (%) | Reference |
| Phosphatidylcholine:Cholesterol (67:30) with 3% PEG | Hydrophilic | 90% | [1] |
| Phosphatidylcholine:Cholesterol (65:30) with 5% PEG | Hydrophilic | Lower than 90% | [1] |
| Phosphatidylcholine:Cholesterol (63:30) with 7% PEG | Hydrophilic | Lower than 90% | [1] |
| High Cholesterol Content (DSPC + Cholesterol) | Dexamethasone | Stable displacement | [1] |
| Low Cholesterol Content | Paclitaxel | Increased loading | [6] |
Table 2: Influence of Drug-to-Lipid Ratio on Formulation
| Drug:Lipid Ratio | Observation | Reference |
| 1:30 | Maximum drug loading, but poor stability | [1] |
| 1:60 | Optimum stability with good loading (1-1.3 mg/mL) | [6][7] |
Table 3: Impact of Hydration Conditions on Encapsulation Efficiency
| Hydration Parameter | Condition | Observation | Reference |
| Hydration Volume | 2.5 ml | Highest EE for a specific formulation | [1] |
| Hydration Volume | Large volumes | Poor drug loading | [1] |
| pH of Hydration Medium | 4.2 | Highest EE for a specific formulation | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
This protocol is a standard method for producing LUVs with a controlled size distribution, which is often desirable for achieving consistent encapsulation.
Materials:
-
This compound (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Cholesterol (optional)
-
Drug to be encapsulated
-
Chloroform (B151607) or a chloroform/methanol (B129727) mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid and Drug Dissolution: Dissolve the desired amounts of this compound, cholesterol (if used), and your hydrophobic drug in chloroform in a round-bottom flask. For hydrophilic drugs, the drug will be added at the hydration step.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add the hydration buffer (containing your dissolved hydrophilic drug, if applicable) to the flask. The temperature of the buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or gentle shaking until the lipid film is fully hydrated and a milky suspension of multilamellar vesicles (MLVs) is formed.[8]
-
Extrusion: To create unilamellar vesicles of a defined size, pass the MLV suspension through an extruder fitted with a polycarbonate membrane of the desired pore size (e.g., 100 nm). This process is typically repeated an odd number of times (e.g., 11-21 cycles) to ensure a narrow size distribution.[6]
-
Purification: Remove the unencapsulated drug from the vesicle suspension using a suitable method like dialysis, ultracentrifugation, or size exclusion chromatography.
Protocol 2: Determination of Encapsulation Efficiency
This protocol outlines the analytical steps to quantify the amount of encapsulated drug.
Methodology:
-
Sample Preparation: Take a known volume of your final liposome suspension after the purification step is complete for the free drug, and before for the total drug.
-
Separation of Free Drug: Separate the unencapsulated drug from the liposomes.
-
Ultracentrifugation: Pellet the liposomes by centrifuging at high speed. The supernatant will contain the free drug.
-
Size Exclusion Chromatography (SEC): Use a column (e.g., Sephadex G-50) to separate the larger liposomes from the smaller, free drug molecules.
-
-
Quantification of Free Drug: Collect the supernatant (from centrifugation) or the fractions corresponding to the free drug (from SEC) and measure the drug concentration using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).
-
Quantification of Total Drug: To measure the total amount of drug, take an aliquot of the unpurified liposome suspension. Disrupt the vesicles by adding a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug. Then, quantify the total drug concentration using the same analytical method.
-
Calculation: Calculate the EE (%) using the formula mentioned in the FAQs.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Factors affecting the encapsulation of drugs within liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Factors affecting microencapsulation of drugs in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Optimization of drug loading to improve physical stability of paclitaxel-loaded long-circulating liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. labinsights.nl [labinsights.nl]
managing batch-to-batch variability in (Rac)-POPC liposome production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing batch-to-batch variability during the production of (Rac)-POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) liposomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound liposome (B1194612) production?
Batch-to-batch variability in liposome production can arise from several factors, which can be broadly categorized into three areas: raw materials, processing parameters, and analytical characterization.[1][2] Key sources include:
-
Lipid Quality: Inconsistencies in the purity and stability of this compound and other lipid components like cholesterol can significantly impact liposome formation and stability.[3]
-
Solvent Residues: Incomplete removal of organic solvents used to dissolve lipids can alter the bilayer properties and affect vesicle formation.
-
Hydration Process: The method and conditions of hydrating the lipid film, including temperature, buffer composition, and agitation, are critical for consistent liposome formation.[4]
-
Size Reduction Method: Variations in extrusion (e.g., pressure, number of passes, membrane pore size) or sonication (e.g., power, duration, temperature) can lead to differences in particle size and polydispersity.[5]
-
Drug Loading Parameters: For drug-loaded liposomes, the drug-to-lipid ratio and the method of encapsulation can influence liposome characteristics.[6][7]
-
Storage Conditions: Temperature and storage duration can affect the long-term stability of liposomes, leading to changes in size and drug leakage.[8][9]
Q2: How does the quality of this compound and cholesterol affect liposome consistency?
The quality of the lipids is a cornerstone of reproducible liposome production. The purity of this compound and cholesterol directly influences the integrity and physical properties of the lipid bilayer.[3] For instance, oxidized lipids can alter membrane fluidity and permeability, leading to inconsistent drug encapsulation and release profiles.[10] It is crucial to use high-purity lipids from reputable suppliers and to handle them according to the manufacturer's recommendations to prevent degradation.
Q3: What is the importance of the polydispersity index (PDI) and what is an acceptable range?
The polydispersity index (PDI) is a measure of the heterogeneity of particle sizes in a liposome suspension. A lower PDI value indicates a more uniform and monodisperse population of liposomes.[3] For most pharmaceutical applications, a PDI value below 0.3 is generally considered acceptable, indicating a homogenous and stable formulation.[3] High PDI values can suggest issues with the manufacturing process, such as incomplete extrusion or aggregation of vesicles.
Q4: How many extrusion passes are recommended for achieving a uniform liposome size?
The number of extrusion passes is a critical parameter for achieving a narrow and uniform size distribution. While the optimal number can vary depending on the lipid composition and desired final size, a common practice is to perform an odd number of passes, typically between 11 and 21.[7] This ensures that the entire sample passes through the membrane an equal number of times. It is recommended to perform extrusion at a temperature above the phase transition temperature (Tc) of the lipid mixture to ensure the membranes are in a fluid state and can easily pass through the pores.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| High Polydispersity Index (PDI > 0.3) | Incomplete hydration of the lipid film. Insufficient number of extrusion passes. Extrusion temperature is below the lipid's phase transition temperature (Tc). Clogged extruder membrane. | Ensure the lipid film is thin and evenly distributed for complete hydration.[11] Increase the number of extrusion passes (e.g., 11-21 passes).[7] Ensure the extrusion is performed at a temperature above the Tc of this compound (-2°C).[12] Check and replace the extruder membrane if necessary. |
| Inconsistent Particle Size Between Batches | Variations in extrusion pressure.[5] Inconsistent number of extrusion passes. Differences in lipid film formation and hydration.[4] | Use a constant pressure extrusion method for better reproducibility.[5] Standardize the number of extrusion passes for all batches.[7] Develop a standardized protocol for lipid film drying and hydration to ensure consistency.[11][13] |
| Low Encapsulation Efficiency | Suboptimal lipid composition (e.g., inappropriate cholesterol content).[6][8] Unfavorable drug-to-lipid ratio.[7] Drug leakage during size reduction. | Optimize the cholesterol content in the formulation; typically, up to 50 mol% is used to enhance stability.[3] Experiment with different drug-to-lipid ratios to find the optimal loading capacity.[7] Consider less disruptive size reduction methods or optimize sonication/extrusion parameters to minimize leakage. |
| Liposome Aggregation During Storage | Inappropriate buffer composition (pH, ionic strength). Suboptimal storage temperature. Low surface charge (zeta potential). | Optimize the buffer composition to maintain liposome stability. Store liposomes at a recommended temperature, typically 4°C, and avoid freezing unless a cryoprotectant is used.[9][14] If aggregation persists, consider including a charged lipid (e.g., a small percentage of a negatively charged phospholipid) to increase electrostatic repulsion between vesicles.[15] |
| Significant Lipid Loss During Preparation | Inefficient re-suspension of the lipid film.[4] Adherence of lipids to glassware and equipment. | Optimize the vortexing or agitation method during the re-suspension step to maximize lipid recovery.[4] Ensure all glassware and equipment are properly cleaned and consider using low-adhesion surfaces where possible. |
Experimental Protocols
Protocol 1: this compound Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar this compound liposomes with a defined size using the thin-film hydration method followed by extrusion.
Materials:
-
This compound (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Cholesterol (optional, for enhancing membrane stability)
-
Chloroform (B151607) or a chloroform:methanol mixture (e.g., 2:1 v/v)[14]
-
Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Nitrogen or Argon gas
-
High-vacuum pump
-
Rotary evaporator
-
Water bath sonicator
-
Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound and cholesterol (if used) in chloroform or a chloroform:methanol mixture in a round-bottom flask.[16]
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid's Tc to facilitate solvent evaporation.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner surface of the flask.[11]
-
To ensure complete removal of residual solvent, place the flask under a high-vacuum pump for at least 2 hours, or overnight.
-
-
Hydration:
-
Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film. The temperature of the buffer should be above the Tc of the lipid mixture.
-
Gently agitate the flask by hand or on a rotary evaporator (without vacuum) to hydrate (B1144303) the lipid film. This will result in the formation of multilamellar vesicles (MLVs).
-
Allow the lipid film to hydrate for at least 30-60 minutes, with occasional vortexing, to ensure complete suspension of the lipids.[13]
-
-
Size Reduction by Extrusion:
-
Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm) according to the manufacturer's instructions.
-
Transfer the MLV suspension to one of the extruder's syringes.
-
Pass the liposome suspension through the membrane from one syringe to the other. Repeat this process for a predetermined number of passes (e.g., 11 or 21 times) to form large unilamellar vesicles (LUVs) with a uniform size distribution.[7][16]
-
-
Characterization:
-
Determine the particle size and polydispersity index (PDI) of the prepared liposomes using Dynamic Light Scattering (DLS).
-
Assess the zeta potential to evaluate surface charge and stability.
-
If a drug is encapsulated, determine the encapsulation efficiency using techniques like HPLC after separating the free drug from the liposomes.[1][10]
-
Visualizations
Caption: Experimental workflow for this compound liposome production.
Caption: Factors contributing to liposome batch variability.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Particle Metrology Approach to Understanding How Storage Conditions Affect Long-Term Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quality Control Of Liposomes 2 - CD Bioparticles Blog [cd-bioparticles.net]
- 11. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. Liposome Preparation - Echelon Biosciences [echelon-inc.com]
- 14. Part 2: Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability and shelf life of (Rac)-POPC solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and shelf life of (Rac)-POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine) solutions. Below you will find troubleshooting guides, frequently asked questions, quantitative stability data, detailed experimental protocols, and diagrams illustrating key chemical processes and workflows.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitate or cloudiness in the solution, especially after storage at low temperatures. | Low-Temperature Crystallization: this compound in organic solvents can precipitate or fall out of solution at freezer temperatures.[1] Hydrolysis: Formation of less soluble degradation products like free fatty acids.[2] | Warming and Dissolution: Before use, allow the vial to warm to room temperature.[3] If precipitation persists, brief sonication or heating can aid in redissolving the lipid.[4] Solvent Choice: For long-term storage, use a suitable organic solvent like ethanol (B145695) or chloroform.[3][5] Fresh Preparation: For aqueous solutions, it is highly recommended to prepare them fresh and not store them for more than one day.[5] |
| Inconsistent experimental results or loss of bioactivity. | Chemical Degradation: The POPC may have degraded due to hydrolysis or oxidation, altering its effective concentration and physical properties.[2] Incorrect Concentration: Lipid loss can occur during preparation steps like re-suspension and extrusion.[6] | Verify Integrity: Use analytical methods like HPLC or TLC to check for the presence of degradation products (lyso-PC, free fatty acids). Inert Atmosphere: Store stock solutions under an inert gas like nitrogen or argon to prevent oxidation.[3][4] Control pH: Maintain the pH of aqueous solutions around 6.5, where the rate of hydrolysis is at a minimum.[7] Quantify After Preparation: If possible, quantify the lipid concentration after critical preparation steps.[6] |
| Solution appears yellow or discolored. | Oxidation: The unsaturated oleoyl (B10858665) chain of POPC is susceptible to oxidation, which can lead to the formation of colored byproducts.[8] | Proper Storage: Store lipids, especially those with unsaturated fatty acids, at -20°C or below in a tightly sealed container under an inert atmosphere.[3] Antioxidants: For some applications, the inclusion of a small amount of an antioxidant like BHT may be considered, but check for compatibility with your experimental system. High-Purity Solvents: Use high-purity, degassed solvents for preparing solutions to minimize dissolved oxygen. |
| Difficulty dissolving this compound powder in aqueous buffer. | Inherent Low Solubility: Phospholipids (B1166683) like POPC have very low solubility in aqueous solutions and form vesicles or liposomes rather than a true solution.[5][9] | Solvent-First Method: First, dissolve the POPC in a water-miscible organic solvent like ethanol at a higher concentration. Then, slowly add this organic solution to the aqueous buffer while vortexing.[5] Hydration of Thin Film: For liposome (B1194612) preparation, create a thin lipid film by evaporating the organic solvent, followed by hydration with the aqueous buffer.[10] This process is often aided by vortexing, sonication, or extrusion. |
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound solutions?
A1: For long-term stability, this compound supplied in an organic solvent should be stored at -20°C under an inert atmosphere like argon or nitrogen.[3] Stock solutions can be stable for at least two years under these conditions.[5] Some suppliers recommend storage at -80°C for periods up to 6 months.[4] Aqueous suspensions of POPC are not recommended for long-term storage and should ideally be used the same day they are prepared.[5]
Q2: What are the primary degradation pathways for this compound?
A2: The two main degradation pathways are hydrolysis and oxidation .
-
Hydrolysis: This involves the cleavage of the ester bonds at the sn-1 and sn-2 positions, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids (e.g., palmitic acid and oleic acid).[2][8] The presence of lyso-PC can destabilize lipid bilayers.[8]
-
Oxidation: This occurs at the double bond of the oleoyl chain at the sn-2 position.[11] Exposure to oxygen, ozone, or other reactive oxygen species can lead to the formation of hydroperoxides, aldehydes, and other truncated lipid species.[11][12]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The rate of hydrolysis of the ester bonds in phospholipids is highly dependent on pH. The minimum rate of hydrolysis for phosphatidylcholines occurs at a pH of approximately 6.5.[7] Both acidic and alkaline conditions will accelerate the degradation process.
Q4: Can I use plastic tubes or pipette tips when handling this compound in organic solvents?
A4: No. It is strongly recommended to use glass, stainless steel, or Teflon containers and transfer tools.[3] Organic solvents can leach plasticizers and other impurities from plastic materials, which can contaminate your lipid solution.[3] For aqueous lipid suspensions, plastic containers are acceptable.[3]
Q5: What analytical techniques can I use to assess the stability of my this compound solution?
A5: High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is a robust method for separating and quantifying POPC and its degradation products like lyso-PC and free fatty acids.[13][14] Thin-Layer Chromatography (TLC) is another effective and more accessible method for qualitatively and semi-quantitatively assessing the purity of the lipid.[11][15]
Quantitative Stability Data
The stability of phospholipids is critically influenced by temperature and pH. The following tables summarize the impact of these factors on the rate of hydrolysis.
Table 1: Effect of Temperature on Phosphatidylcholine (PC) Hydrolysis
| Temperature | Relative Degradation Rate | Notes |
| 4°C | Very Low | Recommended for short-term storage of aqueous liposome preparations.[8] |
| 70°C | Moderate | Significant degradation of Hydrogenated Soy PC (HSPC) observed over 8 days at pH 4.0.[8] |
| 82°C | High | Over 40% degradation of Soy PC observed after 8 days.[8] |
Table 2: Effect of pH on Phosphatidylcholine (PC) Hydrolysis
| pH | Relative Hydrolysis Rate | Notes |
| 4.0 | Elevated | Acid-catalyzed hydrolysis occurs.[8] |
| 6.5 | Minimum | The pH at which maximum stability against hydrolysis is observed.[7] |
| > 7.5 | Increasing | Base-catalyzed hydrolysis rate increases with pH. |
This data is based on studies of saturated soybean phosphatidylcholine, which shows similar pH-dependent hydrolysis profiles to other PCs.[7]
Experimental Protocols
Protocol 1: Stability Assessment of this compound Liposomes via HPLC-ELSD
This protocol provides a method to quantify this compound and its primary hydrolytic degradation product, lyso-PC.
1. Objective: To determine the percentage of intact this compound remaining in a liposomal formulation after incubation under specific stress conditions (e.g., elevated temperature, non-optimal pH).
2. Materials:
-
This compound liposome suspension
-
HPLC-grade Chloroform, Methanol, Water
-
Ammonia solution
-
Silica HPLC column
-
HPLC system with Evaporative Light Scattering Detector (ELSD)
-
This compound and Lyso-PC standards
3. HPLC Method:
-
Column: Allsphere Silica, 5 µm
-
Mobile Phase A: Chloroform
-
Mobile Phase B: Chloroform/Methanol (70:30, v/v)
-
Mobile Phase C: Chloroform/Methanol/Water/Ammonia (45:45:9.5:0.5, v/v/v/v)
-
Flow Rate: 1.0 mL/min
-
ELSD Settings: Drift tube temperature 40°C, Nitrogen pressure 3.2 bar
-
Gradient Program: A suitable gradient must be developed to resolve Lyso-PC, Free Fatty Acids, and POPC. A typical run might start with a high concentration of Mobile Phase A, ramping down while increasing the proportion of B and C to elute the more polar components.
4. Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound and Lyso-PC of known concentrations in chloroform/methanol.
-
Sample Preparation: At each time point of the stability study, withdraw an aliquot of the liposome suspension. Lyophilize or evaporate the solvent to obtain the dry lipid mixture. Reconstitute in a known volume of chloroform/methanol.
-
Injection: Inject 20 µL of the prepared standards and samples into the HPLC system.
-
Analysis: Identify the peaks for Lyso-PC and this compound based on the retention times of the standards.
-
Quantification: Generate calibration curves for this compound and Lyso-PC by plotting peak area versus concentration. Use these curves to determine the concentration of each component in the test samples.
-
Calculate Degradation: Percentage Degradation = [ (Initial POPC Conc. - POPC Conc. at time t) / Initial POPC Conc. ] * 100
(This protocol is adapted from a method for simultaneous analysis of PC, LPC, and free fatty acids).[13]
Protocol 2: Qualitative Analysis of this compound Degradation by TLC
This protocol allows for a rapid, visual assessment of the purity of a this compound sample.
1. Objective: To separate this compound from its potential degradation products, primarily lyso-PC, using one-dimensional thin-layer chromatography.
2. Materials:
-
Silica gel HPTLC plates (e.g., 10x10 cm)
-
This compound sample dissolved in chloroform/methanol
-
This compound and Lyso-PC standards
-
TLC developing tank
-
Developing Solvent: Chloroform/Methanol/Water (65:25:4, v/v/v)
-
Visualization Reagent: Primuline (B81338) spray (5 mg in 100 mL of acetone/water, 80:20, v/v) or a charring solution (e.g., 10% cupric sulfate (B86663) in 8% phosphoric acid).
-
UV lamp
3. Procedure:
-
Plate Preparation: If necessary, pre-wash the HPTLC plate by developing it in chloroform/methanol (1:1, v/v) and allow it to dry completely.
-
Spotting: Using a capillary tube or microliter syringe, carefully spot 2-5 µL of the this compound sample, the pure this compound standard, and the Lyso-PC standard onto the plate's origin line. Keep spots small and well-separated.
-
Development: Place the spotted plate in a TLC tank pre-saturated with the developing solvent vapor. Allow the solvent front to migrate up the plate until it is about 1 cm from the top edge.
-
Drying: Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Visualization:
-
Primuline Spray: Lightly spray the plate with the primuline solution. Allow it to dry. Visualize the spots under a UV lamp. Phospholipids will appear as fluorescent spots.
-
Charring: Spray the plate evenly with the cupric sulfate solution and heat it on a hot plate or in an oven (e.g., at ~150°C) until dark spots appear.
-
-
Analysis: Compare the Rf value of the spot(s) in the sample lane to the standards. The presence of a spot in the sample lane that co-migrates with the Lyso-PC standard indicates hydrolysis. The Rf value for Lyso-PC will be lower (less migration) than that for POPC due to its higher polarity.
(This protocol is based on standard phospholipid TLC methods).[11][16]
Visualizations
Caption: Key degradation pathways for this compound.
Caption: A logical workflow for troubleshooting stability issues.
Caption: A standard workflow for assessing stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. Liposome stability assay [bio-protocol.org]
- 5. encapsula.com [encapsula.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of saturated soybean phosphatidylcholine in aqueous liposome dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]
- 12. researchgate.net [researchgate.net]
- 13. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eurekaselect.com [eurekaselect.com]
- 15. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. avantiresearch.com [avantiresearch.com]
common challenges when working with (Rac)-POPC in the lab
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Rac)-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine ((Rac)-POPC).
Troubleshooting Guide
This section addresses specific issues that may be encountered during experiments involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue: Poor Solubility of this compound
Question: My this compound is not dissolving properly in my chosen solvent. What could be the issue and how can I resolve it?
Answer:
This compound, like other phospholipids (B1166683), can be challenging to dissolve, particularly in aqueous solutions. Here are some common causes and troubleshooting steps:
-
Inappropriate Solvent Choice: this compound is sparingly soluble in aqueous buffers.[1] For stock solutions, organic solvents are recommended. Ethanol (at approximately 25 mg/mL) and DMSO (up to 100 mg/mL with sonication) are effective solvents.[1][2]
-
Low Temperature: The solubility of lipids can be temperature-dependent. Gentle warming of the solution may aid dissolution.
-
Precipitation or Phase Separation: If you observe precipitation or phase separation during the preparation of your solution, gentle heating and/or sonication can help to redissolve the lipid.[2]
-
Hygroscopic Nature: this compound is hygroscopic and can absorb moisture from the air, which can affect its solubility.[3] It is best to handle the solid lipid in a dry environment and store it properly.
Issue: Instability and Degradation of this compound
Question: I suspect my this compound has degraded. What are the common causes of degradation and how can I prevent them?
Answer:
This compound is susceptible to two primary forms of degradation: hydrolysis and oxidation.
-
Hydrolysis: The ester linkages in this compound can be hydrolyzed, leading to the formation of lysophosphatidylcholine (B164491) (lyso-PC) and free fatty acids. Lyso-PC acts as a detergent and can destabilize liposomes, causing leakage of encapsulated contents. The rate of hydrolysis is influenced by:
-
Temperature: Higher temperatures accelerate hydrolysis. It is recommended to store this compound solutions at low temperatures (e.g., -20°C).
-
pH: Hydrolysis is catalyzed by both acidic and basic conditions. Maintaining a pH close to neutral (pH 6.5-7.0) is ideal for stability in aqueous suspensions.
-
-
Oxidation: The oleoyl (B10858665) chain of this compound contains a double bond that is susceptible to oxidation by reactive oxygen species (ROS).[4] This can lead to the formation of various oxidized lipid products, which can alter the physical properties of membranes. To minimize oxidation:
-
Inert Atmosphere: Store and handle this compound under an inert gas such as argon or nitrogen.
-
Antioxidants: The inclusion of antioxidants, such as alpha-tocopherol, can help to reduce lipid peroxidation.
-
Degassed Buffers: When preparing aqueous solutions, use buffers that have been degassed to remove dissolved oxygen.
-
Issue: Problems with Liposome (B1194612) Formation
Question: I am having difficulty forming stable, unilamellar liposomes with this compound. What are the common challenges and how can I troubleshoot them?
Answer:
The formation of high-quality liposomes requires careful attention to several factors. Here are some common issues and their solutions:
-
Low Entrapment Efficiency: This can be a challenge, especially for hydrophilic molecules. The thin-film hydration method, a common technique for liposome preparation, is known for potentially low entrapment efficiency.[5] To improve this, consider alternative methods like reverse-phase evaporation or freeze-thaw cycles.
-
Heterogeneous Size Distribution: After hydration of the lipid film, the resulting multilamellar vesicles (MLVs) are typically heterogeneous in size. To obtain a more uniform size distribution of unilamellar vesicles (LUVs), an extrusion step is necessary. Passing the MLV suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) will produce liposomes with a more consistent diameter.
-
Lipid Loss During Extrusion: A portion of the lipid can be lost during the extrusion process due to adherence to the extruder and filter membranes. To minimize this, you can pre-saturate the extruder with buffer before processing your lipid suspension.
-
Clogging of Extruder Membrane: Highly concentrated lipid suspensions or the presence of aggregated lipids can clog the extruder membrane. Ensure your lipid film is fully hydrated and that the temperature of the lipid suspension is above the phase transition temperature of POPC (-2°C) during extrusion.[3][6]
-
Residual Organic Solvent: The presence of residual organic solvent from the initial lipid film can affect the stability and properties of the liposomes. Ensure the lipid film is thoroughly dried under vacuum before hydration.
Here is a troubleshooting workflow for liposome formation:
Frequently Asked Questions (FAQs)
1. General Properties and Handling
Q1.1: What is this compound and how does it differ from POPC?
This compound is the racemic mixture of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, meaning it contains an equal amount of the two enantiomers (sn-1 and sn-3 stereoisomers). POPC typically refers to the naturally occurring enantiomer, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine. While enantiomers have identical physical properties in a non-chiral environment, the use of a racemic mixture can influence the packing and organization of lipids in a membrane.[7][8][9] This may lead to differences in membrane fluidity, phase transition temperature, and interactions with other chiral molecules like cholesterol or membrane proteins compared to the pure enantiomer.[10]
Q1.2: What are the recommended storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C.[1][3] As it is an unsaturated lipid, it is not stable as a powder and is hygroscopic.[3] It is best to dissolve it in a suitable organic solvent, such as chloroform (B151607) or ethanol, and store the solution under an inert atmosphere (e.g., argon or nitrogen) in a glass vial with a Teflon-lined cap. Aqueous suspensions of this compound are not recommended for storage for more than one day due to the risk of hydrolysis.[1]
Q1.3: What are the key physical and chemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₄₂H₈₂NO₈P | [3] |
| Molecular Weight | 760.08 g/mol | [3] |
| Phase Transition Temp. (Tm) | -2 °C | [3][6] |
| Solubility in Ethanol | ~25 mg/mL | [1][11] |
| Solubility in DMSO | ~5 mg/mL | [3] |
2. Liposome Preparation
Q2.1: What is the thin-film hydration method for preparing this compound liposomes?
The thin-film hydration method is a common technique for preparing liposomes.[5] It involves the following steps:
-
Dissolving this compound (and any other lipids) in an organic solvent (e.g., chloroform).
-
Evaporating the solvent to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrating the film with an aqueous buffer, which leads to the formation of multilamellar vesicles (MLVs).
-
Optionally, sizing the MLVs by extrusion to form unilamellar vesicles (LUVs) of a defined size.
Here is a diagram illustrating the workflow:
Q2.2: How does the stereochemistry of this compound potentially affect liposome properties?
The presence of both enantiomers in this compound can lead to differences in lipid packing within the bilayer compared to enantiomerically pure POPC. This can affect:
-
Membrane Fluidity: The packing of a racemic mixture may be less ordered, potentially leading to a more fluid membrane.
-
Phase Behavior: The phase transition temperature of a racemic lipid mixture can differ from that of the pure enantiomers.[10]
-
Interactions with Chiral Molecules: The stereochemistry of the lipid headgroup can influence interactions with other chiral molecules, such as cholesterol and membrane-bound proteins.[7][8]
-
Cellular Internalization: Studies have shown that the stereochemistry of lipid components can affect the route of liposome internalization into cells.[7][12]
3. Stability and Degradation
Q3.1: How can I detect and quantify the oxidation of this compound?
Oxidation of the oleoyl chain in this compound leads to the formation of various products, including aldehydes and carboxylic acids.[4] These can be detected and quantified using analytical techniques such as:
-
Mass Spectrometry (MS): Techniques like MALDI-MS and LC-MS/MS can identify and quantify specific oxidation products by their mass-to-charge ratio.[13]
-
UV-Vis Spectroscopy: The formation of conjugated dienes during lipid peroxidation can be monitored by measuring the absorbance at ~234 nm.
-
Fluorescence Spectroscopy: Fluorescent probes that are sensitive to changes in the membrane's lipid environment can be used to monitor oxidation.
The oxidation of POPC can be visualized as follows:
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Effect of oxidation on POPC lipid bilayers: anionic carboxyl group plays a major role - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP01692G [pubs.rsc.org]
- 5. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. How stereochemistry of lipid components can affect lipid organization and the route of liposome internalization into cells - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 8. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Challenges in Development of Targeted Liposomal Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-POPC Contaminant Identification and Removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing common contaminants from (Rac)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants in (Rac)-POPC samples?
A1: The most prevalent contaminants in this compound samples arise from hydrolysis and oxidation.[1][2][3][4] Hydrolysis of POPC yields lysophosphatidylcholines (lyso-PC) and free fatty acids.[1] Oxidation of the unsaturated oleoyl (B10858665) chain leads to the formation of various oxidized phospholipids (B1166683) (oxPLs), including hydroperoxides, aldehydes, and carboxylic acids.[2][4]
Q2: How can I detect the presence of these contaminants in my POPC sample?
A2: Several analytical techniques can be employed to detect contaminants. Thin-Layer Chromatography (TLC) is a cost-effective method for initial screening and separation of lipid classes.[5] High-Performance Liquid Chromatography (HPLC), particularly with an evaporative light scattering detector (ELSD) or UV detector, offers quantitative analysis of POPC and its degradation products.[6][7][8] Mass Spectrometry (MS), often coupled with LC (LC-MS), provides detailed structural information for unambiguous identification of oxidized and hydrolyzed species.[9][10][11]
Q3: What are the consequences of having these contaminants in my experiments?
A3: The presence of contaminants can significantly impact experimental outcomes. Lyso-PC, being a detergent-like molecule, can destabilize liposomes and cell membranes, affecting drug delivery studies.[12][13][14] Oxidized phospholipids can alter the physical properties of lipid bilayers, such as fluidity and permeability, and can induce cellular responses, confounding biological assays.[2][3][4][15][16]
Q4: How should I store my this compound to minimize contamination?
A4: To minimize degradation, this compound should be stored as a powder or in an organic solvent at -20°C or below, under an inert atmosphere (e.g., argon or nitrogen). For unsaturated lipids like POPC, storage in a suitable organic solvent is recommended over storing as a powder, as powders can be hygroscopic and prone to oxidation. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected results in liposome-based assays (e.g., instability, leakage).
-
Possible Cause: Presence of hydrolysis products, primarily lyso-PC.
-
Troubleshooting Steps:
-
Analyze Sample Purity: Use TLC or HPLC to check for the presence of lyso-PC and free fatty acids.
-
Purify the POPC Sample: If contaminants are detected, use column chromatography or preparative HPLC to remove them.
-
Review Storage Conditions: Ensure your POPC stock is stored correctly to prevent further hydrolysis.
-
Issue 2: Inconsistent results in cell-based assays or altered membrane biophysics experiments.
-
Possible Cause: Presence of oxidized phospholipids (oxPLs).
-
Troubleshooting Steps:
-
Detect Oxidation: Analyze the sample using LC-MS to identify specific oxPLs. UV-Vis spectroscopy can also be used to detect conjugated dienes, which are primary oxidation products.[6]
-
Remove Oxidized Species: Preparative reversed-phase HPLC is an effective method for separating oxPLs from non-oxidized POPC.[6]
-
Implement Preventative Measures: Use antioxidants like BHT during storage and handle samples under an inert atmosphere to minimize oxidation.
-
Experimental Protocols
Protocol 1: Identification of Contaminants by Thin-Layer Chromatography (TLC)
This protocol provides a basic method for the qualitative assessment of POPC purity.
Materials:
-
Silica (B1680970) gel TLC plates
-
Developing solvent: Chloroform (B151607)/Methanol (B129727)/Water (65:25:4, v/v/v)
-
Iodine vapor chamber for visualization
-
POPC sample and standards (POPC, lyso-PC, oleic acid)
Procedure:
-
Dissolve a small amount of the POPC sample in chloroform.
-
Spot the sample and standards onto the baseline of the TLC plate.
-
Place the plate in a developing tank containing the solvent mixture.
-
Allow the solvent to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate and air dry.
-
Place the dried plate in an iodine chamber to visualize the lipid spots.
-
Compare the Rf values of the spots in the sample lane to those of the standards. The presence of spots corresponding to lyso-PC or free fatty acids indicates contamination.
Protocol 2: Removal of Hydrolysis Products by Column Chromatography
This protocol describes the purification of POPC from more polar hydrolysis products.
Materials:
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Solvents: Chloroform, Methanol
-
Fraction collector (optional)
Procedure:
-
Prepare a slurry of silica gel in chloroform and pack the column.
-
Dissolve the contaminated POPC sample in a minimal amount of chloroform.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a stepwise gradient of increasing methanol concentration in chloroform.
-
Start with 100% chloroform to elute non-polar contaminants.
-
Gradually increase the methanol percentage to elute POPC.
-
More polar contaminants like lyso-PC will elute at higher methanol concentrations.
-
-
Collect fractions and analyze their purity using TLC (Protocol 1).
-
Pool the pure POPC fractions and evaporate the solvent under reduced pressure.
Protocol 3: Removal of Oxidized Phospholipids by Preparative HPLC
This protocol is for the separation of oxidized POPC from the parent lipid.[6]
Materials:
-
Preparative HPLC system with a C18 reversed-phase column.
-
Mobile phase: Isocratic mixture of acetonitrile/methanol/water suitable for lipid separation.
-
UV detector set to 206 nm (for all phospholipids) and 234 nm (for oxidized dienes).[6]
Procedure:
-
Dissolve the POPC sample in the mobile phase.
-
Inject the sample onto the preparative HPLC column.
-
Monitor the elution profile at both 206 nm and 234 nm. Oxidized phospholipids will typically elute earlier than the parent POPC due to their increased polarity.[17]
-
Collect the fractions corresponding to the pure POPC peak (absorbs at 206 nm but not significantly at 234 nm).
-
Evaporate the solvent from the collected fractions.
Quantitative Data
Table 1: Typical Rf Values of POPC and Common Contaminants on Silica Gel TLC
| Compound | Mobile Phase (Chloroform:Methanol:Water, 65:25:4) |
| This compound | ~0.35 |
| Lyso-PC | ~0.15 |
| Free Fatty Acid (Oleic Acid) | ~0.80 |
| Oxidized Phospholipids | Variable (often slightly more polar than POPC) |
Table 2: Purity of this compound Before and After Purification by Different Methods
| Purification Method | Initial Purity (% POPC) | Purity After Purification (% POPC) | Primary Contaminants Removed |
| Column Chromatography (Silica Gel) | 90% | >98% | Lyso-PC, Free Fatty Acids |
| Preparative HPLC (C18) | 95% (with 4% oxPLs) | >99% | Oxidized Phospholipids |
| Solid-Phase Extraction (Zirconia-based) | 92% | >99% | Phosphorylcholine-containing species |
Note: The values presented are typical and may vary depending on the specific experimental conditions.
Visualizations
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. The effects of oxidised phospholipids and cholesterol on the biophysical properties of POPC bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Lipid Peroxidation on the Properties of Lipid Bilayers: A Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidation changes physical properties of phospholipid bilayers: fluorescence spectroscopy and molecular simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxidative Lipidomics Coming of Age: Advances in Analysis of Oxidized Phospholipids in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preparative high-performance liquid chromatography purification of polyunsaturated phospholipids and characterization using ultraviolet derivative spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. Simple Chromatographic Method for Simultaneous Analyses of Phosphatidylcholine, Lysophosphatidylcholine, and Free Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Identification of intact oxidation products of glycerophospholipids in vitro and in vivo using negative ion electrospray iontrap mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sfrbm.org [sfrbm.org]
- 12. Lysolipid containing liposomes for transendothelial drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lysolipid containing liposomes for transendothelial drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. UQ eSpace [espace.library.uq.edu.au]
- 16. researchgate.net [researchgate.net]
- 17. research.manchester.ac.uk [research.manchester.ac.uk]
refining the hydration process of (Rac)-POPC films for better vesicle yield
Welcome to the technical support center for the refinement of the hydration process of (Rac)-POPC films for improved vesicle yield. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during liposome (B1194612) preparation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of this compound vesicles using the thin-film hydration method.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| HYD-001 | My lipid film is not hydrating properly and remains clumped at the bottom of the flask. | 1. Incomplete removal of organic solvent.[1] 2. Hydration temperature is below the phase transition temperature (Tm) of the lipid.[1] 3. The lipid film is too thick or uneven.[2] | 1. Ensure complete removal of the organic solvent by placing the flask under a high vacuum for an extended period (e.g., overnight).[1][3] 2. Hydrate the lipid film at a temperature above the gel-liquid crystal transition temperature of POPC (-2°C). Room temperature is generally sufficient.[4][5][6] 3. Create a thin, uniform film by slowly rotating the flask during solvent evaporation.[2] |
| HYD-002 | The resulting vesicle suspension is very cloudy and appears to have large aggregates. | 1. Formation of large, multilamellar vesicles (MLVs).[5][6][7] 2. Aggregation of vesicles due to ionic interactions in the buffer.[1] | 1. Use post-hydration sizing techniques such as extrusion through polycarbonate membranes or sonication to produce smaller, more uniform vesicles (SUVs or LUVs).[2][3][7][8] 2. Consider using a buffer with low ionic strength or including negatively charged lipids or PEG-lipids in the formulation to prevent aggregation through electrostatic or steric repulsion.[1] |
| VES-001 | The final vesicle yield is very low. | 1. Significant lipid loss during the hydration and sizing steps.[8] 2. Inefficient hydration of the lipid film. | 1. Minimize lipid loss during resuspension and extrusion. Freeze-thaw cycles and sonication prior to extrusion can improve lipid recovery.[8] 2. Optimize hydration time (up to 60 minutes has shown little influence on recovery, but thoroughness is key) and ensure vigorous agitation (vortexing) during initial hydration.[8][9] |
| SIZ-001 | The vesicle size is highly polydisperse. | 1. The thin-film hydration method naturally produces a heterogeneous population of MLVs.[10][11] 2. Insufficient number of extrusion passes.[5][6] | 1. Extrusion is a necessary step to achieve a more uniform size distribution.[2][10] 2. Perform a sufficient number of passes through the extruder (typically 10-20 times) to ensure a narrow size distribution.[1][2] |
| LAM-001 | I am getting multilamellar vesicles (MLVs) instead of unilamellar vesicles (ULVs). | 1. The thin-film hydration method inherently forms MLVs.[12] 2. Insufficient post-formation processing. | 1. Extrusion through membranes with a defined pore size is the most common and effective method to reduce lamellarity and produce ULVs.[5][6] 2. Increasing the number of extrusion passes can improve the proportion of unilamellar vesicles.[5][6] |
Frequently Asked Questions (FAQs)
???+ question "What is the optimal organic solvent for creating the this compound film?"
???+ question "How can I ensure the complete removal of the organic solvent?"
???+ question "What is the recommended temperature for the hydration step?"
???+ question "What type of buffer should I use for hydration?"
???+ question "How can I control the size of my POPC vesicles?"
???+ question "How can I improve the encapsulation efficiency of my vesicles?"
Experimental Protocols
Protocol 1: Preparation of this compound Vesicles by Thin-Film Hydration and Extrusion
This protocol describes the standard method for preparing unilamellar this compound vesicles with a controlled size.
Materials:
-
This compound (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine)
-
Chloroform (B151607) or other suitable organic solvent
-
Hydration buffer (e.g., PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator or a stream of nitrogen gas
-
High-vacuum pump
-
Water bath sonicator (optional)
-
Mini-extruder
-
Polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation: a. Dissolve the desired amount of this compound in chloroform in a round-bottom flask.[9] b. Attach the flask to a rotary evaporator and rotate it in a water bath set at a temperature slightly above the boiling point of the solvent to evaporate the chloroform. This process should create a thin, uniform lipid film on the inner surface of the flask.[2] Alternatively, a gentle stream of nitrogen gas can be used to evaporate the solvent.[4] c. To ensure complete removal of the organic solvent, place the flask on a high-vacuum pump for at least 2 hours or overnight.[1][3]
-
Hydration: a. Add the desired volume of hydration buffer to the flask containing the dry lipid film. The buffer should contain any molecules to be encapsulated.[9] b. Hydrate the film by agitating the flask. This can be done by vortexing for several minutes until the lipid film is fully dispersed in the buffer.[4][9] The temperature of the hydration buffer should be above the phase transition temperature of the lipid; for POPC, room temperature is sufficient.[4] This initial hydration step results in the formation of multilamellar vesicles (MLVs).
-
Vesicle Sizing (Extrusion): a. For a more uniform vesicle size and to produce unilamellar vesicles, the MLV suspension must be extruded.[10] b. Assemble the mini-extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[2] c. Transfer the vesicle suspension to one of the syringes of the extruder. d. Pass the suspension back and forth between the two syringes through the membranes for an odd number of times (e.g., 11 or 21 passes).[1][2] This process should result in a translucent suspension of large unilamellar vesicles (LUVs). e. The final vesicle solution should be stored at 4°C.[2]
Visualizations
Experimental Workflow for Vesicle Preparation
Caption: Workflow for this compound vesicle preparation.
Troubleshooting Logic for Low Vesicle Yield
Caption: Troubleshooting logic for low vesicle yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 3. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 4. A Simple and Straightforward Approach for Generating Small, Stable, Homogeneous, Unilamellar 1-Palmitoyl 2-Oleoyl Phosphatidylcholine (POPC) Bilayer Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Lipid loss and compositional change during preparation of simple two-component liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation of fatty acid or phospholipid vesicles by thin-film rehydration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of Large Monodisperse Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Extrusion Parameters for Uniform (Rac)-POPC Liposome Size
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the extrusion parameters for producing (Rac)-POPC liposomes with a uniform size distribution. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental workflow.
Troubleshooting Guide
This guide addresses common issues encountered during the extrusion of this compound liposomes.
| Problem | Possible Causes | Solutions |
| Inconsistent Liposome (B1194612) Size / High Polydispersity (PDI > 0.2) | Incomplete hydration of the lipid film. | Ensure the hydration buffer is above the phase transition temperature (Tc) of POPC and allow adequate time for hydration with intermittent vortexing.[1] |
| Insufficient number of extrusion passes. | Increase the number of extrusion passes (typically 10-21 passes) to achieve a more narrow size distribution.[1][2][3] | |
| Extrusion temperature is below the lipid's phase transition temperature (Tc). | For POPC, ensure the extrusion is performed above its Tc (-2°C). However, working at room temperature is generally sufficient. For lipids with higher Tc, the extruder and lipid suspension must be heated.[1] | |
| Membrane pore size is too large or membrane is torn. | Use a polycarbonate membrane with the desired pore size and inspect it for any visible defects. Consider sequential extrusion through membranes of decreasing pore size.[4][5][6][7] | |
| High lipid concentration. | A high concentration of lipids can make extrusion difficult and lead to inconsistent sizing.[1] If issues persist, try reducing the lipid concentration. | |
| Liposome Aggregation or Precipitation | Inappropriate buffer pH or ionic strength. | Maintain the pH of the hydration buffer between 5.5 and 7.5 for consistent size and surface charge.[1] |
| Presence of divalent cations (e.g., Ca2+) if using charged lipids in the formulation. | Use a chelating agent like EDTA in the buffer if divalent cations are a concern and your formulation includes negatively charged lipids. | |
| Low Liposome Yield / Sample Loss | Leakage from the extruder. | Ensure all connections, especially the luer locks, are tight. Pre-wetting the filter and extruder with buffer can help identify leaks before adding the liposome suspension.[8][9] |
| Lipids adhering to the extruder or membrane. | Clean the extruder thoroughly with appropriate solvents (e.g., chloroform (B151607), methanol) before use.[9] Pre-wetting the extruder with buffer can minimize sample loss in a dry apparatus.[9] | |
| Clogging of the membrane. | This can be caused by high lipid concentration, incompletely hydrated lipids, or extruding below the Tc.[6] Prefiltering the suspension through a larger pore size membrane can help prevent clogging of the final membrane.[5] | |
| Difficulty in Extrusion / High Back Pressure | Lipid concentration is too high. | Reduce the lipid concentration of the suspension. Generally, concentrations below 20 mg/ml are easier to extrude manually.[7] |
| Extrusion temperature is too low (especially for lipids with high Tc). | Ensure the extrusion is performed above the Tc of all lipid components.[1] | |
| Clogged membrane filter. | Replace the membrane filter. Consider pre-filtering the liposome suspension through a larger pore size membrane first.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal number of extrusion passes for uniform POPC liposome size?
A1: While the ideal number can vary, typically 10 to 21 passes are recommended to achieve a narrow and uniform size distribution.[1] The particle size tends to decrease with an increased number of passes.[2][3]
Q2: What is the effect of pressure on the final liposome size?
A2: Increasing the extrusion pressure (or flow rate) generally leads to a decrease in the final liposome size.[4][10][11][12] However, excessively high pressure can negatively impact size homogeneity and potentially damage the membrane.[4][5][11] A model predicts that the vesicle radius should decrease as the square root of the applied pressure.[10][13]
Q3: Should I use freeze-thaw cycles before extrusion?
A3: Freeze-thaw cycles (typically 5 cycles) are often recommended before extrusion.[14][15] This process helps to break down multilamellar vesicles (MLVs) into smaller structures, which can facilitate a more efficient and uniform extrusion process and improve encapsulation efficiency.[5][15]
Q4: How does the membrane pore size relate to the final liposome size?
A4: The final liposome size is primarily determined by the pore size of the extrusion membrane.[16] When extruding through filters with a pore size of 0.2 µm and above, the resulting liposomes are often smaller than the pore size. Conversely, for pores smaller than 0.2 µm, the liposomes may be slightly larger than the nominal pore size.[4][6][11]
Q5: Can I extrude a lipid mixture containing cholesterol with POPC?
A5: Yes, cholesterol is commonly included in POPC liposome formulations. The presence of cholesterol can increase the lysis tension of the vesicles, which may affect the extrusion process.[10][13] At high molar fractions (e.g., 0.5), cholesterol can sometimes lead to a bimodal size distribution.[17]
Quantitative Data Summary
The following table summarizes the effect of different extrusion parameters on the final size of POPC-based liposomes as reported in the literature.
| Lipid Composition | Membrane Pore Size (nm) | Extrusion Pressure (psi) | Number of Passes | Resulting Liposome Diameter (nm) | Reference |
| POPC | 30 | 500 | 5 | 66 ± 28 | [14] |
| POPC | 100 | 125 | 5 | 138 ± 18 | [14] |
| POPC | 400 | 25 | 2 | 360 ± 25 | [14] |
| POPC | 50 | Varies | Not Specified | Decreases with increasing pressure | [10] |
| POPC | 80 | Varies | Not Specified | Decreases with increasing pressure | [10] |
| POPC | 100 | Varies | Not Specified | Decreases with increasing pressure | [10] |
| POPC | 200 | Varies | Not Specified | Decreases with increasing pressure | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration and Extrusion
This protocol describes the standard method for preparing unilamellar this compound liposomes.
Materials:
-
This compound (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)
-
Chloroform
-
Hydration buffer (e.g., PBS, HEPES)
-
Nitrogen gas
-
Rotary evaporator
-
Water bath
-
Extruder (e.g., Avanti Mini-Extruder)
-
Polycarbonate membranes (desired pore size, e.g., 100 nm)
-
Glass syringes
-
Round-bottom flask
Procedure:
-
Lipid Film Preparation:
-
Weigh the desired amount of this compound and dissolve it in chloroform in a round-bottom flask.[18]
-
Ensure the lipid is fully dissolved to form a clear solution.
-
Attach the flask to a rotary evaporator to remove the chloroform under vacuum. This will form a thin lipid film on the wall of the flask.[18]
-
Further dry the film under a stream of nitrogen gas and then under high vacuum for at least 30 minutes to remove any residual solvent.[18]
-
-
Hydration:
-
Warm the hydration buffer to a temperature above the Tc of POPC (room temperature is sufficient).
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by vortexing or placing it on a magnetic stirrer to ensure the lipid film is fully hydrated and dispersed, forming multilamellar vesicles (MLVs).[1] This may take up to an hour.
-
-
Optional: Freeze-Thaw Cycles:
-
Extrusion:
-
Assemble the extruder with two stacked polycarbonate membranes of the desired pore size (e.g., 100 nm).[7]
-
Transfer the MLV suspension into one of the glass syringes.
-
Pass the suspension back and forth between the two syringes through the membrane for a specified number of passes (e.g., 11-21 times).[1]
-
Collect the final unilamellar liposome suspension.[18]
-
-
Characterization:
Visualizations
Caption: Experimental workflow for preparing uniform POPC liposomes.
Caption: Troubleshooting logic for inconsistent liposome sizing.
References
- 1. benchchem.com [benchchem.com]
- 2. nkimberly.wordpress.com [nkimberly.wordpress.com]
- 3. Extrusion for unilamellar liposome formation [manufacturingchemist.com]
- 4. researchgate.net [researchgate.net]
- 5. sterlitech.com [sterlitech.com]
- 6. mdpi.com [mdpi.com]
- 7. liposomes.ca [liposomes.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The Pressure-Dependence of the Size of Extruded Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Extrusion Technique for Nanosizing Liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Evaluation of Extrusion Technique for Nanosizing Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pressure-dependence of the size of extruded vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. The Elucidation of the Molecular Mechanism of the Extrusion Process - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Filter-extruded liposomes revisited: a study into size distributions and morphologies in relation to lipid-composition and process parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. SOP for Preparation of Liposomes using Extrusion Method – SOP Guide for Pharma [pharmasop.in]
- 19. Factors affecting the size distribution of liposomes produced by freeze-thaw extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting issues with membrane protein reconstitution in (Rac)-POPC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the reconstitution of membrane proteins into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) vesicles, including its racemic form, (Rac)-POPC. While the methodologies provided are broadly applicable, empirical optimization is often necessary for specific protein-lipid systems.
Frequently Asked Questions (FAQs)
Q1: What are the initial checks if my membrane protein fails to reconstitute into this compound vesicles?
A1: If you are experiencing a complete failure of reconstitution, review the following critical parameters:
-
Protein Integrity: Ensure your purified membrane protein is stable, properly folded, and not aggregated before initiating reconstitution. Misfolding and aggregation are common issues with membrane proteins expressed in heterologous systems.[1]
-
Lipid Quality: Verify the quality and purity of your this compound lipids. Degraded lipids can prevent the formation of stable vesicles.
-
Detergent Removal: Confirm that the chosen detergent removal method is appropriate for the detergent used and is functioning efficiently. Incomplete detergent removal can inhibit vesicle formation and protein incorporation.[2][3][4]
-
Lipid-to-Protein Ratio (LPR): An inappropriate LPR can lead to protein aggregation or the formation of empty liposomes. It is a critical parameter that often requires optimization.[5][6]
Q2: My protein is aggregating during the reconstitution process. What are the likely causes and solutions?
A2: Protein aggregation during reconstitution is a frequent problem and can be caused by several factors:
-
Detergent Removal Rate: Rapid removal of detergent is a common cause of protein aggregation.[2] If using methods like Bio-Beads, consider a stepwise addition or a slower dialysis process to allow for the gradual insertion of the protein into the lipid bilayer.[4]
-
Incompatible Detergent: The detergent used to solubilize your protein may not be ideal for the reconstitution process. It is advisable to screen different detergents to find one that maintains protein stability throughout the process.[1]
-
Suboptimal LPR: At low LPRs, there may not be enough lipid to accommodate all the protein molecules, leading to aggregation. Conversely, a very high LPR might lead to low incorporation efficiency. Systematic screening of different LPRs is recommended.[6]
-
Buffer Conditions: pH, ionic strength, and the presence of co-factors can influence protein stability. Ensure the buffer conditions are optimal for your specific protein.
Q3: The reconstituted proteoliposomes show low or no functional activity. How can I troubleshoot this?
A3: Loss of function can occur at various stages. Consider the following:
-
Detergent-Induced Denaturation: Some detergents can irreversibly denature membrane proteins.[1] Using milder, non-ionic detergents may help preserve protein function.
-
Incorrect Protein Orientation: For many functional assays, the orientation of the reconstituted protein is crucial. The lipid composition and reconstitution method can influence protein orientation.[7] For instance, the charge of the lipid headgroups can play a role.
-
Lipid Environment: While POPC is a good starting point, some membrane proteins require specific lipids (e.g., cholesterol, anionic lipids) to maintain their native conformation and activity.[7][8] The physical properties of the bilayer, such as thickness and fluidity, can also impact function.[9]
-
Residual Detergent: Even small amounts of residual detergent can interfere with the function of some membrane proteins.[10] Ensure your detergent removal method is highly efficient.
Q4: Does using a racemic mixture of POPC, this compound, introduce specific challenges?
A4: While the general principles of reconstitution remain the same, using a racemic lipid mixture like this compound might influence the fine details of the lipid bilayer structure and, consequently, protein function. The stereochemistry of lipids can affect membrane properties and protein-lipid interactions. However, successful reconstitutions have been reported using racemic lipid mixtures (e.g., POPC with rac-POPG).[11][12] If you suspect issues related to lipid stereochemistry, it may be beneficial to compare results with enantiomerically pure POPC.
Troubleshooting Guides
Problem 1: Low Yield of Proteoliposomes
| Potential Cause | Troubleshooting Steps |
| Inefficient Detergent Removal | - Verify the efficiency of your detergent removal method (e.g., dialysis, Bio-Beads, size-exclusion chromatography).[13] - For dialysis, ensure an adequate buffer volume and frequent changes. - For Bio-Beads, use a sufficient quantity and consider stepwise additions.[4][5] |
| Protein Precipitation | - Optimize the rate of detergent removal; slower is often better.[2] - Screen different detergents that may be milder to your protein. - Adjust buffer conditions (pH, salt concentration) to enhance protein stability. |
| Suboptimal Lipid-to-Protein Ratio (LPR) | - Systematically vary the LPR to find the optimal range for your protein. Common starting ratios range from 1:100 to 1:1000 (w/w).[6] |
| Incorrect Vesicle Sizing | - If using extrusion, ensure the polycarbonate membrane is not clogged and that an odd number of passes are performed. - Confirm the size and unilamellarity of your vesicles using techniques like Dynamic Light Scattering (DLS). |
Problem 2: Heterogeneous Population of Proteoliposomes
| Potential Cause | Troubleshooting Steps |
| Incomplete Solubilization of Lipids | - Ensure complete solubilization of the lipid film before extrusion. - Sonication or freeze-thaw cycles can help in forming a homogenous lipid suspension.[14] |
| Aggregation During Reconstitution | - Follow the troubleshooting steps for protein aggregation (see FAQ Q2). |
| Formation of Multilamellar Vesicles | - Use extrusion with a defined pore size to generate unilamellar vesicles.[11] |
| Protein-Induced Vesicle Fusion | - This can sometimes occur at high protein densities. Optimizing the LPR may help. |
Experimental Protocols
Key Experiment: Detergent-Mediated Reconstitution into this compound Liposomes
This protocol describes a general method for reconstituting a detergent-solubilized membrane protein into pre-formed this compound vesicles.
1. Preparation of this compound Liposomes: a. A solution of this compound in chloroform (B151607) is dried to a thin film on the wall of a round-bottom flask under a stream of nitrogen gas. b. The lipid film is further dried under high vacuum for at least 2 hours to remove residual solvent. c. The lipid film is hydrated with the desired experimental buffer to a final lipid concentration of 5-10 mg/mL. Hydration should be performed above the phase transition temperature of the lipid. d. The resulting suspension of multilamellar vesicles (MLVs) is subjected to several freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of unilamellar vesicles. e. To obtain vesicles of a defined size, the lipid suspension is extruded through a polycarbonate membrane with a specific pore size (e.g., 100 nm or 400 nm). This process is typically repeated an odd number of times (e.g., 11-21 passes).[11]
2. Solubilization of Membrane Protein: a. The purified membrane protein is solubilized in a buffer containing a suitable detergent at a concentration above its critical micelle concentration (CMC). The choice of detergent is crucial and should be optimized for the target protein.[1]
3. Reconstitution: a. The detergent-solubilized protein is mixed with the pre-formed this compound liposomes at the desired lipid-to-protein ratio (LPR). b. The mixture is incubated, often with gentle agitation, for a specific period (e.g., 30 minutes to a few hours) to allow for the formation of protein-lipid-detergent mixed micelles.
4. Detergent Removal: a. The detergent is removed from the mixture to induce the formation of proteoliposomes. Common methods include:
- Dialysis: The mixture is dialyzed against a large volume of detergent-free buffer over an extended period (24-72 hours) with several buffer changes.[3][10]
- Adsorption (Bio-Beads): Polystyrene beads (e.g., Bio-Beads SM-2) are added to the mixture to adsorb the detergent. This is often done in a stepwise manner to control the rate of removal.[2][5]
- Size-Exclusion Chromatography: The mixture is passed through a gel filtration column to separate the larger proteoliposomes from the smaller detergent micelles.[13]
5. Characterization of Proteoliposomes: a. The resulting proteoliposomes should be characterized to confirm successful reconstitution. This can include:
- Determination of Protein Incorporation Efficiency: This can be assessed by separating proteoliposomes from unincorporated protein (e.g., by centrifugation or density gradient) and quantifying the protein in each fraction.
- Vesicle Size and Homogeneity: Dynamic Light Scattering (DLS) can be used to determine the size distribution of the proteoliposomes.
- Functional Assays: The activity of the reconstituted protein should be measured to ensure it has retained its function.[15][16]
Quantitative Data Summary
Table 1: Recommended Starting Parameters for Reconstitution
| Parameter | Recommended Range | Key Considerations |
| Lipid-to-Protein Ratio (LPR) (w/w) | 10:1 to 1000:1 | Highly protein-dependent; requires empirical optimization.[5][6] |
| Detergent Concentration (for solubilization) | 2-5x CMC | Sufficient to maintain protein solubility without causing denaturation. |
| Final Lipid Concentration | 1-10 mg/mL | Influences vesicle stability and reconstitution efficiency. |
| Extrusion Pore Size | 100 - 400 nm | Determines the final size of the liposomes.[17][18] |
Visualizations
Caption: Experimental workflow for membrane protein reconstitution.
Caption: Troubleshooting decision tree for common issues.
References
- 1. Four Reasons Why Your Membrane Protein Expression Might Be Failing — And How To Rescue It – LenioBio [leniobio.com]
- 2. GRecon: A Method for the Lipid Reconstitution of Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reconstitution of Membrane Proteins into Model Membranes: Seeking Better Ways to Retain Protein Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reconstitution of a Kv Channel into Lipid Membranes for Structural and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reconstitution of membrane proteins into platforms suitable for biophysical and structural analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipid Bilayer Composition Affects Transmembrane Protein Orientation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of cholesterol on membrane protein structure, function, and dynamics studied by molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Detergent Optimized Membrane Protein Reconstitution in Liposomes for Solid State NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Detergent-Mediated Reconstitution of Influenza A M2 Protein into Proteoliposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detergent removal during membrane reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. Membrane proteins: functional and structural studies using reconstituted proteoliposomes and 2-D crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Occupancy distributions of membrane proteins in heterogeneous liposome populations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposome reconstitution of a minimal protein-mediated membrane fusion machine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phase Separation in (Rac)-POPC Lipid Mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with phase separation in (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) lipid mixtures.
Frequently Asked Questions (FAQs)
Q1: What is lipid phase separation and why is it a concern?
A1: Lipid phase separation is the demixing of lipids within a bilayer into distinct domains with different compositions and physical properties. In model membranes, this can manifest as the coexistence of phases like the liquid-ordered (Lo) and liquid-disordered (Ld) phases.[1][2] This is a concern in experimental systems because it can lead to heterogeneity, affecting membrane properties like fluidity, permeability, and the function of embedded proteins.[3][4] For drug delivery applications, phase separation can impact liposome (B1194612) stability, drug encapsulation efficiency, and release kinetics.
Q2: I thought pure POPC was a fluid lipid. Why is my mixture phase separating?
A2: While pure, fully hydrated POPC exists in a fluid (liquid-disordered, Ld) phase well above its main phase transition temperature (Tm) of approximately -2°C, phase separation is typically induced by the addition of other components.[5] Common inducers include:
-
Cholesterol: A primary driver of phase separation in POPC mixtures. Cholesterol promotes the formation of a more rigid, liquid-ordered (Lo) phase, which can separate from the Ld phase.[6][7][8]
-
High-Tm Lipids: The inclusion of lipids with high phase transition temperatures, such as saturated lipids like DPPC (dipalmitoylphosphatidylcholine) or sphingomyelin, can lead to the formation of gel-like or Lo domains that separate from the POPC-rich Ld phase.[2][7][9]
-
Divalent Cations: High concentrations of divalent cations like Ca²⁺ can significantly alter membrane properties and influence lipid packing, potentially contributing to phase heterogeneity.[10][11][12]
Q3: What experimental conditions should I control to minimize phase separation?
A3: To maintain a homogeneous this compound mixture, carefully control the following:
-
Temperature: Always work at temperatures well above the phase transition temperature (Tm) of all lipid components in the mixture. For pure POPC, this is above -2°C.[5][13]
-
Lipid Composition: Be precise with the molar ratios of lipids. If your goal is a homogenous system, minimize or eliminate components known to induce phase separation, such as cholesterol or high-Tm saturated lipids.
-
Hydration Buffer: The ionic strength and pH of your buffer can influence lipid headgroup interactions. While monovalent salts have a lesser effect, high concentrations of divalent cations should be used with caution as they can alter phase behavior.[10][12]
Troubleshooting Guide
Q1: My POPC/cholesterol GUVs (Giant Unilamellar Vesicles) show large, distinct domains under the microscope. How can I achieve a more uniform membrane?
A1: The observation of micron-scale domains in POPC/cholesterol mixtures is expected, as this system is a canonical model for studying liquid-ordered/liquid-disordered phase coexistence.[14][15] To reduce the size of these domains or potentially eliminate them:
-
Reduce Cholesterol Concentration: The tendency to phase separate is highly dependent on the mole fraction of cholesterol. Reducing the cholesterol content can shift the mixture out of the two-phase coexistence region of the phase diagram.[7]
-
Increase Temperature: Increasing the experimental temperature can increase the miscibility of the lipids, leading to the dissolution of macroscopic domains into a single liquid phase. The temperature at which this occurs is known as the miscibility transition temperature.[16]
-
Substitute the Low-Melting Lipid: While you are using POPC, other unsaturated lipids like DOPC can also be used. The specific phase boundaries depend on the exact lipid composition.[9][15]
Q2: My extruded liposome suspension appears cloudy or forms aggregates over time. What is the cause?
A2: Cloudiness and aggregation can stem from several issues during preparation, often unrelated to immiscibility-driven phase separation but rather to colloidal instability:
-
Incomplete Hydration: Ensure the dried lipid film is thin and uniform before hydration.[17] Hydrate (B1144303) the lipids with a buffer heated to a temperature above the Tm of the highest-Tm lipid in your mixture to ensure proper swelling.[13]
-
Poorly Hydrating Lipids: Certain lipids, like phosphatidylethanolamine (B1630911) (PE), do not hydrate well and can promote aggregation. If your mixture contains such lipids, this could be the cause.[13]
-
Insufficient Extrusion: Ensure you pass the lipid suspension through the extruder membrane a sufficient number of times (typically 11-21 passes) to achieve a uniform size distribution.[17][18] Inconsistent sizing can lead to instability.
-
High Ionic Strength: In some cases, highly charged lipids in low ionic strength buffers can form a viscous gel. Increasing the salt concentration can alleviate this.[13]
Q3: How can I experimentally confirm and characterize phase separation in my this compound mixture?
A3: Several techniques can be used to verify and study phase separation:
-
Fluorescence Microscopy: This is the most direct method for visualizing micron-scale domains in GUVs. It involves incorporating fluorescent lipid probes that preferentially partition into one phase. For example, a probe might favor the Ld phase, making it appear bright while the Lo phase remains dark.[19]
-
Förster Resonance Energy Transfer (FRET): This technique can detect nanoscopic domains that are too small to be resolved by conventional microscopy.[2] It uses a pair of donor and acceptor probes that partition into different phases; phase separation is detected as a decrease in FRET efficiency.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures heat changes as the lipid mixture is heated or cooled. The presence of multiple or broadened phase transitions can indicate the coexistence of different lipid phases.[20]
-
Neutron Scattering: Techniques like Small-Angle Neutron Scattering (SANS) are powerful for studying nanoscopic lipid heterogeneities without the need for fluorescent probes, which can sometimes alter membrane properties.[1]
Quantitative Data Summary
The phase behavior of this compound is highly sensitive to temperature and composition. The table below summarizes key quantitative data.
| Parameter | Value | Effect on POPC Mixtures | Source(s) |
| Tm of Pure POPC | ~ -2 °C | Experiments should be conducted above this temperature to ensure a fluid state. | [5] |
| Effect of Cholesterol | Concentration-dependent | Reduces the main transition temperature of dry POPC. In hydrated systems, it induces the formation of a liquid-ordered (Lo) phase, leading to Lo-Ld coexistence. | [6][7] |
| Effect of NaCl | Modest | Can cause a slight increase in the Tm of POPC at very high concentrations (e.g., 5M). | [10] |
| Effect of CaCl₂ | Pronounced | Significantly increases the Tm of POPC (e.g., a 29.6 K increase at 3M), making the bilayer more ordered. | [10] |
Visual Guides
Troubleshooting Workflow for Phase Separation
Caption: Troubleshooting workflow for addressing observed phase separation.
Key Factors Influencing POPC Phase Behavior
Caption: Logical relationships of factors affecting POPC mixture phase state.
Key Experimental Protocols
Protocol 1: Preparation of LUVs by Thin-Film Hydration and Extrusion
This protocol is a standard method for producing Large Unilamellar Vesicles (LUVs) with a controlled size distribution.[17][21]
-
Lipid Preparation: Dissolve this compound and other lipids in a suitable organic solvent (e.g., chloroform (B151607) or a 2:1 chloroform:methanol mixture) in a round-bottom flask. Ensure all lipids are completely dissolved to achieve a homogenous mixture.[13]
-
Film Formation: Attach the flask to a rotary evaporator. Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tm) of all lipids to evaporate the solvent. This should result in a thin, uniform lipid film on the flask's inner surface. A uniform film is critical for efficient hydration.[17]
-
Drying: Place the flask under high vacuum for at least 2 hours (or overnight) to remove any residual organic solvent.[17]
-
Hydration: Add your desired aqueous buffer to the flask. The buffer should be pre-heated to a temperature above the highest Tm of the lipids in the mixture. Agitate the flask by vortexing or swirling to suspend the lipids, forming multilamellar vesicles (MLVs). The suspension will appear cloudy.[13]
-
Freeze-Thaw Cycles (Optional): To improve lamellarity and encapsulation efficiency, subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing it in liquid nitrogen and a warm water bath.
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Equilibrate the extruder block by heating it to the same temperature as the hydration buffer.
-
Load the MLV suspension into one of the extruder's syringes.
-
Pass the suspension back and forth through the membrane for an odd number of passes (e.g., 21 times).[17] The solution should become translucent.
-
-
Storage: Store the final LUV suspension at a temperature above its gel phase transition temperature. For most POPC mixtures, storage at 4°C is appropriate.[17]
Protocol 2: Characterization by Fluorescence Microscopy
This protocol allows for the direct visualization of phase domains in GUVs.
-
GUV Preparation: Prepare GUVs using a method like electroformation or gentle hydration. During the lipid preparation step (Protocol 1, Step 1), include a small amount (typically 0.5-1 mol%) of a fluorescent lipid probe that preferentially partitions into the liquid-disordered (Ld) phase (e.g., a dye conjugated to a lipid with unsaturated tails).
-
Sample Mounting: Place a small aliquot of the GUV suspension onto a microscope slide and cover with a coverslip.
-
Imaging:
-
Use an epifluorescence microscope equipped with the appropriate filter set for your chosen fluorescent probe.
-
Focus on the equatorial plane of the GUVs.
-
If phase separation is present, you will observe distinct fluorescent (Ld) and dark (Lo) domains within the vesicle membrane.[19]
-
-
Controls:
-
Image a GUV made of pure POPC to ensure you do not see domains, confirming the probe itself is not causing artifacts.
-
Image a known phase-separating mixture (e.g., DOPC/DPPC/Cholesterol) to confirm your imaging setup can resolve domains.[15]
-
Be mindful of potential photo-oxidation artifacts, which can be induced by prolonged exposure to excitation light, especially with unsaturated lipids like POPC.[9]
-
References
- 1. Phase Separation in Biological Membranes: Theory and Experiment | Shull Wollan Center [swc.tennessee.edu]
- 2. Phase separation in biological membranes: integration of theory and experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Cholesterol in Interaction of Ionic Liquids with Model Lipid Membranes and Associated Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Effects of Cholesterol on Dry Bilayers: Interactions between Phosphatidylcholine Unsaturation and Glycolipid or Free Sugar - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cholesterol Interactions with Fluid-Phase Phospholipids: Effect on the Lateral Organization of the Bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Phase diagrams of lipid mixtures relevant to the study of membrane rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ionic Strength and Solution Composition Dictate the Adsorption of Cell-Penetrating Peptides onto Phosphatidylcholine Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Sphingomyelin/Phosphatidylcholine/Cholesterol Phase Diagram: Boundaries and Composition of Lipid Rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase Diagram of a 4-Component Lipid Mixture: DSPC/DOPC/POPC/chol - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 18. benchchem.com [benchchem.com]
- 19. Phase behavior of lipid mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. mse.iastate.edu [mse.iastate.edu]
Technical Support Center: Improving Reproducibility of Experiments Using (Rac)-POPC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of experiments involving (Rac)-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine ((Rac)-POPC). The use of a racemic mixture of POPC, as opposed to the enantiomerically pure sn-POPC, can introduce variability in experimental outcomes if not properly addressed. This resource aims to highlight potential issues and provide solutions for consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the difference between this compound and sn-POPC?
A1: sn-POPC refers to the stereospecifically numbered, enantiomerically pure form of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, which is the naturally occurring stereoisomer. This compound is a racemic mixture, meaning it contains an equal 50:50 ratio of the two enantiomers (R and S forms) of the POPC molecule. While chemically identical in terms of atomic composition and connectivity, enantiomers are non-superimposable mirror images of each other. Prebiotically, phospholipids (B1166683) are expected to have formed as racemic mixtures.[1]
Q2: Why can using this compound lead to reproducibility issues?
A2: The chirality of lipids can influence the physicochemical properties of lipid bilayers and their interactions with other chiral molecules, such as proteins and drugs.[2][3] Using a racemic mixture introduces heterogeneity at the molecular level, which can manifest as variability in:
-
Membrane Permeability: Chiral lipid bilayers can exhibit enantioselective permeability to chiral molecules.[4][5]
-
Lipid Packing and Domain Formation: Interactions between enantiomers within a racemic membrane can differ from those in a homochiral (enantiopure) membrane, potentially affecting lipid packing, domain formation, and overall membrane fluidity.[2][6]
-
Protein-Lipid Interactions: The function and organization of membrane-bound proteins can be sensitive to the stereochemistry of surrounding lipids.[3]
-
Liposome (B1194612) Stability: Differences in lipid packing and intermolecular interactions could potentially affect the physical stability of liposomes.[7][8]
Q3: When is it appropriate to use this compound?
A3: this compound can be a suitable and more cost-effective alternative to sn-POPC in experiments where the stereochemistry of the lipid is not expected to significantly influence the outcome. Such applications might include bulk biophysical studies of membranes where chiral interactions are not central to the investigation. However, for studies involving interactions with chiral molecules (e.g., proteins, enzymes, chiral drugs) or processes sensitive to subtle changes in membrane properties, using enantiomerically pure sn-POPC is recommended to ensure higher reproducibility.
Troubleshooting Guide
Issue 1: High Variability in Liposome Size and Polydispersity
Potential Cause: Inconsistent formation of the initial lipid film or incomplete hydration when using a racemic mixture, which may have different packing properties compared to enantiopure lipids.
Solutions:
-
Lipid Film Preparation: Ensure the creation of a thin, even lipid film. If you observe any chunks or visible crystals after solvent evaporation, redissolve the lipid in chloroform (B151607) and repeat the film-coating and blowdown process.[9]
-
Hydration: Hydrate the lipid film with a suitable buffer for at least 30 minutes above the phase transition temperature of the lipid. To improve hydration and the efficiency of entrapping water-soluble compounds, subject the hydrated lipid suspension to 3-5 freeze-thaw cycles.[10]
-
Extrusion: Use a mini-extruder with a polycarbonate membrane of a defined pore size (e.g., 100 nm) to produce unilamellar vesicles with a more uniform size distribution. Pass the liposome suspension through the membrane a minimum of 10 times.[10][11]
-
Characterization: Consistently characterize each batch of liposomes using Dynamic Light Scattering (DLS) to determine the mean particle size and polydispersity index (PDI). A PDI below 0.2 is generally considered acceptable for many applications.[12]
Issue 2: Inconsistent Results in Cell-Based Assays
Potential Cause: The use of this compound may lead to variations in liposome-cell interactions due to the presence of both enantiomers. This can affect cellular uptake, cytotoxicity, and other downstream cellular responses.
Solutions:
-
Rigorous Liposome Characterization: Before each cell-based experiment, confirm the size, PDI, and zeta potential of your this compound liposome preparation.
-
Control Experiments: Include control groups with enantiomerically pure sn-POPC liposomes to determine if the observed variability is due to the racemic nature of the lipid.
-
Assay Optimization: Optimize incubation times and liposome concentrations to minimize variability.
-
Consider the Assay Target: If your assay involves a chiral target (e.g., a specific receptor or enzyme), be aware that the two enantiomers in this compound may interact differently, leading to complex and potentially variable outcomes.
Issue 3: Variability in Protein-Liposome Interaction Studies
Potential Cause: Membrane-associated enzymes and proteins can be sensitive to the lipid environment, and their activity or binding may be influenced by the stereochemistry of the lipids in the bilayer.[13][14][15]
Solutions:
-
Consistent Liposome Preparation: Ensure that all batches of this compound liposomes used in your protein interaction studies are prepared using an identical, standardized protocol.
-
Comparative Studies: If feasible, perform parallel experiments with sn-POPC liposomes to assess the impact of lipid chirality on protein binding or function.
-
Thorough Washing Steps: When reconstituting proteins into liposomes, ensure that unincorporated protein is thoroughly removed to reduce variability in the final proteoliposome preparation.
-
Activity Assays: When studying enzyme kinetics, be aware that the racemic lipid environment could lead to non-standard kinetic profiles.[16]
Data Presentation
Table 1: Physicochemical Properties of POPC Bilayers
| Property | Value | Conditions |
| Phase Transition Temperature (Tc) | -2 °C | Fully hydrated |
| Average Area per Lipid | ~64.3 Ų | Pure POPC bilayer |
| Bilayer Thickness | ~3.88 nm | Pure POPC bilayer |
Note: The data presented is for enantiomerically pure POPC and should be used as a reference. Variations may be observed when using this compound.
Table 2: Troubleshooting DLS Measurements for Liposome Characterization
| Issue | Potential Cause | Recommended Action |
| High Polydispersity Index (PDI > 0.2) | Sample is not monodisperse; presence of aggregates or multiple size populations. | Filter the sample through a 0.2 µm filter before measurement. Optimize the extrusion process (increase the number of passes).[12] |
| Inconsistent Size Readings | Sample is too concentrated, leading to multiple scattering events. | Dilute the sample and re-measure. A 50% dilution should result in a similar size reading with a reduced count rate.[17] |
| Noisy Correlation Curve | Low scattering intensity due to a very dilute sample or small particle size. | Increase the sample concentration or use a more sensitive instrument. |
| Results Vary Between Batches | Inconsistent liposome preparation protocol. | Strictly adhere to a standardized protocol for lipid film formation, hydration, and extrusion for every batch. |
Experimental Protocols
Protocol 1: Preparation of this compound Large Unilamellar Vesicles (LUVs) by Extrusion
This protocol describes the preparation of 100 nm LUVs from this compound using the lipid film hydration and extrusion method.
Materials:
-
This compound in chloroform
-
Chloroform, reagent grade
-
Methanol, reagent grade
-
Desired aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum desiccator
-
Water bath
-
Mini-extruder with a heating block
-
Polycarbonate membranes (100 nm pore size)
-
Gas-tight syringes
-
Argon or nitrogen gas
Methodology:
-
Lipid Film Formation:
-
In a round-bottom flask, add the desired amount of this compound solution in chloroform.
-
Evaporate the organic solvent using a rotary evaporator with the water bath set to a temperature above the lipid's phase transition temperature (for POPC, room temperature is sufficient). A thin, even lipid film should form on the inside of the flask.
-
Place the flask in a vacuum desiccator for at least 2 hours to remove any residual solvent.[18]
-
-
Hydration:
-
Add the desired aqueous buffer to the flask to achieve the final desired lipid concentration (e.g., 1-10 mg/mL).
-
Hydrate the lipid film by vortexing the flask for 5-10 minutes. The solution will appear milky due to the formation of multilamellar vesicles (MLVs).
-
For improved hydration, perform 5 cycles of freezing in liquid nitrogen and thawing in a warm water bath.[18]
-
-
Extrusion:
-
Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
-
Equilibrate the extruder's heating block to a temperature above the lipid's phase transition temperature.
-
Load the MLV suspension into one of the gas-tight syringes.
-
Pass the lipid suspension through the membrane back and forth between the two syringes for a minimum of 11 passes.[10]
-
The resulting solution should be a translucent suspension of LUVs.
-
-
Storage:
-
Store the prepared liposomes at 4°C. For long-term storage, consider the stability of the encapsulated components and the lipid itself.[7]
-
Protocol 2: Characterization of this compound Liposomes by Dynamic Light Scattering (DLS)
This protocol outlines the basic steps for determining the size distribution and polydispersity of the prepared this compound liposomes.
Materials:
-
This compound liposome suspension
-
DLS instrument
-
Appropriate cuvettes
-
Filtered buffer for dilution
Methodology:
-
Sample Preparation:
-
Allow the liposome suspension to equilibrate to the temperature of the DLS instrument.
-
If necessary, dilute the liposome sample with the same filtered buffer used for hydration to an appropriate concentration for DLS measurement (typically in the range of 0.1-1.0 mg/mL).[19]
-
-
DLS Measurement:
-
Transfer the diluted sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, solvent viscosity, and refractive index).
-
Perform the measurement according to the instrument's software instructions. It is recommended to perform at least three replicate measurements.[20]
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution, mean hydrodynamic diameter (Z-average), and the polydispersity index (PDI).
-
A monomodal peak with a PDI value below 0.2 generally indicates a homogenous liposome population.[12]
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound, from preparation to analysis.
Caption: Troubleshooting logic for experiments with this compound.
Caption: Impact of this compound on a hypothetical signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Enantiomers of phospholipids and cholesterol: A key to decipher lipid-lipid interplay in membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid Chirality Revisited: A Change in Lipid Configuration Transforms Membrane-Bound Protein Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral Lipid Bilayers are Enantioselectively Permeable - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral lipid bilayers are enantioselectively permeable - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. ijper.org [ijper.org]
- 9. Extrusion and suspension of phospholipid liposomes from lipid fims [protocols.io]
- 10. avantiresearch.com [avantiresearch.com]
- 11. liposomes.ca [liposomes.ca]
- 12. particletechlabs.com [particletechlabs.com]
- 13. Lipid-dependent membrane enzymes. A kinetic model for cooperative activation in the absence of cooperativity in lipid binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of non-bilayer lipids on the activity of membrane enzymes | Semantic Scholar [semanticscholar.org]
- 15. Regulatory mechanisms triggered by enzyme interactions with lipid membrane surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinetics of enzymatic reactions in lipid membranes containing domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.colostate.edu [research.colostate.edu]
- 18. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. allanchem.com [allanchem.com]
- 20. Dynamic Light Scattering (DLS) data interpretation and troubleshooting | Malvern Panalytical [malvernpanalytical.com]
Technical Support Center: Enhancing the Long-Term Stability of (Rac)-POPC Vesicles
Welcome to the technical support center for (Rac)-POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) vesicles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the long-term stability of their vesicle formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways of this compound vesicle degradation?
A1: The two predominant degradation pathways for phospholipids (B1166683) like POPC are chemical degradation through hydrolysis and oxidation, which compromise the integrity of the lipid membrane, leading to instability and leakage of encapsulated contents.[1][2][3]
-
Hydrolysis: This process involves the cleavage of the ester bonds in the phospholipid, primarily at the sn-2 position, which results in the formation of lysolipids and free fatty acids.[2] Lyso-PC, a product of hydrolysis, has detergent-like properties that can destabilize the vesicle bilayer, causing leakage, aggregation, or fusion.[1]
-
Oxidation: The unsaturated oleoyl (B10858665) chain in POPC is susceptible to oxidation by reactive oxygen species (ROS).[2][4] This process can alter the membrane's physical properties, leading to increased permeability and changes in surface charge.[4]
Q2: What are the initial signs of vesicle instability?
A2: Common indicators of vesicle instability include:
-
Changes in Size and Polydispersity: An increase in the average vesicle size or polydispersity index (PDI) as measured by Dynamic Light Scattering (DLS) can indicate aggregation or fusion.[5][6]
-
Leakage of Encapsulated Material: The release of encapsulated fluorescent markers or active pharmaceutical ingredients is a direct sign of compromised membrane integrity.[7][8][9]
-
Visible Precipitation or Turbidity Changes: The formation of visible aggregates or a noticeable change in the turbidity of the vesicle suspension can signal flocculation and precipitation.[10][11]
-
Chemical Degradation: Detection of hydrolysis or oxidation products via analytical techniques like chromatography confirms chemical instability.[1][2]
Q3: How does storage temperature affect the stability of POPC vesicles?
A3: Storage temperature is a critical factor. Generally, storing vesicles at refrigerated temperatures (around 4°C) is recommended to slow down both hydrolysis and oxidation processes.[12][13][14] Storing at higher temperatures can significantly accelerate the degradation of lipids.[1][15] It is crucial to avoid freezing aqueous vesicle suspensions unless appropriate cryoprotectants are used, as the formation of ice crystals can rupture the vesicle membranes.[12][16]
Q4: Can the composition of my buffer affect vesicle stability?
A4: Yes, the buffer composition, including pH and ionic strength, can significantly impact vesicle stability. A neutral pH is generally recommended for the storage of liposomes.[17] Extreme pH values can accelerate lipid hydrolysis. The ionic strength of the buffer can also influence vesicle aggregation; changes in ion concentration can affect the surface charge and interactions between vesicles.[18]
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and storage of this compound vesicles.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Increased vesicle size and aggregation over time. | - Inappropriate storage temperature.- Suboptimal buffer pH or ionic strength.- Physical stress (e.g., vigorous shaking).- Lipid hydrolysis leading to fusogenic lysolipids. | - Store vesicles at 4°C. Do not freeze without cryoprotectants.[12][14]- Use a buffer with a neutral pH (e.g., HEPES, PBS at pH 7.4).[17]- Handle vesicle suspensions gently.- Consider incorporating cholesterol to increase membrane rigidity.[19] |
| Leakage of encapsulated contents. | - Lipid oxidation compromising membrane integrity.- Hydrolysis creating pores or destabilizing the bilayer.- Mechanical stress from freezing/thawing.- Osmotic mismatch between the interior and exterior of the vesicles. | - Add a lipid-soluble antioxidant (e.g., α-tocopherol) to the lipid film before hydration.[20]- Purge buffers with nitrogen or argon to remove dissolved oxygen.[1]- If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose (B1683222).[16][21]- Ensure the osmolarity of the external buffer matches that of the internal solution. |
| Vesicles are unstable during freeze-drying (lyophilization). | - Formation of ice crystals disrupting the vesicle structure.- Fusion and aggregation of vesicles as water is removed. | - Incorporate cryoprotectants (e.g., disaccharides like trehalose or sucrose) into the formulation before freezing.[16][22][23] These sugars can form a glassy matrix that protects the vesicles.[16] |
| Evidence of lipid oxidation (e.g., off-odors, discoloration). | - Presence of oxygen in the preparation.- Exposure to light, especially UV.- Contamination with metal ions that can catalyze oxidation. | - Prepare vesicles using degassed buffers and store under an inert atmosphere (e.g., nitrogen or argon).[1]- Protect the vesicle suspension from light by using amber vials or storing in the dark.[17]- Use high-purity lipids and buffers, and consider adding a chelating agent like EDTA to sequester metal ions. |
Experimental Protocols
Protocol 1: Assessment of Vesicle Size Stability by Dynamic Light Scattering (DLS)
Objective: To monitor changes in the size distribution and polydispersity of POPC vesicles over time as an indicator of physical stability.
Methodology:
-
Prepare this compound vesicles using a standard method such as thin-film hydration followed by extrusion.
-
Immediately after preparation (Time 0), dilute a small aliquot of the vesicle suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
Measure the hydrodynamic radius (Rh) and polydispersity index (PDI) using a DLS instrument.[5][6]
-
Store the main vesicle stock under the desired conditions (e.g., 4°C in the dark).
-
At predetermined time points (e.g., 1 day, 3 days, 7 days, etc.), withdraw an aliquot, dilute as before, and repeat the DLS measurement.
-
Plot the average Rh and PDI as a function of time to assess vesicle stability. A significant increase in either parameter suggests aggregation or fusion.
Protocol 2: Vesicle Leakage Assay using a Self-Quenching Fluorescent Dye
Objective: To quantify the leakage of aqueous contents from POPC vesicles, indicating a loss of membrane integrity.
Methodology:
-
Prepare POPC vesicles by hydrating the lipid film with a solution containing a high concentration of a self-quenching fluorescent dye, such as calcein (B42510) or 5(6)-carboxyfluorescein.[9][12]
-
Separate the vesicles containing the encapsulated dye from the unencapsulated dye using size exclusion chromatography (e.g., a Sephadex column).
-
Dilute the purified vesicle suspension in a cuvette with an iso-osmotic buffer to a final lipid concentration suitable for fluorescence measurement.[8]
-
Measure the initial fluorescence intensity (F₀). At this stage, the fluorescence should be low due to self-quenching inside the vesicles.
-
At various time points during storage, measure the fluorescence intensity (F_t). An increase in fluorescence indicates leakage of the dye into the external medium, where it becomes de-quenched.
-
To determine the maximum fluorescence (F_max), add a detergent (e.g., Triton X-100) to the vesicle suspension to completely lyse the vesicles and release all the encapsulated dye.[8]
-
Calculate the percentage of leakage at each time point using the formula: % Leakage = [(F_t - F₀) / (F_max - F₀)] * 100
Data Presentation
Table 1: Effect of Storage Temperature on the Stability of POPC Vesicles (Hypothetical Data)
| Storage Temperature (°C) | Time (days) | Average Hydrodynamic Radius (nm) | Polydispersity Index (PDI) | % Leakage |
| 4 | 0 | 105.2 | 0.12 | 0 |
| 7 | 108.1 | 0.13 | 2.5 | |
| 14 | 110.5 | 0.15 | 5.1 | |
| 30 | 115.3 | 0.18 | 9.8 | |
| 25 (Room Temp) | 0 | 105.2 | 0.12 | 0 |
| 7 | 125.6 | 0.25 | 15.2 | |
| 14 | 150.3 | 0.38 | 35.7 | |
| 30 | Aggregated | >0.5 | >60 | |
| 37 | 0 | 105.2 | 0.12 | 0 |
| 7 | 180.1 | 0.45 | 42.1 | |
| 14 | Precipitated | - | >80 | |
| 30 | Precipitated | - | >90 |
Table 2: Efficacy of Cryoprotectants on POPC Vesicle Stability During Freeze-Thaw Cycles
| Cryoprotectant | Concentration | Average Size Pre-Freeze (nm) | Average Size Post-Freeze (nm) | % Leakage Post-Freeze |
| None | - | 102.3 | > 500 (Aggregated) | 85 |
| Sucrose | 0.2 M | 103.1 | 115.7 | 12 |
| Trehalose | 0.2 M | 102.8 | 112.4 | 8 |
| Glycerol | 1 M | 104.5 | 130.2 | 25 |
| DMSO | 1 M | 103.9 | 145.6 | 35 |
Note: Data presented in tables are illustrative and may not represent actual experimental results.
Visualizations
Caption: Experimental workflow for assessing POPC vesicle stability.
References
- 1. encapsula.com [encapsula.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. Liposome Degradation Pathways → Area → Sustainability [esg.sustainability-directory.com]
- 4. Effect of membrane composition on lipid oxidation in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determining the Size Distribution and Integrity of Extracellular Vesicles by Dynamic Light Scattering | Springer Nature Experiments [experiments.springernature.com]
- 7. A Fluorescence Dequenching-based Liposome Leakage Assay to Measure Membrane Permeabilization by Pore-forming Proteins [bio-protocol.org]
- 8. Video: Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]
- 9. Characterizing vesicle leakage by fluorescence lifetime measurements - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 10. pure.korea.ac.kr [pure.korea.ac.kr]
- 11. [PDF] Post-Processing Techniques for the Improvement of Liposome Stability | Semantic Scholar [semanticscholar.org]
- 12. encapsula.com [encapsula.com]
- 13. quora.com [quora.com]
- 14. avantiresearch.com [avantiresearch.com]
- 15. Long Term Storage of Lyophilized Liposomal Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Cryoprotective Agents in Liposome Stabilization and Preservation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 19. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Therapeutic Uses of Antioxidant Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Post-Processing Techniques for the Improvement of Liposome Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Sugar-based Cryoprotectants Stabilize Liposomal Vesicles by Exhibiting a Cholesterol-like Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-POPC and DPPC Liposomes for Researchers and Drug Development Professionals
Introduction:
Liposomes, artificially prepared vesicles composed of a lipid bilayer, are a cornerstone of drug delivery systems and model cell membranes. The choice of lipid is critical as it dictates the physicochemical properties of the liposome (B1194612), ultimately influencing its performance in various applications. This guide provides an in-depth comparison of two commonly used phospholipids (B1166683) in liposome formulation: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, in its racemic form ((Rac)-POPC), and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the appropriate lipid for their specific needs.
Physicochemical Properties: A Side-by-Side Comparison
The distinct structural differences between this compound and DPPC give rise to significant variations in their liposomal properties. This compound is an unsaturated phospholipid with a kink in its oleoyl (B10858665) chain, while DPPC is a saturated phospholipid with two straight palmitoyl (B13399708) chains. These structural nuances have a profound impact on membrane packing and, consequently, on the phase transition temperature, membrane fluidity, permeability, and stability of the resulting liposomes.
| Property | This compound Liposomes | DPPC Liposomes | Significance in Research & Drug Development |
| Phase Transition Temperature (Tm) | ~ -2 °C to -4 °C | ~ 41 °C[1] | Tm dictates the physical state of the lipid bilayer. Below Tm, the membrane is in a rigid gel state, while above Tm, it is in a more fluid liquid-crystalline state. This property is crucial for drug loading and release, as permeability increases significantly around the Tm. |
| Membrane Fluidity at Physiological Temperature (~37°C) | High (in the liquid-crystalline phase)[2] | Low (in the gel phase)[3] | Membrane fluidity affects the mobility of embedded proteins, the rate of drug release, and interactions with cells. Highly fluid membranes may have higher leakage rates but can be advantageous for certain cellular delivery applications. |
| Permeability to Small Molecules | Higher | Lower (especially below Tm) | Permeability is a measure of how easily molecules can pass through the lipid bilayer. Lower permeability is generally desired for retaining encapsulated drugs during circulation, while controlled permeability can be triggered for drug release at a target site. |
| Stability (in buffer and serum) | Generally lower due to higher fluidity and susceptibility to oxidation of the unsaturated chain. | Generally higher due to tighter packing of saturated acyl chains.[4] | Stability is critical for the shelf-life of liposomal formulations and their in vivo performance. More stable liposomes can circulate longer in the bloodstream, increasing the likelihood of reaching the target tissue. |
Visualizing the Lipids and Experimental Workflow
To better understand the structural differences and the process of liposome characterization, the following diagrams are provided.
Caption: Structural differences between POPC and DPPC lipids.
Caption: Workflow for preparing and characterizing liposomes.
Detailed Experimental Protocols
For researchers looking to replicate or adapt these characterization methods, detailed protocols are provided below.
Liposome Preparation by Thin-Film Hydration and Extrusion
This is a common method for producing unilamellar liposomes of a defined size.[5][6][7][8][9]
Materials:
-
This compound or DPPC lipid
-
Chloroform or a chloroform/methanol mixture
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder device
-
Polycarbonate membranes (e.g., 100 nm pore size)
-
Heating block or water bath
Procedure:
-
Lipid Film Formation: Dissolve the desired amount of lipid in an organic solvent in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask. The temperature of the hydration buffer should be above the Tm of the lipid (especially critical for DPPC). This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a uniform size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size using an extruder.[10] This should also be performed at a temperature above the lipid's Tm.
Determination of Phase Transition Temperature (Tm) by Differential Scanning Calorimetry (DSC)
DSC measures the heat flow associated with thermal transitions in a material as a function of temperature.[11][12][13][14][15]
Materials:
-
Liposome suspension
-
Differential Scanning Calorimeter
-
Hermetic aluminum pans
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the liposome suspension into a DSC pan and seal it hermetically. An equal amount of buffer is used as a reference.
-
DSC Scan: Place the sample and reference pans in the DSC instrument. Equilibrate the system at a temperature below the expected Tm.
-
Heating and Cooling Cycles: Heat the sample at a constant rate (e.g., 1-5 °C/min) through the expected phase transition temperature range. An endothermic peak will be observed, and the peak maximum corresponds to the Tm. Often, multiple heating and cooling cycles are performed to ensure reproducibility.
-
Data Analysis: Analyze the thermogram to determine the onset temperature, peak temperature (Tm), and the enthalpy of the transition (ΔH).
Measurement of Membrane Fluidity using Fluorescence Anisotropy
Fluorescence anisotropy measures the rotational diffusion of a fluorescent probe embedded in the lipid bilayer, which is inversely related to membrane fluidity.
Materials:
-
Liposome suspension
-
Fluorescent probe (e.g., 1,6-diphenyl-1,3,5-hexatriene, DPH)
-
Fluorometer with polarization capabilities
-
Temperature-controlled cuvette holder
Procedure:
-
Probe Incorporation: Incubate the liposome suspension with the fluorescent probe (e.g., DPH) at a temperature above the Tm to allow the probe to partition into the lipid bilayer.
-
Fluorescence Anisotropy Measurement: Place the labeled liposome suspension in the temperature-controlled cuvette of the fluorometer.
-
Temperature Scan: Measure the fluorescence anisotropy at various temperatures, particularly around the Tm. A significant decrease in anisotropy is observed as the membrane transitions from the gel to the liquid-crystalline phase.
-
Data Analysis: Plot fluorescence anisotropy as a function of temperature. The midpoint of the transition in the anisotropy curve provides an estimate of the Tm and the anisotropy value at a given temperature reflects the membrane fluidity.
Assessment of Liposome Permeability (Calcein Leakage Assay)
This assay measures the release of a fluorescent dye encapsulated in the liposomes as an indicator of membrane permeability.
Materials:
-
Liposomes encapsulating a self-quenching concentration of calcein
-
Buffer (e.g., PBS)
-
Fluorometer
-
Triton X-100 (or other detergent)
Procedure:
-
Preparation of Calcein-Loaded Liposomes: Prepare liposomes as described in Protocol 1, using a high concentration of calcein in the hydration buffer. Remove unencapsulated calcein by size exclusion chromatography or dialysis.
-
Leakage Measurement: Dilute the calcein-loaded liposomes in buffer in a cuvette. Monitor the fluorescence intensity over time at a constant temperature. An increase in fluorescence indicates leakage of calcein from the liposomes, as its self-quenching is relieved upon dilution in the external medium.
-
Maximum Leakage Determination: At the end of the experiment, add a detergent (e.g., Triton X-100) to completely disrupt the liposomes and release all encapsulated calcein. This provides the maximum fluorescence value (Fmax).
-
Data Analysis: Calculate the percentage of calcein leakage at each time point using the formula: % Leakage = [(Ft - F0) / (Fmax - F0)] * 100, where Ft is the fluorescence at time t, and F0 is the initial fluorescence.
Evaluation of Liposome Stability by Dynamic Light Scattering (DLS)
DLS is used to measure the size distribution and monitor changes in particle size over time, which is an indicator of physical stability (i.e., aggregation or fusion).[16][17][18][19][20]
Materials:
-
Liposome suspension
-
Dynamic Light Scattering instrument
Procedure:
-
Initial Measurement: Measure the initial size distribution (mean hydrodynamic diameter and polydispersity index, PDI) of the liposome suspension.
-
Incubation: Store the liposome suspension under desired conditions (e.g., at 4°C, room temperature, or in the presence of serum).
-
Time-Point Measurements: At regular intervals, take an aliquot of the liposome suspension and measure the size distribution using DLS.
-
Data Analysis: Plot the mean hydrodynamic diameter and PDI as a function of time. A significant increase in size or PDI indicates liposome aggregation or fusion, suggesting instability.
Conclusion
The choice between this compound and DPPC for liposome formulation is highly dependent on the intended application. DPPC, with its high Tm and low permeability below this temperature, forms rigid and stable liposomes that are excellent for drug retention and controlled release applications, especially those utilizing hyperthermia to trigger drug release at the target site. In contrast, this compound, with its low Tm and high membrane fluidity at physiological temperatures, is more suitable for applications requiring a more dynamic and flexible membrane, such as in studies of membrane protein function or for certain cellular delivery strategies where membrane fusion is desired. This guide provides the foundational knowledge and experimental framework for making an informed decision in the selection and characterization of these versatile lipid-based nanocarriers.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Membrane fluidity properties of lipid-coated polylactic acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relationships between Liposome Properties, Cell Membrane Binding, Intracellular Processing, and Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 7. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 8. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 9. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 10. Unilamellar Liposomes: Extrusion [bio-protocol.org]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 13. Studying Liposomes in the Nano DSC - TA Instruments [tainstruments.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 16. news-medical.net [news-medical.net]
- 17. entegris.com [entegris.com]
- 18. Characterization of Liposomes Using Quantitative Phase Microscopy (QPM) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
(Rac)-POPC vs. DOPC: A Comparative Guide to Fluid Lipid Bilayers for Researchers
For researchers, scientists, and drug development professionals, the choice of lipids is paramount in creating fluid lipid bilayers for applications ranging from model cell membranes to drug delivery systems. This guide provides an objective comparison of two commonly used phospholipids (B1166683): (Rac)-POPC and DOPC, offering a detailed analysis of their performance based on experimental data.
At the molecular level, both this compound (1-palmitoyl-2-oleoyl-rac-glycero-3-phosphocholine) and DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) are zwitterionic phospholipids that readily self-assemble into bilayer structures in aqueous environments. Their defining difference lies in their acyl chain composition and stereochemistry. DOPC possesses two unsaturated oleoyl (B10858665) chains, contributing to a lower phase transition temperature and a more fluid membrane. In contrast, POPC has one saturated palmitoyl (B13399708) chain and one unsaturated oleoyl chain. The "(Rac)" designation for POPC indicates that it is a racemic mixture of the sn-1 and sn-2 stereoisomers, a factor that can influence intermolecular packing and bilayer properties. While much of the literature refers to the naturally occurring sn-1 enantiomer of POPC, this guide will focus on the racemic mixture and compare it to the well-characterized DOPC.
Comparative Analysis of Physicochemical Properties
The creation of fluid lipid bilayers necessitates a thorough understanding of the physicochemical properties of the constituent lipids. Below is a summary of key quantitative data for this compound and DOPC, compiled from various experimental studies. It is important to note that direct comparative studies on this compound are limited, and some properties are inferred from studies on the enantiomerically pure form, with the acknowledgment that stereochemistry can have subtle effects on lipid organization.[1][2]
| Property | This compound | DOPC | Key Considerations |
| Phase Transition Temperature (Tm) | ~ -2 °C | ~ -20 °C | The lower Tm of DOPC, attributed to its two unsaturated acyl chains, results in a more fluid bilayer at a wider range of temperatures. |
| Area per Lipid (APL) | ~ 68.3 Ų | ~ 72.4 Ų | The larger APL of DOPC contributes to a less densely packed and more fluid membrane, which can influence the insertion and function of membrane proteins. |
| Bilayer Thickness | ~ 3.7 nm | ~ 3.5 nm | The slightly thicker bilayer of POPC is a result of the longer, fully extended saturated palmitoyl chain. |
Note: The values presented are approximate and can vary depending on the experimental conditions such as temperature, pH, and ionic strength.
Experimental Protocols for Bilayer Formation and Characterization
The reliable formation and characterization of lipid bilayers are crucial for obtaining reproducible experimental results. Below are detailed methodologies for key experiments.
Liposome (B1194612) Preparation by Extrusion
This method is widely used to produce unilamellar vesicles of a defined size.
Materials:
-
This compound or DOPC in chloroform (B151607)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
-
Syringes
-
Hydration buffer (e.g., phosphate-buffered saline, PBS)
Protocol:
-
Lipid Film Formation: A desired amount of the lipid dissolved in chloroform is dried into a thin film on the wall of a round-bottom flask using a rotary evaporator. The flask is then placed under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the desired buffer by vortexing or gentle agitation above the lipid's phase transition temperature. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using an extruder. This process is typically repeated 11-21 times to ensure a homogenous population of unilamellar vesicles.
Characterization of Bilayer Fluidity by Fluorescence Recovery After Photobleaching (FRAP)
FRAP is a common technique to measure the lateral diffusion of lipids within a bilayer, providing a quantitative measure of membrane fluidity.
Materials:
-
Lipid vesicles incorporating a fluorescently labeled lipid probe (e.g., NBD-PE)
-
Confocal laser scanning microscope
-
Image analysis software
Protocol:
-
Sample Preparation: Prepare liposomes as described above, including a small mole percentage (e.g., 0.5-1 mol%) of a fluorescent lipid probe during the initial lipid mixing step.
-
Microscopy: A small, defined region of the fluorescently labeled lipid bilayer is photobleached using a high-intensity laser beam.
-
Fluorescence Recovery Monitoring: The recovery of fluorescence in the bleached area is monitored over time as unbleached fluorescent probes diffuse into the region.
-
Data Analysis: The rate of fluorescence recovery is analyzed to determine the diffusion coefficient of the lipid probe, which is a direct measure of the membrane fluidity.
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
References
(Rac)-POPC Model Membranes: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a model membrane system is critical for obtaining biologically relevant and reproducible experimental data. (Rac)-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) is a widely utilized phospholipid for creating model membranes due to its zwitterionic nature and its main transition temperature being below room temperature, which ensures a fluid lipid bilayer that mimics the state of biological membranes. This guide provides a comparative analysis of (Rac)-POPC model membranes against other common systems, supported by experimental data, detailed protocols, and visualizations of relevant biological pathways.
Comparative Analysis of Biophysical Properties
The biophysical characteristics of a model membrane dictate its suitability for specific applications. Below is a comparison of key structural and dynamic parameters of pure this compound bilayers and in combination with other lipids, derived from various experimental techniques.
| Property | This compound | POPC with Cholesterol | POPC with Ergosterol | DPPC/POPC Mixtures | DOPC |
| Area per Lipid (Ų) | 64.3 - 69.8[1] | Decreases with increasing cholesterol concentration | Increases up to ~20-35 mol% then saturates[2] | Varies with mixture ratio[3] | ~67[4] |
| Bilayer Thickness (Å) | ~36.7 - 40.5[5] | Increases with increasing cholesterol concentration[6] | Increases up to ~20 mol% then saturates[2] | Dependent on composition | Thinner than POPC |
| Acyl Chain Order | Liquid-disordered | Increases (more ordered)[6] | Increases up to ~20-35 mol% then saturates[2] | Varies, can show phase separation[7] | More disordered than POPC |
| Phase Behavior | Liquid-disordered (Ld) at room temperature | Can form liquid-ordered (Lo) phase with sufficient cholesterol | Can induce phase coexistence[2] | Can exhibit phase separation[7] | Liquid-disordered (Ld) |
| Bending Rigidity | Lower | Increases | Increases up to ~20 mol% then saturates[2] | Intermediate | Lower than POPC |
Experimental Protocols
Reproducibility in membrane research is critically dependent on standardized protocols. Here are methodologies for preparing common this compound model membrane systems.
Preparation of POPC Unilamellar Vesicles (LUVs) by Extrusion
This method is widely used to produce liposomes of a defined size.
-
Lipid Film Hydration:
-
Dissolve a known quantity of this compound in a chloroform/methanol (2:1, v/v) mixture in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Further dry the film under a vacuum for at least 2 hours to remove any residual solvent.[8][9]
-
Hydrate the lipid film with an aqueous buffer of choice by vortexing, resulting in a suspension of multilamellar vesicles (MLVs).
-
-
Extrusion:
-
Load the MLV suspension into a lipid extruder.
-
Pass the suspension repeatedly (typically 11-21 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm).[9] This process forces the MLVs to re-form into LUVs with a diameter close to the pore size.
-
The resulting LUV suspension should be stored at a temperature above the lipid's phase transition temperature.
-
Preparation of Supported Lipid Bilayers (SLBs)
SLBs are model membranes formed on a solid support, ideal for surface-sensitive techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance (QCM-D).
-
Substrate Preparation:
-
Clean a hydrophilic substrate (e.g., mica, glass, or silicon dioxide) thoroughly. This often involves sonication in solvents and treatment with piranha solution or plasma cleaning to create a reactive and clean surface.
-
-
Vesicle Fusion:
-
Prepare small unilamellar vesicles (SUVs) or LUVs of this compound as described above.
-
Deposit the vesicle suspension onto the clean hydrophilic substrate.
-
The vesicles will adsorb to the surface, rupture, and fuse to form a continuous lipid bilayer.[10]
-
The incubation time and temperature can be optimized to ensure complete bilayer formation.
-
Rinse the surface with buffer to remove any unfused vesicles.
-
Role in Signaling Pathways
While this compound itself is not a direct signaling molecule, its constituent fatty acids can be incorporated into signaling lipids, and it forms the matrix for crucial signaling events. One of the most well-studied pathways is the Phospholipase C (PLC) signaling cascade.
Phosphatidylinositol 4,5-bisphosphate (PIP2), a key signaling phospholipid, is a substrate for PLC.[6][11][12] While PIP2 is synthesized from phosphatidylinositol (PI), the fatty acid composition of these lipids is dynamic.[7] The palmitoyl (B13399708) and oleoyl (B10858665) chains from abundant phospholipids (B1166683) like POPC can be utilized in the remodeling of phosphoinositides, thus indirectly linking POPC metabolism to this signaling pathway.
Upon activation by upstream signals (e.g., G-protein coupled receptors or receptor tyrosine kinases), PLC cleaves PIP2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6][11][12]
-
IP3 is a soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca²⁺) into the cytosol. This calcium signal can then activate a multitude of cellular processes.
-
DAG remains in the plasma membrane and, in conjunction with Ca²⁺, activates Protein Kinase C (PKC), which in turn phosphorylates a variety of downstream protein targets, leading to diverse cellular responses.
References
- 1. Frontiers | Cations Do Not Alter the Membrane Structure of POPC—A Lipid With an Intermediate Area [frontiersin.org]
- 2. nbinno.com [nbinno.com]
- 3. Review of PIP2 in Cellular Signaling, Functions and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]
- 7. Phospholipid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Phosphatidylserine Exposed Lipid Bilayer Models for Understanding Cancer Cell Selectivity of Natural Compounds: A Molecular Dynamics Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phosphoinositide (Lipid) Signaling | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. Phospholipase C - Wikipedia [en.wikipedia.org]
- 12. news-medical.net [news-medical.net]
A Comparative Analysis of Synthetic vs. Naturally Sourced POPC for Research Applications
For researchers, scientists, and drug development professionals, the choice of lipids is a critical determinant of experimental success and reproducibility. 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) is a widely used zwitterionic phospholipid in the formulation of liposomes and for studying model biological membranes. It is commercially available from both synthetic and natural sources, each with distinct properties that can significantly impact research outcomes. This guide provides an objective comparison of synthetic and naturally sourced POPC, supported by experimental data and detailed methodologies.
Purity and Composition
The most significant difference between synthetic and naturally sourced POPC lies in their purity and compositional homogeneity. Synthetic POPC is a single, well-defined molecular species, whereas naturally sourced POPC is typically a phosphatidylcholine (PC) fraction isolated from biological sources like egg yolk or soybean, containing a mixture of different fatty acid chains.
| Feature | Synthetic POPC | Naturally Sourced POPC (e.g., from Egg Yolk) |
| Chemical Purity | >99% | Variable, typically a fraction of total phospholipids (B1166683) |
| Compositional Homogeneity | Single molecular species (16:0-18:1 PC) | Heterogeneous mixture of various PC species |
| Fatty Acid Composition | Defined: Palmitic acid (16:0) at sn-1, Oleic acid (18:1) at sn-2 | Mixture of fatty acids, e.g., Palmitic (16:0; ~33%), Stearic (18:0; ~11%), Oleic (18:1; ~32%), and Linoleic (18:2; ~9%)[1] |
| Other Lipid Impurities | Minimal to none | Contains other phospholipids like phosphatidylethanolamine (B1630911) (PE) and sphingomyelin (B164518) (SM)[2][3] |
Performance and Stability
The differences in purity and composition directly influence the performance and stability of liposomes and model membranes prepared from these lipids. The presence of polyunsaturated fatty acids in naturally sourced PC, for instance, makes it more susceptible to oxidation.
| Performance Metric | Synthetic POPC | Naturally Sourced POPC |
| Oxidative Stability | High (due to only one double bond per molecule) | Lower (due to the presence of polyunsaturated fatty acids like linoleic acid, which are more prone to oxidation)[4][5] |
| Lot-to-Lot Consistency | High | Can vary depending on the natural source and purification process |
| Liposome (B1194612) Leakage | Lower and more predictable | Potentially higher and more variable due to lipid heterogeneity, which can affect membrane packing[6][7][8] |
| Membrane Protein Studies | Provides a defined and controlled lipid environment, leading to more reproducible results[9][10][11][12] | The presence of various lipid species can more closely mimic a natural membrane but may introduce variability |
Experimental Protocols
Liposome Preparation by Thin-Film Hydration and Extrusion
This protocol describes the formation of unilamellar liposomes of a defined size.
-
Lipid Film Formation: Dissolve POPC (synthetic or natural) in a chloroform/methanol (2:1, v/v) solution in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Vacuum Drying: Place the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask and hydrate (B1144303) the lipid film by gentle agitation. This results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: To obtain unilamellar vesicles of a specific size, pass the MLV suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated an odd number of times (e.g., 11 or 21 times) to ensure a narrow size distribution.
Determination of Lipid Purity by HPLC with Charged Aerosol Detection (CAD)
High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) can be used to assess the purity of lipid samples.
-
Sample Preparation: Prepare stock solutions of the lipid standards and the sample in a suitable organic solvent like methanol/chloroform (1:1 v/v)[13].
-
Chromatographic Separation: Use a reversed-phase C18 column. A typical mobile phase system consists of a gradient of two solvents:
-
Solvent A: Water/methanol with a modifier like 0.1% trifluoroacetic acid.
-
Solvent B: Methanol/isopropanol with the same modifier.
-
-
Detection: The eluent from the column is passed through the CAD, which generates a signal proportional to the mass of the non-volatile analyte.
-
Quantification: Compare the peak area of the main component to the total area of all detected peaks to determine the relative purity. For absolute quantification, a calibration curve is constructed using standards of known concentration[14][15].
Assessment of Oxidative Stability using the Thiobarbituric Acid Reactive Substances (TBARS) Assay
The TBARS assay is a common method to measure lipid peroxidation by detecting malondialdehyde (MDA), a secondary oxidation product.[16]
-
Sample Preparation: Prepare liposome suspensions of synthetic and naturally sourced POPC. Induce oxidation, for example, by adding a pro-oxidant like FeSO4[17].
-
TBA Reaction: At different time points, take aliquots of the liposome suspension and add a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Heating: Heat the samples at a high temperature (e.g., 75-95°C) for a defined period (e.g., 30-60 minutes) to allow the reaction between MDA and TBA to form a pink-colored adduct.
-
Spectrophotometric Measurement: After cooling, measure the absorbance of the solution at approximately 532 nm.
-
Quantification: The amount of MDA is proportional to the absorbance and can be quantified using a standard curve of MDA. A higher absorbance indicates greater lipid peroxidation[16][18].
Visualizations
Experimental Workflow
Caption: Experimental workflow for liposome preparation and characterization.
Signaling Pathway
References
- 1. Egg Phosphatidylcholine - Creative Biolabs [creative-biolabs.com]
- 2. Egg yolk lipids: separation, characterization, and utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxidative stability of polyunsaturated fatty acid in phosphatidylcholine liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 8. Liposome leakage and increased cellular permeability induced by guanidine-based oligomers: effects of liposome composition on liposome leakage and human lung epithelial barrier permeability - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Insights into the Role of Membrane Lipids in the Structure, Function and Regulation of Integral Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dynamic Lipid-dependent Modulation of Protein Topology by Post-translational Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Editorial: Effects of Membrane Lipids on Protein Function [frontiersin.org]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. hplc.eu [hplc.eu]
- 15. A rapid and quantitative reversed-phase HPLC-DAD/ELSD method for lipids involved in nanoparticle formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Lipid Oxidation and Antioxidant Capacity in Food Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com [prod-com-bibliolabs-nuvique-app-content.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Validating Molecular Dynamics Simulations of (Rac)-POPC with Experimental Data
For researchers, scientists, and drug development professionals, molecular dynamics (MD) simulations are a powerful tool for investigating the intricacies of lipid bilayers. However, the validity of these in-silico models hinges on their agreement with real-world experimental data. This guide provides a direct comparison of key structural properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers derived from both MD simulations and various experimental techniques.
This document serves as a practical resource for validating simulation parameters and methodologies, ensuring that computational models accurately reflect the biophysical properties of POPC membranes, a ubiquitous component in model systems for studying cellular processes and drug-membrane interactions.
Key Structural Properties: A Head-to-Head Comparison
The accuracy of an MD simulation of a lipid bilayer is often assessed by its ability to reproduce fundamental structural parameters that are measurable through experimentation. Here, we compare the area per lipid, bilayer thickness, and acyl chain order parameters.
Area Per Lipid (APL)
The area per lipid is a critical parameter that reflects the lateral packing of lipids in the bilayer. It is sensitive to temperature, composition, and interactions with other molecules. Experimental values are commonly determined using X-ray and neutron scattering techniques.
| Experimental Method | Temperature (°C) | Area Per Lipid (Ų) | Simulation Force Field | Temperature (°C) | Area Per Lipid (Ų) |
| X-ray Scattering | 27 | 63 ± 2 | CHARMM36 | 25 | 64.3 |
| NMR Spectroscopy | 48 | 70.5 | Coarse-Grained (CG) | 25 | 63.2 ± 0.1 |
| X-ray Scattering | 30 | 64.3 | Atomistic (AA-MD) | 25 | 69.8 ± 0.7 |
Bilayer Thickness
The thickness of the bilayer is another fundamental property that is closely related to the area per lipid and the conformational state of the acyl chains. It is typically defined as the distance between the phosphate (B84403) groups in opposing leaflets (P-P distance) or the hydrophobic thickness.
| Experimental Method | Temperature (°C) | Bilayer Thickness (Å) | Simulation Force Field | Temperature (°C) | Bilayer Thickness (Å) |
| X-ray Scattering | 27 | 39 ± 1 | CHARMM36 | 25 | 39.45 ± 0.65 |
| X-ray Scattering | Not Specified | 42.1 | Not Specified | Not Specified | ~40 |
| SANS | 25 | Hydrophobic: 28.8 | Coarse-Grained (CG) | 25 | Hydrophobic: 28.5 |
| SANS | 25 | Hydrophobic: 28.8 | Atomistic (AA-MD) | 25 | Hydrophobic: 26.7 |
Acyl Chain Order Parameters (S_CD)
Deuterium (B1214612) order parameters provide detailed information about the conformational order of the acyl chains. A value of -0.5 indicates a perfectly ordered chain segment parallel to the bilayer normal, while a value of 0 represents isotropic motion. These are most accurately measured using deuterium NMR spectroscopy.
| Experimental Method | Acyl Chain | Carbon Position | Order Parameter (S_CD) | Simulation Force Field | Acyl Chain | Carbon Position | Order Parameter (S_CD) |
| ²H NMR | Palmitoyl (sn-1) | C2 | ~0.4 | CHARMM36 | Palmitoyl (sn-1) | C2 | ~0.38 |
| ²H NMR | Palmitoyl (sn-1) | C10 | ~0.3 | CHARMM36 | Palmitoyl (sn-1) | C10 | ~0.28 |
| ²H NMR | Oleoyl (sn-2) | C2 | ~0.35 | CHARMM36 | Oleoyl (sn-2) | C2 | ~0.33 |
| ²H NMR | Oleoyl (sn-2) | C9-C10 (double bond) | ~0.1 | CHARMM36 | Oleoyl (sn-2) | C9-C10 (double bond) | ~0.12 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Small-Angle X-ray and Neutron Scattering (SAXS/SANS) for APL and Thickness
Small-angle scattering techniques are powerful for determining the overall structure of lipid vesicles in solution.[1][2][3]
-
Sample Preparation: Unilamellar vesicles (ULVs) of POPC are prepared by extrusion. Lipids are dissolved in a chloroform/methanol mixture, dried under nitrogen to form a thin film, and hydrated with a buffer solution. The resulting multilamellar vesicles are then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form ULVs.[4]
-
Data Acquisition: The ULV suspension is placed in a sample holder and exposed to a collimated beam of X-rays or neutrons. The scattered radiation is detected by a 2D detector. For SANS, contrast variation can be achieved by preparing samples in different H₂O/D₂O mixtures to highlight different parts of the bilayer.[1][2]
-
Data Analysis: The scattering intensity versus the scattering vector (q) is analyzed. The data is fitted to a model of the vesicle form factor, which includes parameters for the bilayer thickness, area per lipid, and electron or scattering length density profiles.[5][6] From these parameters, the area per lipid and bilayer thickness are derived.
Deuterium NMR Spectroscopy (²H NMR) for Order Parameters
²H NMR is the gold standard for determining the conformational order of specific segments of lipid acyl chains.[7]
-
Sample Preparation: POPC lipids selectively deuterated at specific carbon positions on the acyl chains are used. The deuterated lipids are hydrated to form multilamellar vesicles (MLVs). For magnetically aligned samples (bicelles), other lipids like DMPC and the detergent DHPC are added.
-
Data Acquisition: The sample is placed in an NMR spectrometer with a high magnetic field. A quadrupolar echo pulse sequence is used to acquire the ²H NMR spectrum. The resulting spectrum for an MLV sample is a Pake doublet, where the splitting between the two peaks is the quadrupolar splitting (ΔνQ).
-
Data Analysis: The order parameter (S_CD) for a specific C-D bond is calculated from the quadrupolar splitting using the equation: S_CD = (4/3) * (h / e²qQ) * ΔνQ where h is Planck's constant, and e²qQ/h is the static quadrupolar coupling constant for a C-D bond (~170 kHz). The analysis provides a profile of order along the acyl chains.[8]
Visualizing the Workflow
To effectively validate MD simulations, a structured workflow is essential. The following diagrams illustrate the general validation process and the relationship between experimental techniques and the bilayer properties they probe.
Caption: Workflow for validating MD simulations with experimental data.
Caption: Mapping of experimental techniques to bilayer properties.
References
- 1. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small-Angle Neutron Scattering for Studying Lipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portal.research.lu.se [portal.research.lu.se]
- 4. Joint small-angle X-ray and neutron scattering data analysis of asymmetric lipid vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipid.phys.cmu.edu [lipid.phys.cmu.edu]
- 6. impact.ornl.gov [impact.ornl.gov]
- 7. ismar.org [ismar.org]
- 8. Acyl chain order parameter profiles in phospholipid bilayers: computation from molecular dynamics simulations and comparison with 2H NMR experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
The Influence of Cholesterol on the Physical Properties of (Rac)-POPC Membranes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of cholesterol on the physical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) membranes. The inclusion of cholesterol is a critical factor in modulating membrane structure and function, with significant implications for drug delivery systems, membrane protein studies, and the understanding of cellular processes. This document synthesizes experimental data from various biophysical techniques to offer a comprehensive overview for researchers in the field.
Data Presentation: Quantitative Effects of Cholesterol on POPC Membranes
The following tables summarize the key quantitative effects of increasing cholesterol concentration on the physical properties of POPC bilayers.
Table 1: Effect of Cholesterol on POPC Bilayer Thickness
| Cholesterol Concentration (mol%) | Bilayer Thickness (nm) | Experimental/Simulation Method | Reference |
| 0 | ~4.3 - 4.5 | Molecular Dynamics (MD) Simulations | [1] |
| 20 | ~4.35 | Molecular Dynamics (MD) Simulations | [1] |
| 30 | ~4.5 | Atomic Force Microscopy (AFM) | [2] |
| 47 | 4.7 | X-ray Lamellar Diffraction | [3] |
Note: Bilayer thickness can be defined and measured in different ways (e.g., phosphate-to-phosphate distance, hydrophobic thickness), which may lead to variations in reported values.
Table 2: Effect of Cholesterol on the Area per POPC Molecule (Condensing Effect)
| Cholesterol Concentration (mol%) | Area per POPC Molecule (Ų) | Experimental/Simulation Method | Reference |
| 0 | ~60 - 70 | Molecular Dynamics (MD) Simulations | [4][5] |
| 10 | Progressively Decreasing | Molecular Dynamics (MD) Simulations | [4] |
| 20 | Progressively Decreasing | Molecular Dynamics (MD) Simulations | [4] |
| 30 | Progressively Decreasing | Molecular Dynamics (MD) Simulations | [4] |
| 40 | ~40 | Molecular Dynamics (MD) Simulations | [4] |
| 50 | Progressively Decreasing | Molecular Dynamics (MD) Simulations | [4] |
Note: The condensing effect of cholesterol leads to a significant reduction in the area per lipid molecule, with a more pronounced decrease observed at lower cholesterol concentrations.[6]
Table 3: Qualitative and Quantitative Effects of Cholesterol on POPC Acyl Chain Order
| Cholesterol Concentration (mol%) | Effect on Acyl Chain Order Parameter (S_CH) | Observations | Experimental Method |
| 0 - 60 | Increases with cholesterol concentration | The acyl chains of POPC adopt a more extended conformation.[7] | ¹H-¹³C Solid-State NMR |
| 0 - 50 | Increases, with a plateau or slight decline at ~40% | Cholesterol enhances tail ordering.[4] | Molecular Dynamics (MD) Simulations |
| 50 | Drastic increase in absolute order parameters | Indicative of the transition to a liquid-ordered (l_o) phase.[8] | ¹³C-¹H Separated Local-Field NMR |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state NMR is a powerful technique for obtaining atomic-level information about the structure and dynamics of lipid membranes.
1. Sample Preparation:
-
Multilamellar Vesicles (MLVs): Appropriate amounts of POPC and cholesterol are dissolved in an organic solvent (e.g., chloroform/methanol mixture).
-
The solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.
-
The film is then hydrated with a buffer solution and subjected to several freeze-thaw cycles to ensure homogeneity.
-
The resulting MLV suspension is then centrifuged to form a pellet, which is packed into an NMR rotor.
2. NMR Experiments:
-
¹H-¹³C Cross-Polarization Magic Angle Spinning (CP-MAS): This experiment is used to obtain high-resolution ¹³C spectra of the lipid molecules. The cross-polarization step enhances the signal of the low-gamma ¹³C nuclei from the abundant ¹H nuclei.
-
Dipolar Recoupling Experiments (e.g., DROSS): Techniques like Dipolar Recoupling on the Rotational Echo (DROSS) are used to reintroduce the ¹H-¹³C dipolar couplings that are averaged out by MAS. The magnitude of these recoupled dipolar couplings is related to the order parameter of the C-H bond.
-
²H NMR: For studies involving deuterated lipids, solid-state ²H NMR provides direct information about the acyl chain order parameter from the quadrupolar splitting.
3. Data Analysis:
-
The order parameter, |S_CH|, is extracted from the measured dipolar or quadrupolar couplings. An increase in the order parameter signifies a more ordered and extended conformation of the lipid acyl chains.
Molecular Dynamics (MD) Simulations
MD simulations provide a computational microscope to study the behavior of lipid membranes at an atomistic or coarse-grained level.
1. System Setup:
-
A pure POPC bilayer is generated using a membrane building tool (e.g., CHARMM-GUI, VMD).
-
A specified number of POPC molecules are randomly replaced with cholesterol molecules to achieve the desired concentration.
-
The membrane is solvated with a water model (e.g., TIP3P) and counter-ions are added to neutralize the system.
2. Simulation Parameters:
-
Force Field: A suitable force field for lipids and cholesterol is chosen (e.g., CHARMM36, AMBER Lipid17, Slipids).
-
Ensemble: Simulations are typically run in the NPT ensemble (constant number of particles, pressure, and temperature) to mimic experimental conditions.
-
Temperature and Pressure Coupling: A thermostat (e.g., Nosé-Hoover) and a barostat (e.g., Parrinello-Rahman) are used to maintain constant temperature and pressure.
-
Simulation Time: Simulations are run for a sufficient duration (nanoseconds to microseconds) to allow the system to equilibrate and to collect statistically meaningful data.
3. Data Analysis:
-
Bilayer Thickness: Calculated as the average distance between the phosphate (B84403) groups of the two leaflets.
-
Area per Lipid: Determined by dividing the total area of the simulation box in the x-y plane by the number of lipids in one leaflet.
-
Deuterium Order Parameters (S_CD): Calculated from the simulation trajectory to be compared with experimental NMR data.
Fluorescence Microscopy
Fluorescence microscopy is a powerful tool for visualizing the phase behavior of lipid membranes.
1. Sample Preparation (Giant Unilamellar Vesicles - GUVs):
-
A mixture of POPC, cholesterol, and a small amount of a fluorescent lipid probe is prepared in an organic solvent. The probe should preferentially partition into either the liquid-disordered (Ld) or liquid-ordered (Lo) phase.
-
The lipid solution is deposited on a substrate (e.g., platinum wires or a conductive glass slide).
-
GUVs are formed by electroformation in a swelling solution (e.g., sucrose (B13894) solution).
2. Imaging:
-
The GUVs are transferred to a microscopy chamber.
-
A confocal or two-photon microscope is used to visualize the fluorescence distribution within the GUV membranes.
-
The temperature of the sample can be controlled to study phase transitions.
3. Data Analysis:
-
The images are analyzed to identify regions of different fluorescence intensity, which correspond to different lipid phases.
-
The partitioning of the fluorescent probe between the coexisting phases can be quantified to characterize the phase behavior.
Mandatory Visualization
Caption: Experimental workflow for studying cholesterol's effect on POPC membranes.
Caption: Logical relationships of cholesterol's effects on POPC membrane properties.
References
- 1. Comprehensive Insights into the Cholesterol-Mediated Modulation of Membrane Function Through Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical properties of the high cholesterol-containing membrane: An AFM study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Model parameters for simulation of physiological lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cholesterol and POPC segmental order parameters in lipid membranes: solid state 1H-13C NMR and MD simulation studies. [lmi.bwh.harvard.edu]
- 8. Area per Lipid and Cholesterol Interactions in Membranes from Separated Local-Field 13C NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ion Channel Function in (Rac)-POPC vs. Alternative Lipid Environments
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ion channel function within lipid bilayers composed of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) versus other common lipid alternatives. Due to a scarcity of specific data on the racemic form, (Rac)-POPC, this guide will utilize data from its stereochemically pure counterpart, sn-POPC, as the primary reference. This compound is a mixture of both stereoisomers of the POPC molecule. While subtle differences in membrane packing and protein interaction may exist, studies on other lipid types have shown that stereochemistry can influence the efficacy of lipid-based nanoparticles, suggesting potential functional differences.[1]
The function of membrane-embedded ion channels is intrinsically linked to the surrounding lipid bilayer.[2][3] The bilayer is not merely a passive solvent but an active modulator that can influence channel gating, conductance, and stability through two primary mechanisms:
-
Direct (Specific) Interactions: Lipids can act as ligands, binding to specific sites on the channel protein to allosterically modulate its function.[4][5][6] Anionic lipids and cholesterol are well-known for this type of regulation.
-
Indirect (Physical) Interactions: The collective physical properties of the bilayer—such as thickness, curvature, surface charge, and lateral pressure profile—can influence the conformational energy landscape of the channel, favoring certain states (e.g., open, closed, inactivated).[2][4]
This guide will explore these concepts using quantitative data from well-characterized ion channels reconstituted in defined lipid environments.
Data Presentation: Quantitative Comparison of Ion Channel Parameters
The following tables summarize key functional parameters of model ion channels reconstituted in POPC-based bilayers versus alternative lipid compositions. The data highlights how changes in lipid headgroup charge and acyl chain length can significantly alter channel behavior.
Table 1: Effect of Anionic Lipids on Potassium Channel (KcsA) Function
The bacterial potassium channel KcsA is a widely used model system whose activity is highly dependent on the presence of anionic phospholipids.[7]
| Lipid Composition | Channel Parameter | Value | Observations | Reference |
| POPC/POPG (70:30) | Open Probability (Po) | Higher | The presence of the anionic lipid POPG is crucial for KcsA activity. Po is significantly higher compared to bilayers composed of neutral zwitterionic lipids alone. | [8] |
| DOPC (100%) | Channel State | Stabilizes Closed State | In bilayers composed solely of the neutral lipid DOPC, KcsA conduction is inhibited, and the channel is stabilized in a non-conductive, closed state. | [7] |
| DOPE/DOPG (3:1) | K+ Affinity (Kd) | 92 mM | The presence of anionic DOPG at low pH appears to decrease the affinity for K+ at the selectivity filter, which is expected to promote channel inactivation. | [7] |
| DOPE/DOPS (9:1) | K+ Affinity (Kd) | 14 mM | A lower proportion of a different anionic lipid (DOPS) results in a much higher affinity for K+, suggesting less inactivation under these conditions. | [7] |
Note: DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), DOPG (1,2-dioleoyl-sn-glycero-3-phospho-(1'-rac-glycerol)), and DOPS (1,2-dioleoyl-sn-glycero-3-phospho-L-serine) are used as analogs to demonstrate the principle of anionic lipid modulation.
Table 2: Effect of Bilayer Thickness on Ion Channel Function
Hydrophobic matching between the channel's transmembrane domain and the bilayer thickness is a key determinant of function, particularly for mechanosensitive channels like MscL and potassium channels like KcsA.
| Channel | Lipid Composition | Parameter | Value | Observations | Reference |
| KcsA (E71A mutant) | diC18:1PC / POPG (70:30) | Open Probability (Po) | Higher | KcsA is more active in thinner bilayers. The shorter diC18:1 acyl chains create a thinner membrane, which better matches the channel's hydrophobic length and stabilizes the open state. | [8][9] |
| diC20:1PC / POPG (70:30) | Open Probability (Po) | Lower | The thicker bilayer created by longer diC20:1 acyl chains reduces the channel's open probability. | [8][9] | |
| diC18:1PC vs. diC20:1PC | Unitary Conductance | Unchanged | While gating is affected, the unitary conductance (the ion flow rate through an open channel) is not altered by bilayer thickness. | [8] | |
| MscL | Thinner Bilayers (e.g., PE16:PC16) | Activation Threshold | Lower | The mechanosensitive channel MscL is easier to open (requires less membrane tension) in thinner membranes. | [10] |
| Thicker Bilayers (e.g., PE18:PC18) | Activation Threshold | Higher | Thicker membranes increase the energy required to gate the channel. | [10] | |
| Various | Unitary Conductance | ~3 nS | The large conductance of MscL is a defining feature and remains consistent across different lipid environments that support its function. | [11][12] |
Note: diC18:1PC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and diC20:1PC (1,2-dieicosenoyl-sn-glycero-3-phosphocholine) are used to modulate bilayer thickness.
Experimental Protocols
Reconstituting purified ion channels into artificial planar lipid bilayers is a powerful technique for studying channel function in a precisely controlled environment.[13]
Protocol: Single-Channel Recording in a Planar Lipid Bilayer
This protocol provides a generalized methodology for reconstituting an ion channel, such as KcsA, into a POPC bilayer for electrophysiological analysis.
1. Materials and Reagents:
- Lipids: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) dissolved in chloroform (B151607) or n-decane (e.g., at 10-25 mg/mL).
- Electrolyte Buffers: Symmetrical solutions for both chambers (e.g., 150 mM KCl, 10 mM HEPES, pH 7.4). For pH-gated channels like KcsA, a separate low-pH activation buffer is needed (e.g., 150 mM KCl, 10 mM MES, pH 4.0).
- Ion Channel: Purified channel protein reconstituted into proteoliposomes (e.g., at 0.1-1 mg/mL).
- Planar Bilayer Chamber: A two-compartment chamber (cis and trans) made of Delrin or Teflon, separated by a thin film or partition with a small aperture (50-250 µm diameter).
- Electrophysiology Rig: Patch-clamp amplifier, headstage, Ag/AgCl electrodes, data acquisition system, and analysis software.
2. Bilayer Formation (Painting Technique):
- Clean the bilayer chamber and aperture thoroughly.
- Fill both cis and trans chambers with electrolyte buffer, ensuring the level is below the aperture.
- Using a fine brush or glass rod, "paint" a small amount of the lipid solution across the aperture.
- Carefully raise the buffer level in both chambers simultaneously past the aperture. A bilayer will spontaneously thin and form across the hole.
- Monitor the capacitance of the membrane using the amplifier. A stable bilayer will have a capacitance of approximately 0.4-0.8 µF/cm² and a high electrical resistance (>50 GΩ).
3. Ion Channel Incorporation:
- Add a small aliquot (1-5 µL) of the proteoliposome solution to the cis chamber while gently stirring.
- Fusion of proteoliposomes with the planar bilayer results in the incorporation of ion channels. This can be monitored by observing discrete, step-like increases in current, representing the opening and closing of single channels.
4. Electrophysiological Recording:
- Connect the Ag/AgCl electrodes to the headstage, placing one in the cis chamber and one in the trans chamber. The trans side is typically connected to the headstage input (voltage command), while the cis side is held at virtual ground.[13]
- Apply a constant holding potential (e.g., +100 mV) to establish an electrochemical gradient and drive ion flow.
- Record the resulting ionic current. The signal should be filtered (e.g., low-pass at 1-2 kHz) and digitized (e.g., at 5-10 kHz).
- For voltage-gated channels, apply a series of voltage steps to determine the relationship between voltage and open probability. For ligand-gated channels, perfuse the appropriate chamber with the activating ligand.
5. Data Analysis:
- Generate current amplitude histograms to determine the unitary conductance of the channel.
- Analyze the recording to measure the duration of open and closed events (dwell times).
- Calculate the open probability (Po), which is the fraction of total time the channel spends in the open state.
Mandatory Visualization
The following diagrams illustrate the conceptual pathways of lipid modulation and the practical workflow of a planar lipid bilayer experiment.
Caption: Mechanisms of ion channel modulation by the lipid bilayer environment.
Caption: Experimental workflow for planar lipid bilayer electrophysiology.
References
- 1. Substituting racemic ionizable lipids with stereopure ionizable lipids can increase mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of membrane lipids on ion channel structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Lipids Contribute to Ion Channel Function, a Fat Perspective on Direct and Indirect Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Editorial: The key role of lipids in the regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Druggable Lipid Binding Sites in Pentameric Ligand-Gated Ion Channels and Transient Receptor Potential Channels [frontiersin.org]
- 6. Lipid modulation of ion channels through specific binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR studies of lipid regulation of the K+ channel KcsA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The influence of membrane bilayer thickness on KcsA channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The influence of membrane bilayer thickness on KcsA channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of lipids and lyso-lipids on the mechanosensitivity of the mechanosensitive channels MscL and MscS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MscL: channeling membrane tension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Membrane Tension, Lipid Adaptation, Conformational Changes, and Energetics in MscL Gating - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recording of Ion Channel Activity in Planar Lipid Bilayer Experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity and Integrity of (Rac)-POPC Samples
For Researchers, Scientists, and Drug Development Professionals
(Rac)-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC) is a critical phospholipid for a wide range of research applications, from creating model cell membranes and lipid rafts to its use in drug delivery systems like nanodiscs.[1][2] The reliability and reproducibility of experimental data are directly tied to the purity and integrity of the POPC used. This guide provides an objective comparison of key analytical techniques and presents experimental data to aid researchers in validating their (Rac)-POPC samples.
Key Quality Control Parameters and Common Impurities
Ensuring the quality of this compound involves testing for the presence of common impurities that can arise during synthesis or degradation during storage. High-purity POPC should have an assay of ≥99.0%.[1] The primary impurities of concern are lysophospholipids, oxidized phospholipids (B1166683), and other phospholipid species with different fatty acid chains.
Table 1: Comparative Analysis of this compound Quality Control Parameters
| Parameter | Method of Analysis | Acceptance Criteria | Potential Impact of Impurities |
| Identity | LC-MS/MS, ¹H NMR | Conforms to reference standard | Incorrect lipid species will alter membrane properties |
| Purity (Assay) | HPLC-CAD, HPLC-ELSD | ≥ 99% | Lower purity introduces experimental variability |
| Oxidation | UV-Vis (234 nm), LC-MS | NMT 0.1% | Alters membrane fluidity and can induce cellular stress |
| Lysophospholipid | LC-MS, TLC | NMT 0.5% (e.g., Lyso-PC) | Acts as a detergent, can destabilize bilayers |
| Fatty Acid Profile | GC-FID (after hydrolysis) | Conforms to 16:0 and 18:1 specification | Incorrect fatty acids change membrane thickness and fluidity |
| Residual Solvents | GC-HS | Per USP <467> limits | Can be toxic to cells and interfere with assays |
NMT: Not More Than; LC-MS/MS: Liquid Chromatography with Tandem Mass Spectrometry; HPLC-CAD: High-Performance Liquid Chromatography with Charged Aerosol Detection; HPLC-ELSD: High-Performance Liquid Chromatography with Evaporative Light Scattering Detection; TLC: Thin-Layer Chromatography; GC-FID: Gas Chromatography with Flame Ionization Detection; GC-HS: Gas Chromatography with Headspace.
Experimental Protocols for Purity Validation
Detailed and consistent methodologies are crucial for accurate sample validation. Below are protocols for the most common and effective analytical techniques.
Protocol 1: Purity and Impurity Profiling by HPLC-MS
This method is highly sensitive and specific, allowing for the separation, identification, and quantification of POPC and related impurities.
1. Sample Preparation:
- Accurately weigh and dissolve the this compound sample in a suitable organic solvent (e.g., chloroform/methanol 1:1, v/v) to a final concentration of 1 mg/mL.
- For biological samples like plasma or tissues, perform a lipid extraction using a modified Bligh-Dyer or Folch method.[3][4] This typically involves homogenization in a chloroform/methanol mixture to separate the lipid-containing organic phase.[3][4][5]
- Dry the extracted lipids under a stream of nitrogen and reconstitute them in the initial mobile phase for injection.[4][5]
2. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is commonly used.[6]
- Mobile Phase: A binary gradient is typical.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[6]
- Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 5 mM ammonium acetate.[6]
- Flow Rate: 0.3 - 0.5 mL/min.[6]
- Column Temperature: 40-50°C.[6]
- Injection Volume: 2-5 µL.[6]
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), often in both positive and negative modes for comprehensive analysis.[6] Phosphatidylcholines (PC) are typically monitored in positive ion mode.
- Detection: Use a triple-quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
- Monitoring: For POPC, monitor the precursor ion [M+H]⁺ at m/z 760.6. Key fragment ions for identification include the phosphocholine (B91661) headgroup at m/z 184.1.
- Impurity Screening: Scan for common lyso-PC impurities (e.g., 1-palmitoyl-lyso-PC [M+H]⁺ at m/z 496.3) and oxidized species (e.g., POPC + 16 Da for hydroxylated forms).
Visualizing Workflows and Pathways
Diagrams help clarify complex processes. The following are generated using the DOT language to illustrate key aspects of POPC validation and its biological context.
Experimental and Logical Workflows
A systematic approach is essential for sample validation. The workflow below outlines the key steps from sample receipt to final decision.
POPC in Cellular Signaling
POPC is not merely a structural component; it is a substrate for enzymes that generate second messengers. Phospholipase C (PLC), for instance, cleaves phospholipids to initiate signaling cascades.[7] While PLC primarily acts on phosphoinositides, other phospholipases (like PLA2) act on PC to release fatty acids and lysophospholipids, which are also signaling molecules.
Comparison of Analytical Techniques
Different analytical methods provide complementary information about the quality of a POPC sample.
References
- 1. nbinno.com [nbinno.com]
- 2. POPC - Wikipedia [en.wikipedia.org]
- 3. Protocol for rapid and accurate quantification of phospholipids in yeast and mammalian systems using LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 5. Phospholipid Extraction and Mass Spectrometry Analysis - Creative Proteomics [creative-proteomics.com]
- 6. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 7. Phospholipase C - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Drug Release from (Rac)-POPC and DSPC Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of drug release profiles from liposomes formulated with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) ((Rac)-POPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC). This document is intended to assist researchers in selecting the appropriate phospholipid for their drug delivery applications based on desired release kinetics. The comparison is supported by experimental data and detailed methodologies.
Introduction
The choice of phospholipid is a critical determinant of a liposomal drug delivery system's stability and drug release characteristics. This compound and DSPC are two commonly used phospholipids (B1166683) that impart distinct properties to the liposomal bilayer, primarily due to the nature of their acyl chains. DSPC is a saturated phospholipid, which results in a more rigid and ordered membrane at physiological temperatures. In contrast, this compound is a mixed-chain phospholipid containing one saturated (palmitoyl) and one unsaturated (oleoyl) chain, leading to a more fluid and less ordered membrane. These differences in membrane fluidity directly impact the rate at which an encapsulated drug is released.
Physicochemical Properties and Their Impact on Drug Release
The drug release from liposomes is significantly influenced by the phase transition temperature (Tm) of the constituent phospholipids. The Tm is the temperature at which the lipid bilayer transitions from a rigid, gel-like state to a more fluid, liquid-crystalline state.
-
DSPC Liposomes: DSPC has a high phase transition temperature (approximately 55°C). Consequently, at physiological temperature (37°C), DSPC liposomes exist in the gel phase. This state is characterized by a tightly packed, ordered lipid bilayer with low permeability, resulting in a slower, more controlled release of encapsulated drugs. This makes DSPC an ideal candidate for applications requiring sustained drug release and high in-vivo stability.
-
This compound Liposomes: this compound has a low phase transition temperature (approximately -2°C). As a result, at physiological temperature, this compound liposomes are in the liquid-crystalline phase. This phase is characterized by a more disordered and fluid lipid bilayer, which increases its permeability and facilitates a faster release of encapsulated drugs. This property is advantageous for applications requiring rapid drug release upon administration.
Quantitative Comparison of Drug Release
Table 1: Representative Drug/Marker Release from DSPC Liposomes
| Encapsulated Molecule | Liposome (B1194612) Composition | Temperature (°C) | Release Medium | Percent Release | Time |
| Cisplatin | DSPC/Cholesterol | 37 | PBS | ~2% | 72 hours |
| Rhodamine | DSPC/DSPG/Cholesterol | 37 | Not Specified | ~45% | 4 weeks |
| Carboxyfluorescein | DSPC | Not Specified | Plasma | <25% | 24 hours |
Table 2: Representative Marker Release from POPC-based Liposomes
| Encapsulated Molecule | Liposome Composition | Temperature (°C) | Release Medium | Percent Release | Time |
| Calcein | POPC | 37 | Buffer | Variable (peptide-induced) | Minutes |
| Doxorubicin | POPC-containing | 45 | Not Specified | Not specified | 24 hours |
Experimental Protocols
Below are detailed methodologies for key experiments related to the preparation of liposomes and the assessment of drug release.
Liposome Preparation by Thin-Film Hydration and Extrusion
This method is widely used for preparing unilamellar liposomes of a defined size.
Materials:
-
This compound or DSPC
-
Cholesterol (optional, often included to modulate membrane fluidity and stability)
-
Chloroform (B151607) or a chloroform/methanol mixture
-
Phosphate-buffered saline (PBS) or other aqueous buffer
-
Drug or fluorescent marker for encapsulation
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
Procedure:
-
Dissolve the desired lipids (this compound or DSPC and cholesterol) in chloroform in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin lipid film on the flask wall.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with an aqueous buffer containing the drug or fluorescent marker to be encapsulated. The hydration is typically performed above the phase transition temperature of the lipid with the highest Tm.
-
The resulting suspension of multilamellar vesicles (MLVs) is then subjected to freeze-thaw cycles to increase encapsulation efficiency.
-
To obtain unilamellar vesicles of a uniform size, the MLV suspension is extruded multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size using a lipid extruder.
In Vitro Drug Release Assay by Dialysis
This assay measures the amount of drug released from liposomes over time.
Materials:
-
Liposome suspension encapsulating the drug
-
Dialysis tubing with an appropriate molecular weight cut-off (MWCO) that allows free drug to pass through but retains the liposomes
-
Release buffer (e.g., PBS at a specific pH)
-
Shaking incubator or water bath
-
Analytical instrument to quantify the drug (e.g., UV-Vis spectrophotometer, fluorescence spectrophotometer, HPLC)
Procedure:
-
Transfer a known volume of the liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a larger vessel containing a known volume of the release buffer.
-
Incubate the system at a controlled temperature (e.g., 37°C) with constant stirring.
-
At predetermined time intervals, withdraw aliquots from the release buffer outside the dialysis bag.
-
Replenish the withdrawn volume with fresh release buffer to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected aliquots using a suitable analytical method.
-
The cumulative percentage of drug release is calculated at each time point relative to the initial total amount of encapsulated drug.
Visualizations
Experimental Workflow for Drug Release Assay
Caption: Workflow for preparing liposomes and measuring in vitro drug release.
Influence of Phospholipid Structure on Membrane Fluidity and Drug Release
Caption: Impact of phospholipid structure on membrane properties and drug release.
Conclusion
The choice between this compound and DSPC for liposomal drug formulation fundamentally dictates the drug release profile. DSPC, with its saturated acyl chains, forms a rigid and stable bilayer at physiological temperature, making it suitable for applications requiring sustained and controlled drug release. In contrast, the presence of an unsaturated oleoyl (B10858665) chain in this compound results in a more fluid and permeable membrane, leading to faster drug release. Researchers should carefully consider the desired pharmacokinetic profile of their therapeutic agent when selecting between these two phospholipids. The experimental protocols provided herein offer a standardized approach to preparing and characterizing the release kinetics of these liposomal systems.
A Comparative Assessment of (Rac)-POPC and Sphingomyelin in Lipid Raft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the roles and biophysical properties of (Rac)-1-palmitoyl-2-oleoyl-glycero-3-phosphocholine ((Rac)-POPC) and sphingomyelin (B164518) in the context of lipid raft model membranes. The information presented is supported by experimental data from peer-reviewed literature to aid in the design and interpretation of studies involving these critical membrane components.
Introduction: The Dichotomy of Order and Disorder in Model Membranes
Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol, which are thought to play a crucial role in cellular processes such as signal transduction and protein trafficking. In model systems designed to mimic these domains, a phase separation is often observed between a liquid-ordered (Lo) phase, representing the raft, and a liquid-disordered (Ld) phase, representing the surrounding bulk membrane. Sphingomyelin is a canonical component of the Lo phase, prized for its ability to form tight packing arrangements with cholesterol. In contrast, phospholipids (B1166683) with unsaturated acyl chains, such as POPC, are typically found in the Ld phase. This guide will delve into a comparative analysis of these two key lipids.
It is important to note that while most studies utilize the naturally occurring enantiomer of POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine), this guide also considers the racemic mixture, this compound. While specific comparative data for the racemic form is limited, the fundamental biophysical properties are expected to be similar to the pure enantiomer in many contexts. However, the stereochemistry of lipids can influence their interactions with other chiral molecules like cholesterol, potentially affecting the fine structure and properties of lipid domains.
Quantitative Data Comparison
The following table summarizes key biophysical parameters for sphingomyelin and POPC in the context of lipid raft models. These values are compiled from various studies and can vary depending on the specific experimental conditions (e.g., temperature, pressure, and the exact composition of the lipid mixture).
| Property | Sphingomyelin (in Lo phase with Cholesterol) | This compound (in Ld phase) | Key Implications for Lipid Raft Models |
| Acyl Chain Order Parameter (SCD) | High (typically > 0.6) | Low (typically < 0.3) | A higher order parameter indicates more tightly packed and ordered acyl chains, a defining characteristic of the Lo phase. |
| Area per Molecule | Smaller | Larger | The condensed nature of the Lo phase results in a smaller area occupied by each lipid molecule compared to the more fluid Ld phase. |
| Lateral Diffusion Coefficient | Slower | Faster | The increased viscosity of the Lo phase restricts the lateral movement of lipids and associated proteins. |
| Interaction with Cholesterol | Strong, preferential interaction | Weaker interaction | The favorable interaction between sphingomyelin and cholesterol is a primary driving force for the formation of lipid rafts.[1] |
| Phase Transition Temperature (Tm) | High | Low | The high Tm of sphingomyelin contributes to its propensity to form ordered domains at physiological temperatures. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experiments involving lipid raft models. Below are protocols for key techniques used to characterize the properties of membranes containing sphingomyelin and this compound.
Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation
GUVs are a widely used model system for studying lipid phase separation via fluorescence microscopy.
-
Lipid Film Preparation: A solution of the desired lipid mixture (e.g., this compound, sphingomyelin, and cholesterol in chloroform) is spread evenly onto conductive indium tin oxide (ITO)-coated glass slides.
-
Solvent Evaporation: The slides are placed under a high vacuum for at least two hours to ensure complete removal of the organic solvent.
-
Hydration and Electroformation: An O-ring is placed on one of the lipid-coated slides, which is then filled with a swelling solution (e.g., sucrose (B13894) solution). The second lipid-coated slide is placed on top to form a chamber. This chamber is then connected to a function generator, and an AC electric field is applied (e.g., 10 Hz, 1.5 V) for several hours at a temperature above the phase transition temperature of the lipid mixture.
-
Harvesting GUVs: The GUVs are carefully collected from the chamber for microscopic observation.
Atomic Force Microscopy (AFM) Imaging of Supported Lipid Bilayers
AFM provides high-resolution topographical information about lipid bilayers, allowing for the direct visualization of lipid domains.
-
Substrate Preparation: A freshly cleaved mica disc is used as the substrate.
-
Vesicle Preparation: Small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition are prepared by sonication or extrusion.
-
Bilayer Formation: A droplet of the vesicle solution is deposited onto the mica substrate. The vesicles adsorb to the surface, rupture, and fuse to form a continuous supported lipid bilayer. This process is often facilitated by incubating at a temperature above the Tm of the lipids and in the presence of divalent cations (e.g., Ca2+).
-
Rinsing: The bilayer is gently rinsed with an appropriate buffer to remove any unfused vesicles.
-
AFM Imaging: The supported lipid bilayer is then imaged in the buffer using an AFM operating in tapping mode to minimize damage to the soft biological sample.
Fluorescence Quenching Assays for Determining Lipid Partitioning
These assays can be used to quantify the partitioning of fluorescently labeled molecules (lipids or proteins) into different lipid phases.
-
Vesicle Preparation: LUVs of two different compositions are prepared: one mimicking the Lo phase (e.g., sphingomyelin and cholesterol) and another mimicking the Ld phase (e.g., this compound). One population of vesicles also contains a lipid-soluble quencher.
-
Fluorophore Incorporation: A fluorescently labeled lipid or protein of interest is added to a solution containing a mixture of the two vesicle populations.
-
Fluorescence Measurement: The fluorescence intensity of the sample is measured. The degree of quenching is proportional to the concentration of the fluorophore in the quencher-containing vesicles.
-
Data Analysis: By comparing the fluorescence intensity in the presence and absence of the quencher-containing vesicles, the partition coefficient of the fluorescent molecule between the two lipid phases can be calculated.
Visualizations
Diagrams created using the DOT language to illustrate key concepts and workflows.
Conclusion
The distinct biophysical properties of sphingomyelin and this compound fundamentally govern their roles in the formation and organization of lipid raft models. Sphingomyelin, through its favorable interactions with cholesterol, drives the formation of ordered, tightly packed Lo domains. Conversely, this compound contributes to the surrounding fluid, disordered Ld phase. Understanding these differences is paramount for researchers in cell biology and drug development, as the lipid environment can profoundly influence the function of membrane proteins and the efficacy of therapeutic agents that target the cell membrane. The experimental protocols and comparative data provided in this guide serve as a foundational resource for the continued investigation of these complex and dynamic membrane systems.
References
A Researcher's Guide to Validating the Lamellarity of (Rac)-POPC Vesicles
For researchers and drug development professionals, ensuring the unilamellarity of vesicle preparations is a critical quality control step. The number of lipid bilayers, or lamellarity, directly impacts encapsulation efficiency, release kinetics, and the overall in-vivo performance of liposomal drug delivery systems. This guide provides a comparative overview of common techniques used to validate the lamellarity of vesicles composed of 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine (POPC), a frequently used phospholipid in nanoparticle formulations.
Comparative Analysis of Lamellarity Validation Techniques
The choice of analytical method for determining vesicle lamellarity depends on the specific requirements of the study, including the level of detail required, sample volume, and access to specialized equipment. Below is a summary of quantitative data obtained from various techniques used to characterize POPC vesicles prepared by extrusion, a standard method for producing unilamellar vesicles.
| Technique | Parameter Measured | (Rac)-POPC Vesicles (Extruded 100 nm) | Interpretation |
| Cryo-Electron Microscopy (Cryo-EM) | Direct visualization of lamellae | Predominantly unilamellar vesicles observed. A sub-population of bilamellar and oligolamellar vesicles may be present.[1] | Provides direct, high-resolution images of individual vesicles, allowing for unambiguous determination of lamellarity. |
| Small-Angle X-ray Scattering (SAXS) | Scattering profile analysis | Model fitting reveals a majority population of unilamellar vesicles with a smaller fraction of bilamellar and trilamellar vesicles.[2][3] | An ensemble technique that provides statistically significant data on the distribution of lamellarity within the entire sample population. |
| Dynamic Light Scattering (DLS) | Hydrodynamic diameter (Z-average) and Polydispersity Index (PDI) | Z-average: ~110-120 nm; PDI: < 0.1[2] | While not a direct measure of lamellarity, a narrow size distribution and low PDI are indicative of a homogenous population, which is often correlated with unilamellarity. |
| ³¹P Nuclear Magnetic Resonance (³¹P-NMR) | Ratio of outer to inner leaflet phospholipid signal | Signal from the outer leaflet phospholipids (B1166683) is selectively broadened or shifted by a paramagnetic reagent. The ratio of the integrated signal before and after adding the reagent indicates the proportion of externally exposed phospholipids.[4][5] | A quantitative method to determine the percentage of lipids in the outer monolayer, which can be used to calculate the average number of lamellae. |
Experimental Protocols
Detailed methodologies are crucial for reproducible vesicle preparation and analysis. The following sections outline the protocols for vesicle formation by extrusion and the subsequent validation of lamellarity using the techniques discussed above.
Preparation of this compound Vesicles by Extrusion
This protocol describes the formation of large unilamellar vesicles (LUVs) with a defined size.
-
Lipid Film Hydration:
-
Dissolve this compound in chloroform (B151607) in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to form a thin lipid film on the flask's interior.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the desired aqueous buffer by vortexing, resulting in a milky suspension of multilamellar vesicles (MLVs).
-
-
Freeze-Thaw Cycles:
-
Subject the MLV suspension to 5-10 freeze-thaw cycles using liquid nitrogen and a warm water bath. This process helps to increase the encapsulation efficiency and reduce the lamellarity of the initial MLV suspension.
-
-
Extrusion:
-
Assemble a mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
-
Heat the extruder to a temperature above the phase transition temperature of POPC (-2°C), although room temperature is sufficient.
-
Pass the MLV suspension through the membrane 11-21 times. The suspension should become progressively more translucent.
-
The resulting vesicle solution contains predominantly unilamellar vesicles of a size close to the pore size of the membrane.[6][7][8]
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides direct visualization of vesicle morphology and lamellarity.[9][10][11]
-
Sample Preparation:
-
Apply 3-4 µL of the vesicle suspension to a glow-discharged holey carbon grid.
-
Blot the grid with filter paper to create a thin aqueous film.
-
Immediately plunge-freeze the grid in liquid ethane (B1197151) using a vitrification robot (e.g., Vitrobot).
-
-
Imaging:
-
Transfer the vitrified grid to a cryo-transmission electron microscope.
-
Acquire images at a low electron dose to minimize radiation damage to the sample.
-
Images are recorded on a direct detector camera.
-
-
Data Analysis:
-
Analyze the acquired images to directly observe the number of bilayers for a statistically significant number of vesicles.
-
The lamellarity distribution of the vesicle population can be determined by counting the number of unilamellar, bilamellar, and multilamellar vesicles.
-
Small-Angle X-ray Scattering (SAXS)
SAXS is a powerful technique for determining the average structural features of nanoparticles in solution, including lamellarity.[2][3]
-
Sample Preparation:
-
Load the vesicle suspension into a thin-walled quartz capillary.
-
Also, prepare a capillary with only the buffer for background subtraction.
-
-
Data Acquisition:
-
Mount the capillary in the sample holder of the SAXS instrument.
-
Expose the sample to a collimated X-ray beam.
-
Record the scattered X-rays on a 2D detector.
-
-
Data Analysis:
-
Radially average the 2D scattering pattern to obtain a 1D profile of intensity versus the scattering vector (q).
-
Subtract the buffer scattering from the sample scattering.
-
Fit the resulting scattering curve with a model that accounts for the form factor of the vesicles (e.g., a unilamellar or multilamellar shell model). The relative contributions of each vesicle type (unilamellar, bilamellar, etc.) can be determined from the fit.
-
Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in suspension, providing an indirect assessment of vesicle quality.[2][12]
-
Sample Preparation:
-
Dilute a small aliquot of the vesicle suspension in the filtered buffer to an appropriate concentration to avoid multiple scattering effects.
-
-
Measurement:
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Allow the sample to equilibrate to the desired temperature.
-
A laser beam is passed through the sample, and the fluctuations in the scattered light intensity are measured by a detector.
-
-
Data Analysis:
-
The instrument's software uses an autocorrelation function to analyze the intensity fluctuations and calculate the hydrodynamic diameter (Z-average) and the polydispersity index (PDI). A low PDI value (<0.2) suggests a monodisperse sample, which is often indicative of successful unilamellar vesicle formation.
-
³¹P Nuclear Magnetic Resonance (³¹P-NMR)
³¹P-NMR can be used to determine the ratio of phospholipids in the outer versus the inner leaflets of the vesicles.[4][5]
-
Sample Preparation:
-
Transfer an aliquot of the vesicle suspension to an NMR tube.
-
Acquire a ³¹P-NMR spectrum. This will show a single peak corresponding to all the phospholipid headgroups.
-
-
Addition of Shift Reagent:
-
Add a small amount of a non-penetrating paramagnetic shift reagent (e.g., Mn²⁺, Pr³⁺) to the NMR tube. These ions interact with the phosphate (B84403) groups of the phospholipids on the outer leaflet, causing a broadening or shift of their NMR signal.
-
Acquire a second ³¹P-NMR spectrum.
-
-
Data Analysis:
-
Integrate the area of the unshifted peak (inner leaflet) and the shifted/broadened peak (outer leaflet).
-
The ratio of the integrated signals can be used to calculate the percentage of phospholipids on the outer surface. For a perfectly unilamellar vesicle, this ratio can be used to estimate the average number of lamellae in the sample.
-
Visualizing the Workflow
The following diagrams illustrate the logical flow of vesicle preparation and the comparative analysis of their lamellarity.
References
- 1. Effect of Formulation Method, Lipid Composition, and PEGylation on Vesicle Lamellarity: A Small-Angle Neutron Scattering Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. researchgate.net [researchgate.net]
- 6. tf7.org [tf7.org]
- 7. Preparation of small unilamellar vesicles – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 8. Production of large unilamellar vesicles by a rapid extrusion procedure: characterization of size distribution, trapped volume and ability to maintain a membrane potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cryo-EM sample preparation method for extremely low concentration liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. store.astm.org [store.astm.org]
- 11. Liposomes Structure Characterization Service | Cryo-EM | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Constant Pressure-controlled Extrusion Method for the Preparation of Nano-sized Lipid Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Phosphatidylcholine Lipids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of several common phosphatidylcholine (PC) lipids: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC). The mechanical characteristics of lipid bilayers are crucial for understanding membrane function, stability, and interactions with membrane-associated proteins and pharmaceuticals.
Note on (Rac)-POPC: An extensive review of published experimental data revealed a lack of specific studies on the mechanical properties of racemic-1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (this compound). Therefore, a direct experimental comparison with other PC lipids could not be included in this guide. The data presented herein focuses on the more commonly studied, naturally occurring or enantiomerically pure forms of PC lipids.
Quantitative Comparison of Mechanical Properties
The following tables summarize key mechanical properties of POPC, DPPC, DOPC, and SOPC lipid bilayers as determined by various experimental techniques. These properties include bending rigidity (K_c), area stretch modulus (K_A), and lysis tension (τ_lysis).
| Lipid | Bending Rigidity (K_c) (x 10⁻²⁰ J) | Experimental Method | Reference |
| POPC | 8.5 - 9.7 | Micropipette Aspiration | [1] |
| 7.3 | X-ray Scattering | [2] | |
| ~5.0 - 7.0 | Flicker Spectroscopy | [3] | |
| DPPC | ~60 (gel phase) | Micropipette Aspiration | [4] |
| 57 (gel phase) | Atomic Force Microscopy | [5] | |
| ~8 - 12 (fluid phase) | Various | [6] | |
| DOPC | 8.2 - 8.5 | Micropipette Aspiration | [7] |
| 7.3 | X-ray Scattering | [2] | |
| SOPC | ~9.6 | Micropipette Aspiration | [8] |
Table 1: Bending Rigidity of Various PC Lipid Bilayers. The bending rigidity (K_c) quantifies the energy required to curve a membrane. Higher values indicate a stiffer, less flexible membrane.
| Lipid | Area Stretch Modulus (K_A) (mN/m) | Experimental Method | Reference |
| POPC | 234 ± 20 | Micropipette Aspiration | [1] |
| DPPC | ~1000 (gel phase) | Micropipette Aspiration | [4] |
| 199 (gel phase) | Atomic Force Microscopy | [5] | |
| ~230 (fluid phase) | Micropipette Aspiration | [4] | |
| DOPC | 265 ± 12 | Micropipette Aspiration | [8] |
| SOPC | 240 ± 20 | Micropipette Aspiration | [8] |
Table 2: Area Stretch Modulus of Various PC Lipid Bilayers. The area stretch modulus (K_A) reflects the membrane's resistance to being stretched. A higher K_A value signifies a membrane that is more resistant to changes in surface area.
| Lipid | Lysis Tension (τ_lysis) (mN/m) | Experimental Method | Reference |
| POPC | ~6-8 | Micropipette Aspiration | [1] |
| DOPC | 9.9 ± 2.6 | Micropipette Aspiration | [9] |
| SOPC | 12.6 ± 3.0 | Micropipette Aspiration | [10] |
Table 3: Lysis Tension of Various PC Lipid Bilayers. Lysis tension is the critical tension at which the membrane ruptures. It is a measure of the membrane's ultimate strength and stability.
Experimental Protocols
A variety of techniques are employed to measure the mechanical properties of lipid bilayers. Below are simplified descriptions of the key methodologies cited in this guide.
Micropipette Aspiration
This technique involves capturing a giant unilamellar vesicle (GUV) with a micropipette and applying a controlled suction pressure.[11] By measuring the deformation of the vesicle in response to the applied pressure, one can calculate the bending rigidity and area stretch modulus.[6] Lysis tension is determined by increasing the pressure until the vesicle ruptures.[10]
Diagram of Micropipette Aspiration Workflow
Caption: Workflow for determining lipid bilayer mechanical properties using micropipette aspiration.
X-ray Scattering
This method utilizes the diffraction pattern of X-rays passing through a stack of aligned lipid bilayers to obtain information about the membrane's structure and fluctuations.[7] Analysis of the diffuse scattering data allows for the determination of the bending rigidity.[2]
Atomic Force Microscopy (AFM)
AFM can be used to probe the mechanical properties of supported lipid bilayers.[5] By indenting the bilayer with a sharp tip and measuring the resulting force-distance curve, the Young's modulus of the membrane can be determined, from which the area stretch modulus and bending stiffness can be estimated.[5]
Molecular Dynamics (MD) Simulations
While not a direct experimental method, MD simulations provide a computational approach to study the mechanical properties of lipid bilayers at an atomistic or coarse-grained level. By simulating the behavior of lipids under applied stress or analyzing their thermal fluctuations, mechanical parameters like the area compressibility modulus and bending rigidity can be calculated.[12]
Comparative Analysis of Mechanical Properties
The data reveals clear differences in the mechanical properties of the surveyed PC lipids, primarily driven by the phase behavior of their acyl chains.
Diagram of Mechanical Property Comparison
Caption: Relative comparison of mechanical properties among different PC lipids.
Key Observations:
-
Influence of Acyl Chain Saturation and Phase: DPPC in its gel phase exhibits significantly higher bending rigidity and area stretch modulus compared to all the lipids in their fluid phase.[4][5] This is attributed to the highly ordered and tightly packed nature of the saturated acyl chains in the gel state. When in the fluid phase (above its transition temperature), DPPC's mechanical properties are more comparable to the other unsaturated lipids.
-
Subtle Differences in the Fluid Phase: Among the lipids in the fluid phase (POPC, DOPC, and SOPC), the differences in bending rigidity and area stretch modulus are less pronounced. However, variations in lysis tension suggest differences in membrane cohesion and stability. SOPC, with a stearoyl and an oleoyl (B10858665) chain, displays a higher lysis tension than DOPC and POPC, indicating greater resistance to rupture.[1][9][10]
-
Consistency Across Methods: While the absolute values for a given property can vary between different experimental techniques, the relative trends are generally consistent. For instance, both micropipette aspiration and AFM show a much stiffer membrane for DPPC in the gel phase compared to fluid-phase lipids.[4][5]
This guide provides a foundational comparison of the mechanical properties of common PC lipids. The choice of lipid for a particular application, such as in drug delivery systems or for reconstituting membrane proteins, will be influenced by these inherent mechanical characteristics. Further research into the properties of this compound would be valuable to complete the comparative landscape of these important biomolecules.
References
- 1. Ergosterol in POPC Membranes: Physical Properties and Comparison with Structurally Similar Sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Surface Rheological Properties and Microstructures of DPPC/POPC Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of constant tension-induced rupture of lipid membranes using activation energy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature Dependence of Structure, Bending Rigidity, and Bilayer Interactions of Dioleoylphosphatidylcholine Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elastic area compressibility modulus of lipid - Generic - BNID 112590 [bionumbers.hms.harvard.edu]
- 9. Effect of membrane tension on the physical properties of DOPC lipid bilayer membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Amyloid β-Peptides on the Lysis Tension of Lipid Bilayer Vesicles Containing Oxysterols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid bilayer mechanics - Wikipedia [en.wikipedia.org]
- 12. Mechanical properties of Ester- and Ether-DPhPC bilayers: a molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
Validating Protein Integration and Orientation in (Rac)-POPC Bilayers: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the correct incorporation and orientation of proteins within lipid bilayers is a critical step in understanding membrane protein function, drug interactions, and the overall validity of in-vitro models. This guide provides a comparative overview of key biophysical techniques used to validate the structure of proteins reconstituted into 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) bilayers, a common model system.
This document outlines the principles, experimental protocols, and data outputs of four principal techniques: Solid-State Nuclear Magnetic Resonance (ssNMR), Atomic Force Microscopy (AFM), Fluorescence Spectroscopy, and Circular Dichroism (CD). By presenting the strengths and limitations of each method, researchers can select the most appropriate approach for their specific experimental needs.
Comparison of Key Techniques
The selection of a technique for validating protein incorporation and orientation depends on the specific research question, the nature of the protein, and the level of structural detail required. The following table summarizes the key quantitative data that can be obtained from each method.
| Technique | Key Quantitative Data | Resolution | Sample Requirements | Strengths | Limitations |
| Solid-State NMR (ssNMR) | - Tilt and rotation angles of helices[1] - Depth of insertion of specific residues - Protein secondary and tertiary structure[2] - Lipid order parameters[3] | Atomic | 5-20 mg of isotopically labeled protein[2] | Provides high-resolution structural information in a native-like environment.[2][3][4] | Requires specialized equipment and expertise; sample preparation can be complex.[5][6] |
| Atomic Force Microscopy (AFM) | - Protein dimensions (height, width) - Bilayer thickness[7] - Protein-induced membrane defects - Unbinding forces (force spectroscopy)[8][9] | Nanometer | Supported lipid bilayers on a solid substrate (e.g., mica)[10] | Allows direct visualization of individual proteins and their effect on the bilayer.[11] | Can be influenced by tip-sample interactions; limited to surface analysis.[12] |
| Fluorescence Spectroscopy | - Depth of tryptophan residues (quenching)[13][14] - Inter- and intramolecular distances (FRET)[15][16] - Protein conformation and dynamics | Angstrom to Nanometer | Fluorescently labeled protein or intrinsic tryptophan fluorescence | High sensitivity; can be used to study dynamic processes in real-time.[15] | Requires labeling, which can potentially alter protein function; data analysis can be complex. |
| Circular Dichroism (CD) | - Secondary structure content (% helix, sheet, coil)[17][18] - Helix orientation (tilt angle) with Oriented CD[19][20] | Secondary Structure | Protein in solution with liposomes or on oriented bilayers | Rapid and requires small amounts of sample; excellent for detecting conformational changes.[17] | Provides global structural information, not residue-specific details.[17] |
Experimental Protocols and Workflows
Detailed methodologies are crucial for reproducible experimental outcomes. Below are summaries of typical experimental protocols for each technique, accompanied by workflow diagrams generated using the DOT language.
Solid-State Nuclear Magnetic Resonance (ssNMR)
Solid-state NMR spectroscopy provides atomic-resolution information on the structure and orientation of membrane proteins in a lipid bilayer environment.[2][3][4] For orientation studies, macroscopically aligned samples are often used.[2]
Experimental Protocol:
-
Protein Expression and Purification: Express and purify the protein of interest. Isotopic labeling (e.g., with ¹⁵N, ¹³C) is typically required.[2]
-
Proteoliposome Preparation: Reconstitute the purified protein into POPC vesicles.
-
Sample Orientation: Prepare oriented samples by depositing the proteoliposomes onto thin glass plates and allowing them to dry under controlled humidity, followed by rehydration. This creates stacks of aligned bilayers.[5]
-
NMR Data Acquisition: Acquire ssNMR spectra. For orientation, 2D ¹H-¹⁵N dipolar coupling/¹⁵N chemical shift (PISEMA) experiments are common.[1]
-
Data Analysis: Analyze the spectra to determine the orientation of peptide planes and reconstruct the protein's tilt and rotation angles relative to the bilayer normal.[1][21]
Atomic Force Microscopy (AFM)
AFM is a high-resolution imaging technique that can visualize the topography of the lipid bilayer and embedded proteins in a near-native state.[7]
Experimental Protocol:
-
Substrate Preparation: Cleave a mica disc to create an atomically flat surface.[10]
-
Supported Lipid Bilayer (SLB) Formation: Form a POPC SLB on the mica substrate by vesicle fusion.[10][22]
-
Protein Incorporation: Introduce the protein to the SLB. This can be done by co-reconstitution with lipids before vesicle fusion or by direct insertion into the pre-formed bilayer.[23]
-
AFM Imaging: Image the sample in liquid using an appropriate imaging mode (e.g., tapping mode) to minimize disruptive forces on the soft biological sample.[10][22]
-
Force Spectroscopy (Optional): Perform force-distance measurements to probe the mechanical properties of the bilayer and protein unfolding events.[8][9]
-
Image Analysis: Analyze the images to measure the height and dimensions of incorporated proteins and the thickness of the bilayer.
Fluorescence Spectroscopy
Fluorescence-based methods are highly sensitive for probing the local environment and proximity of fluorescent molecules.
Experimental Protocol (Fluorescence Quenching for Depth Determination):
-
Sample Preparation: Prepare POPC liposomes containing the protein of interest. A separate set of liposomes is prepared with lipids that have a quencher molecule attached at a specific depth within the acyl chain.[14]
-
Fluorescence Measurement: Measure the fluorescence intensity of the protein's intrinsic tryptophan residues (or an extrinsic fluorescent label) in the presence and absence of the quencher-labeled lipids.[24]
-
Data Analysis: Use the parallax method or distribution analysis to calculate the depth of the fluorophore within the bilayer based on the quenching efficiency of quenchers at different depths.[25]
Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for determining the secondary structure of proteins.[17][18]
Experimental Protocol (Oriented CD for Helix Orientation):
-
Sample Preparation: Reconstitute the protein into POPC liposomes.
-
Oriented Sample Formation: Create an oriented sample by depositing the proteoliposomes onto a quartz slide and allowing them to slowly dehydrate, forming a multilamellar film.[19]
-
CD Spectra Acquisition: Measure the CD spectra of the oriented sample at different angles of incidence of the polarized light relative to the plane of the quartz slide.[19][20]
-
Data Analysis: Analyze the angle-dependent CD spectra to determine the average tilt angle of the α-helices with respect to the bilayer normal.[20][26]
By carefully considering the information provided by each of these techniques, researchers can build a comprehensive picture of protein incorporation and orientation within (Rac)-POPC bilayers, leading to a more profound understanding of membrane protein biology.
References
- 1. A Solid-State NMR Index of Helical Membrane Protein Structure and Topology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Solid-State NMR Approaches to Study Protein Structure and Protein–Lipid Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Solid-State NMR Approaches to Study Protein Structure and Protein-Lipid Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid bilayer preparations of membrane proteins for oriented and magic-angle spinning solid-state NMR samples | Springer Nature Experiments [experiments.springernature.com]
- 6. ks.uiuc.edu [ks.uiuc.edu]
- 7. Atomic Force Microscopy Imaging and Force Spectroscopy of Supported Lipid Bilayers [jove.com]
- 8. Oriented Membrane Protein Reconstitution into Tethered Lipid Membranes for AFM Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Force Spectroscopy of Single Protein Molecules Using an Atomic Force Microscope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Supported Lipid Bilayers for Atomic Force Microscopy Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ias.ac.in [ias.ac.in]
- 15. FRET Study of Membrane Proteins: Simulation-Based Fitting for Analysis of Membrane Protein Embedment and Association - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of protein–lipid selectivity using FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Circular Dichroism Spectra to Estimate Protein Secondary Structure (Journal Article) | OSTI.GOV [osti.gov]
- 19. Method of oriented circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Conformation and Membrane Orientation of Amphiphilic Helical Peptides by Oriented Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Structure elucidation of membrane-associated peptides and proteins in oriented bilayers by solid-state NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Supported Lipid Bilayers for Atomic Force Microscopy Studies | Springer Nature Experiments [experiments.springernature.com]
- 23. Imaging of Transmembrane Proteins Directly Incorporated Within Supported Lipid Bilayers Using Atomic Force Microscopy | Radiology Key [radiologykey.com]
- 24. REFINING MEMBRANE PENETRATION BY A COMBINATION OF STEADY-STATE AND TIME-RESOLVED DEPTH-DEPENDENT FLUORESCENCE QUENCHING - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Membrane Penetration with Depth-Dependent Fluorescence Quenching: Distribution Analysis is Coming of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
A Comparative Analysis of the Phase Behavior of Racemic- and Enantiomerically Pure-POPC with Mixed Lipid Systems
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Lipid Bilayer Properties
The phase behavior of lipid bilayers is a critical factor in understanding cellular membrane function and in the rational design of lipid-based drug delivery systems. This guide provides a comparative analysis of the phase behavior of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), a common unsaturated phospholipid, in its racemic form ((Rac)-POPC) and its naturally occurring enantiomer (sn-POPC), particularly in the context of mixed lipid systems containing cholesterol. This analysis is supported by experimental data from various biophysical techniques, offering insights into the influence of stereochemistry on lipid packing and domain formation.
Summary of Phase Behavior: this compound vs. Mixed Lipid Systems
The thermotropic phase behavior of POPC is characterized by a main phase transition temperature (Tm) from a gel-like ordered phase to a liquid-crystalline disordered phase. The introduction of cholesterol into a POPC bilayer significantly modulates this behavior, leading to the formation of a liquid-ordered (Lo) phase that coexists with the liquid-disordered (Ld) phase over a range of cholesterol concentrations. While extensive data exists for the enantiomerically pure sn-POPC, direct experimental data for the phase transition of this compound is less prevalent in the literature. However, based on the principles of stereochemistry and crystal packing, a broader and slightly depressed phase transition compared to the pure enantiomer can be anticipated for the racemic mixture.
Table 1: Thermotropic Properties of POPC and its Mixtures
| Lipid System | Main Transition Temperature (Tm) (°C) | Enthalpy of Transition (ΔH) (kcal/mol) | Phase Coexistence with Cholesterol |
| sn-POPC (hydrated) | ~ -2 to -5[1] | ~ 7-8[2] | Ld + Lo |
| This compound | Not explicitly found in searches | Not explicitly found in searches | Expected Ld + Lo |
| sn-POPC / Cholesterol (20 mol%) | Broadened transition, Tm shifted | Reduced | Ld + Lo |
| sn-POPC / Cholesterol (40 mol%) | No cooperative transition observed | - | Primarily Lo |
| sn-POPC / sn-DPPC / Cholesterol | Complex, with Ld, Lo, and gel phases | Dependent on composition | Ld + Lo, Ld + gel, Lo + gel |
Experimental Protocols
A comprehensive understanding of lipid phase behavior relies on a suite of biophysical techniques. Below are detailed methodologies for key experiments cited in the analysis of POPC-containing lipid systems.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to determine the thermotropic phase transitions of lipids. It measures the heat flow associated with thermal transitions in a material as a function of temperature.
Protocol for DSC Analysis of Lipid Vesicles:
-
Lipid Film Preparation: A known amount of the desired lipid or lipid mixture (e.g., POPC, POPC/cholesterol) is dissolved in a suitable organic solvent (e.g., chloroform/methanol 2:1 v/v). The solvent is then evaporated under a stream of nitrogen gas to form a thin lipid film on the wall of a glass vial. Residual solvent is removed by placing the vial under high vacuum for at least 2 hours.
-
Hydration: The dry lipid film is hydrated with a buffer solution (e.g., phosphate-buffered saline, pH 7.4) to a final lipid concentration of 1-5 mg/mL. Hydration is performed above the Tm of the lipid with the highest transition temperature in the mixture, accompanied by gentle vortexing to facilitate vesicle formation.
-
Vesicle Preparation: For multilamellar vesicles (MLVs), the hydrated lipid suspension is typically subjected to several freeze-thaw cycles. To obtain large unilamellar vesicles (LUVs), the MLV suspension is extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.
-
DSC Measurement: A precise volume of the lipid vesicle suspension is loaded into an aluminum DSC pan, and an equal volume of the buffer is used as a reference. The sample and reference pans are heated and cooled at a controlled rate (e.g., 1-2 °C/min) over the temperature range of interest. The differential heat flow between the sample and reference is recorded as a function of temperature, yielding a thermogram. The Tm is determined as the peak temperature of the transition, and the enthalpy of transition (ΔH) is calculated from the area under the peak.
Fluorescence Microscopy of Giant Unilamellar Vesicles (GUVs)
Fluorescence microscopy of GUVs allows for the direct visualization of phase separation and domain formation in lipid bilayers.
Protocol for GUV Preparation and Imaging:
-
Lipid Stock Solution: Lipids and a fluorescent probe (e.g., a lipid-conjugated dye that preferentially partitions into one phase, like Lissamine rhodamine B-DOPE for the Ld phase) are dissolved in an organic solvent mixture (e.g., chloroform/methanol).
-
Electroformation: A small volume of the lipid solution is deposited onto platinum or indium tin oxide (ITO)-coated glass slides. After solvent evaporation, the slides are assembled into a chamber filled with a swelling solution (e.g., sucrose (B13894) solution). An alternating current electric field is applied to the slides for several hours, which induces the formation of GUVs.
-
Imaging: The GUV suspension is transferred to a microscope slide for observation. A confocal or epifluorescence microscope equipped with appropriate filters for the chosen fluorescent probe is used to visualize the vesicles. Phase separation is identified by the partitioning of the fluorescent probe into distinct domains, which appear as bright (probe-enriched) and dark (probe-depleted) regions on the vesicle surface. Images are captured at different temperatures to observe temperature-dependent phase transitions.
Visualizing the Experimental Workflow and Phase Behavior
The following diagrams, generated using the DOT language, illustrate the key experimental workflow and the conceptual phase behavior of POPC in the presence of cholesterol.
Concluding Remarks
The phase behavior of POPC-containing membranes is a complex interplay of lipid structure, composition, and temperature. While the behavior of enantiomerically pure sn-POPC, particularly its interaction with cholesterol to form liquid-ordered domains, is well-documented, a significant gap exists in the experimental characterization of racemic POPC. The data presented here for sn-POPC in mixed lipid systems provides a crucial benchmark for researchers. Future studies focusing on the direct calorimetric and microscopic analysis of this compound are necessary to fully elucidate the impact of stereoisomerism on membrane properties. This knowledge will be invaluable for the continued development of sophisticated lipid-based technologies in the pharmaceutical and biomedical fields.
References
Safety Operating Guide
Proper Disposal of (Rac)-POPC: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for personnel safety and environmental protection. This guide provides detailed procedures for the proper disposal of (Rac)-POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine), a common phospholipid used in research. While generally considered non-hazardous, adherence to established laboratory waste management protocols is essential.
Immediate Safety & Handling
Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and gloves. Although not classified as a hazardous substance, direct contact should be avoided.[1] In case of a spill, collect the material mechanically, avoiding dust formation, and place it in a suitable container for disposal.[2][3] Do not allow the product to enter drains or waterways.[1]
This compound Safety and Disposal Profile
The following table summarizes key information gathered from Safety Data Sheets (SDS). Always refer to the specific SDS provided by your supplier for the most accurate information.
| Property | Data | Citation(s) |
| Hazard Classification | Not classified as a hazardous substance. | [4] |
| Transport Regulations | Not regulated under DOT, IMDG, or IATA. | [1][5] |
| Environmental Hazard | Water hazard class 1 (Self-assessment): slightly hazardous for water. Do not allow large quantities to reach groundwater or sewers. | [1] |
| Primary Disposal Method | Dispose of as chemical waste through a licensed disposal company or contractor, in accordance with local, state, and federal regulations. | [3][5][6] |
| Alternative Method | Dissolve or mix with a combustible solvent and burn in a chemical incinerator. | [5] |
| Container Disposal | Uncleaned, empty containers should be handled as the product itself. Dispose of according to official regulations. | [1] |
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for disposing of this compound waste in a laboratory setting.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Identify the waste as "this compound". If it is dissolved in a solvent (e.g., chloroform, ethanol), the solvent's hazards dictate the primary waste stream classification (e.g., "Flammable Liquid Waste").
-
Container Selection:
-
For solid this compound waste, use a clean, dry, and properly labeled container with a secure lid.
-
For this compound in an organic solvent, use a designated, compatible waste container (glass is preferred) with a Teflon-lined cap.[7][8] Ensure the container is appropriate for the solvent's chemical properties (e.g., a container for halogenated or non-halogenated waste).
-
-
Labeling: Affix a hazardous waste label to the container. Clearly write the full chemical name, "this compound," and list all other components, including solvents and their approximate concentrations.
-
Accumulation:
-
Place the sealed and labeled container in a designated Satellite Accumulation Area (SAA).[9][10]
-
Ensure the SAA is at or near the point of generation and under the control of laboratory personnel.[7]
-
Store the waste container away from incompatible materials. For instance, keep it separate from strong acids, bases, and oxidizing agents.[10]
-
-
Request for Pickup: Once the container is full or has been accumulating for the maximum allowed time per institutional policy (e.g., 12 months), contact your institution's Environmental Health & Safety (EH&S) department or equivalent waste management group to schedule a pickup.[9]
Disposal of Empty this compound Containers
-
Decontamination: If the container held solid this compound, ensure all residue is scraped out and disposed of as chemical waste. If it held a solution, the container may need to be triple-rinsed with a suitable solvent.[11] The rinsate must be collected and disposed of as hazardous waste.
-
Label Defacing: Completely remove or deface all chemical and hazard labels from the empty, decontaminated container.[11]
-
Final Disposal: Dispose of the clean, defaced container in the regular trash or appropriate recycling stream, as per your facility's guidelines.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. content.oppictures.com [content.oppictures.com]
- 5. biosynth.com [biosynth.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. danielshealth.com [danielshealth.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
